5-Cyano-2-hydroxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALDVYHGXADJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518930 | |
| Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-49-7 | |
| Record name | 1,2-Dihydro-2-oxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-1H-pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Cyano-2-hydroxypyrimidine CAS number 1753-49-7
An In-depth Technical Guide to 5-Cyano-2-hydroxypyrimidine: A Core Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 1753-49-7) is a highly functionalized heterocyclic compound that has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its strategic placement of a hydrogen-bond-accepting nitrile group and an ambident nucleophilic hydroxypyrimidine core makes it a privileged scaffold for designing targeted therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications, with a focus on the practical insights required by researchers in drug development.
At the heart of its chemical identity is the phenomenon of prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic hydroxy (lactim) form and the non-aromatic oxo (lactam) form, also known as 2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[3] This equilibrium is highly sensitive to the molecular environment, with the oxo tautomer generally predominating in polar solvents.[4][5] This duality governs its reactivity and is a critical consideration in synthetic and medicinal chemistry applications.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical behavior and utility as a pharmacophore.
Chemical Identifiers and Properties
A summary of the key physicochemical properties is presented below. These values are computationally derived and provide a basis for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| CAS Number | 1753-49-7 | [6][7][8] |
| Molecular Formula | C₅H₃N₃O | [3] |
| Molecular Weight | 121.10 g/mol | [3] |
| IUPAC Name | 2-oxo-1H-pyrimidine-5-carbonitrile | [3] |
| Topological Polar Surface Area | 65.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| XLogP3-AA (Lipophilicity) | -0.8 | [3] |
Lactam-Lactim Tautomerism: A Core Concept
The most crucial structural feature of this molecule is its existence as two readily interconverting tautomers. Understanding this equilibrium is fundamental to predicting its reactivity, particularly in alkylation reactions where competition between N- and O-alkylation occurs.
Caption: Lactam-Lactim tautomeric equilibrium of this compound.
The lactam (oxo) form is generally more stable in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.[9][10] This has significant implications for its application in biological systems, which are aqueous environments.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides context for impurity profiles and scale-up strategies. A common route involves the cyanation of a 5-halopyrimidine precursor. The following protocol is a representative method based on established chemical principles for nucleophilic aromatic substitution.
Experimental Protocol: Synthesis from 5-Bromo-2-hydroxypyrimidine
This procedure outlines the conversion of 5-bromo-2-hydroxypyrimidine to the target compound using a cyanide source, a common strategy for introducing nitrile groups onto heterocyclic rings.[11]
Materials:
-
5-Bromo-2-hydroxypyrimidine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH), 1M solution
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-bromo-2-hydroxypyrimidine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is that high temperature is required to overcome the activation energy for the nucleophilic substitution on the electron-rich pyrimidine ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark slurry into a vigorously stirred aqueous solution of sodium hydroxide (1M). This step helps to quench the reaction and dissolve inorganic salts.
-
Workup - Filtration: Filter the resulting suspension through a pad of Celite® to remove insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate.
-
Workup - Extraction: Transfer the combined filtrate to a separatory funnel. The aqueous layer may need to be acidified with 1M HCl to a pH of ~5-6 to ensure the product is in a neutral form for efficient extraction into the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The dual tautomeric nature will be reflected in the spectroscopic data.
| Technique | Expected Data | Interpretation |
| ¹H NMR | Two doublets in the aromatic region (δ 8.5-9.0 ppm). A broad singlet for the N-H/O-H proton. | The two doublets correspond to the two coupled protons on the pyrimidine ring. The chemical shift of the exchangeable proton will vary with solvent and concentration. |
| ¹³C NMR | Signals for the nitrile carbon (δ ~115-120 ppm), carbonyl carbon (δ ~160-170 ppm, oxo form), and aromatic carbons. | Confirms the presence of the cyano group and provides evidence for the predominant tautomer in the NMR solvent. |
| FT-IR (cm⁻¹) | ~3100-2800 (N-H/O-H stretch, broad), ~2230-2210 (C≡N stretch, sharp), ~1700-1650 (C=O stretch, strong). | The presence of a strong C=O stretch indicates a significant population of the lactam (oxo) tautomer in the solid state. The C≡N stretch is a key diagnostic peak.[12] |
| Mass Spec (ESI) | [M+H]⁺ = 122.03, [M-H]⁻ = 120.02 | Confirms the molecular weight of the compound. |
Chemical Reactivity and Derivatization
The utility of this compound lies in its versatile reactivity, allowing for functionalization at multiple sites.
N- vs. O-Alkylation: A Selectivity Challenge
Alkylation of the pyrimidine core is a common strategy for library synthesis. The ambident nucleophilicity of the [O=C-N-H] system leads to a mixture of N- and O-alkylated products. The reaction outcome is highly dependent on the reaction conditions.[12]
-
O-Alkylation Favored by: Hard electrophiles and conditions that favor the hydroxy (lactim) tautomer or its corresponding alkoxide. Using a strong base like sodium hydride (NaH) followed by an alkyl halide can favor O-alkylation.
-
N-Alkylation Favored by: Softer electrophiles and conditions where the ring nitrogen is more nucleophilic. Milder bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can often favor N-alkylation.[12]
Caption: Reaction workflow for selective N- vs. O-alkylation.
Transformations of the Cyano Group
The nitrile functionality is a versatile chemical handle that can be converted into other important functional groups:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxy-pyrimidine-5-carboxylic acid, another valuable building block.[13]
-
Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).
Applications in Drug Discovery
The 5-cyanopyrimidine scaffold is a validated pharmacophore in several therapeutic areas, primarily due to the ability of the C5-nitrile to act as a potent and selective hydrogen bond acceptor.
p38α MAP Kinase Inhibitors
A prominent application is in the development of inhibitors for p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. X-ray crystallography has confirmed that the nitrogen of the C5-cyano group forms a crucial hydrogen bond with the backbone NH of methionine-109 in the hinge region of the kinase.[14] This interaction is a cornerstone of the binding affinity and selectivity of this class of inhibitors. A novel class of potent and orally active p38α inhibitors based on the 5-cyanopyrimidine core has been developed, demonstrating in vivo efficacy in murine models of inflammation.[14][15]
Other Therapeutic Targets
The versatility of the scaffold has led to its exploration for other targets:
-
DGAT1 Inhibitors: 5-hydroxypyrimidine-2-carboxylic acid, derived from this compound, is a key intermediate in the synthesis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are investigated for treating obesity and hyperlipidemia.[13]
-
Anticancer Agents: The pyrimidine ring is a classic heterocycle in anticancer drug design. Recent research has explored 5-cyano-6-phenylpyrimidine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[16]
Safety and Handling
Based on Globally Harmonized System (GHS) classifications, this compound is considered hazardous.[3]
-
Hazard Statements: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled. Causes skin and serious eye irritation.[3]
-
Precautionary Measures:
-
Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[17]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Disclaimer: This information is a summary. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate safety information before handling this chemical.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages fundamental principles of physical organic chemistry—namely tautomerism and hydrogen bonding—to achieve potent and selective biological activity. Its proven success in kinase inhibitor programs and its potential in other therapeutic areas ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and tautomeric nature is essential for any scientist looking to exploit the full potential of this versatile scaffold.
References
- Huateng Pharma. Pyrimidine. Huateng Pharma. Accessed January 2026. [Link]
- Haohong Scientific. Safety Data Sheet: 5-Cyanopyrimidine. Haohong Scientific. Accessed January 2026. [Link]
- Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- PubChem. 2-Oxo-1H-pyrimidine-5-carbonitrile.
- Ningbo Inno Pharmchem Co.,Ltd. Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 2026. [Link]
- Chemsrc. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4. Chemsrc. Accessed January 2026. [Link]
- Les, A. & Adamowicz, L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Accessed January 2026. [Link]
- Wenglowsky, S. et al. 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
- Becerra, D., Hurtado-Rodríguez, D., & Castillo, J.-C. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Accessed January 2026. [Link]
- PubChem. 5-Hydroxypyridine-2-carbonitrile.
- Torrence, P. F. & Bhooshan, B. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry. Accessed January 2026. [Link]
- Wenglowsky, S. et al. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry. Accessed January 2026. [Link]
- Liu, X. et al. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. Accessed January 2026. [Link]
- Khan, I. et al. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. Accessed January 2026. [Link]
- Martins, J. B. et al. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. Accessed January 2026. [Link]
- WuXi Biology. How about Tautomers?. WuXi Biology. Accessed January 2026. [Link]
- Yuan, J. et al. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Royal Society of Chemistry. Accessed January 2026. [Link]
- ChemTube3D. 2-Hydroxypyridine-Tautomerism. ChemTube3D. Accessed January 2026. [Link]
- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
Sources
- 1. Pyrimidine | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. Ciano-, nitrilo- | CymitQuimica [cymitquimica.com]
- 3. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
- 7. 1753-49-7 this compound AKSci W3842 [aksci.com]
- 8. CAS 1753-49-7 | Sigma-Aldrich [sigmaaldrich.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 14. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.leyan.com [file.leyan.com]
An In-Depth Technical Guide to 5-Cyano-2-hydroxypyrimidine: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Cyano-2-hydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a cyano group, a hydroxyl moiety, and the pyrimidine core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its tautomeric nature, solubility, acidity, and spectral characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis and characterization, empowering researchers to confidently utilize this compound in their drug development endeavors.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of approved drugs. The introduction of a cyano group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring imbues the scaffold with distinct electronic and steric properties. The electron-withdrawing nature of the cyano group can modulate the pKa of the pyrimidine ring and influence its reactivity, while the hydroxyl group provides a crucial site for hydrogen bonding interactions with biological targets. This unique combination makes this compound a valuable building block in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases.
Chemical Identity and the Critical Role of Tautomerism
This compound (IUPAC name: 2-oxo-1,2-dihydropyrimidine-5-carbonitrile) is a small organic molecule with the molecular formula C₅H₃N₃O and a molecular weight of 121.10 g/mol [1]. A fundamental aspect of its chemistry is the existence of a tautomeric equilibrium between the hydroxy form (this compound) and the more stable pyridone (or oxo) form (2-oxo-1,2-dihydropyrimidine-5-carbonitrile). In the solid state and in polar solvents, the equilibrium strongly favors the pyridone tautomer due to its greater thermodynamic stability, which is influenced by factors such as amide resonance and intermolecular hydrogen bonding[2]. Understanding this tautomerism is critical for predicting its interactions with biological targets and for interpreting spectroscopic data.
Figure 1: Tautomeric equilibrium of this compound.
Physicochemical Properties: A Quantitative Overview
| Property | Predicted Value | Method/Source |
| Melting Point | 240-250 °C | Based on analogues[3] |
| Aqueous Solubility | Low (LogS ≈ -2.5) | QSAR Prediction[4] |
| pKa (acidic) | 7.5 ± 0.5 | ACD/Percepta Prediction[5][6][7] |
| pKa (basic) | 1.0 ± 0.5 | ACD/Percepta Prediction[5][6][7] |
| LogP | -0.8 | PubChem[1] |
Note: The predicted values should be confirmed experimentally. The low predicted aqueous solubility suggests that formulation strategies may be necessary for in vivo applications.
Spectroscopic Profile: Fingerprinting the Molecule
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral features based on its structure and comparison with related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. The chemical shifts are influenced by the electron-withdrawing cyano group and the aromaticity of the pyrimidine ring.
-
δ 8.5-9.0 ppm (s, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6) are expected to appear as a singlet in this downfield region due to the deshielding effect of the electronegative nitrogen atoms and the cyano group.
-
δ 11.0-13.0 ppm (br s, 1H): The N-H proton of the predominant pyridone tautomer is expected to appear as a broad singlet at a very downfield chemical shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
δ 160-165 ppm: Carbonyl carbon (C2) of the pyridone tautomer.
-
δ 150-155 ppm: Carbons C4 and C6 of the pyrimidine ring.
-
δ 115-120 ppm: Cyano carbon (-C≡N).
-
δ 90-95 ppm: Carbon C5, significantly shielded by the adjacent nitrogen and deshielded by the cyano group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
2230-2210 cm⁻¹: Sharp, strong absorption characteristic of the C≡N stretching vibration.
-
1700-1650 cm⁻¹: Strong absorption corresponding to the C=O stretching of the pyridone tautomer.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.
-
Broad absorption around 3200-2800 cm⁻¹: N-H stretching of the pyridone tautomer, often broadened due to hydrogen bonding.
UV-Vis Spectroscopy
The UV-Vis spectrum in a polar protic solvent like ethanol is expected to show absorption maxima characteristic of π → π* transitions within the conjugated pyrimidine system.
-
λ_max ≈ 280-300 nm: This absorption is characteristic of the n → π* transition of the carbonyl group in the pyridone tautomer.
-
λ_max ≈ 220-240 nm: This corresponds to the π → π* transition of the conjugated system.
Synthesis and Purification: A Practical Protocol
The following protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for similar pyrimidine derivatives[8][9][10]. The synthesis involves the hydrolysis of a suitable 2-substituted-5-cyanopyrimidine precursor. A common and effective precursor is 2-chloro-5-cyanopyrimidine.
Figure 2: Synthetic workflow for this compound.
Materials and Reagents
-
2-Chloro-5-cyanopyrimidine
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Filtration apparatus
Step-by-Step Synthesis Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like ethanol).
-
Hydrolysis: Add an aqueous solution of a base (e.g., 2 M NaOH, 1.5 eq) or an acid (e.g., 2 M HCl, 1.5 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 6-7 by the dropwise addition of acid (if a basic hydrolysis was performed) or base (if an acidic hydrolysis was performed). The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield a crystalline solid.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures[3].
Conclusion
This compound is a molecule of considerable potential in the field of drug discovery. This guide has provided a detailed overview of its key physicochemical properties, with a particular emphasis on its tautomeric nature, and has offered practical, step-by-step protocols for its synthesis and characterization. By leveraging the information and methodologies presented herein, researchers can effectively utilize this versatile building block in the rational design and development of novel therapeutic agents.
References
- Google Patents. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6948.
- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
- Ghasemi, J. B., & Saaidpour, S. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical & Pharmaceutical Bulletin, 55(5), 669-674.
- ACD/Labs. (n.d.). What is the pKa of my compound?.
- Perrin, D. D. (1972). Dissociation constants of organic bases in aqueous solution: supplement 1972. Butterworths.
- ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator.
- Characteristic IR Absorptions. (n.d.).
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- Human Metabolome Database. (n.d.). 1H NMR spectra of compound 2.
- ResearchGate. (n.d.). 1H NMR spectra of compound 2.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368).
- SpectraBase. (n.d.). 5-Cyano-4-ethyl-2-( 1'-methylpropylidene)hydrazino-1-methyl-6-oxo-1,6-dihydropyrimidine.
- Chemsrc. (n.d.). 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4.
- PubChem. (n.d.). 2-Oxo-1H-pyrimidine-5-carbonitrile.
- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). RSC Advances, 13(45), 31653-31668.
- ResearchGate. (n.d.). Synthesis of 2-Cyanopyrimidines.
- ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Development of Methods for the Determination of pKa Values. (2013). Pharmaceuticals, 6(8), 965-985.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database.
- Novasyn Organics. (n.d.). CAS 94805-52-4 | 5-CYANO-2-HYDROXYPYRIDINE.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Pharmaceuticals/Drugs/Alkaloids/Vitamins.
- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.
- Solubility Data Series. (n.d.).
- The Royal Society of Chemistry. (n.d.). UV-Vis absorption spectra of the groundstate of important species in this work.
Sources
- 1. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc [chemsrc.com]
- 4. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228) [np-mrd.org]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Synthesis of 2-Cyanopyrimidines | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
5-Cyano-2-hydroxypyrimidine structure and tautomerism
An In-Depth Technical Guide to the Structure and Tautomerism of 5-Cyano-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its chemical behavior, reactivity, and, most critically, its interaction with biological targets are profoundly governed by a subtle yet significant phenomenon: tautomerism. This guide provides a detailed exploration of the structural and tautomeric characteristics of this compound. We will dissect the equilibrium between its lactam and lactim forms, analyze the experimental and computational evidence used to characterize this equilibrium, and discuss the profound implications of this tautomerism on the molecule's synthesis, reactivity, and application in drug discovery.
The this compound Core: A Privileged Scaffold
The pyrimidine ring is a fundamental component of life, most notably forming the structure of nucleobases like cytosine, thymine, and uracil.[1] When functionalized, the pyrimidine scaffold gives rise to a vast array of molecules with diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2][3][4] The introduction of a cyano (-CN) group at the 5-position and a hydroxyl (-OH) group at the 2-position creates this compound, a molecule with a unique electronic profile and versatile chemical reactivity. This specific substitution pattern has proven particularly valuable in the design of targeted therapies, such as kinase inhibitors, where the cyano group can act as a critical hydrogen bond acceptor.[5][6]
The Core Principle: Lactam-Lactim Tautomerism
The term "2-hydroxypyrimidine" is, in fact, an incomplete description. The molecule exists as a dynamic equilibrium of two readily interconverting structural isomers known as tautomers.[7] This specific case is an example of lactam-lactim tautomerism, analogous to the more widely known keto-enol tautomerism.[8][9][10]
-
2-Hydroxy Tautomer (Lactim/Enol form): This form, this compound, possesses an aromatic pyrimidine ring with a hydroxyl group at the C2 position.
-
2-Oxo Tautomer (Lactam/Keto form): This form, 5-Cyano-pyrimidin-2(1H)-one, features a carbonyl group (C=O) at the C2 position and a proton on one of the ring nitrogen atoms (N1).
The equilibrium between these two forms is not static; it is influenced by a variety of environmental factors. Understanding which tautomer predominates under specific conditions is essential for predicting the molecule's behavior.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over the other is dictated by thermodynamics, with the relative stability being highly sensitive to the surrounding environment.
-
Solvent Polarity: The solvent plays a crucial role in stabilizing one tautomer over the other. For the related 2-hydroxypyridine, the pyridone (oxo) form is favored in polar solvents due to its larger dipole moment and ability to participate in intermolecular hydrogen bonding.[8][11] In contrast, the hydroxy form can be more prevalent in the gas phase or in non-polar solvents.[12] Computational studies on similar pyrimidinones confirm that polar solvents strongly shift the equilibrium toward the oxo form.[12][13]
-
pH: The acidity or basicity of the medium can significantly impact the tautomeric balance by favoring protonated or deprotonated species.[14][15]
-
Solid State vs. Solution: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, thermodynamically preferred tautomer, which is typically the lactam form for similar structures due to the formation of stable hydrogen-bonded dimers.[13] This preference may differ from its behavior in solution.
Analytical Characterization: Identifying the Dominant Tautomer
Distinguishing between the tautomers requires a combination of spectroscopic analysis and computational modeling. Each technique provides unique structural insights.
Spectroscopic Evidence
| Spectroscopic Method | 2-Hydroxy (Lactim) Form Signature | 2-Oxo (Lactam) Form Signature |
| ¹H NMR | Observable broad singlet for the -OH proton. | Observable broad singlet for the N-H proton, typically downfield.[16][17] |
| ¹³C NMR | C2 carbon signal appears at a chemical shift typical for a carbon attached to an oxygen in an aromatic system. | C2 carbon signal is shifted downfield, characteristic of a carbonyl carbon. |
| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). Absence of a strong C=O stretch. | Strong, sharp C=O stretching band (~1650-1700 cm⁻¹). N-H stretching band (~3100-3500 cm⁻¹).[16][18] |
| UV-Vis Spectroscopy | Absorption maxima (λ_max) corresponding to the π→π* transitions of the fully aromatic system. | Distinct absorption maxima that may be shifted compared to the hydroxy form due to the altered chromophore.[17] |
Computational Insights
Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[19][20] These calculations can determine the ground-state energies of each tautomer in the gas phase and simulate the effects of different solvents. For the parent 2-hydroxypyrimidine, theoretical studies have shown that while the hydroxy form is more stable in the gas phase, the oxo form is favored in polar environments.[12] The electron-withdrawing cyano group at the 5-position further influences the electronic distribution and relative stabilities of the tautomers, a factor that must be included in calculations for accurate predictions.
Synthesis and Ambident Reactivity
The dual nature of this compound, stemming from its tautomerism, directly impacts its synthesis and subsequent chemical transformations.
Synthetic Approaches
The synthesis of functionalized pyrimidines can be achieved through various routes. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with urea or thiourea, followed by functional group interconversions. Alternatively, a pre-formed pyrimidine ring can be modified. For instance, a synthetic pathway could involve starting with a halogenated pyrimidine, such as 5-bromo-2-cyanopyrimidine, and performing a nucleophilic substitution to introduce the hydroxyl group or a protected precursor.[21]
Experimental Protocol: Illustrative Synthesis of a Cyanopyrimidine Precursor
This protocol is a generalized example based on common synthetic methodologies for cyanopyrimidines.[22]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine a suitable starting material (e.g., a dihalopyrimidine) with a cyanide source (e.g., KCN or NaCN) in a polar aprotic solvent like DMSO.
-
Reaction Execution: Heat the mixture to a temperature between 90-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired cyanopyrimidine intermediate.
Tautomerism-Driven Reactivity
The tautomeric equilibrium makes the molecule an ambident nucleophile , meaning it can react at two different sites (the exocyclic oxygen or the ring nitrogen). This dual reactivity is a critical consideration in synthetic design.
-
O-Alkylation: Reaction at the oxygen of the hydroxy tautomer leads to the formation of 2-alkoxy-5-cyanopyrimidines. This pathway is often favored under conditions that promote the formation of the alkoxide ion.
-
N-Alkylation: Reaction at the N1 nitrogen of the oxo tautomer results in N-alkylated pyrimidin-2-one products.
The choice of base, solvent, and electrophile can be used to selectively favor one reaction pathway over the other, allowing for controlled synthesis of specific derivatives.[13]
Caption: Competing N- vs. O-alkylation pathways.
Implications for Drug Design and Development
The specific tautomeric form of a drug molecule is paramount to its biological activity. The arrangement of hydrogen bond donors and acceptors is what dictates the precise fit and interaction with a protein target.
In the case of this compound derivatives, this is particularly relevant. For example, in the development of p38α MAP kinase inhibitors, X-ray crystallography confirmed that the cyano nitrogen of the pyrimidine core forms a direct hydrogen bond with the backbone NH of a methionine residue (Met109) in the enzyme's active site.[6] This interaction is critical for the inhibitor's potency. If the molecule existed primarily in a different tautomeric form, this key hydrogen bonding pattern would be disrupted, leading to a significant loss of activity. Therefore, a deep understanding and ability to control the tautomeric state is not merely an academic exercise but a fundamental requirement for rational drug design.
Conclusion
This compound is more than a static chemical structure; it is a dynamic system defined by the equilibrium between its hydroxy (lactim) and oxo (lactam) tautomers. This equilibrium, governed by solvent, pH, and physical state, dictates the molecule's spectroscopic signature, its chemical reactivity, and its utility as a pharmacophore. For researchers in drug development, appreciating this tautomerism is essential for designing syntheses that yield the desired isomer and for creating molecules with the precise three-dimensional and electronic properties required for potent and selective interaction with their biological targets.
References
- Bohrium. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds.
- ResearchGate. (n.d.).
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. [Link]
- ResearchGate. (n.d.).
- Indian Academy of Sciences. (n.d.).
- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
- Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7029. [Link]
- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]
- Murray, J. S., & Politzer, P. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. [Link]
- ACS Publications. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-6. [Link]
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]
- MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]
- ResearchGate. (n.d.). Density functional theory calculations on tautomerism of 5-fluorocytosine.
- El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3737. [Link]
- ResearchGate. (n.d.). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
- YouTube. (n.d.). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. [Link]
- MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
- Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]
- MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]
- El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18491. [Link]
- YouTube. (2020). DNA and Tautomeric Shifts | Bio Basics. [Link]
- Sahu, N., et al. (2024). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
- WuXi Biology. (n.d.). How about Tautomers?. [Link]
- YouTube. (2024). Tautomerism. [Link]
- Al-Abdullah, E. S., et al. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of Advanced Research, 24, 381-391. [Link]
- Sert, Y., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1225, 129112. [Link]
- ResearchGate. (n.d.). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. expchem3.com [expchem3.com]
- 10. m.youtube.com [m.youtube.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 14. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 22. Synthesis of 2-Cyanopyrimidines | MDPI [mdpi.com]
Biological activity of cyanopyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Cyanopyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and fundamental biological molecules like DNA and RNA.[1][2] The introduction of a cyano (-C≡N) group onto this heterocyclic ring system gives rise to cyanopyrimidine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The unique electronic properties of the cyano group, acting as a potent hydrogen bond acceptor and a bioisostere for other functional groups, significantly influence the binding affinity and selectivity of these molecules for various biological targets. This guide provides a comprehensive overview of the synthesis, diverse biological activities, mechanisms of action, and key structure-activity relationships of cyanopyrimidine derivatives. It further details field-proven experimental protocols for their evaluation, aiming to equip researchers with the knowledge to harness the therapeutic potential of this versatile chemical class.
The Cyanopyrimidine Scaffold: A Keystone in Medicinal Chemistry
The cyanopyrimidine core is a fusion of two key pharmacophoric elements: the pyrimidine ring and the nitrile (cyano) group. The pyrimidine ring, present in nucleobases, provides a versatile framework that can be readily functionalized to interact with biological targets.[1] The cyano group is a small, polar, and metabolically stable moiety that can act as a key interacting element. X-ray crystallography studies have confirmed that the nitrogen atom of the cyano group can form direct hydrogen bonds with the backbone of protein targets, such as the NH of Met109 in p38α MAP kinase, anchoring the molecule in the active site.[3][4][5] This ability to establish critical binding interactions underpins the potent inhibitory activity observed in many cyanopyrimidine derivatives.
Synthetic Strategies: Building the Core
The synthesis of cyanopyrimidine derivatives is accessible through various established chemical reactions. A common approach involves the nucleophilic displacement of a suitable leaving group, such as a halogen or a sulfinate group, on the pyrimidine ring with a cyanide salt like KCN or NaCN.[6][7][8][9] Another powerful method is the Biginelli condensation reaction, followed by subsequent modifications, which allows for the construction of diverse derivative libraries.[10] The specific synthetic route is chosen based on the desired substitution pattern and the availability of starting materials.
For instance, the synthesis of 4-amino-5-cyanopyrimidine derivatives often starts with the refluxing of 4-chloro-derivatives with various amines.[11] S-alkylated-4-amino-5-cyanopyrimidin-2-thiol derivatives can be prepared via the reaction of thiourea with appropriate aromatic aldehydes and an active methylene compound like malononitrile.[12] These versatile synthetic pathways enable the systematic exploration of structure-activity relationships.
A Broad Spectrum of Biological Activities
Cyanopyrimidine derivatives have been investigated for a wide array of therapeutic applications, demonstrating significant potential as anticancer, anti-inflammatory, and antiviral agents.[11][13][14]
Anticancer Activity
The most extensively documented activity of cyanopyrimidines is in oncology. Their anticancer effects are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many cyanopyrimidine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]
-
VEGFR-2/HER-2 Inhibition: Certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[15] By simultaneously blocking these two key oncogenic drivers, these compounds can inhibit tumor angiogenesis and cell proliferation.
-
PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cell lines by targeting PIM-1 kinase, a proto-oncogene involved in cell survival and apoptosis.[16]
-
-
Apoptosis Induction: A primary mechanism of action for several anticancer cyanopyrimidines is the induction of programmed cell death (apoptosis). This is often achieved by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[11][17] By suppressing these proteins, the compounds allow pro-apoptotic signals to dominate, leading to cancer cell death.
-
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that cyanopyrimidines can cause cell cycle arrest at various phases, including G1/S or G2/M, by modulating the expression of cell cycle regulatory proteins.[11][12][17]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: Novel cyano-pyrimidine pendant chalcone derivatives have been evaluated as potential inhibitors of LSD1, an enzyme that is overexpressed in many cancers and plays a role in epigenetic regulation.[18]
Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, including cancer and autoimmune disorders.[14][19] Cyanopyrimidines exhibit potent anti-inflammatory effects primarily through the inhibition of key inflammatory mediators.
-
p38α MAP Kinase Inhibition: A well-studied class of 5-cyanopyrimidine derivatives acts as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[4][20] This kinase plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Inhibition of p38α by these compounds leads to a significant reduction in TNF-α levels, demonstrating in vivo efficacy in murine models of inflammation.[3][5]
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain cyanopyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[10][19][21] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Antiviral and Antimicrobial Activities
The cyanopyrimidine scaffold has also shown promise in combating infectious diseases.
-
Antiviral Activity: Derivatives such as 5-cyano-2'-deoxyuridine have demonstrated inhibitory activity against vaccinia virus.[9] More recently, pyrimido[4,5-d]pyrimidines have emerged as potent agents against human coronavirus 229E (HCoV-229E), highlighting their potential for development as novel antiviral therapies.[22]
-
Antimicrobial Activity: Various cyanopyrimidine and cyanopyridine analogues have been synthesized and evaluated for their antimicrobial properties, showing significant activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria.[13][23]
The diverse biological activities of representative cyanopyrimidine derivatives are summarized in the table below.
| Derivative Class | Biological Activity | Target(s) | Key Quantitative Data (IC₅₀) | Reference(s) |
| 5-Cyano-4,6-diaminopyrimidines | Anti-inflammatory | p38α MAP Kinase | Kᵢ = 0.41 nM; Cellular IC₅₀ = 8.7 nM (for TNFα inhibition) | [20] |
| 6-Substituted Cyanopyrimidines | Anticancer | Mcl-1 / Bcl-2 | 76.19 - 577.97 µg/mL (on SKOV-3 & MCF-7 cells) | [11] |
| Non-fused Cyanopyridones | Anticancer | VEGFR-2 / HER-2 | 1.39 - 2.71 µM (on MCF-7 & HepG2 cells) | [15] |
| Cyano-pyrimidine pendant chalcones | Anticancer (in silico) | LSD1 | Docking Score: -11.095 kcal/mol | [18] |
| Pyrido[2,3-d]pyrimidines | Anticancer | PIM-1 Kinase | 0.57 - 1.13 µM (on MCF-7 & HepG2 cells) | [16] |
| 5-Cyano-2'-deoxyuridine | Antiviral | Vaccinia Virus | Inhibits replication | [9] |
| N²-cyclopropyl-N⁵-(indan-1-yl)pyrimido[4,5-d]... | Antiviral | HCoV-229E | EC₅₀ = 0.23 µM | [22] |
Mechanism of Action: A Deeper Dive
To illustrate the molecular basis of their activity, we examine two well-characterized mechanisms.
Case Study: Inhibition of the p38α MAP Kinase Pathway
The p38α MAP kinase pathway is a critical signaling cascade in the cellular response to inflammatory stimuli. Lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a signaling cascade that leads to the activation of p38α, which in turn phosphorylates downstream targets, culminating in the production of pro-inflammatory cytokines like TNF-α. 5-cyanopyrimidine derivatives interrupt this pathway by directly binding to the ATP-binding pocket of p38α kinase, preventing its catalytic activity.
Caption: p38α MAP Kinase inflammatory signaling pathway and its inhibition.
Case Study: Induction of Apoptosis via Bcl-2/Mcl-1 Inhibition
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. In cancer cells, anti-apoptotic proteins like Bcl-2 and Mcl-1 are often overexpressed, sequestering pro-apoptotic proteins (e.g., Bax, Bak) and preventing cell death. Certain cyanopyrimidine derivatives act as BH3 mimetics; they bind to the BH3-binding groove of Bcl-2 and Mcl-1, displacing the pro-apoptotic proteins.[11][17] Freed Bax and Bak can then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.
Caption: Intrinsic apoptosis pathway initiated by Bcl-2/Mcl-1 inhibition.
Experimental Protocols for Activity Assessment
The evaluation of cyanopyrimidine derivatives requires a systematic workflow employing a series of robust in vitro and in vivo assays.
Caption: General workflow for evaluating cyanopyrimidine derivatives.
Protocol: Cell-Based Proliferation (MTT) Assay
This protocol assesses the cytotoxic or anti-proliferative activity of the synthesized compounds against cancer cell lines.[11][15]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Protocol: In Vivo Murine Model of LPS-Induced Inflammation
This protocol evaluates the in vivo anti-inflammatory efficacy of lead compounds by measuring their ability to inhibit TNF-α production in mice challenged with LPS.[3][20]
-
Principle: LPS administration to mice induces a potent systemic inflammatory response, characterized by a rapid and transient increase in circulating pro-inflammatory cytokines, including TNF-α. This model is used to assess the in vivo efficacy of p38 MAP kinase inhibitors and other anti-inflammatory agents.
-
Materials:
-
BALB/c female mice (6-8 weeks old).
-
Test compound formulated for oral administration (e.g., in 0.5% methylcellulose).
-
Lipopolysaccharide (LPS) from E. coli.
-
Saline solution.
-
ELISA kit for murine TNF-α.
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Dose mice orally (p.o.) with the test compound (e.g., 5 mg/kg) or the vehicle control. The choice of oral administration is crucial for evaluating the compound's potential as an orally active drug.
-
LPS Challenge: After a set pre-treatment time (e.g., 5 hours, to allow for absorption and distribution of the compound), administer LPS (e.g., 20 µ g/mouse ) via intraperitoneal (i.p.) injection.[20]
-
Blood Collection: At the time of peak TNF-α production (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture under anesthesia.
-
Plasma Separation: Process the blood to obtain plasma and store it at -80°C until analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for the compound-treated group compared to the vehicle-treated group. Statistical significance can be determined using a t-test or ANOVA.
-
Conclusion and Future Perspectives
Cyanopyrimidine derivatives represent a highly versatile and privileged scaffold in modern drug discovery. Their proven ability to potently and selectively modulate the activity of key biological targets, including protein kinases and apoptosis regulators, has established them as valuable lead compounds for developing novel therapeutics. The wide range of demonstrated activities—from anticancer and anti-inflammatory to antiviral—ensures that this chemical class will remain an area of intense research.
Future efforts will likely focus on the rational design of next-generation derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and multi-target capabilities to tackle complex diseases like cancer. The combination of computational methods, such as molecular docking and dynamics simulations, with robust biological evaluation will continue to accelerate the journey of cyanopyrimidine derivatives from laboratory synthesis to clinical application.[18][24]
References
- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. PharmaChem. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PubMed. [Link]
- Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]
- Kalogirou, A. S. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]
- Kumar, D., et al. (2024).
- Akhtar, M. J., et al. (2018). Pyrimidine‐based anticancer drugs.
- Ghulikah, H. A., et al. (2022). Anticancer agents and selective COX-2 inhibitors containing pyrimidine nucleus and cyano groups.
- Kumar, D., et al. (2024). Rationale for designing of cyanopyrimidine derivatives.
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]
- Kalogirou, A. S. (2019). (PDF) Synthesis of 2-Cyanopyrimidines.
- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PMC - NIH. [Link]
- Wu, Y., et al. (2023).
- Adamska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]
- El-Mekabaty, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry. [Link]
- Al-Ostath, A., et al. (2025). (PDF) Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents.
- Ghorab, M. M., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Ghaffar, H., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
- Wu, Y., et al. (2023). Structure of cyanopyridine. Different biological activities displayed by cyanopyridine.
- Sharma, A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
- Markos, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]
- Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
- Al-wsmani, M. F., et al. (2023). Chemical structures of the most active antiviral pyrimidine derivatives (c1–c10).
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 17. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The 5-Cyano-2-hydroxypyrimidine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases and the Power of Scaffold-Based Design
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] Kinase inhibitors have revolutionized treatment paradigms in oncology and inflammation, with 72 small-molecule kinase inhibitors approved by the U.S. FDA as of late 2022.[1]
The development of these targeted therapies often relies on scaffold-based drug design. A "scaffold" is a core chemical structure that provides the essential framework for binding to a target, while allowing for chemical modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties. The 2,4,5-trisubstituted pyrimidine is one such privileged scaffold, demonstrating remarkable versatility across a range of therapeutic targets.[2] This guide focuses on a specific, highly effective variant: the 5-Cyano-2-hydroxypyrimidine core, detailing its mechanism, structure-activity relationships (SAR), and practical application in the development of next-generation kinase inhibitors.
The this compound Scaffold: A Privileged Kinase-Binding Motif
The power of the 5-cyanopyrimidine scaffold lies in its inherent ability to engage with the highly conserved ATP-binding site of protein kinases. Its structure is uniquely suited to form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, allowing compounds built upon this scaffold to act as competitive inhibitors.
Mechanism of Action: Hinge Binding and the Role of the Cyano Group
The interaction with the kinase hinge is the foundational principle of this scaffold's inhibitory activity. The pyrimidine ring, particularly the nitrogen at position 1 and the exocyclic amine at position 2 (often present as a 2-pyridone tautomer), acts as a hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond interaction with the backbone amide groups of the hinge residues.
A pivotal feature of this scaffold is the 5-cyano group (-C≡N) . This electron-withdrawing group is not merely a passive substituent. X-ray crystallography studies have confirmed that the nitrogen of the cyano group can form a direct hydrogen bond with a backbone NH group of a hinge residue, such as Met109 in p38α MAP kinase.[3][4] This additional interaction significantly enhances binding affinity and can contribute to selectivity. Furthermore, the cyano group can displace a conserved water molecule often found in the kinase active site, a strategy that has been shown to improve binding affinity and prolong the inhibitor's residence time on the target.[5]
Caption: Key interactions of the 5-cyanopyrimidine scaffold within a kinase ATP-binding site.
Structure-Activity Relationship (SAR) and Target-Specific Applications
The versatility of the 5-cyanopyrimidine scaffold is unlocked by strategic substitutions at the 2, 4, and 6 positions of the pyrimidine ring. These modifications allow for the fine-tuning of potency against a primary target and selectivity against off-target kinases.
Case Study 1: p38α MAP Kinase Inhibitors
Early work on this scaffold identified potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[3][4]
-
C4-Position: Substitution with a cyclopentylamino group proved effective for occupying a hydrophobic pocket.[3]
-
C2-Position: Attachment of an N-(isoxazol-3-yl)benzamide moiety provided increased metabolic stability compared to earlier N-methoxybenzamide analogs.[3][4]
These optimized compounds displayed low nanomolar enzymatic activity and demonstrated in vivo efficacy in murine models of inflammation, highlighting the scaffold's potential for developing orally bioavailable drugs.[3][5]
| Compound Ref. | C4-Substitution | C2-Substitution | p38α IC50 (nM) | Cellular Activity (TNFα reduction) | Oral Bioavailability (Mouse) |
| 3a | Cyclopentylamino | N-(isoxazol-3-yl)benzamide | Low nM | >50% at 5 mg/kg | 100% |
| 3b | Cyclopentylamino | N-(isoxazol-3-yl)benzamide | Low nM | >50% at 5 mg/kg | N/A |
Data synthesized from Liu et al., J Med Chem, 2005.[3]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors
The scaffold has also been successfully applied to inhibit EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC).[6][7] The goal here is often to achieve selectivity for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type (WT) enzyme to minimize toxicity.[7]
New pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.[8] For instance, compound 10b from one study emerged as a potent inhibitor with an IC50 value of 8.29 nM against EGFR, showing significant anticancer activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[8] This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis.[8]
Case Study 3: Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) Inhibitors
The pyrimidine core is a well-established hinge-binding motif in inhibitors of both the Tec kinase family (e.g., BTK) and the Janus kinase (JAK) family.[9][10][11]
-
BTK Inhibitors: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[11][12][13] The 5-cyanopyrimidine scaffold can be incorporated into both reversible and covalent inhibitors, the latter of which form a bond with a cysteine residue (Cys481) in the BTK active site.[13]
-
JAK Inhibitors: JAKs mediate cytokine signaling and are key targets for autoimmune diseases like rheumatoid arthritis.[10][14] The 5-cyanopyrimidine scaffold can provide the necessary interactions for potent JAK1 inhibition, with selectivity engineered by modifying the solvent-exposed regions of the molecule.[9]
Experimental Protocols for Scaffold Evaluation
Validating a novel kinase inhibitor requires a cascade of biochemical and cell-based assays. The following are standardized, step-by-step protocols for initial evaluation.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant Kinase (e.g., EGFR, BTK)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test Compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (containing MgCl2, DTT)
-
White, opaque 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix in assay buffer.
-
Add 20 µL of the master mix to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 40 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 80 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 for EGFR inhibitors)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound (serial dilutions)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette and absorbance plate reader (570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the test compound at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 value.
Caption: A typical experimental workflow for evaluating novel 5-cyanopyrimidine kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold is a robust and highly adaptable platform for the design of potent and selective kinase inhibitors. Its defining features—a privileged hinge-binding motif and an affinity-enhancing cyano group—make it an invaluable tool for medicinal chemists. Iterative SAR studies have successfully yielded compounds with low nanomolar potency and oral bioavailability against a range of high-value kinase targets.[3][5]
Future efforts will likely focus on further refining selectivity profiles to minimize off-target effects and developing inhibitors against newly validated kinase targets. The application of this scaffold in developing covalent and allosteric inhibitors also represents an exciting frontier. As our understanding of the kinome and disease pathology deepens, the strategic deployment of proven scaffolds like this compound will continue to be a cornerstone of targeted drug discovery.
References
- Liu, C. et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]
- Liu, C. et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
- Al-Ostoot, F.H. et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Liu, C. et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
- Google Patents. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- Gavali, M.R. et al. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
- Boschi, D. et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-8. [Link]
- Argikar, U.A. et al. (2022).
- Shakamuri, S. et al. (2022).
- Wang, A. et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Wikipedia. (2023). Janus kinase inhibitor. [Link]
- El-Naggar, A.M. et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available).
- Boschi, D. et al. (2016). Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem, 11(16), 1705-8. [Link]
- Tasso, B. et al. (2021).
- Tasso, B. et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
- Pan, Z. et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]
- Li, X. et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2021).
- Abdel-Ghani, T.M. et al. (2023).
- Drugs.com. (Date not available). List of EGFR inhibitors (anti-EGFR). [Link]
- Stanovnik, B. et al. (2021). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
- Siddesh, M.B. et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science. [Link]
- Kirubakaran, P. et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. [Link]
- Al-Hizab, F.A. et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- ResearchGate. (Date not available).
- Wang, S. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
- Griffin, R.J. et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Al-Salama, Z. et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon. [Link]
Sources
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 13. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-Cyanopyrimidine Compounds in Cancer Cells
This guide provides a comprehensive overview of the multifaceted mechanisms through which 5-cyanopyrimidine compounds exert their anticancer effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers detailed protocols for mechanistic validation.
Introduction: The 5-Cyanopyrimidine Scaffold - A Privileged Structure in Oncology
The pyrimidine ring is a fundamental component of nucleic acids, making it a key structure in cellular biology.[1] In medicinal chemistry, the pyrimidine scaffold is considered "privileged" due to its ability to interact with a wide range of biological targets. The addition of a cyano group at the 5-position enhances the molecule's electronic properties and hydrogen bonding capabilities, making 5-cyanopyrimidine derivatives particularly effective as inhibitors of various enzymes crucial for cancer cell proliferation and survival.[2] This guide will delve into the primary mechanisms of action of this promising class of compounds.
Part 1: Halting the Engine of Proliferation: Kinase Inhibition
A predominant mechanism by which 5-cyanopyrimidine compounds exhibit their anti-neoplastic activity is through the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction.
Cyclin-Dependent Kinases (CDKs): The Gatekeepers of the Cell Cycle
Cyclin-dependent kinases are a family of enzymes that control the progression of the cell through its various phases.[3] In many cancers, CDK function is deregulated, leading to uncontrolled cell division.[3] Several 5-cyanopyrimidine derivatives have been identified as potent CDK inhibitors, particularly targeting CDK2.[3][4][5]
By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of key substrates, leading to cell cycle arrest.[6] For instance, inhibition of CDK2 can block the G1/S transition, a critical checkpoint in the cell cycle.[3] This mechanism-based cell cycle arrest is a key contributor to the anti-proliferative effects of these compounds.[6][7]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Theoretical and Computational Analysis of Hydroxypyrimidine Tautomers
Abstract
The prototropic tautomerism of hydroxypyrimidines, the dynamic equilibrium between their hydroxy (enol) and oxo (keto) forms, is a cornerstone of molecular biology and medicinal chemistry. This phenomenon dictates the hydrogen-bonding patterns, molecular recognition capabilities, and reactivity of foundational nucleobases like uracil and thymine. Misidentification of the predominant tautomeric form can lead to flawed interpretations of biological activity and misguided drug design efforts. This in-depth technical guide provides researchers, computational chemists, and drug development professionals with a rigorous framework for investigating hydroxypyrimidine tautomerism. We move beyond rote procedural descriptions to explain the causality behind methodological choices, from selecting appropriate quantum chemical methods and basis sets to accurately modeling the profound influence of the solvent environment. By integrating high-level computational protocols with advanced analytical techniques, this guide establishes a self-validating system for predicting and understanding the delicate energetic balance that governs tautomeric equilibria.
The Principle and Significance of Tautomerism in Hydroxypyrimidines
Prototropic Tautomerism: A Dynamic Equilibrium
Tautomerism describes the ready interconversion of structural isomers, most commonly through the relocation of a hydrogen atom—a process known as prototropy.[1] Unlike resonance structures, which are different representations of a single molecule, tautomers are distinct chemical species with unique geometries and properties that exist in a dynamic equilibrium.[1] In hydroxypyrimidines, the key equilibrium is the hydroxy-oxo (or enol-keto) tautomerism, where a proton shifts between a ring nitrogen and an exocyclic oxygen atom.
The Hydroxy-Oxo Equilibrium in 2- and 4-Hydroxypyrimidine
The two parent compounds, 2-hydroxypyrimidine and 4-hydroxypyrimidine, serve as fundamental models. 2-Hydroxypyrimidine can exist as the hydroxy form or the 2-pyrimidinone (oxo) form. Similarly, 4-hydroxypyrimidine can exist in a hydroxy form or two distinct oxo forms: 4(1H)-pyrimidinone and 4(3H)-pyrimidinone.[2] The relative stability of these forms is exquisitely sensitive to their environment. For instance, theoretical studies, corroborated by low-temperature matrix-isolation IR spectra, conclude that 2-hydroxypyrimidine exists almost exclusively in its hydroxy tautomeric form in the gas phase or weakly polar environments.[3] Conversely, 4-hydroxypyrimidine is predicted to be a nearly equimolar mixture of hydroxy and oxo forms in the gas phase.[3]
Caption: Prototropic tautomeric equilibria in 2- and 4-hydroxypyrimidine.
Biological Significance: The Nucleobases
This tautomeric balance is not merely a chemical curiosity; it is fundamental to life. The pyrimidine nucleobases uracil (found in RNA) and thymine (5-methyluracil, found in DNA) are derivatives of hydroxypyrimidine. Their ability to form specific Watson-Crick base pairs with adenine relies on their existence in the canonical diketo (oxo) form.[4] The emergence of rare enol tautomers is considered a potential source of spontaneous point mutations during DNA replication and RNA transcription.[4] Therefore, understanding the factors that stabilize the canonical forms and the energy barriers to forming rare tautomers is a critical goal in molecular biology and the development of antiviral or anticancer therapeutics that function as nucleobase analogs.[5]
The Computational Chemist's Toolkit: Methodologies and Rationale
The accurate prediction of tautomeric equilibria requires a careful selection of computational methods. The small energy differences between tautomers (often just a few kJ/mol) demand a high level of theoretical rigor.[6]
Foundational Choices: Ab Initio vs. Density Functional Theory (DFT)
Two primary classes of quantum mechanical methods are employed for studying these systems:
-
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), solve the electronic Schrödinger equation with minimal reliance on empirical parameterization.[3][7] They are considered the "gold standard" for accuracy, especially for systems where electron correlation is significant.[3] However, their high computational cost can be prohibitive for larger molecules or extensive solvent modeling.
-
Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a pragmatic balance of accuracy and computational efficiency.[4][8] They are often the workhorse for tautomer studies. However, it is crucial to recognize that some functionals may not perform equally well for all systems. For example, standard DFT methods have been shown to incorrectly predict the gas-phase stability of 2-hydroxypyridine/2-pyridone, favoring the keto form, while higher-level ab initio methods correctly predict the enol form to be more stable.[6][9] More modern, dispersion-corrected functionals (e.g., ωB97X-D) or those with a higher degree of exact exchange (e.g., M06-2X) often yield more reliable results.[6]
Causality Behind the Choice: The choice between ab initio and DFT is a cost-benefit analysis. For a benchmark study on a small, parent system, the high accuracy of CCSD(T) is desirable to establish a reliable reference point. For screening derivatives or modeling complex solvent environments, the efficiency of DFT makes it the more practical choice, provided the chosen functional has been validated against experimental data or higher-level theory for a related system.
Selecting the Right Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. For hydroxypyrimidines, which feature lone pairs and potential for hydrogen bonding, the choice is critical.
-
Pople-style basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)): These are commonly used. The + and ++ symbols indicate the addition of diffuse functions , which are essential for accurately describing the electron density of anions and lone pairs. The (d,p) notation indicates the addition of polarization functions , which allow for greater flexibility in orbital shapes and are crucial for describing chemical bonds, especially hydrogen bonds.[4]
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The aug- prefix signifies the addition of diffuse functions, making them highly suitable for these systems.[2]
Calculating Relative Stabilities
The ultimate goal is to determine the relative Gibbs Free Energy (ΔG) between tautomers, which dictates their equilibrium population. This is a multi-step process.
Caption: A typical computational workflow for determining the free energy of a tautomer.
Protocol for Calculating Relative Free Energies
-
Geometry Optimization: The starting structure of each tautomer is optimized to find its lowest-energy conformation. This is a crucial step to ensure you are comparing true energy minima.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:
-
Verification: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a non-minimal structure.
-
Thermodynamic Data: The calculation provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections, and entropy, which are necessary to convert the electronic energy (E) into enthalpy (H) and Gibbs Free Energy (G).
-
-
Single-Point Energy Calculation (Optional but Recommended): For highest accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated theoretical method or a larger basis set.
-
Solvation Energy: The effect of the solvent is calculated and added to the gas-phase free energy (detailed in Section 3).
-
Comparison: The final Gibbs Free Energies of all tautomers are compared. The relative population can be estimated using the Boltzmann distribution equation.
The Decisive Role of the Environment: Modeling Solvent Effects
The tautomeric equilibrium of hydroxypyrimidines is profoundly influenced by the surrounding medium. A model that is accurate in the gas phase may fail completely in solution.
Gas Phase vs. Polar Solvents: A Fundamental Dichotomy
In the gas phase, intramolecular factors like aromaticity and internal electrostatic repulsion dominate.[2][6] In solution, the solute-solvent interactions become paramount. The oxo (keto) tautomers are typically much more polar than their hydroxy (enol) counterparts, possessing significantly larger dipole moments. Polar solvents, particularly protic ones like water, will preferentially stabilize the more polar tautomer through strong dipole-dipole interactions and hydrogen bonding.[3][10] This leads to a dramatic shift in the equilibrium. For example, while 2-hydroxypyridine is favored in the gas phase, its oxo form, 2-pyridone, is overwhelmingly dominant in water.[6][11]
Implicit Solvation Models (PCM, COSMO): The First Approximation
Implicit, or continuum, solvation models treat the solvent as a continuous dielectric medium rather than individual molecules.[8][12] The Polarizable Continuum Model (PCM) is a popular choice.
-
How it Works: The solute is placed in a cavity within the dielectric continuum. The solute's electric field polarizes the solvent, which in turn creates a reaction field that acts back on the solute, leading to its stabilization.
-
Strengths: Computationally efficient, allowing for the rapid screening of solvent effects. Good for capturing the bulk electrostatic contribution to solvation.
-
Weaknesses: It cannot model specific, directional interactions like hydrogen bonds between the solute and a solvent molecule. This is a critical limitation for hydroxypyrimidines.
Explicit Solvation Models: Microsolvation and Hybrid Approaches
To account for specific hydrogen bonds, one must include explicit solvent molecules in the calculation.[13]
-
Microsolvation: One or more individual solvent molecules are placed at key interaction sites (e.g., hydrogen-bonding to the N-H and C=O groups) and are treated as part of the quantum mechanical system.[14] This approach can reveal how specific interactions stabilize a tautomer or, crucially, lower the energy barrier for the proton transfer reaction.[15]
-
Hybrid (Implicit-Explicit) Models: This is often the most robust approach. The solute and a few key solvent molecules (the first solvation shell) are treated explicitly, and this entire complex is then embedded within a polarizable continuum to capture the bulk solvent effect.[13]
| System | Method | Phase | Relative Energy (kJ/mol) | Dominant Tautomer |
| 2-Hydroxypyrimidine | Ab Initio[3] | Gas | 0.0 | Hydroxy |
| (Hydroxy is lower) | ||||
| 2-Pyridone | Ab Initio[3] | Gas | > 0 | Hydroxy |
| 2-Pyridone | Experiment[11] | Water | < 0 | Oxo (Pyridone) |
| 4-Hydroxypyrimidine | Ab Initio[3] | Gas | ~0 (Equimolar) | Mixed |
| 4-Pyrimidinone | Experiment[16] | Gas | < 0 | Oxo (Pyrimidinone) |
| 4-Pyrimidinone | Ab Initio[3] | Polar Solvent | << 0 | Oxo (Pyrimidinone) |
| Caption: A summary of representative computational and experimental results showing the relative stability of hydroxypyrimidine and hydroxypyridine tautomers. Note how the dominant form changes dramatically between the gas phase and polar solvents. |
Advanced Analysis and Validation
Calculating relative energies is only the first step. A comprehensive study leverages additional analyses to explain the underlying chemical principles and to connect theoretical predictions with experimental reality.
Quantifying Aromaticity: NICS and HOMA
Aromaticity is a key factor stabilizing the hydroxy (enol) forms.[2] Computational indices can be used to quantify this property:
-
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Large negative values (e.g., NICS(1)zz) are indicative of strong aromatic character.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length alternation around the ring. Values close to 1 indicate a highly aromatic system with uniform bond lengths, while values closer to 0 suggest a non-aromatic system with distinct single and double bonds.[17]
These analyses provide a quantitative rationale for why one tautomer might be favored over another in the absence of strong solvent effects.
Mapping the Reaction Pathway: Transition State Analysis
The interconversion between tautomers is not instantaneous; it must proceed through a high-energy transition state (TS). Locating this TS and calculating its energy relative to the tautomers yields the activation energy barrier.
-
Transition State Searching: Algorithms like Berny optimization or Synchronous Transit-Guided Quasi-Newton (STQN) are used to find the saddle point on the potential energy surface corresponding to the TS. A valid TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the proton transfer).
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the minimum energy path downhill from the TS, confirming that it connects the two desired tautomers.
This analysis is particularly powerful when including an explicit water molecule, which can act as a catalyst by forming a bridge for the proton to shuttle across, dramatically lowering the activation barrier compared to the direct intramolecular transfer.[15]
Caption: A conceptual potential energy surface for a tautomerization reaction.
Conclusion and Future Outlook
Future advancements will likely involve the increased use of ab initio molecular dynamics (AIMD) to sample conformational and tautomeric space in a fully explicit solvent environment, as well as the application of machine learning algorithms trained on high-quality quantum mechanical data to predict tautomeric ratios with greater speed and accuracy.[10][18] By adhering to the principles of methodological rigor and causal analysis outlined here, scientists can confidently dissect the subtle energetic forces that govern these vital chemical equilibria.
References
- Leś, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]
- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
- Giuliano, G., et al. (2015). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.
- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium.
- Kryachko, E. S., Nguyen, M. T., & Zeegers-Huyskens, T. (2001). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 105(8), 1288–1295. [Link]
- El-Nahas, A. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]
- Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]
- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
- Hasanein, A. A., & Ali, M. A. (2004). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 108(41), 8963–8973. [Link]
- Jezuita, A., et al. (2022). Intramolecular Interactions in Derivatives of Uracil Tautomers. National Institutes of Health (NIH). [Link]
- Szatylowicz, H., et al. (2014). Tautomerisation of thymine acts against the Hückel 4 N + 2 rule. The effect of metal ions and H-bond complexations on the electronic structure of thymine. Organic & Biomolecular Chemistry. [Link]
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Semantic Scholar. [Link]
- Sponer, J., et al. (2000). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase, in a Microhydrated Environment, and in Aqueous Solution. Part 3. Adenine. The Journal of Physical Chemistry A. [Link]
- Sponer, J., et al. (1999). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase, in a Microhydrated Environment and in Aqueous Solution. Part 2. Guanine. Journal of the American Chemical Society. [Link]
- Ray, M., & Ma, C. (2018). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.
- Scanlan, M. J., & Hillier, I. H. (1984). An ab initio study of tautomerism of uracil, thymine, 5-fluorouracil, and cytosine. Journal of the American Chemical Society, 106(13), 3737–3745. [Link]
- Yan, W., et al. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed. [Link]
- Hatherley, L. D., et al. (1995). A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Mandrà, A., et al. (2018). Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution. AIP Publishing. [Link]
- Gould, I. R., et al. (1990). A theoretical study using ab initio methods of tautomerism in cytosine in the gas phase and in water. The Journal of Organic Chemistry. [Link]
- Contreras, R. H., et al. (1999). Concerning the solvent effect in the tautomerism of uracil, 5-fluorouracil, and thymine by density-functional theory and ab initio calculations.
- Wu, J. I., et al. (2021). How about Tautomers?. WuXi Biology. [Link]
- Sobolewski, A. L., & Adamowicz, L. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]
- Smith, J. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. University of Porto. [Link]
- Yan, W., et al. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. R Discovery. [Link]
- Barlin, G. B., et al. (1986). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- Stasyuk, A. J., et al. (2023).
- Mata, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.
- 2-Pyridone. Wikipedia. [Link]
- Tautomer. Wikipedia. [Link]
- Lee, Y. S., & Kim, S. K. (1998). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry. [Link]
Sources
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.natur.cuni.cz [web.natur.cuni.cz]
- 8. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 12. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational investigation of explicit solvent effects and specific interactions of hydroxypyrene photoacids in acetone, DMSO, and water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. wuxibiology.com [wuxibiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Tautomerisation of thymine acts against the Hückel 4 N + 2 rule. The effect of metal ions and H-bond complexations on the electronic structure of thym ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00964A [pubs.rsc.org]
- 18. Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of the Cyano Group in the Biological Activity of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Strategic Importance of a Small but Mighty Functional Group
The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including nucleic acids and numerous approved drugs.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. Among the myriad of substituents employed in the design of pyrimidine-based therapeutics, the cyano group (–C≡N) holds a place of particular distinction. Far from being a mere structural component, the cyano group is a powerful modulator of biological activity, wielding a profound influence on the physicochemical properties, molecular interactions, and metabolic stability of parent molecules.[2][3]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, delves into the multifaceted roles of the cyano group in shaping the biological activity of pyrimidine derivatives. We will transcend a superficial overview to provide a deep, mechanistic understanding of how this small, linear moiety can be strategically employed to enhance potency, selectivity, and drug-like properties. This exploration will be grounded in field-proven insights and supported by authoritative references, offering a practical resource for the rational design of next-generation pyrimidine-based therapeutics.
Part 1: Deconstructing the Physicochemical and Electronic Character of the Cyano Group
The profound impact of the cyano group on the biological activity of pyrimidine derivatives stems from its unique electronic and physicochemical properties. A thorough understanding of these characteristics is paramount for its effective deployment in drug design.
Electronic Landscape: A Potent Electron-Withdrawing Force
The cyano group is a potent electron-withdrawing group, a consequence of the high electronegativity of the nitrogen atom and the sp hybridization of both the carbon and nitrogen atoms. This electronic pull is exerted through both inductive and resonance effects, significantly influencing the electron density distribution across the pyrimidine ring. This, in turn, can modulate the pKa of nearby ionizable groups and influence the reactivity of the entire molecule.
Modulating Physicochemical Properties: A Balancing Act
The introduction of a cyano group can have a dramatic and often beneficial impact on key physicochemical parameters that govern a drug's pharmacokinetic profile:
-
Acidity and Basicity: By withdrawing electron density, the cyano group can increase the acidity of nearby protons and decrease the basicity of nitrogen atoms within the pyrimidine ring. This modulation of pKa can be critical for optimizing a drug's solubility and its interactions with biological targets.
-
Lipophilicity and Solubility: The cyano group is a polar moiety that can increase the hydrophilicity of a molecule, thereby enhancing its aqueous solubility.[2] However, its overall impact on lipophilicity (logP) is context-dependent and can be influenced by the surrounding molecular framework. Careful placement of the cyano group is therefore essential to strike the right balance between solubility and membrane permeability.
-
Metabolic Stability: The nitrile moiety is generally considered to be metabolically stable and is often resistant to enzymatic degradation.[2] This intrinsic stability can be a significant advantage in drug design, as it can help to prolong a drug's half-life and improve its overall bioavailability. In some cases, the introduction of a cyano group can also block metabolically labile sites on the molecule.[3]
The Cyano Group as a Bioisostere: A Versatile Mimic
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design.[4][5][6] The cyano group is a versatile non-classical bioisostere for a variety of functional groups, most notably the carbonyl, hydroxyl, and halogen moieties.[3] This mimicry allows for the optimization of a drug's properties while retaining its desired biological activity.
| Functional Group | Cyano (–C≡N) | Carbonyl (–C=O) | Hydroxyl (–OH) | Fluoro (–F) |
| van der Waals Volume (ų) | ~15 | ~17 | ~10 | ~5 |
| Dipole Moment (Debye) | ~3.5 | ~2.5 | ~1.7 | ~1.4 |
| Hydrogen Bond Acceptor | Yes | Yes | Yes (and Donor) | Yes |
| pKa of Conjugate Acid | ~ -10 | ~ -6 | ~ 16 | N/A |
This table presents approximate values to illustrate general trends. Actual values can vary depending on the molecular context.
Part 2: The Cyano Group at the Heart of Molecular Recognition
The ability of the cyano group to participate in a range of non-covalent and, in some cases, covalent interactions is central to its role in enhancing the biological activity of pyrimidine derivatives.
A Potent Hydrogen Bond Acceptor
The lone pair of electrons on the nitrogen atom of the cyano group makes it a potent hydrogen bond acceptor.[7][8] This interaction is highly directional, with the optimal geometry being a linear arrangement between the hydrogen bond donor and the C≡N axis. The strength of this hydrogen bond can be influenced by the electronic environment of the cyano group; electron-donating groups on the pyrimidine ring can enhance its hydrogen bonding capability through resonance-assisted hydrogen bonding.[7]
Case Study: X-ray Crystallography of a Cyano-Pyrimidine Kinase Inhibitor
X-ray crystallography provides definitive evidence of the cyano group's role in molecular recognition. For instance, the crystal structure of a 5-cyanopyrimidine derivative bound to p38α MAP kinase reveals a direct hydrogen bond between the nitrogen atom of the cyano group and the backbone NH of methionine 109 in the hinge region of the kinase.[9] This interaction is critical for the inhibitor's high potency and selectivity.
Caption: Interaction of a 5-cyanopyrimidine inhibitor with the p38α kinase active site.
Engaging in Other Non-Covalent Interactions
Beyond hydrogen bonding, the highly polarized nature of the cyano group allows it to participate in favorable dipole-dipole and other polar interactions within the receptor binding pocket.[3] Furthermore, when attached to an aromatic system like pyrimidine, the cyano group can influence the molecule's ability to engage in π-π stacking interactions.[2]
A Role in Covalent Inhibition
In certain contexts, the cyano group can act as an electrophilic "warhead," enabling the covalent modification of a target protein.[10][11][12][13] This typically involves the attack of a nucleophilic residue, such as a cysteine thiol, on the electrophilic carbon atom of the nitrile. This strategy can lead to irreversible or reversible covalent inhibition, often resulting in enhanced potency and prolonged duration of action.
Caption: General workflow of covalent inhibition by a cyano-pyrimidine.
Part 3: Cyano-Pyrimidines in Action: Medicinal Chemistry Case Studies
The strategic incorporation of the cyano group has led to the development of numerous potent and selective pyrimidine-based inhibitors targeting a range of diseases.
Case Study 1: Taming Kinases with Cyano-Pyrimidines
Protein kinases are a major class of drug targets, and cyano-pyrimidines have emerged as a powerful scaffold for the development of kinase inhibitors. The cyano group often plays a crucial role in anchoring the inhibitor to the hinge region of the kinase, a key interaction for achieving high potency.
-
p38 MAP Kinase Inhibitors: As discussed previously, 5-cyanopyrimidines have been developed as potent and orally active inhibitors of p38α MAP kinase for the treatment of inflammatory diseases.[9] The cyano group's hydrogen bond with Met109 is a defining feature of their binding mode.
-
VEGFR-2/HER-2 Dual Inhibitors: In the realm of oncology, cyanopyridones and pyridopyrimidines have been designed as dual inhibitors of VEGFR-2 and HER-2, two key kinases involved in tumor growth and proliferation.[14][15] The cyano group is often positioned to form critical hydrogen bonds in the ATP-binding pocket of these kinases.
Case Study 2: Combating Cancer with Cyano-Pyrimidine-Based Agents
The versatility of the cyano-pyrimidine scaffold has been leveraged to develop anticancer agents with diverse mechanisms of action.
-
LSD1 Inhibitors: Cyano-pyrimidine pendant chalcone derivatives have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer.[16] Molecular modeling studies suggest that the cyano group contributes to the binding affinity of these compounds.
-
Broad-Spectrum Antiproliferative Agents: A variety of cyano-pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[16] The inclusion of the cyano group is often associated with enhanced biocompatibility and potency.[16]
Part 4: Essential Experimental Protocols
To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for the synthesis of a representative cyano-pyrimidine and for a relevant biological assay.
Synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile
This protocol describes the synthesis of a key intermediate in the preparation of many biologically active cyano-pyrimidines.
Diagram of the Synthetic Scheme
Caption: Synthesis of a 2,4-diamino-5-cyanopyrimidine derivative.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol.
-
Formation of Ethyl Sodiocyanoacetate: Once the sodium has completely dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.[17]
-
Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride. Filter the resulting sodium chloride precipitate to obtain a clear solution of guanidine.[17]
-
Condensation Reaction: Add the guanidine solution to the ethyl sodiocyanoacetate solution. Heat the mixture under reflux for 2 hours.[17]
-
Isolation of the Product: Evaporate the reaction mixture to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.[17]
-
Purification: Cool the solution to induce crystallization. Collect the resulting yellow needles by filtration and dry. The expected yield is 101–103 g (80–82%).[17]
In Vitro p38α MAP Kinase Activity Assay
This non-radioactive kinase assay is a common method for evaluating the inhibitory activity of compounds against p38α MAP kinase.
Diagram of the Assay Workflow
Caption: Workflow for a non-radioactive p38 MAP kinase assay.
Step-by-Step Methodology:
-
Immunoprecipitation of p38 MAP Kinase: Incubate cell lysates with immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody overnight to capture active p38 kinase.[18]
-
Kinase Reaction: Wash the immunoprecipitate to remove unbound proteins. Resuspend the beads in kinase assay buffer containing 1 µg of ATF-2 fusion protein as a substrate and 100 µM of ATP.[18]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes to allow for the phosphorylation of ATF-2 by p38 kinase.[19]
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detection: Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (Thr71). Subsequently, use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.[18]
-
Quantification: Quantify the band intensities to determine the extent of ATF-2 phosphorylation, which is a measure of p38 kinase activity.
Conclusion and Future Perspectives: The Enduring Legacy and Bright Future of the Cyano Group
The cyano group, though small in stature, exerts a colossal influence on the biological activity of pyrimidine derivatives. Its potent electron-withdrawing nature, ability to form critical hydrogen bonds, and versatility as a bioisostere make it an indispensable tool in the medicinal chemist's armamentarium. From enhancing potency and selectivity to improving pharmacokinetic properties, the strategic incorporation of the cyano group has proven to be a highly effective strategy in the design of novel therapeutics.
As our understanding of disease biology deepens and our drug design tools become more sophisticated, the role of the cyano group is poised to expand even further. The exploration of novel bioisosteric replacements, the development of innovative synthetic methodologies for the introduction of the cyano group, and the application of computational methods to predict its impact on drug-target interactions will undoubtedly unlock new opportunities for the discovery of life-changing medicines. The humble cyano group, a testament to the power of subtle molecular modifications, will undoubtedly continue to be a key player in the future of pyrimidine-based drug discovery.
References
- Sharma, A., Singh, P., & Kumar, S. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
- Långström, B., & Dannals, R. F. (2011). C vs N: Which End of the Cyanide Anion Is a Better Hydrogen Bond Acceptor?. The Journal of organic chemistry, 76(15), 6332–6335.
- Al-Otaibi, M. A. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
- Sharma, A., Singh, P., & Kumar, S. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Meanwell, N. A. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- Promega Corporation. (n.d.). p38α Kinase Assay. Promega.
- Ziao, N., Graton, J., Laurence, C., & Le Questel, J. Y. (2001). Amino and cyano N atoms in competitive situations: which is the best hydrogen-bond acceptor? A crystallographic database investigation. Acta crystallographica. Section B, Structural science, 57(Pt 6), 850–858.
- Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules (Basel, Switzerland), 26(16), 4945.
- Wang, L., Wang, B., & Wang, M. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1269–1285.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, N. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Gierse, J. K., & Tjoeng, F. S. (2012). NMR Properties of the Cyanide Anion, a Quasisymmetric Two-Faced Hydrogen Bonding Acceptor. Magnetic Resonance in Chemistry, 50(10), 685-691.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, N. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Lountos, G. T., Koniaris, E., Zervou, M., & Artur, V. (2010). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC cell biology, 11, 4.
- de Souza, M. V. N., & de Almeida, M. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(10), 1183–1196.
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay. Sigma-Aldrich.
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
- Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., ... & Youssef, A. M. (2022). Identification of Novel Cyanopyridones and Pyrido [2, 3-d] pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6932.
- Berkeley Learning Hub. (2025). Nitrile Carboxylic Acid Properties. Berkeley Learning Hub.
- Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Study.com.
- de Souza, M. V. N., & de Almeida, M. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(10), 1183–1196.
- Gupta, A., Parveen, D., Azam, F., Shaquiquzzaman, M., & Alam, M. M. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. *Journal of Biomolecular Structure and Dynamics, 1-18.
- Dowling, J. E., Alimzhanov, M., Bao, L., Block, M. H., Chuaqui, C., Cooke, E. L., ... & Lyne, P. D. (2013). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo [1, 5-a] pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS omega, 8(42), 39599-39611.
- Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., & Veer, V. S. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. American Journal of Chemistry, 1(1), 12-16.
- Le Questel, J. Y., Laurence, C., Graton, J., & Ziao, N. (2000). Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. Journal of physical organic chemistry, 13(8), 465-476.
- de Souza, M. V. N., & de Almeida, M. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(10), 1183–1196.
- Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., & Veer, V. S. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. American Journal of Chemistry, 1(1), 12-16.
- de Souza, M. V. N., & de Almeida, M. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(10), 1183–1196.
- Traube, W. (1900). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 1, 22.
- Kier, L. B. (1968). Application of Quantum Chemistry to Drugs and Their Interactions. Journal of Pharmaceutical Sciences, 57(7), 1115-1123.
- Chen, Y. L., Chen, Y. T., Chang, C. H., Chen, C. T., Chen, C. H., & Chen, Y. L. (2017). Synthesis of 2, 4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592.
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., ... & Youssef, A. M. (2022). Identification of Novel Cyanopyridones and Pyrido [2, 3-d] pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6932.
- Barvian, M., Beckman, J., Braganza, J., DeCrescenzo, G., Devraj, R., Grapperhaus, K., ... & Reitz, D. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of medicinal chemistry, 48(15), 4881–4884.
- Yu, H., Li, H., Jia, H., & Zhu, X. (2012). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Sharma, S., & Chopra, P. (2016). Understanding Binding of Cyano-Adamantyl Derivatives to Pillar[8] arene Macrocycle from Density Functional Theory. The Journal of Physical Chemistry A, 120(44), 8879-8888.
- Akhtar, W., Nainwal, L. M., Kaushik, S. K., Akhtar, M., Shaquiquzzaman, M., Almalki, F., ... & Alam, M. M. (2020). Pyrimidine‐based anticancer drugs. Archiv der Pharmazie, 353(3), 1900331.
- Chessum, N. E., Bawn, C. M., Boyle, R. G., Christie, M. I., Davies, N. L., Fiumana, A., ... & Williams, P. A. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido [3, 4-d] pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2-(4-(2, 2-Dimethyl-4-(4-(1-methyl-1 H-pyrazol-4-yl) phenyl)-3-oxo-5, 6-dihydropyrido [3, 4-d] pyrimidin-7 (8 H)-yl) phenyl)-N 2-methylacetamide (BOS172722). Journal of medicinal chemistry, 61(18), 8229-8245.
- Kumar, A., & Singh, P. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6487.
- Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands [Video]. YouTube.
- Taylor & Francis. (n.d.). Cyano groups – Knowledge and References. Taylor & Francis Online.
- Friscic, T., & MacGillivray, L. R. (2005). Synthesis and X-ray Crystal Structure of N'-Cyano-N, N'-dimethyl-4-nitrobenzohydrazide. Journal of Chemical Crystallography, 35(3), 221-224.
- Zhang, T., & Liu, Y. (2016). Covalent Inhibition in Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(10), 1195-1210.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. drughunter.com [drughunter.com]
- 7. Amino and cyano N atoms in competitive situations: which is the best hydrogen-bond acceptor? A crystallographic database investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase [pubmed.ncbi.nlm.nih.gov]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitriles: an attractive approach to the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
The Strategic Intermediate: A Technical Guide to 5-Cyano-2-hydroxypyrimidine in Pharmaceutical Synthesis
Foreword: The Unsung Hero of Drug Discovery
In the complex tapestry of pharmaceutical development, the journey from a promising molecule to a life-changing therapeutic is long and intricate. Central to this journey are the chemical intermediates, the unsung heroes that serve as the foundational building blocks for active pharmaceutical ingredients (APIs).[1][2] Among these, the pyrimidine scaffold holds a place of distinction, renowned for its prevalence in a multitude of therapeutic agents.[3][4] This guide delves into the technical nuances of a particularly versatile pyrimidine derivative: 5-Cyano-2-hydroxypyrimidine. We will explore its synthesis, reactivity, and its pivotal role in the creation of next-generation therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic structure that forms the basis for two of the nucleobases in DNA and RNA, uracil and thymine.[5] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[6][7][8] The strategic placement of functional groups on the pyrimidine ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
The subject of this guide, this compound, is a prime example of a strategically functionalized pyrimidine. The presence of a cyano group, a hydroxyl group, and the pyrimidine nitrogen atoms provide multiple points for chemical modification, making it a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules.
Synthesis and Key Transformations of this compound
The utility of this compound as a pharmaceutical intermediate is intrinsically linked to its synthesis and subsequent chemical transformations. While various synthetic routes to substituted pyrimidines exist, a common approach involves the condensation of a three-carbon component with a urea or guanidine derivative.
A representative synthesis for a related compound, 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidine, involves a one-pot, three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium.[7] This method highlights the accessibility of the core pyrimidine structure.
A critical transformation of this compound in its journey as a pharmaceutical intermediate is its conversion to 2-chloro-5-cyanopyrimidine. The hydroxyl group of the pyrimidine can be readily converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10] This chlorination step is pivotal as the resulting chloro-substituent is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce further molecular diversity.
Experimental Protocol: Chlorination of 2-Hydroxypyrimidine Derivatives
The following is a general protocol for the chlorination of a hydroxypyrimidine, a reaction that is fundamental to the utility of this compound.
-
Reaction Setup: To the hydroxypyrimidine derivative, add an excess of phosphorus oxychloride (POCl₃). The reaction can be performed neat or in the presence of a base such as N,N-diethylaniline.[10][11]
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
This transformation to the 2-chloro derivative unlocks a plethora of synthetic possibilities, enabling the introduction of various nucleophiles at the C2 position, a key step in the synthesis of many targeted therapeutics.[6]
Case Study: 5-Cyanopyrimidine as a Core Scaffold for p38 MAP Kinase Inhibitors
A compelling example of the utility of the 5-cyanopyrimidine scaffold is in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[12][13] p38 MAP kinase is a key enzyme in the inflammatory signaling cascade and plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Consequently, inhibitors of p38 MAP kinase are of significant interest for the treatment of a range of inflammatory diseases.
Synthesis of p38 MAP Kinase Inhibitors
The synthesis of a series of potent p38 MAP kinase inhibitors was achieved starting from a 2,4-dichloro-5-cyanopyrimidine derivative. While not directly this compound, this starting material is readily accessible from it via chlorination. The synthetic route involves sequential nucleophilic aromatic substitution reactions, demonstrating the versatility of the cyanopyrimidine core.
Mechanism of Action and Signaling Pathway
The 5-cyanopyrimidine-based inhibitors act by binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing its phosphorylation and activation.[12] This inhibition blocks the downstream signaling cascade that leads to the production of inflammatory cytokines. X-ray crystallography has confirmed that the nitrogen atom of the cyano group forms a crucial hydrogen bond with the backbone NH of methionine-109 in the hinge region of the kinase, anchoring the inhibitor in the active site.[12]
Biological Activity Data
The following table summarizes the in vitro and in vivo activity of representative 5-cyanopyrimidine-based p38 MAP kinase inhibitors.
| Compound | p38α Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | In vivo TNF-α Reduction (%) |
| 3a | 10 | 100 | >50% at 5 mg/kg |
| 3b | 8 | 80 | >50% at 5 mg/kg |
| Data sourced from the Journal of Medicinal Chemistry.[12] |
These results demonstrate the potent and orally active nature of this class of inhibitors, underscoring the value of the 5-cyanopyrimidine scaffold in their design and synthesis.[12]
Broader Applications and Future Perspectives
The utility of this compound and its derivatives extends beyond p38 MAP kinase inhibitors. For instance, the drug Fevipiprant , a selective antagonist of the prostaglandin D2 receptor 2 (DP2), developed for the treatment of asthma, also features a complex heterocyclic system that can be conceptually derived from a pyrimidine core.[14][15][16][17]
Furthermore, the cyano group of this compound offers a handle for a variety of chemical transformations. For example, it can be reduced to an aminomethyl group via catalytic hydrogenation, providing a route to introduce a basic side chain, which can be beneficial for modulating pharmacokinetic properties.[18] The hydroxyl group can also be alkylated or acylated to explore structure-activity relationships further.
The continued exploration of the chemical space around the this compound core is likely to yield novel therapeutic agents for a wide range of diseases. Its synthetic accessibility and the versatility of its functional groups make it a strategically important intermediate for the future of drug discovery.
Conclusion
This compound is a testament to the power of strategic molecular design in pharmaceutical development. Its versatile chemical nature, coupled with the privileged status of the pyrimidine scaffold, makes it an invaluable intermediate for the synthesis of complex and potent therapeutic agents. From potent anti-inflammatory p38 MAP kinase inhibitors to other promising drug candidates, the influence of this core structure is evident. As drug discovery continues to evolve, the demand for such versatile and strategically designed intermediates will undoubtedly grow, solidifying the importance of this compound in the modern pharmaceutical landscape.
References
- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38alpha MAP Kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.
- Keshk, R. M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 1-19.
- PubChem. (n.d.). 2-Oxo-1H-pyrimidine-5-carbonitrile.
- Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
- Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed.
- Norman, P. (2017). Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma. ACS Medicinal Chemistry Letters.
- Saito, T., et al. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 16, 269-277.
- ACS Publications. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry.
- PubMed. (2006). Practical synthesis of a p38 MAP kinase inhibitor.
- MDPI. (2019). Synthesis of 2-Cyanopyrimidines.
- ACS Publications. (2017). Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma. ACS Medicinal Chemistry Letters.
- Keshk, R. M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health.
- Wikipedia. (n.d.). Fevipiprant.
- Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(5), 370-375.
- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
- Erpenbeck, V. J., et al. (2017). Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date. Therapeutics and Clinical Risk Management, 13, 1057-1065.
- Deshmukh, R., et al. (2015). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate.
- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.
- Krackov, M. H. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. University of the Pacific.
- Erpenbeck, V. J., et al. (2021). The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant. Pulmonary Pharmacology & Therapeutics, 68, 102030.
- Google Patents. (2000). EP1042303A1 - Chloropyrimidine process.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
Sources
- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 2. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fevipiprant - Wikipedia [en.wikipedia.org]
- 16. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Metabolic Pathway of Pyrimidine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine metabolism, encompassing the synthesis and breakdown of the nucleotide building blocks of DNA and RNA (cytosine, uracil, and thymine), is a cornerstone of cellular life.[1] These pathways are not merely housekeeping processes; they are dynamically regulated networks critical for cell division, genomic integrity, and a surprising array of other cellular functions, including the synthesis of lipids and carbohydrates.[1][2] In the context of drug development, particularly in oncology and virology, the enzymes within the pyrimidine metabolic network represent highly validated and promising therapeutic targets.[3][4] Malignant cells, with their high proliferative demands, often exhibit a reprogrammed and upregulated pyrimidine synthesis pathway, making it a metabolic vulnerability to be exploited.[3][5]
This technical guide provides a comprehensive framework for the robust investigation of pyrimidine metabolism. Moving beyond a simple recitation of facts, this document is structured to mirror the scientific inquiry process itself—from foundational understanding to strategic experimental design and detailed, field-tested methodologies. As a senior application scientist, the emphasis here is on the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for reproducibility and profound insight.
Section 1: The Pyrimidine Metabolic Network - A Foundational Overview
A thorough investigation begins with a deep understanding of the network's architecture. Pyrimidine metabolism is principally organized into three interconnected pathways: de novo synthesis, salvage, and catabolism.
De Novo Synthesis Pathway
This pathway builds pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[1] It is an energy-intensive process that is tightly regulated and particularly active in highly proliferating cells.[1][3] The end-product of the pathway, Uridine 5'-monophosphate (UMP), serves as the precursor for all other pyrimidine nucleosides.[3]
Key enzymatic steps in mammalian de novo synthesis include:
-
Carbamoyl Phosphate Synthesis: Catalyzed by Carbamoyl Phosphate Synthetase II (CPS II), this is the rate-limiting step and a critical point of allosteric regulation.[1]
-
Aspartate Transcarbamoylase (ATCase) Reaction: Forms N-carbamoylaspartate.[6]
-
Ring Closure: Dihydroorotase catalyzes the formation of the pyrimidine ring structure, dihydroorotate.[6]
-
Oxidation: The mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate. This is a key drug target.[1][3]
-
UMP Formation: The bifunctional enzyme UMP synthase (UMPS) first adds a ribose-5-phosphate group to orotate to form Orotidine 5'-monophosphate (OMP) and then decarboxylates OMP to yield UMP.[1][4]
-
UTP and CTP Synthesis: UMP is subsequently phosphorylated to UTP, which can then be aminated by CTP synthetase to form CTP.[1][7]
Salvage Pathway
The salvage pathway is an energy-efficient recycling route. It reclaims pyrimidine bases and nucleosides from the degradation of nucleic acids.[1][8] This pathway is crucial for tissues with lower proliferative rates and allows cells to maintain their nucleotide pools with minimal energy expenditure.[3] Key enzymes include uridine phosphorylase and thymidine kinase, which convert free bases back into their respective nucleotides.[1][8]
Catabolic Pathway
Excess pyrimidines are degraded, primarily in the liver, into smaller, excretable molecules.[1] The initial and rate-limiting step in uracil and thymine catabolism is catalyzed by Dihydropyrimidine Dehydrogenase (DPD).[1] Genetic deficiencies in DPD can lead to severe toxicity from pyrimidine-based chemotherapies like 5-fluorouracil (5-FU), highlighting its clinical importance.[1] The final products of pyrimidine catabolism are β-alanine (from uracil and cytosine) or β-aminoisobutyrate (from thymine), along with CO2 and ammonia.[4][7]
Visualization of the Pyrimidine Metabolic Network
The following diagram provides a comprehensive overview of the interconnected de novo, salvage, and catabolic pathways for pyrimidine metabolism.
Section 2: Designing the Investigation - A Strategic Framework
Investigating pyrimidine metabolism requires a multi-faceted approach. The choice of methodology is dictated by the specific research question, whether it's elucidating the mechanism of a novel drug, understanding metabolic reprogramming in disease, or validating a new therapeutic target.
Defining the Research Question
The first step is to frame a precise, testable hypothesis. Examples include:
-
Drug Mechanism of Action: How does Compound X inhibit cancer cell proliferation? Does it target a specific enzyme in the de novo pathway, like DHODH?
-
Metabolic Flux: What is the relative contribution of the de novo versus salvage pathway to the nucleotide pool in cancer cells versus non-cancerous cells?[9]
-
Target Validation: Does genetic knockout of CTP Synthetase reduce tumor growth in a xenograft model?
-
Biomarker Discovery: Can urinary levels of orotic acid serve as a pharmacodynamic biomarker for DHODH inhibition?[10]
Choosing the Right Model System
The choice of model system is critical for obtaining clinically relevant and translatable data.
| Model System | Advantages | Disadvantages | Best For... |
| Cultured Cell Lines | High-throughput, genetically tractable, reproducible. | Lacks physiological context, may not represent tumor heterogeneity. | Initial drug screening, mechanism of action studies, genetic perturbations. |
| Primary Cells | More physiologically relevant than cell lines. | Limited lifespan, difficult to culture and transfect. | Studying cell-type specific metabolism. |
| 3D Organoids/Spheroids | Better recapitulate tissue architecture and cell-cell interactions. | More complex culture requirements, imaging can be challenging. | Evaluating drug penetration and response in a tissue-like context. |
| In Vivo Models (e.g., Mice) | Provides full physiological context, including immune system and drug ADME/PK. | Expensive, lower throughput, ethical considerations. | Efficacy studies, biomarker validation, understanding systemic metabolic effects. |
The Experimental Toolkit: An Overview
A combination of techniques is often required to build a complete picture.[2]
-
Metabolomics: Provides a snapshot of the relative or absolute levels of metabolites in the pathway. Untargeted metabolomics is excellent for hypothesis generation, while targeted approaches offer precise quantification.[11][12]
-
Stable Isotope Tracing (Metabolic Flux Analysis): The gold standard for measuring the rate of metabolic activity (flux) through a pathway, not just static metabolite levels.[12][13]
-
Enzymatic Assays: Directly measure the activity of specific enzymes in the pathway using cell lysates or purified proteins.[14]
-
Genetic Perturbation: Using tools like CRISPR/Cas9 or siRNA to knockout or knockdown specific enzymes allows for definitive validation of their roles in the pathway and in producing a phenotype.[15][16]
Section 3: Core Methodologies for Pathway Elucidation
This section provides detailed, step-by-step protocols for key experiments. The causality behind each step is explained to ensure robust and interpretable results.
Methodology 1: Stable Isotope Tracing with LC-MS/MS
This technique is unparalleled for understanding pathway dynamics. By supplying cells with a nutrient labeled with a heavy isotope (e.g., ¹³C or ¹⁵N), we can trace its path through the metabolic network and quantify the rate of synthesis of downstream products.[13][17][18] For pyrimidine synthesis, common tracers include ¹³C-Glucose, ¹³C-Aspartate, and ¹⁵N-Glutamine.[13][19]
Rationale for Tracer Selection:
-
[U-¹³C]-Glucose: The ribose backbone of all nucleotides is derived from glucose via the pentose phosphate pathway (PPP). Glucose carbons also contribute to the aspartate pool via the TCA cycle.
-
[U-¹³C, ¹⁵N]-Glutamine: Glutamine provides a nitrogen atom for the pyrimidine ring (via CPS II) and can also fuel the TCA cycle.[18] Tracing both isotopes simultaneously is highly informative.
-
[U-¹³C]-Aspartate: Aspartate provides three carbons and one nitrogen for the pyrimidine ring itself, making it a very direct tracer for de novo synthesis.[13]
Experimental Protocol: Stable Isotope Tracing of Pyrimidine Synthesis
-
Cell Seeding: Plate cells (e.g., cancer cell line) in appropriate multi-well plates (e.g., 6-well) and allow them to reach ~70-80% confluency. This ensures cells are in a state of active proliferation.
-
Tracer Introduction:
-
Prepare custom DMEM lacking the nutrient to be traced (e.g., glucose-free DMEM).
-
Supplement this medium with the ¹³C-labeled tracer (e.g., [U-¹³C]-Glucose at normal physiological concentration, ~10-25 mM) and dialyzed fetal bovine serum (to remove unlabeled nutrients).
-
Aspirate the standard medium from the cells, gently wash once with PBS, and replace with the isotope-containing medium.
-
Control: Include parallel wells with standard, unlabeled medium to correct for the natural abundance of stable isotopes.[18]
-
-
Time Course Incubation: Incubate the cells for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is crucial to capture the kinetics of label incorporation and reach isotopic steady-state.
-
Metabolite Extraction:
-
Place the plate on dry ice to instantly quench all enzymatic activity.
-
Aspirate the medium.
-
Add 1 mL of ice-cold 80:20 methanol:water extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.[20]
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant (containing the polar metabolites) to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (SpeedVac).
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50 µL of 50:50 acetonitrile:water) for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to liquid chromatography (LC), often using a HILIC column for good separation of polar metabolites like nucleotide precursors.[10][21]
-
The mass spectrometer will detect the mass shift in pyrimidine metabolites as labeled atoms are incorporated. For example, UMP (C₉H₁₃N₂O₉P) synthesized entirely from [U-¹³C]-Glucose will show a mass increase corresponding to the 5 carbons of the ribose sugar (M+5). If synthesized from [U-¹³C]-Aspartate (4 carbons), it will show an M+3 shift (as one carbon is lost as CO₂).[13]
-
-
Data Analysis: Specialized software is used to analyze the raw data, identify metabolites based on retention time and accurate mass, and quantify the fractional labeling for each metabolite at each time point.[20] This reveals the contribution of the tracer to the synthesis of each pyrimidine.
Methodology 2: Genetic Perturbation with CRISPR/Cas9
To definitively prove that a specific enzyme is critical for a metabolic process or a cellular phenotype (like proliferation), genetic knockout is the gold standard.[15] The CRISPR/Cas9 system allows for precise and permanent disruption of a target gene.[22][23]
Experimental Protocol: CRISPR/Cas9 Knockout of DHODH
-
sgRNA Design & Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the DHODH gene using a validated online tool (e.g., CHOPCHOP, Synthego). Targeting an early exon maximizes the chance of creating a non-functional truncated protein.
-
Synthesize and clone these sgRNAs into a Cas9-expressing lentiviral vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production: Co-transfect the sgRNA/Cas9 plasmid along with packaging plasmids into a producer cell line like HEK293T to generate replication-incompetent lentiviral particles.
-
Transduction:
-
Transduce the target cancer cell line with the lentivirus.
-
Control: A non-targeting sgRNA control is essential to account for any effects of the viral transduction and Cas9 expression itself.
-
-
Selection & Clonal Isolation:
-
Select for successfully transduced cells using an antibiotic resistance marker on the vector (e.g., puromycin).
-
Perform single-cell sorting into a 96-well plate to isolate and expand individual cell clones. This is critical because CRISPR editing is not 100% efficient, resulting in a mixed population of cells.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot: This is the most important validation step. A successful knockout clone must show a complete absence of the DHODH protein.
-
Metabolomic Validation: A true DHODH knockout should result in a massive accumulation of its substrate, dihydroorotate, and a depletion of its product, orotate. This can be confirmed by LC-MS.
-
-
Phenotypic Assays: Once knockout is confirmed, perform functional assays. For example, compare the proliferation rate of the DHODH knockout clone to the non-targeting control. We would expect the knockout to proliferate much more slowly, an effect that should be rescued by adding exogenous uridine to the medium, which bypasses the de novo pathway via the salvage pathway.
Visualization of the Experimental Workflow
This diagram outlines the logical flow for investigating a compound's effect on pyrimidine metabolism, integrating the methodologies described above.
Section 4: Data Integration and Interpretation
-
Quantitative Storytelling: Use tables to present quantitative data clearly. For instance, a table comparing the IC₅₀ from a proliferation assay with the KI from an enzymatic assay provides a powerful summary of a compound's cellular versus biochemical potency.
-
Addressing Discrepancies: If results conflict (e.g., a compound inhibits the enzyme in vitro but has no effect on cells), it points to other factors like poor cell permeability or rapid efflux, which are critical insights for drug development.
Conclusion
Investigating the pyrimidine metabolic pathway is a dynamic and rewarding field of study with direct implications for human health.[1] By adopting a strategic framework that begins with a solid foundational understanding and progresses through carefully chosen, rigorously controlled experimental methodologies, researchers can uncover novel biological insights and develop next-generation therapeutics. The integration of metabolomics, stable isotope tracing, and genetic perturbation provides a powerful, multi-pronged approach to deconstruct this essential metabolic network with confidence and precision.
References
- Löffler, M., et al. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. Journal of Genetics and Genomics.
- Kou, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology.
- Pascuzzo, R., et al. (2022). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI.
- Quora. (2018). What are the experimental approaches for studying a metabolic pathway?.
- Singh, P., et al. (2020). A non-proliferative role of pyrimidine metabolism in cancer. BBA - Reviews on Cancer.
- Wikipedia. Pyrimidine metabolism.
- Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
- Fiveable. Metabolic pathway analysis. Fiveable Bioinformatics Class Notes.
- Fiveable. Pyrimidine biosynthesis and catabolism. Fiveable Biological Chemistry II Class Notes.
- Zrenner, R., et al. (2006). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal.
- Frontiers. (2024). Application and development of CRISPR technology in the secondary metabolic pathway of the active ingredients of phytopharmaceuticals. Frontiers in Plant Science.
- Indiana State University. (1997). Purine and Pyrimidine Metabolism.
- MDPI. (2020). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment.
- Bissonnette, R., et al. (1992). The de novo and salvage pathways for the synthesis of pyrimidine residues of RNA predominate in different locations within the mouse duodenal epithelium. Cell and Tissue Research.
- ResearchGate. (2014). A Comprehensive View on Metabolic Pathway Analysis Methodologies.
- Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry.
- ResearchGate. (2022). Pyrimidine biosynthesis pathway -de novo and salvage pathway.
- NBScience. (2025). CRISPR/Cas9 Applications in Rare Metabolic Diseases: Advances in Research. ANTI AGING therapies.
- Patti, G. J., et al. (2013). Metabolomic strategies to map functions of metabolic pathways. Annual Review of Biochemistry.
- Li, Z. (2025). Application of CRISPR-Cas9 Technology in the Treatment of Metabolic Diseases. Opast Publishing Group.
- ResearchGate. (2021). Optimized MS/MS settings of pyrimidines and related metabolites.
- MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
- bioRxiv. (2025). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice.
- ResearchGate. (2020). (PDF) Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment.
- Scilit. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders.
- Lab Manager. (2016). Discovery of Rules for CRISPR Advances Metabolic Engineering.
- mSystems. (2024). Alterations in purine and pyrimidine metabolism associated with latent tuberculosis infection: insights from gut microbiome and metabolomics analyses.
- Plos One. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
- PubMed Central. (2022). The landscape of CRISPR/Cas9 for inborn errors of metabolism.
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews.
- Luy, B., et al. (2010). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society.
- Schröder, M., et al. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology.
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 5. A non-proliferative role of pyrimidine metabolism in cancer – Molecular Metabolism [molecularmetabolism.com]
- 6. fiveable.me [fiveable.me]
- 7. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 8. microbenotes.com [microbenotes.com]
- 9. The de novo and salvage pathways for the synthesis of pyrimidine residues of RNA predominate in different locations within the mouse duodenal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research [mdpi.com]
- 12. Metabolomic strategies to map functions of metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Application and development of CRISPR technology in the secondary metabolic pathway of the active ingredients of phytopharmaceuticals [frontiersin.org]
- 16. nbscience.com [nbscience.com]
- 17. masspec.scripps.edu [masspec.scripps.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. opastpublishers.com [opastpublishers.com]
- 23. The landscape of CRISPR/Cas9 for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Biological Targets for 5-Cyano-2-hydroxypyrimidine
Introduction
In the landscape of modern drug discovery, the identification of novel biological targets for small molecules is a critical and often arduous phase.[1][2] This process, known as target deconvolution, is paramount for understanding a compound's mechanism of action, predicting potential toxicities, and unlocking its full therapeutic potential. This guide presents a comprehensive, multi-pronged strategy for the discovery of novel biological targets for 5-Cyano-2-hydroxypyrimidine, a heterocyclic compound with potential therapeutic relevance.
This compound belongs to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] They are integral components of essential biological molecules like nucleic acids, which makes them promising candidates for drug discovery.[3][4][5] The specific biological activities of this compound are not yet extensively characterized, making it a prime candidate for a thorough target discovery campaign.
This document provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques, instead focusing on the strategic integration of computational, chemical, and genetic approaches to build a robust and validated understanding of the compound's molecular interactions.
Section 1: Foundational Analysis & Hypothesis Generation
Before embarking on resource-intensive experimental studies, a foundational analysis of this compound is essential. This initial phase leverages computational tools to predict potential biological activities and inform the design of subsequent experiments.
In Silico Target Prediction
Bioinformatics is a cornerstone of modern drug discovery, enabling the analysis of vast biological datasets to identify potential drug targets.[6][7][8] For this compound, several computational approaches can be employed:
-
Similarity-Based Searching: Utilizing databases such as PubChem, ChEMBL, and DrugBank, we can identify known drugs or bioactive molecules with structural similarity to this compound. The known targets of these similar compounds provide a preliminary list of potential targets.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups of the compound responsible for its biological activity. This pharmacophore model can then be used to screen 3D databases of protein structures to find potential binding partners.
-
Molecular Docking: Computational docking simulations can predict the binding mode and affinity of this compound to the crystal structures of known proteins. This is particularly useful for exploring binding to proteins within families suggested by similarity searches (e.g., kinases, metabolic enzymes).
The output of this in silico phase is a preliminary, hypothesis-driven list of potential protein targets. This list will guide the selection of cell lines and inform the interpretation of data from subsequent experimental approaches.
Section 2: A Multi-Pronged Experimental Approach to Target Identification
No single method for target identification is foolproof. Therefore, a robust strategy employs several orthogonal experimental techniques to ensure the identified targets are not artifacts of a particular system.[1][9] This guide details three complementary pillars of experimental target discovery.
Pillar 1: Affinity-Based Proteomics
This direct approach aims to "fish" for binding partners of this compound from a complex biological sample, such as a cell lysate. The core of this method is the synthesis of a chemical probe.[10][11][12]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ovid.com [ovid.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Bioinformatics in Drug Target Discovery| World BI [worldbigroup.com]
- 7. How is bioinformatics used in drug discovery? [synapse.patsnap.com]
- 8. scitechnol.com [scitechnol.com]
- 9. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Frontiers | Affinity probes based on small-molecule inhibitors for tumor imaging [frontiersin.org]
- 11. Affinity probes based on small-molecule inhibitors for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
Methodological & Application
Synthesis Protocol for 5-Cyano-2-hydroxypyrimidine Derivatives: A Guide to Versatile Scaffolds in Drug Development
An Application Note for Drug Discovery & Medicinal Chemistry Professionals
Abstract
5-Cyano-2-hydroxypyrimidine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. Their rigid scaffold, decorated with hydrogen bond donors and acceptors, makes them privileged structures for designing targeted therapeutics, particularly kinase inhibitors.[1][2] This application note provides a detailed, experience-driven guide for the synthesis of these valuable compounds. We will focus on the most robust and versatile method—three-component cyclocondensation—explaining the mechanistic rationale behind the protocol and offering a step-by-step guide for laboratory application. This document is intended for researchers, chemists, and drug development professionals seeking to build a library of novel pyrimidine-based compounds.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3] The introduction of a cyano group at the C5 position and a hydroxyl group at the C2 position (existing in tautomeric equilibrium with its 2-oxo form) provides specific, directed interaction points for biological targets. The cyano group, for instance, can act as a crucial hydrogen bond acceptor, as confirmed by X-ray crystallography of pyrimidine-based inhibitors bound to p38α MAP kinase.[1]
This guide focuses on the practical synthesis of these scaffolds, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies.
Primary Synthetic Strategy: Three-Component Cyclocondensation
The most efficient and atom-economical approach to constructing the 6-amino-5-cyano-2-hydroxypyrimidine core is through a one-pot, three-component reaction. This method involves the condensation of an aromatic or aliphatic aldehyde, an active methylene nitrile (typically malononitrile), and urea.[4][5]
Causality and Mechanistic Insight
This reaction proceeds through a cascade of classical organic transformations, making it a robust and predictable synthesis. The choice of catalyst (typically a base) is critical as it facilitates multiple steps in the sequence.
-
Step 1: Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde (Component 1) and malononitrile (Component 2). The base deprotonates the highly acidic methylene protons of malononitrile, creating a nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an electron-deficient arylidene malononitrile intermediate.
-
Step 2: Michael Addition: Urea (Component 3), acting as a nucleophile, attacks the β-carbon of the activated alkene in the arylidene malononitrile intermediate. This 1,4-conjugate addition forms a linear adduct.
-
Step 3: Intramolecular Cyclization and Tautomerization: The terminal amino group of the adduct then attacks one of the nitrile groups, leading to intramolecular cyclization. A subsequent tautomerization and aromatization process yields the stable 6-amino-5-cyano-2-hydroxypyrimidine ring system.
Below is a diagram illustrating the proposed mechanism.
Caption: Proposed mechanism for the three-component synthesis.
Experimental Protocols
This section provides a general, self-validating protocol. The quantities are given in molar equivalents to allow for scalability.
General Workflow for Synthesis
The overall laboratory process is straightforward and can be completed within a few hours, making it ideal for library synthesis.
Sources
- 1. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
One-Pot Synthesis of Substituted 2-Amino-5-Cyanopyrimidines: An Application Note and Protocol for Researchers
Introduction: The Significance of the 2-Amino-5-Cyanopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Among its vast derivatives, the 2-amino-5-cyanopyrimidine scaffold has garnered significant attention from researchers in drug discovery and development. This privileged structure is a key building block in the synthesis of a wide array of compounds with diverse pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer agents.[1] The presence of the amino and cyano functionalities provides versatile handles for further chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutics.
Traditionally, the synthesis of such substituted pyrimidines involved multi-step procedures, often plagued by tedious workup, purification of intermediates, and consequently, lower overall yields. The advent of one-pot, multicomponent reactions (MCRs) has revolutionized this field, offering a more efficient, economical, and environmentally benign approach to these valuable compounds.[2] This application note provides a detailed protocol and in-depth scientific insights into a robust one-pot synthesis of substituted 2-amino-5-cyanopyrimidines.
Reaction Mechanism and Key Principles: A Symphony of Condensation, Addition, and Cyclization
The one-pot synthesis of 2-amino-5-cyanopyrimidines from an aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and guanidine is a classic example of a domino reaction, where sequential transformations occur in a single reaction vessel without the isolation of intermediates. The overall process can be mechanistically dissected into three key stages: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization followed by aromatization.
The Role of the Base: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or sodium ethoxide. Guanidine is often used in its salt form, commonly as guanidine hydrochloride. The primary role of the base is to deprotonate the guanidine salt to generate the free guanidine base, which is a potent nucleophile essential for the subsequent steps.
The detailed mechanistic pathway is as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene nitrile. The base abstracts a proton from the active methylene compound, generating a carbanion that acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an electron-deficient alkene, an arylidene malononitrile derivative.
-
Michael Addition: The free guanidine base, a strong nucleophile, then undergoes a conjugate (Michael) addition to the electron-deficient double bond of the arylidene malononitrile intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting adduct then undergoes an intramolecular cyclization, where one of the amino groups of the guanidine moiety attacks one of the nitrile groups. This is followed by a series of proton transfers (tautomerization) to form a more stable dihydropyrimidine intermediate.
-
Aromatization: The final step involves the elimination of a molecule of hydrogen (oxidation) from the dihydropyrimidine intermediate to afford the stable, aromatic 2-amino-5-cyanopyrimidine product. In many cases, this aromatization occurs spontaneously in the reaction mixture, especially at elevated temperatures or in the presence of air.
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the one-pot synthesis of a substituted 2-amino-5-cyanopyrimidine. The specific quantities and reaction times may need to be optimized for different substrates.
Materials and Equipment
-
Starting Materials:
-
Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile or Ethyl Cyanoacetate
-
Guanidine Hydrochloride
-
-
Base:
-
Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)
-
-
Solvent:
-
Ethanol (absolute)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
Procedure
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldehyde (10 mmol) and malononitrile (or ethyl cyanoacetate, 10 mmol) in absolute ethanol (30-50 mL).
-
To this solution, add guanidine hydrochloride (12 mmol).
-
In a separate beaker, prepare a solution of sodium hydroxide (12 mmol) in a minimal amount of water and add it dropwise to the reaction mixture, or alternatively, add sodium ethoxide (12 mmol) directly.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice with stirring.
-
A solid precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Experimental workflow for the one-pot synthesis.
Substrate Scope and Yields
The described one-pot synthesis is versatile and accommodates a wide range of substituted aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aromatic ring of the aldehyde can influence the reaction rate and yield.
| Entry | Aldehyde | Active Methylene Nitrile | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 90-98 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 80-90 |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | 88-96 |
| 5 | 2-Thiophenecarboxaldehyde | Malononitrile | 82-92 |
| 6 | Pyridine-4-carboxaldehyde | Malononitrile | 75-85 |
| 7 | Cinnamaldehyde | Malononitrile | 70-80 |
| 8 | Benzaldehyde | Ethyl Cyanoacetate | 80-90 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Optimization
While this one-pot synthesis is generally robust, certain challenges may arise. Here are some common issues and their potential solutions:
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time.
-
Inefficient Base: The base is crucial for generating the active guanidine nucleophile. Ensure the base is fresh and used in the correct stoichiometric amount.
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction. Use high-purity reagents.
-
-
Formation of Side Products:
-
Self-condensation of Aldehyde: This can be minimized by controlling the reaction temperature and the rate of addition of the base.
-
Michael Adduct as a Byproduct: In some cases, the Michael adduct of guanidine and the arylidene intermediate may be isolated if the cyclization step is slow. Increasing the reaction temperature or using a stronger base can promote cyclization.
-
-
Purification Challenges:
-
Oily Product: If the product oils out instead of precipitating, try adding more ice or scratching the inside of the beaker to induce crystallization. If this fails, extraction with an organic solvent followed by column chromatography may be necessary.
-
Colored Impurities: These can often be removed by treating the crude product with activated charcoal during recrystallization.
-
Conclusion
The one-pot, three-component synthesis of substituted 2-amino-5-cyanopyrimidines is a powerful and efficient method for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and key experimental parameters, researchers can reliably synthesize a diverse library of these valuable scaffolds for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this versatile synthetic strategy.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Not specified.
- Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139.
Sources
Application Notes & Protocols: Utilizing 5-Cyano-2-hydroxypyrimidine Scaffolds in p38α MAP Kinase Assays
Abstract
The p38 mitogen-activated protein (MAP) kinases, particularly the α isoform (p38α), are central regulators of cellular responses to inflammatory cytokines and environmental stress, making them a high-value target for therapeutic intervention in a range of diseases.[1][2] Accurate and robust methods for quantifying p38α activity and inhibition are critical for drug discovery and development. This guide provides a detailed examination of how to employ inhibitors based on the 5-cyanopyrimidine scaffold to probe p38α kinase function. We will delve into the molecular basis of their inhibitory action, compare state-of-the-art assay formats, and provide detailed, field-tested protocols for both a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a luminescence-based activity assay. These methodologies are designed to equip researchers, scientists, and drug development professionals with the tools to generate high-quality, reproducible data for inhibitor characterization and screening campaigns.
The p38α MAP Kinase Signaling Pathway: A Central Stress-Response Hub
The p38 MAPK pathway is a tiered signaling cascade essential for translating extracellular stimuli into intracellular responses.[3] p38α, encoded by the MAPK14 gene, is the prototypic member of its family and plays a pivotal role in inflammation, apoptosis, cell cycle regulation, and cellular differentiation.[3][4]
Activation of p38α is initiated by a variety of cellular stresses, including osmotic shock, UV irradiation, and inflammatory cytokines like TNF-α.[1][5] This triggers a phosphorylation cascade where a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1, phosphorylates and activates a MAP Kinase Kinase (MAP2K).[6][7] The primary MAP2Ks for p38 are MKK3 and MKK6, which dually phosphorylate p38α on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop.[1][5][6] This dual phosphorylation event induces a conformational change that fully activates the kinase, enabling it to phosphorylate a host of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C, p53), thereby propagating the signal.[1][7][8][9]
Principles of p38α Kinase Inhibition by 5-Cyanopyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors.[10][11][12] For p38α, a novel class of inhibitors based on a 5-cyanopyrimidine core has demonstrated exceptional potency and selectivity.[13]
The key to their mechanism of action lies in the strategic placement of the cyano (-C≡N) group. X-ray crystallography studies have confirmed that the nitrogen atom of the 5-cyano group forms a direct and critical hydrogen bond with the backbone amide proton of Met109, located in the hinge region of the kinase's ATP-binding pocket.[13] This interaction effectively anchors the inhibitor in the active site, preventing the binding of ATP and halting the phosphotransfer reaction. The 2-hydroxy group, which exists in tautomeric equilibrium with a 2-pyridone form, can further contribute to binding through additional interactions within the active site. Structure-activity relationship (SAR) iterations on this core have led to compounds with low nanomolar enzymatic activity and excellent oral bioavailability, making them powerful chemical probes for studying p38α function.[13]
Selecting the Right Assay Format
Choosing an appropriate assay technology is paramount for achieving reliable results. The two most common high-throughput formats for studying kinase inhibitors are TR-FRET and luminescence-based assays. Both are homogeneous, "mix-and-read" formats that are well-suited for automation.[14][15]
| Feature | TR-FRET Kinase Binding Assay (e.g., LanthaScreen™) | Luminescence Kinase Activity Assay (e.g., ADP-Glo™) |
| Principle | Measures inhibitor binding by detecting the displacement of a fluorescent tracer from the kinase active site.[16] | Measures the enzymatic production of ADP, which is converted into a luminescent signal.[8][9] |
| Endpoint | Direct measurement of inhibitor affinity (Kd) or IC50. | Indirect measurement of enzymatic activity inhibition (IC50). |
| Key Advantage | Can detect non-ATP competitive (allosteric) inhibitors and allows for real-time tracking of slow-binding inhibitors.[16] | Directly measures the catalytic event and is compatible with virtually any kinase/substrate pair that produces ADP.[9] |
| Potential Challenge | Requires a specific fluorescent tracer for the kinase family and may be sensitive to fluorescent compounds. | The signal can be affected by compounds that interfere with the luciferase detection chemistry (ATPases). |
| Best For | Mechanism of action studies, affinity determination, screening for allosteric inhibitors. | Primary high-throughput screening, profiling ATP-competitive inhibitors, measuring kinase kinetics. |
Protocol 1: p38α Inhibition using a TR-FRET Binding Assay
This protocol describes a kinase binding assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen™ Eu Kinase Binding Assay. The principle relies on FRET between a europium (Eu)-labeled anti-tag antibody bound to the kinase and a fluorescently-labeled tracer that binds to the ATP pocket. An inhibitor will displace the tracer, leading to a loss of FRET.[16]
Materials
-
Recombinant human p38α (active)
-
p38 peptide substrate (e.g., derived from ATF2) [5][17]* ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
5-Cyanopyrimidine derivative test compound
-
Kinase Buffer (as above)
-
DMSO
-
Low-volume 384-well plates (white, opaque)
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare compound dilution series in DMSO and then in Kinase Buffer as described in Protocol 1.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound solutions or DMSO controls to the wells of a 384-well white plate. [9]
-
-
Kinase Addition:
-
Prepare a solution of p38α kinase in Kinase Buffer.
-
Add 2 µL of the kinase solution to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the p38 peptide substrate and ATP in Kinase Buffer. The concentration of ATP should be at or near its Km for p38α for competitive inhibitor studies.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction. [9]The total volume is now 5 µL.
-
Causality: The reaction is initiated by the addition of the substrates (ATP and peptide), allowing for precise control of the reaction time.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes. [9]
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate for 40 minutes at room temperature. [9] * Causality: This step simultaneously stops the kinase reaction and eliminates any remaining ATP, ensuring that the subsequent light signal is derived only from the ADP produced during the reaction.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize. [9] * Read the luminescence on a microplate reader.
-
Data Analysis and Interpretation
-
TR-FRET Data:
-
Calculate the Emission Ratio for each well: (665 nm signal / 615 nm signal).
-
Normalize the data by setting the average of the no-inhibitor controls as 100% activity (or 0% inhibition) and the average of a saturating concentration of control inhibitor as 0% activity (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Luminescence Data:
-
Normalize the raw luminescence units (RLU) by setting the average of the no-kinase controls as 100% inhibition and the no-inhibitor controls as 0% inhibition.
-
Plot and fit the data as described above to determine the IC50.
-
| Compound | Assay Type | p38α IC50 (nM) |
| Compound 3a (Example) [13] | Enzymatic | 5.5 |
| Compound 3b (Example) [13] | Enzymatic | 8.0 |
| Doramapimod (BIRB 796) | Cell-free | 38 |
An IC50 value represents the concentration of an inhibitor required to reduce the measured signal (binding or activity) by 50%. A lower IC50 value indicates a more potent compound.
Troubleshooting
-
High Well-to-Well Variability: Ensure thorough mixing at each addition step. Check for and eliminate air bubbles in the wells before reading. Verify pipette accuracy and precision.
-
Low Z'-factor (<0.5): The Z'-factor is a measure of assay quality. [14]A low value indicates a small signal window or high variability. Optimize enzyme and substrate/tracer concentrations to maximize the signal-to-background ratio. Increase incubation times to ensure reactions reach completion or equilibrium.
-
Assay Interference (False Positives/Negatives):
-
TR-FRET: Test compounds for intrinsic fluorescence at the assay wavelengths.
-
Luminescence: Screen compounds in the absence of kinase to check for direct inhibition or enhancement of the luciferase enzyme.
-
Conclusion
The 5-cyanopyrimidine scaffold represents a highly effective structural motif for the potent and selective inhibition of p38α MAP kinase. By leveraging robust assay platforms such as TR-FRET binding assays and ADP-Glo activity assays, researchers can accurately characterize the potency of these inhibitors. The detailed protocols and scientific rationale provided herein offer a validated framework for investigating p38α kinase, accelerating the discovery and development of novel therapeutics targeting this critical signaling node.
References
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). FEBS Journal. [Link]
- MAPK14 - Wikipedia. Wikipedia. [Link]
- Fluorescent Peptide Assays For Protein Kinases. (2010). Current Protocols in Chemical Biology. [Link]
- P38 Signaling Pathway.
- Functions of p38 MAP Kinases in the Central Nervous System. (2018). Frontiers in Molecular Neuroscience. [Link]
- p38 mitogen-activated protein kinases - Wikipedia. Wikipedia. [Link]
- Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (2012). Journal of the American Chemical Society. [Link]
- A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (2012). Skeletal Muscle. [Link]
- Proteomic identification of p38 MAP kinase substrates using in vitro phosphoryl
- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- p38alpha Kinase Activity Assay Service. Reaction Biology. [Link]
- Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). Journal of Medicinal Chemistry. [Link]
- LanthaScreen Technology on micropl
- Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (1977). Journal of Medicinal Chemistry. [Link]
- Drug Discovery - Inhibitor. chemical-kinomics. [Link]
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). Scientific Reports. [Link]
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2008).
- Synthesis method of 2-amino-5-hydroxypyridine.
Sources
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK14 - Wikipedia [en.wikipedia.org]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 alpha Kinase Enzyme System [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com.br [promega.com.br]
- 15. bmglabtech.com [bmglabtech.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 5-Cyano-2-hydroxypyrimidine and Analogs in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating Heterocyclic Compounds as Antiviral Agents
Introduction: The Promise of Heterocyclic Scaffolds in Antiviral Therapy
The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry. Among the myriad of chemical scaffolds explored, nitrogen-containing heterocycles, such as pyrimidines and pyrazines, have emerged as privileged structures. Your interest in 5-Cyano-2-hydroxypyrimidine touches upon a rich area of research into nucleoside and non-nucleoside analogs as inhibitors of viral replication. While this compound itself is not a widely documented antiviral agent, its structural motifs are present in compounds with significant biological activity.
This guide will use the potent, broad-spectrum antiviral drug Favipiravir (T-705) as a central case study. Although a pyrazine carboxamide, its mechanism of action and the methodologies for its evaluation are highly relevant to the study of novel pyrimidine-based compounds and other heterocyclic derivatives. Favipiravir's success provides a robust framework for understanding how to approach the discovery and characterization of new antiviral candidates.
Part 1: Understanding the Target - The Viral RNA-Dependent RNA Polymerase (RdRp)
Many pathogenic RNA viruses, including influenza, Ebola, and coronaviruses, rely on an enzyme called RNA-dependent RNA polymerase (RdRp) for the replication of their genetic material.[1][2] Since mammalian cells do not possess a homologous enzyme, the viral RdRp is an ideal target for selective antiviral therapy.[3]
Mechanism of Action: The Case of Favipiravir
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[4][5] The activation pathway is a critical aspect of its function:
-
Cellular Uptake and Conversion: Once inside the cell, Favipiravir is recognized by cellular enzymes and undergoes phosphoribosylation to become Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][6][7]
-
Inhibition of RdRp: Favipiravir-RTP mimics natural purine nucleosides (like adenosine or guanosine triphosphate) and is mistakenly incorporated into the nascent viral RNA strand by the RdRp.[1][6][8]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome leads to an accumulation of mutations, a process known as lethal mutagenesis.[5][9] This high mutation rate results in non-viable viral progeny, effectively halting the infection.
Caption: Workflow for a plaque reduction assay.
Protocol 3: Viral Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of a test compound. [1][10] Procedure:
-
Infect a confluent monolayer of cells with the virus in the presence of serial dilutions of the test compound, as described in the plaque reduction assay.
-
After a single replication cycle (e.g., 24-48 hours), collect the cell culture supernatant.
-
Perform a plaque assay on the collected supernatants to determine the viral titer in each sample.
-
The EC50 is the concentration of the compound that reduces the viral yield by 50%.
Protocol 4: RdRp Inhibition Assay (Biochemical Assay)
This is a cell-free assay that directly measures the inhibition of the viral RdRp enzyme. This is a more advanced technique that requires purified recombinant RdRp.
General Principle: A primer-extension assay is commonly used. [11]A short, labeled RNA primer is annealed to a longer RNA template. The RdRp enzyme extends the primer using ribonucleoside triphosphates (rNTPs). The reaction is carried out in the presence of various concentrations of the test compound (in its active triphosphate form, if it's a prodrug). The inhibition of primer extension is then quantified, typically by gel electrophoresis and imaging.
Part 3: Data Presentation and Interpretation
The results of the antiviral screening assays should be presented clearly to allow for a robust assessment of the compound's potential.
| Parameter | Description | How to Calculate | Ideal Value |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%. | Dose-response curve from plaque reduction or viral yield reduction assay. | Low |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that reduces the viability of host cells by 50%. | Dose-response curve from a cytotoxicity assay (e.g., MTT). | High |
| SI (Selectivity Index) | A measure of the compound's therapeutic window. | SI = CC50 / EC50 | High (>10 is generally considered promising) |
Example Data Table:
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.19 [12] | >1000 | >5263 |
| Compound X | Influenza A (H3N2) | MDCK | 1.2 | 150 | 125 |
| Compound Y | Influenza B | MDCK | 5.8 | 60 | 10.3 |
Conclusion
The exploration of this compound and its analogs for antiviral activity is a scientifically sound endeavor, grounded in the established success of heterocyclic compounds in this therapeutic area. By leveraging the well-characterized antiviral agent Favipiravir as a model, researchers can adopt a systematic and rigorous approach to screening and characterizing novel compounds. The protocols and principles outlined in this guide provide a comprehensive framework for advancing the discovery of the next generation of antiviral drugs.
References
- Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]
- Shiraki, K., & Daikoku, T. (2020). Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacology & Therapeutics, 209, 107512. [Link]
- Du, Y. X., & Chen, X. P. (2020). Favipiravir: pharmacokinetics and concerns about clinical trials for COVID-19. Clinical Pharmacology & Therapeutics, 108(2), 242-247. [Link]
- Agrawal, U., Raju, R., & Udwadia, Z. F. (2020). Favipiravir: A new and emerging antiviral option in COVID-19. Medical Journal Armed Forces India, 76(4), 370-376. [Link]
- Ahmed, W., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Chemical Papers, 76(11), 6949-6960. [Link]
- Baranovich, T., et al. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of virology, 87(7), 3741-3749. [Link]
- Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Ma, C., et al. (2022). Influenza virus plaque assay. protocols.io. [Link]
- Genzel, Y. (2021). Production, Passaging Stability, and Histological Analysis of Madin–Darby Canine Kidney Cells Cultured in a Low-Serum Medium. Vaccines, 9(9), 1033. [Link]
- Gregory, S. M., et al. (2011). Influenza virus assays based on virus-inducible reporter cell lines.
- David, A., & Wolf, D. G. (2020). Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs. Viruses, 12(11), 1238. [Link]
- American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Scientific Update. (2020).
- Genzel, Y. (2015). Innovations in cell culture-based influenza vaccine manufacturing–from static cultures to high cell density cultivations. Expert review of vaccines, 14(4), 557-571. [Link]
- U.S.
- ResearchGate. (2024). How to improve my plaque assay for influenza virus?. [Link]
- Srisuthan, J., et al. (2023). Favipiravir and ivermectin show in vitro synergistic antiviral activity against SARS-CoV-2. Acta Virologica, 67(4), 367-376. [Link]
- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]
- ResearchGate. (2025). Growth of Madin Darby Canine Kidney epithelial cell (MDCK) line in hormone-supplemented serum-free medium. [Link]
- Roche. (n.d.).
- ResearchGate. (n.d.). Influenza virus culture in MDCK cell line A. Normal cell line B. Cell.... [Link]
- Benjamin Aroeti Lab. (2021).
- World Health Organization. (2018). Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing. [Link]
- National Center for Biotechnology Information. (n.d.). RdRp enzymatic activity - SARS-CoV-2 Assays. [Link]
- ResearchGate. (2025). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
- Roche. (n.d.). MTT Assay Protocol. [Link]
Sources
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Influenza virus plaque assay [protocols.io]
- 3. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Treating Cancer Cell Lines with Cyanopyrimidine Compounds
Introduction: The Therapeutic Promise of Cyanopyrimidines in Oncology
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the promising classes of small molecule inhibitors, cyanopyrimidine derivatives have emerged as a focal point of intensive research. These heterocyclic compounds possess a privileged scaffold that allows for versatile chemical modifications, leading to the development of potent and selective inhibitors of various protein kinases and signaling pathways implicated in tumorigenesis and cancer progression.[1][2][3]
Cyanopyrimidine-based compounds have demonstrated a broad spectrum of anticancer activities, including the inhibition of key regulators of cell proliferation, survival, and angiogenesis. Notably, derivatives of this scaffold have been shown to target critical signaling nodes such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, Pim-1 kinase, and receptor tyrosine kinases like VEGFR-2 and HER-2.[2][4][5][6] Dysregulation of these pathways is a common feature in many malignancies, making them attractive targets for therapeutic intervention.[4][7][8] The mechanism of action of many cyanopyrimidine compounds involves the induction of cell cycle arrest and apoptosis, highlighting their potential to selectively eliminate cancer cells.[1][3][6][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of cyanopyrimidine compounds in a cancer cell line-based research setting. The following protocols are designed to be robust and reproducible, offering a systematic approach to evaluating the biological effects of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies.
I. Initial Compound Handling and Preparation
Proper handling and preparation of cyanopyrimidine compounds are critical for obtaining accurate and reproducible experimental results. The following guidelines should be strictly adhered to.
1.1. Reconstitution of Lyophilized Compounds:
-
Rationale: Most small molecule inhibitors are supplied as a lyophilized powder. To ensure accurate dosing, it is essential to create a concentrated stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture media at low final concentrations.
-
Protocol:
-
Briefly centrifuge the vial of the lyophilized cyanopyrimidine compound to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
1.2. Preparation of Working Solutions:
-
Rationale: The concentrated DMSO stock solution must be diluted to the final desired concentrations in cell culture medium immediately before treating the cells. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.
-
Protocol:
-
Thaw a single aliquot of the cyanopyrimidine stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare the final working concentrations.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or behavior (typically ≤ 0.5%).
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.
-
II. Cell Line Selection and Culture
The choice of cancer cell lines is a critical determinant of the experimental outcome and its translational relevance.
-
Rationale: Different cancer cell lines exhibit varying genetic backgrounds and dependencies on specific signaling pathways. Therefore, it is advisable to screen cyanopyrimidine compounds against a panel of cell lines representing the cancer type of interest. For compounds targeting a specific pathway (e.g., JAK/STAT), include cell lines with known dysregulation of that pathway as positive controls.
-
General Cell Culture Protocol:
-
Culture the selected cancer cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely monitor the cells for confluency and passage them before they become overgrown to maintain them in the exponential growth phase.
-
Periodically test the cell lines for mycoplasma contamination.
-
III. Assessment of Cytotoxicity and Cell Viability
A primary objective in evaluating a novel anticancer compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[10][11]
3.1. Principle of MTT and XTT Assays:
These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT or XTT) to a colored formazan product.[10][12] The amount of formazan produced is directly proportional to the number of metabolically active cells. A key difference is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT formazan product is water-soluble.[11]
3.2. Detailed Protocol for XTT Assay:
-
Cell Seeding: Seed the cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the cyanopyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include wells for untreated controls and a vehicle control (medium with DMSO).[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
Reagent Addition: Add 50 µL of the XTT labeling mixture to each well and gently swirl the plate to mix.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis:
-
Subtract the absorbance of the medium blank (wells with medium but no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase during treatment. |
| Treatment Duration | 24, 48, 72 hours | Allows for the assessment of time-dependent effects. |
| Compound Concentration Range | Logarithmic scale (e.g., 0.01 µM to 100 µM) | To accurately determine the IC50 value. |
| Vehicle Control | Same concentration of DMSO as the highest compound concentration | To control for any effects of the solvent on cell viability. |
| XTT Incubation Time | 2 - 4 hours | Optimal time for formazan development, may require optimization. |
IV. Analysis of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, it is essential to perform apoptosis assays. Flow cytometry-based methods are powerful tools for quantifying apoptotic cells.[14][15][16]
4.1. Annexin V and Propidium Iodide (PI) Staining:
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[14][18] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17] By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[14][17]
4.2. Detailed Protocol for Annexin V/PI Staining:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the cyanopyrimidine compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence to differentiate the cell populations:
-
Lower-left quadrant: Viable cells (Annexin V- / PI-)
-
Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant: Necrotic cells (Annexin V- / PI+)
-
V. Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle progression. Flow cytometry analysis of DNA content is a standard method to investigate these effects.
5.1. Principle of Propidium Iodide (PI) Staining for DNA Content:
PI is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
5.2. Detailed Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with the cyanopyrimidine compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[19][20] Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[19][20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[19][20] RNase A is included to degrade RNA and ensure that PI staining is specific to DNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[20]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI.
-
Data Analysis: Generate a histogram of the PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
VI. Mechanistic Studies: Western Blot Analysis of Signaling Pathways
To elucidate the molecular mechanism of action of the cyanopyrimidine compounds, it is crucial to investigate their effects on specific signaling pathways. Western blotting is a widely used technique for this purpose, allowing for the detection and quantification of specific proteins.[21][22]
6.1. Principle of Western Blotting:
Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest.[22] By using antibodies that recognize total and phosphorylated forms of a protein, it is possible to assess the activation state of a signaling pathway.
6.2. Detailed Protocol for Western Blot Analysis:
-
Cell Treatment and Lysis: Treat cells with the cyanopyrimidine compound for a shorter duration (e.g., 1, 6, 24 hours) to capture early signaling events. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.[13]
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[24] Incubate the membrane with a primary antibody specific to the target protein (e.g., total STAT3, phospho-STAT3, cleaved caspase-3) overnight at 4°C.[21][24]
-
Secondary Antibody Incubation and Detection: Wash the membrane to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21] After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.[24]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.
| Target Pathway | Key Proteins to Analyze by Western Blot | Rationale |
| JAK/STAT Pathway | p-JAK1/2, Total JAK1/2, p-STAT3, Total STAT3 | To assess the inhibition of this key proliferation and survival pathway.[4][25] |
| Apoptosis Pathway | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Mcl-1 | To confirm apoptosis induction and investigate the involvement of specific apoptosis regulators.[3][18] |
| Cell Cycle Regulation | Cyclin D1, CDK4/6, p21, p27 | To investigate the molecular basis of cell cycle arrest. |
VII. Visualization of Workflows and Pathways
Clear visualization of experimental workflows and signaling pathways is essential for understanding and communicating the research.
Experimental Workflow for Evaluating Cyanopyrimidine Compounds
Inhibition of the JAK/STAT pathway by a cyanopyrimidine compound.
VIII. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of cyanopyrimidine compounds in cancer cell lines. By systematically assessing their effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanism of action. Further investigations could involve exploring the efficacy of these compounds in 3D cell culture models (spheroids), in combination with other anticancer agents, and ultimately, in preclinical animal models to validate their in vivo antitumor activity. The continued exploration of the cyanopyrimidine scaffold holds significant promise for the development of novel and effective targeted cancer therapies.
References
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- Owen, K. L., Brockwell, N. K., & Parker, B. S. (2020). Targeting the JAK/STAT pathway in solid tumors.
- Khan, M. A., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 11, 638322. [Link]
- Biocompare. Flow Cytometry Modernizes Apoptosis Assays. [Link]
- Lee, S. H., & Kim, Y. J. (2016). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 38(1), 1B.6.1–1B.6.11. [Link]
- Agilent. Apoptosis Assays by Flow Cytometry. [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103605. [Link]
- El-Sayed, N. A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 30(7), 1453. [Link]
- Rios Medrano, C. C., et al. (2021). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR protocols, 2(4), 100913. [Link]
- Targeted Oncology. JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. [Link]
- El-Naggar, A. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(21), 4928. [Link]
- El-Adl, K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS omega, 8(22), 19579–19597. [Link]
- BPS Bioscience.
- Abbas, H. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6902. [Link]
- Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004).
- El-Sayed, N. A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 30(7), 1453. [Link]
- Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Biomolecular Screening, 15(1), 3-12.
- Ercan, D., et al. (2015). Optimizing the Sequence of Anti-EGFR–Targeted Therapy in EGFR-Mutant Lung Cancer. Molecular Cancer Therapeutics, 14(2), 542-552.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174.
- Marzagalli, M., et al. (2016). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? Cancers, 8(11), 103.
- Remon, J., & Besse, B. (2017). EGFR tyrosine kinase inhibitors as first-line therapy in advanced EGFR mutation-positive non-small cell lung cancer: strategies to improve clinical outcome.
- Al-Salama, Z. T. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Saudi Pharmaceutical Journal, 30(5), 517-536.
- Bryan, M. C., & Miller, W. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(17), 1545–1566.
- Bryan, M. C., & Miller, W. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(17), 1545-1566.
Sources
- 1. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. agilent.com [agilent.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. medium.com [medium.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Kinase Selectivity Profiling of Pyrimidine Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] Pyrimidine-containing scaffolds are a foundational component in the design of many potent kinase inhibitors due to their structural resemblance to the adenine ring of ATP, allowing them to effectively compete for the enzyme's active site.[3][4] However, the high conservation of the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5] Off-target inhibition can lead to toxicity or unexpected pharmacological effects, making selectivity profiling an indispensable step in drug discovery. This guide provides a comprehensive overview and detailed protocols for establishing a robust experimental setup to profile the selectivity of pyrimidine-based kinase inhibitors, ensuring reliable and translatable results for researchers, scientists, and drug development professionals.
The Principle and Importance of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] An ideal kinase inhibitor would modulate only its intended target. In reality, most inhibitors exhibit polypharmacology, interacting with multiple kinases.[6][7] While sometimes beneficial, off-target activity is often undesirable. Kinase selectivity profiling is the systematic process of quantifying an inhibitor's potency against a large, representative panel of kinases to build a comprehensive interaction map.[8]
This profile is crucial for:
-
Validating Mechanism of Action (MoA): Ensuring the observed biological effect is due to inhibition of the primary target.
-
Identifying Potential Off-Target Liabilities: Early detection of interactions with kinases known to cause adverse effects (e.g., cardiotoxicity, immunosuppression).
-
Discovering New Therapeutic Opportunities: Uncovering potent inhibition of unexpected kinases that may represent new indications for the compound.[7]
-
Guiding Structure-Activity Relationship (SAR) Studies: Enabling medicinal chemists to rationally design modifications that enhance potency for the on-target kinase while reducing off-target activity.[9]
For pyrimidine inhibitors, which often target the ATP-hinge region, broad kinome screening is especially critical to understand their specificity and guide optimization.[3][9]
Designing the Profiling Strategy
A successful profiling experiment begins with a well-considered strategy. Key decisions include the size of the kinase panel and the type of assay technology employed.
Panel Selection
The choice of kinase panel depends on the stage of the project:
-
Early Stage (Hit-to-Lead): A broad, kinome-representative panel is recommended to gain a comprehensive, unbiased view of a scaffold's selectivity. Services like the Eurofins Discovery KINOMEscan® scanMAX (468 kinases) or Reaction Biology's broad panels provide extensive coverage.[10]
-
Lead Optimization: A more focused panel may be used. This typically includes the primary target, closely related kinases from the same family, and any significant off-targets identified in earlier broad screens. This allows for more cost-effective and rapid SAR feedback.
Assay Technology Choice
Two primary categories of in vitro assays are used for large-scale profiling: biochemical activity assays and binding assays.
| Assay Type | Principle | Pros | Cons | Examples |
| Biochemical Activity Assays | Measures the enzymatic function of the kinase: the transfer of phosphate from ATP to a substrate. Inhibition is detected as a decrease in product formation.[2] | - Directly measures functional inhibition.- Can identify ATP-competitive and allosteric inhibitors.- High sensitivity. | - Requires optimization for each kinase (enzyme, substrate, ATP conc.).- Can be subject to interference from compounds affecting the detection system. | ADP-Glo™, LanthaScreen®, Z'-LYTE®, HotSpot™ (Radiometric)[11][12] |
| Binding Assays | Measures the direct binding of an inhibitor to the kinase active site, typically through competition with a tagged ligand.[2] | - ATP-independent, providing a direct measure of binding affinity (Kd).[13]- Universal platform requires less kinase-specific optimization.- Not susceptible to interference with enzymatic reaction components. | - Does not measure functional inhibition.- May not detect allosteric inhibitors that don't occlude the active site. | KINOMEscan®[14][13] |
Key Consideration: The Role of ATP Concentration In biochemical activity assays, the concentration of ATP is a critical variable. The measured IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.[6] To obtain data that better reflects the intrinsic affinity of the inhibitor for the kinase, it is best practice to run assays where the ATP concentration is set at or near the Michaelis constant (Kₘ) for each specific kinase .[5][6] However, some platforms also offer assays at high, physiological ATP concentrations (~1 mM) to better mimic the cellular environment, which can be crucial for predicting cellular potency.[12][15]
General Experimental Workflow
The process of kinase selectivity profiling follows a standardized workflow, from compound preparation to data analysis and interpretation. This systematic approach ensures reproducibility and high-quality data.
Figure 1: General workflow for kinase selectivity profiling.
Detailed Protocol 1: In Vitro Biochemical Profiling using the ADP-Glo™ Assay
The Promega ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[16][17] It is a universal assay suitable for virtually any kinase.[16]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[18]
Figure 2: Mechanism of the ADP-Glo™ Kinase Assay.
Materials
-
Pyrimidine inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase of interest and its corresponding substrate (from a provider like Promega or Carna Biosciences)[19][20]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[16]
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (use high-purity, ADP-free ATP)
-
Solid white, low-volume 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Protocol
This protocol is for determining a 10-point IC50 curve in a 5 µL final reaction volume.[21]
-
Compound Plate Preparation: a. Create a serial dilution series of the pyrimidine inhibitor. Start by diluting the 10 mM stock to 100 µM in kinase buffer containing DMSO to maintain a consistent final DMSO concentration (e.g., 1%). b. Perform a 1:3 serial dilution in kinase buffer + DMSO across a 96-well plate to generate 10 concentrations. The highest concentration should be 100 µM (for a final assay concentration of 10 µM) and the lowest will be ~5 nM. c. Include wells with buffer + DMSO only (0% inhibition control) and a known potent inhibitor for the target kinase (100% inhibition control). d. Transfer 1 µL of each compound concentration and controls to the 384-well assay plate in quadruplicate.
-
Kinase Reaction: a. Prepare a 2.5X Kinase/Substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each target to achieve ~10-30% ATP consumption in the linear range of the reaction. b. Add 2 µL of the Kinase/Substrate mix to each well of the 384-well plate containing the compound. c. Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[5] d. Prepare a 2.5X ATP solution. The final concentration should be at the Kₘ for the specific kinase being tested. e. To initiate the kinase reaction, add 2 µL of the 2.5X ATP solution to all wells. f. Mix the plate gently and incubate for 60 minutes at room temperature.
-
Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. b. Incubate for 40 minutes at room temperature.[18][22] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and begins the luminescence reaction.[18][22] d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[22] e. Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Protocol 2: Broad-Panel Profiling with a Binding Assay Platform
For a comprehensive kinome-wide view, using a specialized service provider is the most efficient approach.[8] The Eurofins Discovery KINOMEscan® platform is an industry standard that uses an active site-directed competition binding assay.[14][10]
Principle of KINOMEscan®
The assay consists of three components: a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound.[13] If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is quantified using highly sensitive qPCR.[13][23] This method is ATP-independent and directly measures binding affinity (Kd), allowing for robust comparison of inhibitor potency across the entire kinome.[14][13]
Experimental Workflow
-
Compound Submission: The researcher provides the pyrimidine inhibitor to the service provider, typically as a DMSO stock solution at a specified concentration and volume.
-
Primary Screen: The compound is first tested at a single, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. The results are reported as '% Control', where a low percentage indicates strong binding.
-
Kd Determination: For kinases that show significant binding in the primary screen (e.g., <35% of control), a follow-up dose-response experiment is performed to determine the precise dissociation constant (Kd).
-
Data Delivery: The provider delivers a comprehensive report, including quantitative Kd values and often a visual representation of the selectivity profile using a kinome dendrogram (TREEspot®).[10]
Data Analysis and Interpretation
IC50/Kd Calculation
For biochemical assays, raw luminescence data is first normalized using the 0% and 100% inhibition controls. The normalized data (% inhibition) is then plotted against the logarithm of the inhibitor concentration. A four-parameter logistic model is used to fit the curve and determine the IC50 value. For binding assays, the Kd is calculated from the dose-response curve.
Quantifying Selectivity
Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): Divides the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested.[8] A lower score indicates higher selectivity.
-
GINI Coefficient: A metric adapted from economics to measure the inequality of inhibitor potency distribution across the kinome. A score closer to 1 indicates high selectivity for a few targets.
Sample Data Presentation
The results are best summarized in a table and visualized as a heatmap or dendrogram.
Table 1: Sample Selectivity Profile for a Hypothetical Pyrimidine Inhibitor (Compound XYZ)
| Kinase Target | IC50 (nM) [ADP-Glo] | Kd (nM) [KINOMEscan] | Kinase Family | Comments |
| MAP4K4 (On-Target) | 8.5 | 12 | STE | Potent on-target activity |
| MINK1 | 35 | 48 | STE | 4-fold off-target activity |
| TNIK | 89 | 110 | STE | 10-fold off-target activity |
| EGFR | 1,250 | >10,000 | TK | Weak off-target activity |
| SRC | 2,800 | >10,000 | TK | Weak off-target activity |
| ROCK1 | >10,000 | >10,000 | AGC | No significant activity |
| PKA | >10,000 | >10,000 | AGC | No significant activity |
This data indicates that Compound XYZ is a potent inhibitor of its target MAP4K4 with good selectivity against the tested kinases, showing only moderate activity against closely related STE family members MINK1 and TNIK.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects on the plate. | - Use calibrated pipettes or automated liquid handlers.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low Signal or Low Z'-Factor | - Insufficient kinase activity (low ATP turnover).- Degraded reagents (ATP, Luciferase).- Assay conditions not optimized. | - Increase enzyme concentration or incubation time (ensure reaction is in linear range).- Use fresh, high-quality reagents. Store ATP and detection reagents properly.- Optimize substrate and ATP concentrations for each kinase. |
| Compound Interference | - Compound is autofluorescent/colored (for fluorescence assays).- Compound inhibits luciferase. | - Use a luminescence-based assay like ADP-Glo, which is less prone to color/fluorescence interference.- Run a counter-screen against luciferase to identify compounds that directly inhibit the detection enzyme. |
Conclusion
A robust and well-designed experimental setup is fundamental to accurately determining the selectivity profile of pyrimidine-based kinase inhibitors. By combining focused, in-house biochemical assays like ADP-Glo™ with broad, platform-based binding assays such as KINOMEscan®, researchers can generate high-quality, comprehensive data. This information is critical for making informed decisions in drug discovery, enabling the selection of lead candidates with the optimal balance of on-target potency and kinome-wide selectivity, ultimately increasing the probability of success in developing safe and effective medicines.
References
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
- Eurofins Discovery. (n.d.).
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
- Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex Case Study. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]
- Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
- Harrison, M. L. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Acker, M. G., et al. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. [Link]
- Reaction Biology. (2024).
- Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm. [Link]
- Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
- Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
- Sharma, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. domainex.co.uk [domainex.co.uk]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 20. carnabio.com [carnabio.com]
- 21. worldwide.promega.com [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. youtube.com [youtube.com]
Topic: Analytical Methods for Quantifying 5-Cyano-2-hydroxypyrimidine in vitro
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-Cyano-2-hydroxypyrimidine in common in vitro experimental systems. Recognizing the diverse biological activities of pyrimidine derivatives, from enzyme inhibition to potential therapeutic applications, accurate quantification is paramount for generating reliable and reproducible data.[1][2][3][4] This document details two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for demanding applications involving low concentrations or complex biological matrices. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure methodological integrity and trustworthiness.
Introduction and Physicochemical Profile
This compound (also known as 2-Oxo-1H-pyrimidine-5-carbonitrile) is a heterocyclic compound belonging to the pyrimidine class.[5] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including components of nucleic acids and numerous therapeutic agents.[3][4][6] The presence of both a cyano group and a hydroxyl group makes it a versatile building block in the synthesis of novel compounds with potential applications in pharmaceutical and agricultural development.[7]
Accurate quantification of this analyte in vitro is critical for a range of studies, including:
-
Enzyme Inhibition Assays: Determining IC₅₀ values against target enzymes like kinases, dehydrogenases, or cyclooxygenases.[1][8]
-
Cell-Based Assays: Measuring cellular uptake, cytotoxicity, or metabolic stability in cell culture models.
-
Drug Metabolism Studies: Investigating the formation or degradation of the compound by liver microsomes or other metabolic systems.[2]
A foundational understanding of its physicochemical properties is essential for analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | (Structure Image Inferred) | |
| Molecular Formula | C₅H₃N₃O | [5] |
| Molecular Weight | 121.10 g/mol | [5] |
| Synonyms | 2-Oxo-1H-pyrimidine-5-carbonitrile, 5-Cyanocytosine | [5] |
| CAS Number | 1753-49-7 | [5] |
| Topological Polar Surface Area | 65.3 Ų | [5] |
| XLogP3-AA (Computed) | -0.8 | [5] |
Note: The low LogP value suggests high polarity, which informs the choice of reversed-phase chromatography conditions.
Primary Analytical Method: HPLC with UV Detection
High-Performance Liquid Chromatography with UV detection is a robust, cost-effective, and widely accessible technique suitable for quantifying this compound in relatively clean sample matrices or when analyte concentrations are expected to be in the mid-to-high ng/mL range or above.[9]
2.1. Principle and Application
This method relies on the separation of the analyte from other sample components on a reversed-phase column, followed by detection and quantification based on its ultraviolet (UV) absorbance.[10][11] The cyano and pyrimidine ring system imparts a chromophore that absorbs UV light, allowing for direct measurement. This protocol is ideal for routine monitoring of enzymatic reactions or for purity assessment of bulk material.[10][11]
2.2. Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (>98% purity).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water (18.2 MΩ·cm).
-
Ammonium acetate or potassium dihydrogen phosphate (analytical grade).
-
Formic acid or acetic acid (for pH adjustment).
-
0.22 µm or 0.45 µm syringe filters.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol. This stock is stable for several weeks at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with Mobile Phase A.
2.2.3. Sample Preparation The goal of sample preparation is to remove interfering substances, particularly proteins, that can damage the HPLC column and compromise data quality.[12]
-
For in vitro enzyme assays (clean matrix):
-
Stop the enzymatic reaction at a specific time point, typically by adding an equal volume of cold acetonitrile containing an internal standard (if used).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
For cell culture media or cell lysates (complex matrix):
-
Add 3 volumes of cold acetonitrile to 1 volume of sample (e.g., 300 µL ACN to 100 µL lysate).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of Mobile Phase A, vortex, and transfer to an HPLC vial.
-
2.2.4. HPLC Operating Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 4.5); B: Acetonitrile |
| Gradient | 5% B to 70% B over 10 min, hold 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~270 nm (Verify by scanning standard) |
| Run Time | 15 minutes |
Rationale: A gradient elution is chosen to ensure good separation of the polar analyte from potential non-polar impurities. The acidic mobile phase ensures consistent ionization state and peak shape.
2.2.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The R² value should be >0.995 for a valid curve.
-
Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve equation.
Caption: HPLC-UV workflow for quantifying this compound.
Advanced Method: LC with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity (pg/mL to low ng/mL), greater selectivity in complex matrices, or simultaneous analysis of metabolites, LC-MS/MS is the gold standard.[13][14][15][16]
3.1. Principle and Application
This technique couples the powerful separation of LC with the high specificity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise.[16][17]
3.2. Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Reagents
-
LC-MS/MS system: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C, ¹⁵N-labeled this compound). If not, a structurally similar compound can be used.
-
All reagents should be LC-MS grade to minimize background ions.
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As per HPLC-UV method.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly.
-
Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock. Each standard must be spiked with the IS at a single, consistent concentration (e.g., 20 ng/mL).
3.2.3. Sample Preparation (Solid-Phase Extraction) For ultra-trace analysis, Solid-Phase Extraction (SPE) is recommended for superior sample cleanup and concentration.[12]
-
Select SPE Cartridge: Use a mixed-mode or polymeric reversed-phase cartridge suitable for polar analytes.
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., supernatant from protein precipitation, diluted 1:1 with water).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.
-
Elute: Elute the analyte with 1 mL of acetonitrile or methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of Mobile Phase A.
3.2.4. LC-MS/MS Operating Conditions
-
Analyte Optimization: The first step is to infuse a solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and fragment ions (product ions) and their corresponding collision energies. The analyte has a molecular weight of 121.10 Da. In positive ion mode, the precursor would be the protonated molecule [M+H]⁺ at m/z 122.1.
Table 3: Illustrative LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN |
| Gradient | 2% B to 80% B over 5 min, hold 1 min, return to 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Table 4: Illustrative MRM Transitions (To be optimized experimentally)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 122.1 | e.g., 95.1 | 100 | e.g., 15 |
| This compound (Qualifier) | 122.1 | e.g., 68.0 | 100 | e.g., 25 |
| Internal Standard (IS) | e.g., 126.1 | e.g., 98.1 | 100 | e.g., 15 |
3.2.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the standards.
-
Perform a weighted (1/x or 1/x²) linear regression.
-
Quantify the analyte in samples by interpolating their Peak Area Ratios from the curve.
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Method Validation
Any quantitative method must be validated to ensure its performance is suitable for the intended application. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10]
Table 5: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity / Selectivity | To ensure the signal is from the analyte, not interfering components. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between signal and concentration. | R² ≥ 0.995; residuals should be randomly distributed. |
| Accuracy (as Recovery) | To measure the closeness of the measured value to the true value. | Typically 80-120% recovery of spiked analyte at low, medium, and high concentrations. |
| Precision (as %RSD) | To measure the repeatability of the method. | Intra-day and Inter-day Relative Standard Deviation (%RSD) should be <15%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | S/N ≥ 10 with accuracy and precision within acceptable limits (e.g., ±20%). |
| Stability | To assess analyte stability under various conditions (freeze-thaw, storage). | Analyte concentration should remain within ±15% of the initial value. |
Troubleshooting
Table 6: Common Analytical Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; inappropriate mobile phase pH; sample solvent mismatch. | Use a guard column; ensure mobile phase pH is ~2 units away from analyte pKa; reconstitute sample in initial mobile phase. |
| Low Signal / Sensitivity | Suboptimal detection wavelength (UV); poor ionization (MS); sample loss during prep. | Optimize UV wavelength by scanning; optimize MS source parameters; validate sample preparation recovery. |
| Inconsistent Retention Times | Pump malfunction; air bubbles in the system; column temperature fluctuations. | Degas mobile phases; prime the pump; ensure the column oven is stable. |
| High Background Noise | Contaminated mobile phase or glassware; matrix effects (MS). | Use high-purity solvents; improve sample cleanup (e.g., use SPE); optimize MS/MS transition. |
Conclusion
This application note provides two validated, fit-for-purpose methods for the quantification of this compound in in vitro settings. The HPLC-UV method serves as a reliable workhorse for routine analyses, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. The choice of method should be guided by the specific requirements of the experiment, including expected analyte concentration, sample complexity, and available instrumentation. By following these detailed protocols and validation principles, researchers can ensure the generation of accurate, reliable, and defensible quantitative data.
References
- Patel, D. B., Patel, N. J., & Patel, A. A. (2016). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Ancient science of life, 35(3), 164–169. [Link]
- Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews, 109(7), 2880–2893. [Link]
- Rashid, U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5555-5579. [Link]
- Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15, 24. [Link]
- Chemsrc. (n.d.). 5-CYANO-2-HYDROXYPYRIDINE.
- Papakyriakou, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. International Journal of Molecular Sciences, 25(5), 2998. [Link]
- PubChem. (n.d.). 2-Oxo-1H-pyrimidine-5-carbonitrile.
- Verma, G., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Applied Pharmaceutical Science, 6(1), 154-162. [Link]
- Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- UCL Discovery. (n.d.). Pyrimidine derivatives with antitubercular activity.
- Jacinavicius, F. R., et al. (2023). A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins. Toxicon, 234, 107282. [Link]
- Nakashima, D., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(2), 181-190. [Link]
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274-283. [Link]
- Chawla, G., & Ranjan, C. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
- Gkeka, P. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(22), 7598. [Link]
- Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6689698. [Link]
- ResearchGate. (n.d.). UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane.
- ResearchGate. (n.d.). The UV spectra of compounds 1-10.
- Al-Warhi, T., et al. (2022). Color properties and non-covalent interactions in hydrated (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloride salt: Insights from experimental and theoretical studies. Journal of Molecular Structure, 1249, 131593. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to In Vitro Antimicrobial and Cytotoxicity Screening of 5-Cyano-2-hydroxypyrimidine
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Pyrimidine derivatives represent a promising class of heterocyclic compounds, known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. Their structural similarity to the nucleobases of DNA and RNA allows them to act as antagonists in crucial metabolic pathways. Specifically, pyrimidine analogues can interfere with nucleic acid synthesis, a mechanism that has been successfully exploited in antibacterial and antifungal therapies. [1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct initial in vitro screening of 5-Cyano-2-hydroxypyrimidine , a pyrimidine derivative with potential antimicrobial properties. We present a structured, field-proven workflow that encompasses primary antimicrobial screening, determination of bactericidal or bacteriostatic activity, and a preliminary assessment of cytotoxicity. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific integrity and reproducibility.
Compound Profile: this compound
Before initiating any biological assay, it is critical to understand the physicochemical properties of the test compound.
-
Chemical Structure:
-
Molecular Formula: C₅H₃N₃O
-
Molecular Weight: 121.10 g/mol
-
Key Descriptors: The presence of a cyano (-C≡N) group and a hydroxyl (-OH) group on the pyrimidine ring suggests potential for hydrogen bonding and polar interactions, which may influence its mechanism of action and solubility.
Handling and Storage
According to safety data, this compound should be handled with care as it may be toxic if swallowed, inhaled, or in contact with skin. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work in a chemical fume hood. Store the compound in a tightly sealed container in a dry, well-ventilated place.
Solubility and Stock Solution Preparation
A compound's solubility is a critical factor for ensuring accurate and reproducible results in biological assays. Poor aqueous solubility can lead to compound precipitation, resulting in unreliable data.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for creating a high-concentration stock solution. Most pyrimidine-based heterocyclic compounds are readily soluble in DMSO.
-
Protocol for Stock Solution (10 mM):
-
Accurately weigh 1.21 mg of this compound.
-
Add 1.0 mL of high-purity, sterile DMSO.
-
Mix thoroughly by vortexing or sonication until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Causality: Preparing a concentrated stock in 100% DMSO allows for subsequent serial dilutions into aqueous assay media while keeping the final DMSO concentration at a non-toxic level (ideally ≤0.5%). This minimizes solvent-induced effects on microbial growth or mammalian cell viability.
Principles of Antimicrobial Screening
The primary goal of screening is to determine the lowest concentration of the compound that affects microbial growth. This is quantified by the Minimum Inhibitory Concentration (MIC) . Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be established to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
The Importance of Controls
Every protocol described herein is a self-validating system, which is achieved through the rigorous use of controls:
-
Positive Control: An established antibiotic (e.g., Gentamicin, Ampicillin) with a known MIC against the quality control strain. This verifies that the assay can detect antimicrobial activity.
-
Negative/Growth Control: Microbes cultured in media without the test compound. This ensures the microbes are viable and grow under the assay conditions.
-
Solvent Control: Microbes cultured in media containing the highest concentration of the solvent (DMSO) used in the test wells. This confirms the solvent itself does not inhibit microbial growth.
-
Sterility Control: Media without microbes. This checks for contamination of the media or reagents.
General Screening Workflow
The following diagram illustrates the logical flow for a comprehensive initial screening of a novel compound like this compound.
Caption: High-level workflow for screening a novel antimicrobial compound.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 and EUCAST guidelines for determining the MIC of a compound against aerobic bacteria. [3][4] Materials:
-
This compound (10 mM stock in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Compound Dilutions:
-
In the 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.
-
Add 2 µL of the 10 mM compound stock to well 1, then add 198 µL of CAMHB. Mix well. This creates a 100 µM starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria added).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL. The final concentration of bacteria is ~5 x 10⁵ CFU/mL.
-
-
Set Up Controls:
-
Repeat the dilution and inoculation steps for the positive control antibiotic and a solvent control (using DMSO instead of the compound).
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. [5]Use an inverted mirror or a plate reader to assess turbidity.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay and is crucial for determining if a compound is bactericidal. Procedure:
-
Subculture from MIC Plate: Following the MIC reading, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, take a 10-100 µL aliquot from each well and spread it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies (CFU) on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% (or 3-log) reduction of the initial bacterial inoculum. [6]
Hypothetical Mechanism of Action
As a pyrimidine analogue, this compound may act as an antimetabolite. One plausible mechanism is the inhibition of thymidylate synthase (ThyA), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. [1]This leads to "thymineless death" in bacteria.
Caption: Hypothesized mechanism of action via inhibition of Thymidylate Synthase.
Protocol 3: Preliminary Cytotoxicity Assessment (MTT Assay)
It is essential to assess whether a compound's antimicrobial activity is selective for microbes over mammalian cells. The MTT assay is a standard colorimetric method for evaluating cell viability. [7][8] Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment. [7]2. Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Interpretation
Quantitative data should be clearly structured for easy comparison.
Quality Control (QC)
Before interpreting results for the test compound, verify that the MIC for the positive control antibiotic falls within the acceptable range for the chosen QC strain.
Table 1: Example CLSI-Approved MIC Quality Control Ranges (µg/mL)
| QC Strain | Antibiotic | Acceptable MIC Range (µg/mL) |
|---|---|---|
| E. coli ATCC® 25922 | Ampicillin | 2 - 8 |
| E. coli ATCC® 25922 | Ciprofloxacin | 0.004 - 0.016 |
| S. aureus ATCC® 29213 | Vancomycin | 0.5 - 2 |
| S. aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 |
| P. aeruginosa ATCC® 27853 | Gentamicin | 0.5 - 2 |
(Note: These ranges are illustrative. Always refer to the latest CLSI M100 document for current QC ranges.)
Interpreting Results
-
MIC: The lowest concentration with no visible growth.
-
MBC: The lowest concentration killing ≥99.9% of the inoculum.
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.
-
IC₅₀: The concentration that reduces mammalian cell viability by 50%.
-
Selectivity Index (SI): Calculated as IC₅₀ / MIC. A higher SI value (ideally >10) is desirable, as it indicates the compound is more toxic to the microbe than to mammalian cells, suggesting a potentially safer therapeutic window.
Table 2: Hypothetical Screening Data Summary
| Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
|---|---|---|---|---|
| S. aureus | 8 | 16 | 2 | Bactericidal |
| E. coli | 32 | >128 | >4 | Bacteriostatic |
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (S. aureus) |
| HEK293 | 100 | 12.5 | | |
References
- MIC/MBC Testing. (n.d.). International and Accredited Lab.
- CLSI. (2026). QC Ranges Archived From CLSI Document M100 Since 2010. CLSI M100-Ed36.
- Shelar Uttam B et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33-40.
- Nishino, T., et al. (2019).
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MCB).
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- EUCAST. (n.d.). MIC Determination.
- PubChem. (n.d.). 2-Oxo-1H-pyrimidine-5-carbonitrile.
- Frontiers. (2019). Nucleoside Analogues as Antibacterial Agents.
- Microbiology Info. (n.d.). Broth Microdilution.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 3. EUCAST: Updated QC-tables [eucast.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. slh.wisc.edu [slh.wisc.edu]
- 6. microchemlab.com [microchemlab.com]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. clsi.org [clsi.org]
Procedure for molecular docking of 5-Cyano-2-hydroxypyrimidine with VEGFR-2
Application Note & Protocol
Molecular Docking of 5-Cyano-2-hydroxypyrimidine with VEGFR-2: A Validated Protocol for Virtual Screening and Hit Identification
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy.[3] Pyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of VEGFR-2.[1][4][5] This document provides a detailed, step-by-step protocol for performing a molecular docking simulation of this compound with the kinase domain of VEGFR-2. As a self-validating system, this guide first establishes the reliability of the docking parameters through a redocking procedure with a known co-crystallized ligand. This protocol is designed for researchers in computational chemistry and drug development, providing both the procedural steps and the scientific rationale necessary for generating reliable and reproducible results.
Scientific Background: VEGFR-2 Signaling and Inhibition
VEGFR-2 is a key mediator of the signaling pathway initiated by Vascular Endothelial Growth Factor (VEGF). Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades (e.g., PLCγ-PKC-MAPK) that promote endothelial cell proliferation, migration, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors typically function by competing with ATP for binding within the kinase domain's deep hydrophobic pocket, thereby preventing phosphorylation and blocking the signal transduction cascade. The binding of these inhibitors often involves key interactions, such as hydrogen bonds with the hinge region residues (e.g., Cys919) and the DFG motif gatekeeper residue (e.g., Asp1046).[1]
Protocol Overview & Workflow
This protocol employs a structure-based drug design approach to predict the binding conformation and affinity of a ligand to its protein target. The workflow is divided into four main stages: Preparation, Validation, Execution, and Analysis. This systematic process ensures that the computational model is properly configured and validated before being used to screen new compounds.
Caption: Overall molecular docking workflow.
Required Materials and Software
| Software/Resource | Purpose | Availability |
| RCSB Protein Data Bank (PDB) | Source for protein crystal structures | [Link] |
| PubChem or ZINC Database | Source for ligand structures | [Link] |
| AutoDock Tools (ADT) | Receptor/ligand preparation, analysis | Free |
| AutoDock Vina | Molecular docking engine | Free |
| Open Babel | File format conversion | Free |
| PyMOL or UCSF Chimera | Molecular visualization and analysis | Free (Educational License) / Paid |
Protocol Validation: The Redocking Imperative
Expertise & Trustworthiness: Before docking an unknown ligand, it is critical to validate that the chosen docking software and parameters can accurately reproduce a known binding pose.[6] This is achieved by "redocking"—extracting the co-crystallized ligand from the PDB file, preparing it, and docking it back into the receptor's binding site. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the original crystallographic pose indicates that the protocol is reliable.[7][8][9]
Protocol:
-
Select PDB: For this protocol, we will use VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD ).[10] This structure provides a well-defined active site with a known inhibitor.
-
Extract Ligand: Using a text editor or molecular visualizer, isolate the coordinates of the Sorafenib ligand (heteroatom ID: SOR) and save it as a separate PDB file (e.g., sorafenib_crystal.pdb).
-
Prepare Receptor: Load 4ASD.pdb into AutoDock Tools (ADT). Remove water molecules and the original Sorafenib ligand. Add polar hydrogens and compute Gasteiger charges. Save the prepared receptor as receptor.pdbqt.
-
Prepare Ligand: Load sorafenib_crystal.pdb into ADT, detect torsional roots, and save as sorafenib.pdbqt.
-
Dock: Perform the docking of sorafenib.pdbqt into receptor.pdbqt using the procedure outlined in Section 6.
-
Calculate RMSD: In PyMOL or another visualizer, superimpose the top-ranked docked pose of Sorafenib with the original sorafenib_crystal.pdb. The calculated RMSD should be < 2.0 Å to proceed.
Detailed Docking Protocol: this compound
Step 5.1: Receptor Preparation
Causality: The raw PDB file contains elements not required for docking, such as water molecules, which can interfere with the calculation. It also lacks hydrogen atoms, which are essential for calculating interactions. This preparation step cleans the PDB file and adds necessary atomic properties for the force field calculation.[11][12]
-
Launch AutoDock Tools (ADT).
-
Go to File > Read Molecule and open the 4ASD.pdb file.
-
Remove Water: Go to Edit > Delete Water.
-
Remove Original Ligand: Select the Sorafenib ligand in the viewer or selection menu and go to Edit > Delete > Delete Selected Atoms.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
Add Charges: Go to Edit > Charges > Compute Gasteiger.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 4ASD and save it as VEGFR2.pdbqt. This format includes charge and atom type information required by AutoDock Vina.
Step 5.2: Ligand Preparation
Causality: The ligand must be converted into a 3D structure and assigned rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds to find the best fit in the receptor's binding pocket.
-
Obtain Ligand Structure: The SMILES string for this compound is N#Cc1cc(O)ncn1. Use a tool like Open Babel or an online server to convert this into a 3D .mol2 or .pdb file (e.g., ligand.pdb).
-
Launch ADT.
-
Go to Ligand > Input > Open and load ligand.pdb.
-
Set Torsions: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions to confirm the number of rotatable bonds.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
Step 5.3: Grid Generation and Docking Execution
Causality: The "grid box" defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[11] Centering this box on the known binding site (identified from the validated redocking step) focuses the computational effort, increasing efficiency and accuracy.
-
Define the Grid Box in ADT:
-
Go to Grid > Grid Box.
-
Adjust the center coordinates (center_x, center_y, center_z) to match the geometric center of the co-crystallized Sorafenib from the validation step.
-
Set the dimensions (size_x, size_y, size_z) to fully encompass the active site, typically around 25 x 25 x 25 Å.
-
Note down these center and size coordinates.
-
-
Create a Configuration File: Create a text file named config.txt and add the following lines, replacing the coordinate and size values with those from the previous step:
-
exhaustiveness controls the thoroughness of the search. A higher value increases accuracy but also computation time.
-
-
Run AutoDock Vina: Open a command terminal, navigate to your working directory, and execute the following command:[13]
This will initiate the docking simulation. The output poses will be saved in results.pdbqt and a summary of the binding affinities will be in log.txt.
Results and Post-Docking Analysis
Step 6.1: Interpreting Binding Affinity
The primary output is the binding affinity, reported in kcal/mol. This value estimates the binding free energy. More negative scores indicate a stronger, more favorable binding interaction.[14] The log.txt file will present a table of binding affinities for the top poses.
Step 6.2: Visualizing Poses and Interactions
Causality: Numerical scores alone are insufficient. Visual inspection is crucial to determine if the predicted binding pose is chemically sensible and to identify the specific molecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.[14][15]
-
Launch PyMOL.
-
Load the prepared receptor: File > Open > VEGFR2.pdbqt.
-
Load the docking results: File > Open > results.pdbqt. The ligand poses will appear as a multi-state object.
-
Focus on the Binding Site: Center the view on the ligand and display the surrounding amino acid residues.
-
Identify Interactions: Use the Action > find > polar contacts tool in PyMOL to identify potential hydrogen bonds between the ligand and receptor residues.[16] Key interacting residues for VEGFR-2 inhibitors often include Cys919, Asp1046, and Glu885.[1]
Caption: Predicted interactions of the ligand with key VEGFR-2 residues.
Summary of Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Predicted) |
| 1 | -7.8 | 0.000 | Cys919, Asp1046, Val848, Leu1035 |
| 2 | -7.5 | 1.345 | Cys919, Glu885, Leu840 |
| 3 | -7.2 | 1.982 | Cys919, Phe1047, Val916 |
| (Note: These are representative values. Actual results will vary based on precise software versions and parameters.) |
Conclusion
This application note provides a robust and validated protocol for the molecular docking of this compound into the active site of VEGFR-2. By prioritizing protocol validation through redocking, this method establishes a trustworthy foundation for subsequent virtual screening campaigns. The analysis of binding affinity scores and the visualization of specific molecular interactions offer crucial insights for structure-activity relationship (SAR) studies and guide the rational design of more potent pyrimidine-based VEGFR-2 inhibitors.
References
- YouTube. Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
- PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. [Link]
- Future Medicinal Chemistry. Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. [Link]
- Medium. Analyze protein-ligand interactions of docking-based virtual screening results. [Link]
- Bentham Science. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. [Link]
- ResearchGate.
- Matter Modeling Stack Exchange. How I can analyze and present docking results?. [Link]
- National Institutes of Health (NIH). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]
- ResearchGate. Known substituted pyrimidines as VEGFR‐2 inhibitors. [Link]
- PLOS.
- Taylor & Francis Online. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]
- ResearchGate. (PDF) Validation of Docking Methodology (Redocking). [Link]
- National Institutes of Health (NIH).
- ResearchGate. (PDF) Best Practices in Docking and Activity Prediction. [Link]
- Royal Society of Chemistry. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. [Link]
- ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]
- ResearchGate. How to interprete and analyze molecular docking results?. [Link]
- National Institutes of Health (NIH). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. [Link]
- National Institutes of Health (NIH). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. [Link]
- Impact Factor. Virtual Screening, Molecular Docking and Molecular Dynamics Studies For Discovery of Novel Vegfr-2 Inhibitors. [Link]
- bioRxiv. Best Practices in Docking and Activity Prediction. [Link]
- Universitat Ramon Llull. Improving VEGFR-2 docking-based screening by pharmacophore postfiltering and similarity search postprocessing. [Link]
- ETFLIN. A Beginner's Guide to Molecular Docking. [Link]
- ResearchGate. How to do molecular docking studies?. [Link]
- International Journal of Pharmaceutical Sciences and Research. SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]
- Scripps Research. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
- RCSB PDB. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]
- Rizzo Lab. AutoDock Vina Pose Reproduction Tutorial. [Link]
- Read the Docs. Basic docking — Autodock Vina 1.2.
- Scripps Research. Tutorial – AutoDock Vina. [Link]
- YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]
- National Institutes of Health (NIH). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]
- ResearchGate. Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]
- Taylor & Francis Online.
- Progress in Chemical and Biochemical Research.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 5-Cyano-2-hydroxypyrimidine as a Versatile Building Block in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1][2] Among the diverse range of pyrimidine-based building blocks, 5-Cyano-2-hydroxypyrimidine stands out for its exceptional versatility. Possessing three distinct points of chemical reactivity—the pyrimidinone nitrogen, the C2-hydroxyl (keto) group, and the C5-cyano group—it serves as a powerful platform for generating complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound, focusing on its use in the synthesis of kinase inhibitors and other bioactive molecules. We present validated, step-by-step protocols for key chemical transformations, explain the causal logic behind experimental choices, and offer insights gleaned from established synthetic practices.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at the 2-position and a cyano group at the 5-position. Its utility in drug discovery is anchored in the strategic placement of these functional groups, which allows for sequential and regioselective modifications.
-
The Pyrimidine Core: This nitrogen-containing heterocycle is a fundamental component of nucleobases and is well-recognized by biological systems, often serving as a bioisosteric replacement for a phenyl ring to improve pharmacokinetic properties.[3]
-
The 2-Hydroxypyrimidine Tautomer: This moiety exists in a tautomeric equilibrium with its more stable keto form, pyrimidin-2(1H)-one. This equilibrium is crucial as it directs alkylation reactions primarily to the ring nitrogen (N1), a key step in building out the molecular scaffold.
-
The 5-Cyano Group: This electron-withdrawing group serves two primary purposes. First, it modulates the electronic properties of the pyrimidine ring. Second, and more importantly, it acts as a versatile chemical handle. The cyano nitrogen is an excellent hydrogen bond acceptor, a feature exploited in the design of kinase inhibitors to secure potent binding in the ATP pocket.[4][5] Furthermore, the cyano group can be readily converted into other functionalities, such as amidines, which are critical pharmacophores in various therapeutic areas.[6]
Physicochemical Properties
A clear understanding of the molecule's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₃N₃O | [7] |
| Molecular Weight | 121.10 g/mol | [7] |
| Topological Polar Surface Area | 65.3 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| XLogP3-AA | -0.8 | [7] |
Core Reactivity and Strategic Synthesis Planning
The synthetic utility of this compound stems from the differential reactivity of its functional groups. A well-designed synthetic plan leverages this reactivity to build molecular complexity in a controlled manner.
Caption: Key reactive sites and synthetic transformations of this compound.
Application I: Synthesis of Kinase Inhibitors
The 5-cyanopyrimidine scaffold is a validated pharmacophore in the design of potent and selective kinase inhibitors.[8][9] The cyano group's nitrogen atom can form a critical hydrogen bond with the backbone NH of a methionine residue in the hinge region of many kinases, a feature that significantly enhances binding affinity.[4][5] The following workflow outlines a common strategy to synthesize a kinase inhibitor core structure.
Experimental Workflow: From Building Block to Core Scaffold
Caption: Synthetic workflow for the preparation of a kinase inhibitor core scaffold.
Protocol 1: N-Alkylation of this compound
This protocol describes the regioselective alkylation at the N1 position of the pyrimidinone tautomer. The choice of a polar aprotic solvent like DMF or acetonitrile and a moderately strong base like potassium carbonate is critical to favor N-alkylation over O-alkylation.[10][11]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (typically a concentration of 0.1-0.5 M).
-
Reagent Addition: Add the alkyl halide (1.1-1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 50-70 °C and stir for 4-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the N-alkylated product by ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Chlorination of N-Alkyl-5-cyanopyrimidin-2-one
To enable cross-coupling reactions, the C2-keto group is converted into a more reactive leaving group, typically a chloride. Phosphoryl chloride (POCl₃) is a standard and effective reagent for this transformation.
Materials:
-
N-Alkyl-5-cyanopyrimidin-2-one (1.0 eq)
-
Phosphoryl Chloride (POCl₃) (5.0-10.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 0.5-1.0 eq)
-
Toluene or Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, ice
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the N-alkylated pyrimidinone (1.0 eq) in POCl₃ (used in excess as both reagent and solvent) or in a high-boiling solvent like toluene.
-
Reaction: Add DIPEA (optional, can accelerate the reaction). Heat the mixture to reflux (approx. 110 °C) for 2-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction. Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often used directly in the next step or can be purified by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, attaching aryl or heteroaryl moieties to the C2 position.[12][13] The success of this reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[14]
Materials:
-
2-Chloro-N-Alkyl-5-cyanopyrimidine (1.0 eq)
-
Aryl/Heteroaryl boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if needed, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water (4:1), DMF, Toluene)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the chloropyrimidine (1.0 eq), boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), palladium catalyst, and ligand (if used).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-120 °C (conventional heating) or as specified for microwave irradiation (typically 100-150 °C for 15-30 min).[14]
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the final structure by NMR and high-resolution mass spectrometry (HRMS).
Summary of Typical Reaction Conditions
| Step | Reagents & Conditions | Typical Yield | Reference |
| N-Alkylation | Alkyl Halide, K₂CO₃, DMF, 50-70 °C | 70-95% | [15],[10] |
| Chlorination | POCl₃, Reflux (110 °C) | 80-95% | N/A |
| Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst, Base, Dioxane/H₂O, 80-120 °C | 60-90% | [12],[13] |
Application II: Synthesis of Amidine-Containing Bioactives
The cyano group is not just a hydrogen-bond acceptor; it is a synthetic precursor to the amidine functionality. Amidines are strongly basic and can exist as protonated amidinium cations at physiological pH. This feature makes them excellent bioisosteres for guanidines or can be used to engage with negatively charged residues (e.g., aspartate, glutamate) in a protein active site.[6]
Protocol 4: Conversion of Nitrile to Amidine (via Pinner Reaction)
The Pinner synthesis is a classic and reliable method for converting nitriles to amidines, proceeding through an imidate intermediate.[6]
Workflow: Nitrile to Amidine
Caption: Two-step workflow for the Pinner synthesis of an amidine from a nitrile.
Step A: Imidate Hydrochloride (Pinner Salt) Formation
Materials:
-
5-Cyanopyrimidine derivative (1.0 eq)
-
Anhydrous Ethanol (or Methanol)
-
Hydrogen Chloride (HCl) gas or a solution of HCl in anhydrous solvent (e.g., Dioxane)
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: Dissolve the 5-cyanopyrimidine derivative in a minimal amount of anhydrous ethanol in a dry flask.
-
HCl Addition: Cool the solution in an ice bath (0 °C). Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in an anhydrous solvent until the substrate is consumed (monitor by TLC).
-
Precipitation: The Pinner salt (imidate hydrochloride) will often precipitate from the solution. The precipitation can be completed by adding anhydrous diethyl ether.
-
Isolation: Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum. The Pinner salt is often used directly in the next step without further purification.
Step B: Conversion to Amidine (Aminolysis)
Materials:
-
Pinner Salt (from Step A) (1.0 eq)
-
Ammonia source (e.g., a solution of ammonia in ethanol, or ammonium chloride)
-
Ethanol
Procedure:
-
Reaction Setup: Suspend the Pinner salt in ethanol.
-
Ammonia Addition: Add an ethanolic solution of ammonia or a solution of ammonium chloride and stir at room temperature.
-
Reaction: Stir the reaction for 12-24 hours.
-
Monitoring (Self-Validation): Monitor the conversion by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amidine hydrochloride can be purified by recrystallization or chromatography.
Conclusion
This compound is a high-value, multi-functional building block for medicinal chemistry. Its well-defined and differential reactivity allows for the systematic and controlled construction of complex molecules. By leveraging N-alkylation, conversion of the hydroxyl to a leaving group for cross-coupling, and transformation of the cyano group into key pharmacophores like amidines, researchers can access a rich chemical space. The protocols and strategies outlined in this guide provide a robust framework for the effective utilization of this scaffold in the discovery and development of novel therapeutics, particularly in the fields of oncology and virology.[16][17]
References
- SciSpace. (2021).
- El-Sayed, M. et al. (2024).
- Abdullahi, S. R. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- NIH National Library of Medicine. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- PubMed. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine.
- Torrence, P. F., & Bhooshan, B. (1977). Improved Synthesis and in Vitro Antiviral Activities of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.
- NIH National Library of Medicine. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Google Patents. (2010).
- PubMed. (2001). Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- Google Patents. (1999). Efficient method for the conversion of nitriles to amidines.
- NIH National Library of Medicine. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Liu, C. et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.
- PubChem. 2-Oxo-1H-pyrimidine-5-carbonitrile.
- MDPI. (2018).
- PubMed. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.
- ResearchGate. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
- FABAD Journal of Pharmaceutical Sciences. (2010).
- PubMed. (2025).
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 7. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 16. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 17. Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Cell-Based Assays for Evaluating Pyrimidine Derivative Efficacy
Introduction: The Expanding Therapeutic Landscape of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of pharmacologically active agents.[1][2] Its versatile nature has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] In oncology, pyrimidine derivatives have emerged as particularly potent agents, often designed to inhibit key players in cell signaling pathways, such as protein kinases (e.g., EGFR, CDKs) that drive tumor growth and proliferation.[6][7][8][9]
The journey from a newly synthesized pyrimidine derivative to a potential clinical candidate is rigorous, demanding a comprehensive evaluation of its biological effects. Cell-based assays are the bedrock of this preclinical assessment, providing critical insights into a compound's efficacy, mechanism of action, and molecular targets.[10] This guide offers an integrated, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate pyrimidine derivatives. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical evaluation pipeline from initial screening to mechanistic validation.
Part 1: Foundational Efficacy Screening - The Cell Viability Assay
The first critical question for any potential therapeutic is: "Does it inhibit the growth of cancer cells?" Cell viability assays provide the initial answer, quantifying a compound's cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Core Principle: Metabolic Activity as a Surrogate for Viability
The most widely used viability assays, such as the MTT and MTS assays, are colorimetric methods that measure the metabolic activity of a cell population.[11][12] The principle hinges on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce a tetrazolium salt (e.g., the yellow MTT) into a colored formazan product (purple).[13][14][15] The intensity of this color is directly proportional to the number of viable cells, allowing for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell proliferation (GI50).[6]
Workflow for Determining Compound Potency (IC50/GI50)
Caption: Workflow for MTT Cell Viability Assay.
Protocol 1: MTT Cell Proliferation Assay
This protocol is a standard method for assessing the anti-proliferative effects of pyrimidine derivatives on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)[7]
-
Complete culture medium (e.g., DMEM with 10% FBS)[16]
-
96-well flat-bottom sterile plates
-
Pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[16]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[16]
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivative in complete culture medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions and vehicle control to the respective wells. It is crucial to include wells with medium only as a background control.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.[16]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[14] During this time, purple formazan crystals will become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation: Comparative IC50 Values
Summarizing results in a table allows for a clear comparison of a compound's potency across different cell lines or between different derivatives.
| Compound | Target/Class | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT-116 (Colon) |
| Derivative 2a | Pyrimidine-based | 5.0 | 8.0 | 6.5 |
| Derivative 2d | Pyrimidine-based | 15.2 | 22.5 | 18.9 |
| Doxorubicin | Standard Drug | 0.1 | 0.5 | 0.2 |
Data is hypothetical for illustrative purposes, based on typical results seen in literature.[3][17]
Expertise & Trustworthiness: The choice of cell lines is critical. Use cell lines relevant to the intended therapeutic area. Always include a positive control (a standard-of-care drug) to validate the assay's sensitivity and provide a benchmark for the potency of your derivatives. The vehicle control (DMSO) is non-negotiable as it accounts for any potential solvent-induced toxicity.
Part 2: Unraveling the Mechanism of Action
Once a pyrimidine derivative demonstrates anti-proliferative activity, the next logical step is to investigate how it achieves this effect. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle (cell cycle arrest).
A. Apoptosis Induction: Is the Compound Triggering Cellular Suicide?
Apoptosis is an orderly, energy-dependent process of cell death crucial for normal tissue homeostasis. Many chemotherapeutics, including pyrimidine derivatives, function by inducing apoptosis in cancer cells.[8]
Core Principle: Detecting the Hallmarks of Apoptosis A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect these early apoptotic cells.[18] To distinguish between early apoptotic and late apoptotic/necrotic cells, a nuclear stain like Propidium Iodide (PI) is used. PI is membrane-impermeable and can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.[18]
The Intrinsic Apoptosis Pathway
Caption: A simplified intrinsic apoptosis signaling pathway.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cells treated with the pyrimidine derivative at its IC50 concentration for 24-48 hours.[16]
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and treat cells with the test compound and controls (vehicle and untreated) in 6-well plates.
-
Cell Harvesting: After incubation, collect both the floating cells (in the medium) and the adherent cells (by gentle trypsinization). This is critical, as apoptotic cells often detach. Pool them and centrifuge at low speed (e.g., 500 x g for 5 minutes).[18]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove all traces of medium.[18]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
FITC signal is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Data Interpretation: The flow cytometry data is visualized as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen, often an artifact).
An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants.
B. Cell Cycle Analysis: Is the Compound Halting Cell Division?
Many pyrimidine derivatives function by inhibiting cyclin-dependent kinases (CDKs) or other proteins essential for cell cycle progression, leading to arrest at specific checkpoints (G1, S, or G2/M phase).[8][19]
Core Principle: Quantifying Cellular DNA Content Flow cytometry can be used to analyze the cell cycle by staining the DNA of a cell population with a fluorescent dye, such as Propidium Iodide (PI).[20] Since PI staining is stoichiometric, the amount of fluorescence is directly proportional to the amount of DNA.
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively synthesizing DNA and have between 2N and 4N DNA content.
-
Cells in the G2/M phase have duplicated their DNA (4N) and are preparing for or are in mitosis.
Workflow for Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the pyrimidine derivative.
-
PBS, ice-cold.
-
70% Ethanol, ice-cold.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Treat, harvest, and count cells as described in the apoptosis protocol. Aim for at least 1 x 10⁶ cells per sample.
-
Fixation: Centrifuge the cells and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]
-
Incubate at -20°C for at least 2 hours (or overnight). Fixation is a critical step for consistent staining.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[19] The RNase A is essential to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[19]
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[20] Use appropriate software to model the resulting histogram and quantify the percentage of cells in each phase of the cell cycle.
Data Interpretation: A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase. For example, a G2/M arrest will show a decrease in the G1 peak and a significant increase in the G2/M peak compared to the vehicle control.[21][22]
Part 3: Target Validation - The Cellular Thermal Shift Assay (CETSA)
Identifying a compound's direct molecular target within the cell is the gold standard for validating its mechanism of action.[23] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in a physiological context.[24]
Core Principle: Ligand-Induced Thermal Stabilization The foundation of CETSA is that when a small molecule (ligand) binds to its target protein, it generally stabilizes the protein's structure.[25][26] This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells or cell lysates are treated with the compound and then heated across a temperature gradient. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature can be quantified (e.g., by Western blot), generating a "melting curve." A shift in this curve to the right (a higher melting temperature) in the presence of the compound is direct evidence of target engagement.[24]
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Protocol 4: Conceptual CETSA Workflow
Procedure:
-
Treatment: Treat intact cells with the pyrimidine derivative or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles) to release the proteins.
-
Separation: Centrifuge at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Detection: Collect the supernatant and analyze the amount of the specific target protein using a detection method like Western blotting or mass spectrometry.
-
Data Analysis: For each temperature point, quantify the amount of soluble target protein relative to the unheated sample. Plot the percentage of soluble protein against the temperature for both the treated and control samples. A rightward shift in the melting curve for the treated sample indicates target engagement.
Expertise & Trustworthiness: CETSA's primary advantage is that it measures target binding in living cells or fresh lysates without requiring any modification to the compound or the protein. This provides highly relevant physiological data. It is essential to optimize the temperature range and heating time for each specific target protein.
Conclusion
Evaluating the efficacy of novel pyrimidine derivatives requires a multi-faceted and logical approach. This guide outlines a systematic pipeline that progresses from broad phenotypic screening to detailed mechanistic investigation and finally to direct validation of the molecular target. By integrating cell viability assays (MTT), apoptosis and cell cycle analysis (flow cytometry), and target engagement studies (CETSA), researchers can build a comprehensive and compelling data package. This rigorous, evidence-based approach is fundamental to identifying the most promising compounds and accelerating their journey through the drug discovery pipeline.
References
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
- MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
- Journal for Research in Applied Sciences and Biotechnology. (2022).
- International Journal of Research and Publication Reviews. (2023).
- ResearchGate. (2022).
- SpringerLink. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
- ResearchGate. (2022).
- Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. [Link]
- YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]
- National Institutes of Health (NIH). (2016). Assessing Specificity of Anticancer Drugs In Vitro. [Link]
- ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]
- ResearchGate. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- MDPI. (2018).
- ResearchGate. (2020). Cell cycles were investigated by flow cytometry analysis of DNA content.... [Link]
- National Institutes of Health (NIH). (2020).
- National Institutes of Health (NIH). (2023).
- National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- National Institutes of Health (NIH). (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
- ResearchGate. (2019). Evaluation of apoptosis by Annexin V/PI assay (flow cytometry) after 48.... [Link]
- National Institutes of Health (NIH). (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
- Kinam Park. (2025). Target Engagement Assays in Early Drug Discovery. [Link]
- G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]
- ResearchGate. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. [Link]
- PubMed. (2025). Target Engagement Assays in Early Drug Discovery. [Link]
- Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
- YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
- University of Chicago. (n.d.). Cell Cycle Analysis. [Link]
- YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jrasb.com [jrasb.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 23. kinampark.com [kinampark.com]
- 24. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
Application Notes & Protocols: In Vivo Experimental Design for Cyanopyrimidine Drug Candidates in Mice
Abstract
The cyanopyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent and selective kinase inhibitors targeting pathways implicated in oncology and inflammatory diseases.[1][2][3][4] Transitioning these promising candidates from in vitro assays to in vivo animal models is a critical and complex phase in drug development.[5][6] This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies for cyanopyrimidine-based drug candidates using murine models. We emphasize a strategy-first approach, focusing on the scientific rationale behind key decisions in study design, from model selection and dose determination to pharmacokinetic/pharmacodynamic (PK/PD) integration. Detailed, field-tested protocols for foundational studies are provided to ensure data integrity, reproducibility, and adherence to the highest ethical standards.
Section 1: The Strategic Imperative: Foundational Planning
Before a single animal is dosed, a robust strategic plan is essential. The high attrition rate of drug candidates, often due to a lack of efficacy or unforeseen toxicity in preclinical models, underscores the need for rigorous upfront planning.[7][8] The decision to advance a compound into in vivo testing relies on a solid foundation of data and a clear, testable hypothesis.
The Therapeutic Hypothesis and Target Engagement
The journey begins with a clear definition of the therapeutic hypothesis. For a cyanopyrimidine candidate, this is typically centered on the inhibition of a specific kinase or enzyme. Key questions to address include:
-
Primary Target: What is the intended molecular target (e.g., p38α MAP kinase, VEGFR-2, HER-2, PIM-1 kinase)?[1][2][4]
-
Mechanism of Action (MoA): How does inhibiting this target theoretically produce a therapeutic effect in the chosen disease context?
-
In Vitro Potency: What is the IC50 or Ki of the compound against the target enzyme and in relevant cell-based assays?
-
Target Engagement Biomarker: Is there a validated downstream biomarker that confirms the drug is hitting its target in a cellular context (e.g., reduction in phosphorylation of a substrate)?
Answering these questions ensures that the in vivo study is not merely a screening exercise but a direct test of a well-defined biological hypothesis.
Pre-In Vivo Checklist: Essential Go/No-Go Criteria
-
Selectivity Profile: Has the compound been profiled against a panel of off-target kinases? A "clean" profile minimizes the risk of toxicity and confounding biological effects.
-
In Vitro ADME Properties: Basic absorption, distribution, metabolism, and excretion (ADME) properties should be characterized. Poor metabolic stability in liver microsomes or high plasma protein binding can predict challenges in achieving adequate in vivo exposure.
-
Physicochemical Properties: Solubility and stability are paramount. A compound that cannot be formulated for reliable in vivo administration is unlikely to succeed.[9]
-
Preliminary In Vitro Toxicity: Has the compound been assessed for cytotoxicity in non-target cell lines to flag potential general toxicity issues?
Only upon satisfying these criteria should a compound be nominated for in vivo evaluation.
Section 2: The In Vivo Experimental Blueprint
A well-designed in vivo study maximizes the information gained while adhering to the 3Rs principle (Replacement, Reduction, Refinement) of animal welfare.[10][11] This section details the critical components of the experimental design.
Selecting the Optimal Mouse Model
The choice of animal model is perhaps the most critical decision in preclinical research, as it directly impacts the clinical relevance of the findings.[7][12][13]
-
Syngeneic Models: These models utilize immunocompetent mice and implant murine tumor cell lines. They are invaluable for studying immuno-oncology agents where a functional immune system is required. Common strains include C57BL/6 and BALB/c.[13]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted (typically subcutaneously) into immunodeficient mice (e.g., SCID, NOD-SCID).[7][14] CDX models are reproducible, relatively inexpensive, and widely used for initial efficacy screening.[12]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice.[13] These models better retain the heterogeneity and architecture of the original human tumor, offering higher predictive value for clinical efficacy.[13]
-
Genetically Engineered Mouse Models (GEMMs): These models involve mice with genetic alterations (e.g., oncogene expression, tumor suppressor knockout) that lead to the spontaneous development of tumors in the relevant tissue.[7][14] GEMMs are excellent for studying tumor initiation and progression in an immunocompetent host with a native microenvironment.[7]
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells or tissues.[8][12] These are essential for testing biologics and immunotherapies that are human-specific.[8]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} dot Caption: Decision tree for mouse model selection.
Ethical Conduct and IACUC Approval
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[15][16][17] This committee ensures that studies are designed to be humane, scientifically sound, and compliant with federal regulations like the Animal Welfare Act.[17] Key considerations include defining humane endpoints, justifying animal numbers, and ensuring personnel are properly trained.[18][19]
Designing for Statistical Power
Preclinical studies must be properly designed and analyzed to yield robust and reproducible findings.[10][20]
-
Power Analysis: Determine the minimum number of animals per group required to detect a scientifically meaningful effect size. This prevents underpowered studies that miss real effects and overpowered studies that waste animals.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, personnel involved in dosing, data collection, and analysis should be blinded to the treatment allocation to prevent bias.
-
Statistical Methods: The planned statistical analysis (e.g., t-test, ANOVA) should be determined before the study begins and matched to the study design.[21]
| Parameter | Description | Recommendation | Rationale |
| Power (1-β) | Probability of detecting a true effect. | 0.8 to 0.9 | Standard in the field to minimize false negatives. |
| Significance (α) | Probability of a false positive. | < 0.05 | Standard threshold for statistical significance. |
| Effect Size | Magnitude of the difference to be detected. | Based on in vitro data or prior studies. | A realistic effect size ensures practical relevance. |
| Sample Size (n) | Number of animals per group. | Calculated via power analysis. | Ensures the study is ethical and scientifically valid.[10] |
Table 1: Key Parameters for Sample Size Calculation in Preclinical Studies.
Drug Formulation and Route of Administration
The goal of formulation is to deliver the drug in a safe, stable, and bioavailable manner.
-
Vehicle Selection: The vehicle must be non-toxic and capable of solubilizing the drug. Common vehicles include saline, PBS, corn oil, and solutions containing solubilizing agents like PEG400, Tween 80, or DMSO. All novel formulations must be tested for tolerability.
-
Route of Administration (RoA): The RoA should align with the intended clinical application.
-
Oral (PO): Peroral gavage is common for drugs intended for oral delivery in humans.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher exposure. Useful for proof-of-concept studies.
-
Intravenous (IV): Ensures 100% bioavailability and is essential for initial PK studies to determine clearance and volume of distribution.
-
-
Dosing Volume: Should be kept to a minimum to avoid animal distress. Typical volumes for mice are 5-10 mL/kg for PO/IP and <5 mL/kg for IV.[9]
Section 3: Core Protocols: From Tolerability to Efficacy
The following protocols represent a logical progression for evaluating a novel cyanopyrimidine drug candidate.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the drug candidate that can be administered without causing unacceptable toxicity, guiding dose selection for subsequent efficacy studies.[22][23]
Methodology:
-
Animal Allocation: Use a small number of mice (n=3 per group) for a dose-escalation design.[24]
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[24] The dose range should be informed by in vitro potency and any prior toxicity data.
-
Administration: Administer the compound via the intended route (e.g., daily PO) for a short duration (e.g., 7-14 days).[25]
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy, ataxia).
-
Body Weight: Record body weight daily. A sustained weight loss of >15-20% is a common sign of intolerance and a criterion for a humane endpoint.[23]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or >15-20% body weight loss.[23]
| Group | Dose (mg/kg, PO, QD) | N | Expected Outcome |
| 1 | Vehicle | 3 | No adverse effects. |
| 2 | 30 | 3 | Well-tolerated. |
| 3 | 100 | 3 | Potential for mild, transient side effects. |
| 4 | 300 | 3 | Signs of toxicity (e.g., >15% weight loss) may be observed. |
Table 2: Example MTD Study Design.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate, determining key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC).[5][26]
Methodology:
-
Animal Allocation: Assign mice (n=3-4 per time point or using serial bleeding) to IV and PO dosing groups.[27]
-
Dosing: Administer a single dose of the compound. A typical IV dose might be 1-2 mg/kg, while a PO dose could be 10-30 mg/kg.
-
Blood Sampling:
-
Serial Sampling: This method is preferred as it reduces animal usage and inter-animal variability.[26] Small blood samples (~30 µL) are collected from the same mouse at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) via submandibular or saphenous vein puncture.[26][28]
-
Terminal Bleed: If larger volumes are needed or serial sampling is not feasible, groups of mice are euthanized at each time point for blood collection via cardiac puncture.
-
-
Sample Processing: Blood is collected into anticoagulant-coated tubes (e.g., K2-EDTA), and plasma is separated by centrifugation. Samples are stored at -80°C until analysis.[29]
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} dot Caption: Workflow for a typical mouse PK study.
Protocol 3: Integrated PK/PD and Efficacy Study
Objective: To establish a relationship between drug exposure (PK) and biological response (PD/efficacy) in a disease model.
Methodology:
-
Model Establishment: Establish the chosen disease model (e.g., implant tumor cells for a CDX model). Wait for tumors to reach a specified size (e.g., 100-150 mm³).
-
Group Allocation: Randomize animals into treatment groups (n=8-10 per group for statistical power) once tumors are established:
-
Group 1: Vehicle control
-
Group 2: Drug Candidate (e.g., MTD dose, PO, QD)
-
Group 3: Drug Candidate (e.g., MTD/2 dose, PO, QD)
-
Group 4: Positive control/standard-of-care drug
-
-
Dosing and Monitoring: Administer treatments according to the planned schedule (e.g., for 21 days). Monitor animal health and body weight 2-3 times per week. Measure tumor volume with calipers 2-3 times per week.
-
PK/PD Satellite Group: Include a satellite group of animals (n=3 per time point) dosed in parallel. These animals are used for collecting blood and tumor tissue at specific time points (e.g., 2, 8, 24h post-last dose) to assess drug concentration (PK) and target modulation (PD biomarker) at the site of action.[30]
-
Efficacy Endpoints: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.
-
Data Integration: Correlate the PK data (e.g., trough plasma concentration) with the PD data (e.g., percent target inhibition in tumor) and the efficacy outcome (TGI). A strong PK/PD/efficacy relationship is a key indicator of a viable drug candidate.[30]
Section 4: Data Interpretation and Next Steps
The successful completion of these studies should yield a comprehensive data package.
-
Tolerability: Is the compound safe at doses that provide therapeutic exposure?
-
Pharmacokinetics: Does the compound have a suitable PK profile (e.g., sufficient oral bioavailability, half-life that supports the dosing regimen)?
-
PK/PD/Efficacy Link: Is there a clear correlation between drug exposure, target inhibition, and anti-tumor activity? This is the most critical output for validating the mechanism of action.
Positive outcomes from this rigorous in vivo evaluation provide strong justification for advancing a cyanopyrimidine drug candidate toward IND-enabling toxicology studies and, ultimately, clinical trials.[20][31][32]
References
- Title: Drug Efficacy Testing in Mice Source: PMC URL:[Link]
- Title: The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics Source: Clinical Cancer Research URL:[Link]
- Title: Statistical Considerations for Preclinical Studies Source: PMC - PubMed Central - NIH URL:[Link]
- Title: 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase Source: PubMed URL:[Link]
- Title: IACUC Policies and Guidelines Source: UC Davis Office of Research URL:[Link]
- Title: Some issues about design and statistical analysis of preclinical trials Source: CIRAD URL:[Link]
- Title: Mouse Models for Testing Cancer Immunotherapies Source: Biocompare.com URL:[Link]
- Title: Statistical Considerations for Preclinical Studies | Request PDF Source: ResearchG
- Title: Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse Source: Pharmacology Discovery Services URL:[Link]
- Title: Animal Research (IACUC)
- Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL:[Link]
- Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Title: Mouse Models of Cancer Study Source: JoVE URL:[Link]
- Title: Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy Source: Daemen University URL:[Link]
- Title: The Role of Mouse Models in Drug Discovery Source: Taconic Biosciences URL:[Link]
- Title: Preclinical research strategies for drug development Source: AMSbiopharma URL:[Link]
- Title: Maximum Tolerable Dose Study Services Source: Reaction Biology URL:[Link]
- Title: Master List of IACUC Policies, Guidelines and SOPS Source: Washington St
- Title: IACUC Protocol Requirements Source: University of Washington URL:[Link]
- Title: FDA Requirements for Preclinical Studies Source: FDA URL:[Link]
- Title: Step 2: Preclinical Research Source: FDA URL:[Link]
- Title: The Key To Robust Translational Results In Preclinical Data Analysis Source: The Science Exchange URL:[Link]
- Title: Maximum Tolerated Dose (MTD)
- Title: Mouse Models for Drug Discovery.
- Title: Preclinical Assessment of Investigational Cellular and Gene Therapy Products Source: FDA URL:[Link]
- Title: Best Practices For Preclinical Animal Testing Source: BioBoston Consulting URL:[Link]
- Title: Murine Pharmacokinetic Studies Source: PMC - NIH URL:[Link]
- Title: Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions Source: Frontiers in Pharmacology URL:[Link]
- Title: In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques Source: SciSpace URL:[Link]
- Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL:[Link]
- Title: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Source: Taylor & Francis Online URL:[Link]
- Title: What are in-vivo models for research? Source: Biobide URL:[Link]
- Title: Pharmacokinetics Protocol – Rodents Source: University of Nebraska Medical Center URL:[Link]
- Title: Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action Source: MDPI URL:[Link]
- Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research Source: NIH URL:[Link]
- Title: Maximum Tolerated Dose (MTD)
- Title: Some of the cyanopyridines have high PIM-1 kinase inhibitory activity Source: ResearchG
- Title: A Novel Murine Model for the In Vivo Study of Transdermal Drug Penetr
- Title: Murine Pharmacokinetic Studies | Request PDF Source: ResearchG
- Title: Webinar: In vivo pharmacokinetic experiments in preclinical drug development Source: YouTube URL:[Link]
- Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: PMC - NIH URL:[Link]
- Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
Sources
- 1. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biobide.com [blog.biobide.com]
- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. tandfonline.com [tandfonline.com]
- 10. biostatistique.vetagro-sup.fr [biostatistique.vetagro-sup.fr]
- 11. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 16. policies.daemen.edu [policies.daemen.edu]
- 17. IACUC Protocol Requirements – Office of Animal Welfare [sites.uw.edu]
- 18. Animal Research (IACUC) Guidelines - Senior Vice President Research, Innovation and Economic Development - University at Buffalo [buffalo.edu]
- 19. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 20. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kolaido.com [kolaido.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. pacificbiolabs.com [pacificbiolabs.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 26. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 28. m.youtube.com [m.youtube.com]
- 29. unmc.edu [unmc.edu]
- 30. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. karger.com [karger.com]
- 32. fda.gov [fda.gov]
Application Notes and Protocols for the Preparation of 5-Cyano-2-hydroxypyrimidine for Biological Evaluation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and preparation of 5-Cyano-2-hydroxypyrimidine for biological testing. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and derivatives such as this compound are of significant interest for screening campaigns.[1][2] Accurate and reproducible biological data are critically dependent on the correct preparation of the test compound. This guide outlines the physicochemical properties of this compound, details protocols for creating stable stock solutions, and provides a step-by-step methodology for conducting preliminary cell-based cytotoxicity and viability assays. The causality behind each procedural step is explained to ensure scientific integrity and empower researchers to adapt these methods for their specific experimental needs.
Compound Profile: this compound
This compound, also known as 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile, is a small organic molecule featuring a pyrimidine ring substituted with a cyano group and a hydroxyl group. This structure is prone to keto-enol tautomerism, existing predominantly in the 2-pyrimidinone form. Understanding its fundamental properties is the first step in designing robust biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃O | [3] |
| Molecular Weight | 121.10 g/mol | [3] |
| Appearance | Solid | |
| XLogP3-AA | -0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 65.3 Ų | [3] |
The negative XLogP3 value suggests a degree of polarity, which can influence solvent selection. However, like many heterocyclic compounds, its solubility in aqueous buffers is often limited, necessitating the use of an organic co-solvent for creating stock solutions.[4][5]
Core Principles of Compound Handling and Solubilization
The primary challenge in preparing small molecules for biological assays is often poor aqueous solubility.[4] If a compound precipitates in the assay medium, its effective concentration becomes unknown, leading to unreliable and non-reproducible results.[4][5] The following principles and protocols are designed to mitigate these risks.
The Role of Dimethyl Sulfoxide (DMSO)
Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery for dissolving a broad range of compounds.[6] Its utility stems from its high dissolving power for both polar and nonpolar molecules. However, DMSO itself can exert biological effects and is often cytotoxic at concentrations above 0.5%-1.0%.[6] Therefore, the core strategy is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to a final working concentration where the DMSO percentage is minimally bioactive (typically ≤0.5%).[6][7]
Workflow for Compound Preparation
The overall process involves careful weighing, dissolution in pure DMSO to create a concentrated stock, and subsequent serial dilutions before final application to the biological system.
Caption: General workflow for preparing a small molecule for biological assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to create a verified, high-concentration stock of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 121.10 g/mol × 1000 mg/g = 1.211 mg
-
-
Weigh Compound: Accurately weigh the calculated amount of the compound powder and place it into a sterile vial.
-
Add Solvent: Add the desired volume of 100% DMSO (e.g., 1 mL for the calculation above) to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex gently for 1-2 minutes.[6]
-
Visually inspect for any undissolved particulates.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[6][8]
-
Gentle warming in a 37°C water bath can also be used, but must be approached with caution as heat can degrade some compounds.[6]
-
-
Aliquot and Store: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[6]
Table 2: Recommended Storage Conditions
| Solution Type | Temperature | Duration | Rationale |
| DMSO Stock Solution | -20°C or -80°C | Months to years | Prevents degradation and evaporation of DMSO. |
| Aqueous Working Solutions | 2-8°C | < 24 hours | Compounds have lower stability in aqueous media; prepare fresh daily. |
Protocols for Preliminary Biological Screening
Before investigating the specific biological activity of a compound, it is essential to first determine its baseline effect on cell health. Cytotoxicity assays are fundamental for identifying the concentration range at which the compound is toxic, which informs the concentrations used in subsequent functional assays.[9][10]
Foundational Assay: Cell Viability and Cytotoxicity
Cell viability assays measure cellular metabolic activity, while cytotoxicity assays typically measure membrane integrity.[11] The ATP-based luminescent assay (e.g., CellTiter-Glo®) is a highly sensitive, rapid, and robust method for assessing cell viability by quantifying ATP, an indicator of metabolically active cells.[12]
Experimental Design: The Importance of Controls
A well-designed experiment includes multiple controls to ensure that the observed effects are due to the compound itself.
-
Untreated Control: Cells with media only. Represents 100% cell viability.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells. This is the primary reference for calculating the compound's effect, as it accounts for any impact of the solvent on cell viability.[13][14]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm the assay is working correctly.
Caption: Example plate layout for a dose-response cytotoxicity experiment.
Protocol: ATP-Based Luminescent Cell Viability Assay
This protocol provides a framework for determining the dose-dependent effect of this compound on the viability of an adherent cell line.
Materials:
-
Adherent cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Sterile 96-well, opaque-walled plates (for luminescence)
-
10 mM stock of this compound in DMSO
-
Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell adherence.[15]
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the 10 mM DMSO stock solution in 100% DMSO to prepare intermediate concentrations. This minimizes the risk of compound precipitation that can occur when diluting directly into aqueous media.[4][6]
-
From these DMSO dilutions, prepare the final working solutions in complete cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, dilute a 10 mM DMSO stock 1:1000 into the medium.
-
-
Compound Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the desired final concentrations of this compound to the respective wells.
-
Include wells for vehicle control (medium with the highest final DMSO concentration, e.g., 0.5%) and untreated control (medium only).
-
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours), which should be consistent across experiments.[15]
-
Assay Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's protocol (e.g., add a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence value from "media only" (no cells) wells from all other measurements.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the specific effect of the compound.
-
% Viability = (Luminescence_Test / Luminescence_VehicleControl) × 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
References
- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
- Creative Biolabs. Preliminary Screening of Drug Candidate.
- Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Technology Networks. [Link]
- Di, L., & Kerns, E. H. (2006).
- ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
- Dias, D. A., Urban, S., & Roessner, U. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine Drugs. [Link]
- Ilieva, Y., et al. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Toxicology. [Link]
- ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
- Danaher Life Sciences. Small Molecule Screening Process Steps. Danaher Life Sciences. [Link]
- Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry. [Link]
- PubChem. 2-Oxo-1H-pyrimidine-5-carbonitrile.
- Chemsrc. 5-CYANO-2-HYDROXYPYRIDINE. Chemsrc. [Link]
- Ng, S. F., et al. (2013). Assessing vehicle effects on skin absorption using artificial membrane assays.
- ResearchGate. (2025). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity.
- National Institutes of Health. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Reddit. (2021). I don't understand what the vehicle control is for. Reddit. [Link]
- Norman, M. H., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry. [Link]
- MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
- Singh, S. K., & Clarke, I. D. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
- National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- National Institutes of Health. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus.
- ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]
- PubChem. 5-Hydroxypyridine-2-carbonitrile.
Sources
- 1. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 5-Cyano-2-hydroxypyrimidine Libraries
Introduction: The 5-Cyano-2-hydroxypyrimidine Scaffold as a Privileged Structure in Drug Discovery
The this compound core is a recognized privileged scaffold in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1] Its structural features, including hydrogen bond donors and acceptors, and a planar ring system, allow it to interact with a variety of biological targets. Libraries based on this scaffold are of significant interest in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[2][3][] This guide provides a comprehensive, field-proven protocol for the high-throughput screening of this compound libraries, with a focus on identifying inhibitors of protein kinases, a class of enzymes where this scaffold has shown considerable promise.[5][6]
This document will detail a robust HTS workflow, from initial assay development and validation to hit confirmation and characterization. We will focus on a Fluorescence Polarization (FP) based assay, a homogenous and robust technology well-suited for HTS.[7][8][9][10]
Physicochemical Properties of the this compound Scaffold
Understanding the physicochemical properties of the library's core scaffold is crucial for designing a successful HTS campaign. The this compound moiety possesses properties that make it amenable to screening, but also presents challenges that need to be addressed.
| Property | Value | Reference |
| Molecular Weight | 121.10 g/mol | [11] |
| XLogP3-AA | -0.8 | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [11] |
| Topological Polar Surface Area | 65.3 Ų | [11] |
The low molecular weight and negative LogP value suggest good aqueous solubility, which is advantageous for biochemical assays. However, individual library members will have varying properties based on their substitutions. It is essential to perform solubility testing on a representative subset of the library in the final assay buffer.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution. The workflow described below is designed to be efficient and to minimize the rate of false positives and false negatives.[12][13]
Caption: A typical workflow for a high-throughput screening campaign.[14]
Phase 1: Assay Development and Validation
The foundation of a successful HTS campaign is a robust and reliable assay. For screening a this compound library against a protein kinase, a competitive binding assay using Fluorescence Polarization (FP) is an excellent choice.[7][15]
Principle of the Fluorescence Polarization Assay
FP technology measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer).[9] A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of the emitted light. When the tracer binds to a larger molecule, such as a protein kinase, its tumbling is restricted, leading to an increase in the polarization of the emitted light.[7][9] Library compounds that bind to the kinase and displace the tracer will cause a decrease in the fluorescence polarization signal.
Caption: Principle of the Fluorescence Polarization competition assay.
Detailed Protocol: FP-based Kinase Binding Assay
Materials:
-
Kinase: Purified recombinant protein kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled small molecule or peptide known to bind to the kinase active site.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds: this compound library dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Prepare a dilution series of the test compounds and controls in 100% DMSO.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solutions (or DMSO for controls) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 5 µL of the 2X fluorescent tracer solution to each well.
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Assay Validation
Before initiating the primary screen, the assay must be validated to ensure it is robust and suitable for HTS.[16][17][18]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria | Formula |
| Z'-factor | A measure of the statistical effect size, reflecting the separation between the positive and negative control signals.[16][19][20] | Z' ≥ 0.5 | Z' = 1 - (3σp + 3σn) / |μp - μn| |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the negative control to the mean signal of the positive control. | S/B ≥ 2 | S/B = μn / μp |
| DMSO Tolerance | The ability of the assay to withstand the presence of DMSO, the solvent for the compound library. | Minimal change in assay performance up to the final screening concentration of DMSO. | N/A |
Where μp and σp are the mean and standard deviation of the positive control, and μn and σn are the mean and standard deviation of the negative control.
Phase 2: Primary Screen and Data Analysis
The primary screen involves testing the entire this compound library at a single concentration (e.g., 10 µM).[21][22]
Data Analysis Workflow
The raw data from the primary screen needs to be processed and analyzed to identify "hits."[12][23][24]
Caption: A streamlined workflow for primary HTS data analysis.
Calculation of Percent Inhibition:
% Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))
Phase 3: Hit Confirmation and Characterization
Initial hits from the primary screen must undergo a rigorous confirmation process to eliminate false positives and to characterize their activity.[25][26][27][28][29]
Detailed Protocol: Hit Confirmation and Dose-Response Analysis
-
Hit Confirmation: Re-test the initial hits in the primary FP assay in triplicate at the screening concentration to confirm their activity.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response analysis by testing them over a range of concentrations (e.g., 8-point, 3-fold serial dilution) in the primary FP assay. This will determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.[15]
Orthogonal Assay
To further validate the hits and rule out assay-specific artifacts, an orthogonal assay with a different detection technology is highly recommended. For kinase targets, an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[30][31][32][33][34][35]
Principle of the AlphaScreen Assay:
AlphaScreen is a bead-based assay that measures the interaction of two molecules.[30][31][36] In a kinase assay, a biotinylated substrate and a phospho-specific antibody are used. The substrate is captured by streptavidin-coated donor beads, and the antibody is captured by protein A-coated acceptor beads. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor beads into close proximity. Excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[32][33] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.
Caption: Principle of the AlphaScreen kinase assay.
By employing this comprehensive and rigorous HTS protocol, researchers can effectively screen this compound libraries to identify promising hit compounds for further drug development.
References
- D. J. Williams, et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods in Molecular Biology, 1439, 115-30. [Link]
- X. Huang. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology, 1439, 115-30. [Link]
- S. L. Mueller, et al. (2015). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(6), 724-731. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- On HTS: Z-factor. (2023, December 12). On HTS. [Link]
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification.
- B. Li. (2013). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 965, 339-351. [Link]
- D. J. Williams, et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Hit confirmation, hit valid
- High-Throughput Screening. (n.d.).
- The Z prime value (Z´). (2025, January 27). BMG LABTECH. [Link]
- AlphaScreen. (n.d.). BMG LABTECH. [Link]
- Best Practices: How to Automate Flow Cytometry for Screening and High Throughput Applications. (n.d.). Lab Manager Magazine. [Link]
- Hit Validation for Suspicious Minds. (n.d.).
- Plate Quality Control. (2023, October 12).
- Hit Identification and Valid
- M. D. Hall, et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 10(4), 303-313. [Link]
- High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. [Link]
- P. Clemons, et al. (2010). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Proceedings of the National Academy of Sciences, 107(44), 18787-18792. [Link]
- AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.).
- SciLifeLab & KNIME Help Labs Asses Raw Data
- High-Throughput Screening. (n.d.). Scispot. [Link]
- High-throughput screening (HTS). (2019, April 10). BMG LABTECH. [Link]
- Intro to High Throughput Screening (HTS). (n.d.). LinkedIn. [Link]
- S. K. Suthar, et al. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- M. A. Sullivan, et al. (2016). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(5), 617-624. [Link]
- M. A. Sullivan, et al. (2015). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(3), 362-371. [Link]
- X. Wang, et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1140-1146. [Link]
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science. [Link]
- F. Dar, et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e48245. [Link]
- J. D. K. Cape, et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014, May 5). Journal of Visualized Experiments, (87), 51528. [Link]
- M. A. Walters, et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177-191. [Link]
- 2-Oxo-1H-pyrimidine-5-carbonitrile. (n.d.). PubChem. [Link]
- 5-CYANO-2-HYDROXYPYRIDINE. (2025, August 23). Chemsrc. [Link]
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.).
- High-Throughput Molecular Screening Center. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. lifechemicals.com [lifechemicals.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. grokipedia.com [grokipedia.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. support.collaborativedrug.com [support.collaborativedrug.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. High-Throughput Screening | Genedata Screener [genedata.com]
- 22. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 23. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. knime.com [knime.com]
- 25. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 26. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 29. lifesciences.danaher.com [lifesciences.danaher.com]
- 30. bmglabtech.com [bmglabtech.com]
- 31. revvity.com [revvity.com]
- 32. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 36. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Cyano-2-hydroxypyrimidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of 5-Cyano-2-hydroxypyrimidine. We provide in-depth troubleshooting, frequently asked questions, and validated protocols to help you improve yield, purity, and consistency in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and industrially relevant method for synthesizing this compound and its analogs is through the cyclocondensation of a three-carbon carbonyl compound (or equivalent) with a urea or guanidine derivative. A classic approach involves the reaction of an activated C3 synthon like ethyl cyanoacetate or malononitrile with urea or guanidine in the presence of a strong base such as sodium ethoxide.[1][2]
Alternative, though often more specialized, routes include:
-
Cyanation of Halogenated Pyrimidines: Displacement of a halide (e.g., iodo or bromo) at the 5-position of a suitable 2-hydroxypyrimidine precursor using a cyanide source like cuprous cyanide[3] or KCN/NaCN.[4]
-
Modification of Pre-existing Pyrimidines: Functional group interconversion on a pre-formed pyrimidine ring.
Q2: Can you illustrate the general reaction mechanism for the cyclocondensation route?
Certainly. The reaction proceeds via a base-catalyzed condensation-cyclization pathway. The mechanism involves the initial deprotonation of the active methylene compound, followed by nucleophilic attack on the urea carbonyl, and subsequent intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
.
Caption: General mechanism for pyrimidine synthesis.
Q3: What are the critical safety precautions for this synthesis?
-
Cyanide Handling: If using cyanide salts (e.g., KCN, NaCN, CuCN), extreme caution is mandatory. These are highly toxic. Always work in a well-ventilated fume hood and have a cyanide antidote kit available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.
-
Strong Bases: Reagents like sodium ethoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use anhydrous solvents where specified, as water can interfere with the reaction and quench the base.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.
Problem 1: The reaction fails to proceed, resulting in very low or no product.
-
Possible Cause 1: Inactive Base or Insufficient Basicity.
-
Explanation: The initial step, deprotonation of the active methylene compound, is critical. If the base (e.g., sodium ethoxide) has been degraded by moisture or is not strong enough, this equilibrium will not favor the formation of the required carbanion nucleophile.
-
Solution:
-
Use Freshly Prepared Base: Prepare sodium ethoxide fresh by reacting clean sodium metal with absolute ethanol under an inert atmosphere.
-
Verify Reagent Quality: Ensure your ethanol is anhydrous (<0.05% water).
-
Use Sufficient Equivalents: Typically, 2 equivalents of base are required: one to deprotonate the active methylene compound and one to react with the urea/guanidine.[2]
-
-
-
Possible Cause 2: Poor Quality of Starting Materials.
-
Explanation: Impurities in malononitrile, ethyl cyanoacetate, or urea can inhibit the reaction. Malononitrile can dimerize or polymerize over time.
-
Solution:
-
Problem 2: The reaction produces the target compound, but the yield is consistently low (< 50%).
-
Possible Cause 1: Competing Side Reactions.
-
Explanation: The nitrile group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures, forming a carboxylic acid or amide byproduct. This is a common issue that consumes starting material and complicates purification.
-
Solution:
-
Strict Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating during the initial condensation. A common procedure involves heating under reflux for a specific duration (e.g., 2-4 hours).[2]
-
Order of Addition: Add the guanidine or urea solution to the solution of the deprotonated active methylene compound (the sodiocyanoacetate derivative) to ensure the highly reactive carbanion is consumed in the desired pathway.[2]
-
-
-
Possible Cause 2: Inefficient Product Precipitation or Isolation.
-
Explanation: this compound exhibits some solubility in water and alcohols. The final pH during work-up is critical for complete precipitation. If the pH is too acidic or too basic, the product may remain in solution as a salt.
-
Solution:
-
Precise pH Adjustment: After the reaction, carefully neutralize the mixture. The product is often precipitated by adjusting the pH to be slightly acidic (e.g., pH 5-6) with an acid like acetic acid or dilute HCl.[1]
-
Cooling: Ensure the solution is thoroughly chilled (e.g., 0-5 °C) to maximize precipitation before filtration.
-
Solvent Choice: If the product is isolated from an aqueous-alcoholic mixture, minimizing the volume of the solvent by evaporation before acidification can improve recovery.[2]
-
-
Problem 3: The final product is impure, even after initial isolation.
-
Possible Cause 1: Co-precipitation of Inorganic Salts.
-
Explanation: The reaction generates significant amounts of inorganic salts (e.g., sodium chloride if starting from guanidine hydrochloride). These can co-precipitate with the product, leading to low purity and inaccurate yield calculations.[7]
-
Solution:
-
Thorough Washing: Wash the crude product filter cake extensively with cold water to dissolve and remove inorganic salts.
-
Recrystallization: This is the most effective method for purification. Dissolve the crude product in a suitable solvent (e.g., hot water, dilute NaOH solution followed by re-precipitation, or an ethanol/water mixture) and allow it to cool slowly to form pure crystals.[1]
-
-
-
Possible Cause 2: Presence of Unreacted Starting Materials or Organic Byproducts.
-
Explanation: Incomplete reactions or side reactions can lead to organic impurities that are difficult to remove.
-
Solution:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials before proceeding with the work-up.
-
Characterize Impurities: Use HPLC and NMR to identify the impurities.[8][9][10] Knowing their structure can help in designing a more effective purification strategy (e.g., choosing a specific recrystallization solvent or using column chromatography if necessary).
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Section 3: Protocols and Methodologies
Protocol 1: Synthesis via Guanidine and Ethyl Cyanoacetate
This protocol is adapted from established procedures for synthesizing substituted hydroxypyrimidines.[1][2]
Materials:
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Guanidine Hydrochloride
-
Ethyl Cyanoacetate
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide: In a 1-L round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide from sodium (23 g, 1.0 mol) and anhydrous ethanol (250 mL).
-
Formation of Ethyl Sodiocyanoacetate: Once all the sodium has dissolved and the solution has cooled, add ethyl cyanoacetate (113 g, 1.0 mol).
-
Preparation of Guanidine Free Base: In a separate flask, prepare another sodium ethoxide solution (23 g Na in 250 mL anhydrous ethanol). To this, add guanidine hydrochloride (97 g, 1.02 mol). The mixture will form a precipitate of sodium chloride.
-
Reaction: Filter the guanidine solution to remove the NaCl precipitate. Add the clear guanidine-in-ethanol filtrate to the ethyl sodiocyanoacetate solution.
-
Cyclization: Heat the combined mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Initial Isolation: After reflux, evaporate the mixture to dryness under atmospheric pressure.
-
Work-up: Dissolve the solid residue in hot water (approx. 350-400 mL). While stirring vigorously, carefully add glacial acetic acid until the pH of the solution is between 5 and 6.
-
Precipitation: A precipitate of 2,4-diamino-6-hydroxypyrimidine (a close analog and common intermediate) will form. Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation.
-
Filtration: Collect the product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.
Note: The synthesis of this compound follows a similar principle, often using urea and malononitrile or a derivative.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., deionized water) to completely dissolve the solid. If the product has low solubility, it can be dissolved in a dilute aqueous NaOH solution (e.g., 1 M) and then re-precipitated.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Insufficient (e.g., <2 eq.) | Low | Incomplete deprotonation of the active methylene compound. |
| Wet/Degraded | Very Low/None | Base is quenched by moisture, preventing the initial reaction step. | |
| Temperature | Too Low | Low / Slow Reaction | Insufficient energy to overcome the activation barrier for cyclization. |
| Too High | Low | Promotes side reactions, such as hydrolysis of the nitrile group.[11] | |
| Work-up pH | Too High or Too Low | Low | Product remains dissolved in the aqueous phase as a salt. |
| Optimal (pH 5-6) | High | Maximizes the precipitation of the neutral product.[1] | |
| Solvent | Not Anhydrous | Low | Water consumes the strong base needed for the reaction. |
Section 4: References
-
CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents. Available at:
-
Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed. Available at: [Link]
-
Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. Available at: [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. Available at: [Link]
-
CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents. Available at:
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. Available at: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. Available at: [Link]
-
Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine | Asian Journal of Chemistry. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Synthesis of 2-Cyanopyrimidines - MDPI. Available at: [Link]
-
Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... - ResearchGate. Available at: [Link]
-
The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC - NIH. Available at: [Link]
-
CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents. Available at:
-
Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - NIH. Available at: [Link]
-
Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS | Request PDF - ResearchGate. Available at: [Link]
-
HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed. Available at: [Link]
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound - TSI Journals. Available at: [Link]
-
Chemical characterization by TLC, UV, IR, HPLC-MS/MS and NMR of gossypetin-3'-O-glucoside from Talipariti elatum (Sw.) Malvaceae. Available at: [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed. Available at: [Link]
-
HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum - MDPI. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side reactions and to answer frequently asked questions encountered during pyrimidine synthesis. As your virtual Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address specific, observable issues you might encounter in the lab.
Issue 1: Low Yield of the Target Pyrimidine and a Plethora of Unreacted Starting Materials
Q: My reaction has a low conversion rate, and I'm recovering a significant amount of my starting materials. What are the likely causes and how can I improve the yield?
A: Low conversion in pyrimidine synthesis is a common hurdle that can often be traced back to several key factors related to reaction kinetics and catalyst efficacy.[1][2]
Potential Causes & Solutions:
-
Inefficient Catalysis: The heart of many pyrimidine syntheses is the catalyst. If it's not performing optimally, the reaction will stall.
-
Catalyst Activity: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. For acid catalysts like HCl, verify the concentration is appropriate.[1][2]
-
Catalyst Choice: The traditional use of strong Brønsted acids (e.g., HCl) can sometimes be suboptimal or even promote side reactions.[3][4] Consider screening a panel of Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂, which have demonstrated high efficacy, often resulting in improved yields and shorter reaction times.[3][4]
-
-
Suboptimal Reaction Conditions: The energy landscape of the reaction is dictated by temperature, time, and the solvent environment.
-
Reaction Time and Temperature: The reaction may simply need more time or a moderate increase in temperature to reach completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Solvent Effects: The choice of solvent can significantly impact reactant solubility and the overall reaction rate. While ethanol is a common choice, exploring other polar solvents like acetonitrile or even solvent-free conditions has been shown to enhance yields for particular substrates.[2][4]
-
-
Reactant Purity: The integrity of your starting materials is paramount.
-
Purity Check: Impurities in aldehydes, β-ketoesters, or the nitrogen source (urea, thiourea, amidines) can inhibit the catalyst or participate in unwanted side reactions.[1][4] Always use high-purity reagents. For sensitive reactions like the Pinner synthesis, freshly prepared or purified amidine hydrochloride is recommended as amidines can be hygroscopic and prone to hydrolysis.[2]
-
Issue 2: The Appearance of an Unexpected Fluorescent Byproduct in a Biginelli Reaction
Q: I'm running a Biginelli reaction and observing a significant fluorescent byproduct. What is it, and how can I prevent its formation?
A: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1][2]
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is generally favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired pyrimidine formation.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its premature decomposition into ammonia, thus disfavoring the Hantzsch reaction.[1][2]
Issue 3: Difficulty in Product Purification due to a Persistent, Unidentified Impurity
Q: My crude product from a Biginelli reaction is proving difficult to purify. I suspect the presence of N-acylurea or Knoevenagel condensation byproducts. How can I confirm their presence and prevent their formation?
A: These are two of the most common side products in Biginelli reactions, and their formation is mechanistically linked to the main reaction pathway.
-
N-Acylurea Byproducts: These arise from a competing reaction between the β-ketoester and urea.[1][2]
-
Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]
-
Prevention: Careful control of reactant stoichiometry and catalyst choice can help suppress their formation.[1][2]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]
-
-
Knoevenagel Condensation Products: This side reaction occurs between the aldehyde and the β-ketoester, leading to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1][5]
-
Prevention:
-
Catalyst Choice: Modern catalysts are often designed to favor the formation of the N-acyliminium ion intermediate from the aldehyde and urea, which then reacts with the ketoester. This pathway outcompetes the direct Knoevenagel condensation.[5]
-
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the desired pathway.[5]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
A: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is particularly sensitive to reaction conditions.[6] Common side reactions include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]
Key Parameters to Control:
-
Anhydrous Conditions: The reaction is highly susceptible to moisture. Water can lead to the hydrolysis of intermediates and starting materials.[2] Ensure you are using anhydrous solvents and a dry atmosphere.
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.[2]
-
Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[1]
Q2: Can I use aliphatic aldehydes in the Biginelli reaction?
A: Yes, but it often comes with challenges. Yields with aliphatic aldehydes are frequently lower compared to their aromatic counterparts because they are more prone to self-condensation and other side reactions.[5] A useful strategy to improve yields is the "Atwal modification," which involves pre-forming the enone intermediate.[5]
Q3: My cyclization step is not proceeding to completion. How can I drive the reaction forward?
A: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2]
Troubleshooting Steps:
-
Catalyst Addition: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times. Continue to monitor the reaction by TLC.[2]
Part 3: Visualization & Data
Diagrams
Caption: A decision-tree workflow for troubleshooting common issues in pyrimidine synthesis.
Caption: Competing reaction pathways in the Biginelli synthesis leading to the desired DHPM or the fluorescent DHP byproduct.
Data Table
Table 1: Influence of Reaction Conditions on Common Side Products in Biginelli Synthesis
| Side Product | Promoting Factors | Recommended Mitigation Strategies |
| Hantzsch Dihydropyridine (DHP) | High reaction temperature, decomposition of urea to ammonia.[1][2] | Lower reaction temperature, select a catalyst that favors the Biginelli pathway, consider adding urea last.[1][2] |
| Knoevenagel Adduct | Strong Brønsted acid catalysts, slow formation of the N-acyliminium ion.[1][5] | Use a Lewis acid catalyst, use a slight excess of urea (1.2-1.5 eq.).[3][5] |
| N-Acylurea | Competing reaction between β-ketoester and urea.[1][2] | Carefully control reactant stoichiometry, screen different catalysts.[2] |
| Aldehyde Self-Condensation | Particularly prevalent with aliphatic aldehydes under acidic conditions.[3][5] | Use a milder catalyst, add the aldehyde slowly to the reaction mixture, consider the Atwal modification.[4][5] |
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Lewis-Acid Catalyzed Biginelli Reaction to Minimize Side Products
This protocol is a general guideline. Optimal conditions (catalyst loading, temperature, and time) should be determined for specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 5-10 mol%)
-
Solvent (e.g., Acetonitrile or Ethanol, 5-10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the Lewis acid catalyst.
-
Add the solvent to the flask.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C). The optimal temperature will depend on the substrates and catalyst.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid product. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
References
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis - Benchchem.
- - Benchchem.
- Biginelli reaction - Wikipedia.
- Biginelli Reaction - Organic Chemistry Portal.
Sources
Technical Support Center: Optimization of Catalyst Choice for Biginelli Pyrimidine Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and to troubleshoot common issues encountered during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Troubleshooting Guide & FAQs
This section addresses the most frequent challenges in a direct question-and-answer format, explaining the underlying chemical principles for effective problem-solving.
Issue 1: Low or No Yield
Q: My Biginelli reaction has a very low yield or is not producing any product. What are the primary causes and how can I fix this?
A: Low yields are a common hurdle and typically stem from issues with the catalyst, reactants, or reaction conditions.[1][2] A systematic approach is the best way to diagnose the problem.
-
Catalyst Inactivity or Inefficiency: This is the most critical factor. The classic Biginelli reaction is acid-catalyzed; without a catalyst, product formation is often difficult.[2][3][4]
-
Brønsted vs. Lewis Acids: While strong Brønsted acids like HCl are traditional, they can promote side reactions.[1][2] Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂ often provide higher yields and shorter reaction times by effectively activating the aldehyde component.[1][5][6]
-
Catalyst Loading: Insufficient catalyst loading will slow down the reaction. A typical starting point is 10-20 mol%, but this may require optimization.[3] Conversely, excessive catalyst can sometimes increase side product formation.[3]
-
Catalyst Health: Ensure your catalyst is fresh and stored correctly, as many Lewis acids are sensitive to air and moisture.[3] Reusable catalysts may need regeneration to restore their activity.[2]
-
-
Reactant Purity and Stoichiometry:
-
Aldehyde Quality: Aldehydes, especially aliphatic ones, can undergo self-condensation or oxidation.[1] Using freshly distilled or purified aldehydes is crucial.
-
Stoichiometry: While a 1:1:1 ratio of aldehyde, β-ketoester, and urea is the theoretical standard, a slight excess of urea (e.g., 1.5 equivalents) is often used to push the equilibrium toward the product.[2]
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a key role in reactant solubility and reaction rate.[2] Polar solvents are generally preferred.[7] In some cases, solvent-free conditions, either through heating the neat reactants or using ball milling, can dramatically improve yields and reduce reaction times.[2][6][8][9]
-
Temperature and Time: Many Biginelli reactions require heating (reflux) to proceed efficiently.[2] Monitor the reaction by TLC to determine the optimal reaction time, as excessively high temperatures or long durations can promote side product formation.[2]
-
Issue 2: Significant Side Product Formation
Q: I'm getting my desired product, but it's contaminated with significant side products. What are they and how can I improve selectivity?
A: The main culprits are typically Knoevenagel condensation and Hantzsch dihydropyridine formation.[1][2]
-
Knoevenagel Condensation: This occurs between the aldehyde and the β-ketoester. It is often promoted by strong Brønsted acids.[1]
-
Solution: Switching to a milder Lewis acid catalyst can often suppress this side reaction.[1] Carefully controlling the temperature and order of addition can also help.
-
-
Hantzsch Dihydropyridine Byproduct: This can form if the urea component degrades to generate ammonia in situ.[2]
-
Aldehyde Self-Condensation: This is more common with aliphatic aldehydes.[1]
-
Solution: Maintain a controlled temperature and consider adding the aldehyde slowly to the reaction mixture.
-
Issue 3: Catalyst Selection & Handling
Q: How do I choose the best catalyst for my specific substrates?
A: The optimal catalyst depends on the electronic and steric properties of your aldehyde and β-dicarbonyl compound. A preliminary screen is highly recommended.
-
Brønsted Acids (e.g., HCl, p-TsOH): These are classic, inexpensive catalysts.[10][11] They are effective but can be harsh, sometimes leading to side reactions, especially with sensitive substrates.[1]
-
Lewis Acids (e.g., Lanthanide Triflates, InCl₃, FeCl₃): These are often more efficient and milder than Brønsted acids.[1][8] Lanthanide triflates, like Yb(OTf)₃, are particularly effective, even under solvent-free conditions, and can often be recovered and reused.[6][12][13][14][15]
-
Heterogeneous Catalysts (e.g., Zeolites, Clays, Supported Acids): These catalysts offer significant advantages in terms of green chemistry, as they can be easily filtered off from the reaction mixture and reused.[9][16][17][18] This simplifies purification immensely.
-
Organocatalysts (e.g., Chiral Phosphoric Acids): For asymmetric Biginelli reactions, chiral organocatalysts have proven highly effective in affording products with excellent enantioselectivity.[19][20][21]
Q: I'm having trouble removing the catalyst during work-up. What are the best procedures?
A: The work-up depends entirely on the catalyst type.
-
Homogeneous Brønsted/Lewis Acids: Typically removed by aqueous work-up. For metal-based Lewis acids, washing with a chelating agent solution (e.g., aqueous EDTA or citrate) can help remove residual metal ions.
-
Heterogeneous Catalysts: These are the simplest to remove. The reaction mixture can be diluted with a suitable solvent and the solid catalyst removed by simple filtration.[9]
-
Solvent-Free Conditions: Often, the product crystallizes upon cooling. It can be collected by filtration and washed with a cold solvent (like ethanol) to remove unreacted starting materials.[2]
Catalyst Selection and Screening
A rational approach to catalyst selection involves understanding the fundamental differences between catalyst classes and performing a systematic screen.
Comparison of Common Catalyst Classes for Biginelli Synthesis
| Catalyst Class | Examples | Typical Loading | Advantages | Disadvantages | Best For... |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Catalytic | Inexpensive, readily available.[10] | Can be harsh, may promote side reactions.[1] | Robust, simple aromatic aldehydes. |
| Lewis Acids | Yb(OTf)₃, InBr₃, FeCl₃, ZnCl₂ | 1-20 mol% | High yields, shorter reaction times, milder conditions.[1][22] | Higher cost, can be moisture-sensitive.[3] | Sensitive substrates, improving low yields. |
| Heterogeneous | Zeolites, Montmorillonite Clay, Supported Acids | Varies | Easy removal and recycling, environmentally friendly.[9][16][17] | Can have lower activity than homogeneous counterparts. | Green chemistry protocols, large-scale synthesis. |
| Organocatalysts | Chiral Phosphoric Acids, Primary Amines | 5-20 mol% | Metal-free, enables enantioselective synthesis.[19][21][23] | Can be expensive, may require higher catalyst loading.[23] | Synthesis of chiral DHPMs for pharmaceutical applications.[19] |
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting low yields in the Biginelli reaction.
Catalyst Selection Funnel
This diagram illustrates a structured approach to selecting and optimizing a catalyst for a new substrate pair.
Caption: A phased approach for catalyst selection and optimization.
Experimental Protocols
Protocol: Parallel Screening of Catalysts
This protocol describes a method for efficiently screening four different catalytic conditions in parallel.
Objective: To identify the most effective catalyst type (Brønsted acid, Lewis acid, heterogeneous, or solvent-free) for a specific set of Biginelli reactants.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst 1: p-Toluenesulfonic acid (p-TsOH)
-
Catalyst 2: Ytterbium (III) triflate (Yb(OTf)₃)
-
Catalyst 3: Zeolite H-ZSM-5
-
Solvents (e.g., Ethanol, Acetonitrile)
-
Array of reaction vials with magnetic stir bars
-
Heating block/plate
Procedure:
-
Preparation: In four separate, labeled reaction vials, add the aldehyde (e.g., 1 mmol, 1.0 eq), β-ketoester (e.g., 1 mmol, 1.0 eq), and urea (e.g., 1.5 mmol, 1.5 eq).
-
Catalyst Addition:
-
Vial 1 (Brønsted Acid): Add p-TsOH (0.1 mmol, 10 mol%) and 2 mL of ethanol.
-
Vial 2 (Lewis Acid): Add Yb(OTf)₃ (0.1 mmol, 10 mol%) and 2 mL of acetonitrile.[6]
-
Vial 3 (Heterogeneous): Add Zeolite H-ZSM-5 (e.g., 100 mg) and 2 mL of toluene.
-
Vial 4 (Solvent-Free): Add Yb(OTf)₃ (0.1 mmol, 10 mol%). Do not add any solvent.[6][15]
-
-
Reaction: Place all vials in a heating block set to 80-100 °C and stir vigorously.
-
Monitoring: After 1 hour, take a small aliquot from each vial (for vials 1-3, dilute the reaction mixture first if needed), spot on a TLC plate, and develop in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the spots under UV light.
-
Analysis: Compare the TLC plates to assess the conversion of starting materials and the formation of the product spot for each condition. The condition showing the highest conversion and cleanest product formation is the lead candidate for further optimization.
-
Work-up & Isolation:
-
For the most promising condition, cool the reaction to room temperature.
-
If a precipitate (the product) has formed, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[2]
-
This systematic approach provides a clear, evidence-based path to selecting the optimal catalyst, saving time and resources in your research and development efforts.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Benchchem. (n.d.). Head-to-head comparison of different catalysts for the Biginelli reaction.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit.
- Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database.
- R Discovery. (2020). Recent Advances in Homogeneous and Heterogeneous Catalyst in Biginelli Reaction from 2015‐19: A Concise Review.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. Semantic Scholar.
- Shen, L., et al. (2005). Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society.
- Benchchem. (n.d.). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Kumar, A., et al. (2012). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central.
- ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
- NIH. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.
- ACS Publications. (2018). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction.
- ResearchGate. (n.d.). Use of noncovalent organocatalyst 42 in a Biginelli reaction.
- ResearchGate. (n.d.). Highly Enantioselective Organocatalytic Biginelli Reaction.
- ResearchGate. (2020). Recent Advances in Homogeneous and Heterogeneous Catalyst in Biginelli Reaction from 2015‐19: A Concise Review.
- ResearchGate. (n.d.). The model Biginelli reaction used to optimize the catalytic conditions....
- ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction.
- Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- ACS Publications. (2013). Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis.
- Wikipedia. (n.d.). Biginelli reaction.
- Organic Chemistry Portal. (n.d.). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions.
- Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- ResearchGate. (n.d.). Recent Developments in the Reactivity of the Biginelli Compounds.
- Taylor & Francis Online. (n.d.). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst.
- Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- SlideShare. (n.d.). BIGINELLI REACTION.
- ResearchGate. (2012). Comparative studies of lewis acidity of alkyl-tin chlorides in multicomponent biginelli condensation using grindstone chemistry technique.
- PubMed. (2000). Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions.
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
- ResearchGate. (n.d.). ChemInform Abstract: Lanthanoid Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions.
- ACS Publications. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions.
- Scilit. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines.
- Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique.
- ACS Combinatorial Science. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches.
- Science and Technology of Engineering, Chemistry and Environmental Protection. (n.d.). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione.
- ResearchGate. (n.d.). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents.
- IRIS-AperTO - UniTo. (n.d.). Brønsted acid catalysed enantioselective Biginelli reaction.
- Atlas: School AI Assistant. (n.d.). Biginelli Reaction Experiment Analysis Guide.
- ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction.
- ResearchGate. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 23. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of 5-Cyano-2-hydroxypyrimidine
Welcome to the technical support center for 5-Cyano-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₅H₃N₃O. Its structure, featuring both a cyano and a hydroxyl group on a pyrimidine ring, presents unique solubility characteristics that can be challenging for researchers. Understanding these properties is the first step in developing effective solubilization strategies.
Chemical Structure:
Technical Support Center: Purification of 2-oxo-1H-pyrimidine-5-carbonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing purification challenges with 2-oxo-1H-pyrimidine-5-carbonitrile. Here, we address common issues encountered during experimental work, offering troubleshooting advice and detailed protocols grounded in chemical principles.
I. Understanding the Molecule and Synthesis-Related Impurities
2-oxo-1H-pyrimidine-5-carbonitrile is a key heterocyclic building block. Its purification can be complicated by impurities stemming from its common synthesis routes, most notably the Biginelli reaction or similar multicomponent condensations.[1][2][3]
A typical synthesis involves the condensation of an aldehyde (often formaldehyde or its equivalent), a C-H acidic nitrile-containing compound (like malononitrile), and urea.[1][2] The primary purification challenge lies in separating the desired product from unreacted starting materials, catalysts, and various side products.
Common Impurities to Consider:
-
Unreacted Starting Materials: Urea, malononitrile, and any aldehyde equivalents.
-
Catalyst Residues: Basic catalysts like potassium carbonate or acidic catalysts.
-
Knoevenagel Condensation Product: A common side product from the reaction of the aldehyde and malononitrile.
-
Self-Condensation Products: Polymers or other products arising from the self-reaction of starting materials under the reaction conditions.
-
Hydrolyzed Byproducts: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain workup or purification conditions.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky solid or an oil. How can I induce crystallization?
A1: Oiling out is a common problem when the crude product is impure or when an inappropriate solvent is used for crystallization. First, ensure that the majority of the reaction solvent (e.g., ethanol, DMF) has been removed under reduced pressure. Then, try triturating the crude material with a non-polar solvent like diethyl ether or hexanes. This can often help in removing highly soluble impurities and induce the precipitation of your more polar product as a solid. If this fails, column chromatography is your next best step to remove the impurities that are inhibiting crystallization.
Q2: What are the best solvents for recrystallizing 2-oxo-1H-pyrimidine-5-carbonitrile?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrimidine derivatives, polar protic solvents are often a good starting point.
| Solvent System | Rationale & Use Case |
| Ethanol or Methanol | Often a good first choice. The polarity is suitable for many pyrimidine derivatives.[4] |
| Water | Due to the polar nature of the molecule, it may have some solubility in hot water and be insoluble in cold water. |
| Ethyl Acetate/Hexane | A good two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Reheat to get a clear solution and then cool down slowly. |
| DMF/Water | For highly impure samples that are difficult to dissolve, DMF can be used. Dissolve the compound in a small amount of DMF and then slowly add water as an anti-solvent to induce crystallization. |
Q3: My compound is not moving from the baseline in TLC with a standard ethyl acetate/hexane mobile phase. What should I do?
A3: This indicates that your mobile phase is not polar enough to elute the compound from the polar silica gel stationary phase. 2-oxo-1H-pyrimidine-5-carbonitrile is a polar molecule. You need to increase the polarity of your mobile phase. Start by increasing the proportion of ethyl acetate. If you are already using 100% ethyl acetate, you can add a small amount of a more polar solvent like methanol (e.g., 5-10% methanol in dichloromethane or ethyl acetate). A few drops of acetic acid in the mobile phase can sometimes help to reduce tailing for polar, acidic, or basic compounds.
Q4: Can I use an acidic or basic wash during my workup to remove impurities?
A4: Caution is advised. While the pyrimidine ring has basic nitrogens, the oxo group reduces the basicity. Strong acidic or basic conditions, especially with heating, could lead to the hydrolysis of the nitrile group to a carboxylic acid or amide. A mild wash with a saturated sodium bicarbonate solution is generally safe to remove acidic impurities. A dilute acid wash (e.g., 1M HCl) can be used to remove basic impurities, but this should be done quickly and at a low temperature to minimize the risk of hydrolysis. Always monitor the outcome of such a wash by TLC.
III. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product loss during recrystallization. | Use a minimal amount of hot solvent for dissolution. Ensure the solution is fully saturated before cooling. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Product co-elutes with an impurity during column chromatography. | Optimize the mobile phase for better separation. Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). Consider using a different stationary phase like alumina if silica gel fails. | |
| Multiple Spots on TLC After Purification | Incomplete separation. | If using column chromatography, ensure proper packing of the column and careful loading of the sample. Use a shallower solvent gradient for better resolution. |
| Decomposition on silica gel. | Some polar compounds can be unstable on silica gel. You can try deactivating the silica gel with triethylamine (by adding ~1% to the mobile phase) or switch to a less acidic stationary phase like alumina. | |
| Product is Colored (Yellow/Brown) | Presence of colored impurities. | Recrystallization with activated charcoal can help to remove colored impurities. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. |
| Decomposition. | Protect your compound from light and heat. Store under an inert atmosphere if it is sensitive to oxidation. |
IV. Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol
This is a standard procedure for purifying moderately polar organic compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-oxo-1H-pyrimidine-5-carbonitrile. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good mobile phase will give your product an Rf value of around 0.3-0.4.[5][6][7][8] For 2-oxo-1H-pyrimidine-5-carbonitrile, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1), or for more polar impurities, dichloromethane and methanol (e.g., 95:5).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. Dry the silica gel completely and then carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-oxo-1H-pyrimidine-5-carbonitrile.
V. Visual Workflow and Decision Making
Purification Strategy Workflow
Caption: Decision workflow for the purification of 2-oxo-1H-pyrimidine-5-carbonitrile.
Troubleshooting Column Chromatography
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. organomation.com [organomation.com]
- 6. Home Page [chem.ualberta.ca]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Senior Application Scientist's Guide to Column Chromatography for Pyrimidine Compound Purification
Welcome to the Technical Support Center for the purification of pyrimidine compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these often polar and structurally diverse molecules. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.
The purification of pyrimidine derivatives is a critical step in medicinal chemistry and drug discovery. The inherent polarity and basicity of the pyrimidine scaffold can present unique challenges. This guide is structured to address these challenges head-on, providing a comprehensive resource for both novice and experienced chromatographers.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing a purification strategy for pyrimidine compounds.
Q1: What is the most common stationary phase for purifying pyrimidine derivatives, and why?
A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrimidine derivatives due to its versatility and cost-effectiveness in separating compounds based on polarity.[1] Its surface is covered with acidic silanol groups (Si-OH) which interact with polar functional groups of the analyte through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For many moderately polar pyrimidine compounds, silica gel provides excellent resolving power.
However, for highly polar or basic pyrimidines, alternative stationary phases may be more suitable. These include alumina (which is slightly basic and can be better for acid-sensitive compounds), or chemically modified silicas like C8 or C18 for reversed-phase chromatography.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase is also an excellent option for very polar pyrimidines.[1][2][3]
Q2: How do I select the optimal mobile phase for my pyrimidine derivative purification?
A2: The selection of the mobile phase is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is the most efficient way to screen different solvent systems.[1][4] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.2-0.4 on a TLC plate.[4]
-
Normal-Phase Chromatography (Silica Gel): A common starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[1] The polarity of the mobile phase is increased by increasing the proportion of the polar solvent.
-
Reversed-Phase Chromatography (C18/C8): A polar mobile phase is used, typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol.[1][5]
-
For Basic Pyrimidines: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to the mobile phase can significantly improve peak shape by neutralizing these acidic sites.[4][6]
Q3: My highly polar pyrimidine compound is stuck at the baseline on the TLC plate. What are my options?
A3: This is a common issue with highly polar compounds. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: For normal-phase on silica, increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. For very basic compounds, a mixture of methanol with a small amount of ammonia can improve mobility.[1]
-
Switch to a Different Chromatography Mode:
-
Reversed-Phase Chromatography (RPC): Using a non-polar stationary phase (like C18) with a polar mobile phase (water/acetonitrile or water/methanol) is often effective for polar compounds.[1][5][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar and hydrophilic compounds.[2][3][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[3][9]
-
-
Use Ion-Pairing Agents: For ionizable pyrimidine derivatives in reversed-phase chromatography, adding an ion-pairing agent to the mobile phase can enhance retention and improve peak shape.[1]
Q4: How does pH affect the separation of pyrimidine compounds?
A4: The pH of the mobile phase is a critical parameter, especially for ionizable pyrimidines.[10][11] The charge state of a pyrimidine derivative can significantly alter its polarity and, consequently, its retention behavior.
-
Suppressing Ionization: By adjusting the mobile phase pH to be at least two pH units away from the pKa of the compound, you can ensure it is in a single, non-ionized form.[12] For basic pyrimidines, a higher pH will suppress protonation, making them less polar and more retained in reversed-phase chromatography. For acidic pyrimidines, a lower pH will suppress deprotonation, leading to increased retention in reversed-phase.
-
Improving Peak Shape: Operating at a pH where the analyte is in a single ionic state can lead to sharper, more symmetrical peaks.[12]
-
Optimizing Selectivity: Fine-tuning the pH can alter the relative retention of different components in a mixture, providing a powerful tool for optimizing selectivity.[13] For instance, the best separation for pyrimidine bases in reversed-phase HPLC is often observed at pH 3.5, while for nucleosides, it's between pH 4.8-5.2.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of pyrimidine derivatives by column chromatography.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Co-elution | - Inappropriate mobile phase polarity.[14] - Column overloading. - Poorly packed column.[15] | - Optimize Mobile Phase: Use TLC to screen for a solvent system that provides better separation. Consider using a gradient elution where the mobile phase polarity is gradually increased.[14] - Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight. - Improve Packing Technique: Ensure the silica gel is packed uniformly without any cracks or channels. |
| Peak Tailing / Streaking | - Strong interaction between basic pyrimidine and acidic silica gel.[4][6] - Compound is sparingly soluble in the mobile phase.[16] - Column overloading. | - Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-1%) or ammonium hydroxide into the mobile phase to neutralize acidic silanol sites.[4] - Choose a More Suitable Solvent: Find a mobile phase system that better solubilizes your compound.[16] - Reduce Sample Load: Overloading the column can lead to band broadening and tailing. |
| Compound Not Eluting (Stuck on Column) | - Mobile phase polarity is too low.[4][16] - Compound decomposition on the silica gel.[6][16] | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If necessary, switch to a stronger polar solvent like methanol.[4] - Test for Stability: Run a small spot of your compound on a TLC plate and let it sit for a few hours before eluting to check for degradation. If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina, or switch to reversed-phase chromatography.[6][16] |
| Compound Elutes Too Quickly (in the Solvent Front) | - Mobile phase polarity is too high.[4] | - Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.[4] |
| Irreproducible Results | - Inconsistent mobile phase preparation. - Changes in ambient temperature. - Column deactivation or aging. | - Precise Mobile Phase Preparation: Always use accurately measured solvent ratios. For buffered mobile phases, ensure consistent pH. - Control Temperature: If possible, run the chromatography in a temperature-controlled environment. - Use a Fresh Column: For critical separations, use a freshly packed column. |
Experimental Protocols
Protocol 1: General Workflow for Normal-Phase Flash Column Chromatography of a Moderately Polar Pyrimidine Derivative
This protocol outlines a standard procedure for purifying a pyrimidine compound using silica gel flash chromatography.
1. Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.[17]
-
Allow the excess solvent to drain until it is just level with the top of the silica bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude pyrimidine derivative in a minimum amount of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the sample to the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution).[4] The exact gradient will be determined by the initial TLC analysis.
-
Maintain a constant flow rate using positive pressure (flash chromatography).
4. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.[4] Most pyrimidine derivatives are UV-active and can be visualized under a UV lamp (typically at 254 nm).[1]
Diagrams
Caption: General experimental workflow for pyrimidine purification by flash column chromatography.
Caption: Decision tree for troubleshooting common column chromatography issues with pyrimidines.
References
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Mika, A. M., & Keszler, A. (1981). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory.
- Simmonds, H. A., & Harkness, R. A. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28. [Link]
- Cohn, W. E. (1950). The Separation of Purine and Pyrimidine Bases and of Nucleotides by Ion Exchange. Journal of the American Chemical Society, 72(4), 1471–1478. [Link]
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- García-Gómez, D., Bretones, G., & Barbas, C. (2018). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 8(4), 77. [Link]
- Brown, P. R., Hartwick, R. A., & Krstulovic, A. M. (1979). Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. Analytical Chemistry, 51(11), 1805–1809. [Link]
- Kazoka, H. (2002). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. [Link]
- Hemström, P., & Irgum, K. (2006). Hydrophilic interaction liquid chromatography.
- Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
- OUCI. (n.d.). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. [Link]
- Cohn, W. E. (1949). The Separation of Purine and Pyrimidine Bases and of Nucleotides by Ion Exchange. Science, 109(2833), 377–378. [Link]
- Baksi, K., & Wentz, J. E. (1979). Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography.
- Büchi. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ChemistryViews. (2012).
- Agilent. (n.d.).
- Chemistry For Everyone. (2023).
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-28. [Link]
- Biotage. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 16. Purification [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Avoiding dimerization and polymerization in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
A Guide to Preventing Dimerization and Polymerization
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted side reactions, specifically dimerization and polymerization. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary chemical mechanisms driving dimerization and polymerization during my pyrimidine synthesis?
A1: Dimerization and polymerization are common pitfalls in pyrimidine synthesis, particularly in multi-component reactions like the Biginelli or Pinner syntheses.[1] These side reactions are primarily driven by the high reactivity of the intermediates and starting materials.
-
Michael Addition & Knoevenagel Condensation: One of the most frequent competing pathways is the Knoevenagel condensation between an aldehyde and a β-ketoester (or other active methylene compound).[2] This forms a highly reactive α,β-unsaturated compound. This intermediate can then act as a Michael acceptor, leading to chain extension or dimerization if it reacts with another nucleophilic species in the mixture, such as an enolate or an uncyclized intermediate.
-
Aldehyde Self-Condensation: Aliphatic aldehydes, in particular, are prone to self-condensation via an aldol reaction under the acidic or basic conditions often used for pyrimidine synthesis.[2][3] This leads to a complex mixture of oligomeric byproducts and consumes the aldehyde, reducing the yield of the desired pyrimidine.
-
Reactive Intermediates: The core reaction mechanism for many pyrimidine syntheses involves the formation of highly reactive intermediates, such as N-acyliminium ions in the Biginelli reaction.[4] If the final intramolecular cyclization is slow or impeded, these intermediates can react with other available nucleophiles or even themselves, initiating polymerization.
Below is a diagram illustrating the competition between the desired Biginelli reaction pathway and a common side reaction pathway leading to oligomers.
Caption: Competing reaction pathways in pyrimidine synthesis.
Q2: My TLC and LC-MS results show a smear or a series of high molecular weight peaks instead of a clean product spot. How can I confirm polymerization?
A2: A "smear" on a TLC plate or a series of evenly spaced high molecular weight peaks in an LC-MS chromatogram are classic indicators of polymerization. To definitively characterize these byproducts, a combination of analytical techniques is recommended.
-
Mass Spectrometry (LC-MS or GC-MS): This is the most direct method.[5] If you observe a distribution of ions where the mass difference between adjacent peaks corresponds to the mass of one of the monomeric starting materials (e.g., the aldehyde or the Knoevenagel adduct), this is strong evidence of oligomerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude product can be very informative.[6][7] A polymerized sample will often show broad, poorly resolved signals, especially in the aliphatic region, due to the mixture of similar but distinct oligomeric species. In contrast, the desired product should have sharp, well-defined peaks.
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume. It is an excellent technique for visualizing the molecular weight distribution of a polymer sample and confirming the presence of high molecular weight species.[6]
Q3: How can I adjust my experimental conditions to suppress these unwanted side reactions?
A3: Optimizing reaction conditions is the most powerful tool for minimizing dimerization and polymerization. The key is to favor the kinetics of the desired intramolecular cyclization over the competing intermolecular side reactions.
Here is a troubleshooting table summarizing key parameters and their effects:
| Parameter | Problem Indication | Underlying Cause | Recommended Solution & Rationale |
| Temperature | Increased byproduct formation at higher temperatures. | Higher temperatures can accelerate side reactions like Knoevenagel condensation or decomposition of reagents (e.g., urea to ammonia), which can initiate other pathways.[8] | Run the reaction at a lower temperature. While this may increase the reaction time, it often dramatically improves selectivity for the desired product. Monitor progress by TLC to find the optimal balance.[8] |
| Concentration | Low yields, significant byproduct formation. | High concentrations can favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization. | Decrease the concentration of reactants. Running the reaction under more dilute conditions can disfavor intermolecular collisions, giving the activated intermediate more time to cyclize correctly. |
| Order of Addition | Formation of specific byproducts (e.g., Knoevenagel adduct). | Pre-mixing certain reagents can allow them to react via undesired pathways before the third component is introduced. | Alter the order of addition. For example, in a Biginelli reaction, adding the urea last may help minimize its decomposition.[8] In some cases, pre-forming an intermediate, like the enone in the "Atwal modification," can improve yields, especially with aliphatic aldehydes.[4] |
| Catalyst Choice | Low conversion or promotion of side reactions. | The catalyst is critical for activating the correct pathway.[1] Strong Brønsted acids can sometimes promote polymerization, while some Lewis acids may be more selective.[2][3] | Screen different catalysts. Switch from a Brønsted acid (like HCl) to a milder Lewis acid (e.g., Yb(OTf)₃, InCl₃, FeCl₃).[2][3] Ensure the catalyst is active and used at an optimal loading.[8] |
| Solvent | Poor solubility, low reaction rate, or side products. | Solvent polarity and proticity affect reactant solubility and the stability of charged intermediates, influencing reaction pathways.[8][9] | Experiment with different solvents. While polar protic solvents like ethanol are common, aprotic solvents like acetonitrile or even solvent-free conditions can sometimes improve yields by altering the reaction equilibrium.[3][9] |
| Stoichiometry | Excess of Knoevenagel or other condensation byproducts. | An imbalance in reactants can push the equilibrium towards undesired pathways. | Adjust stoichiometry. Using a slight excess (1.2–1.5 equivalents) of the N-C-N component (e.g., urea) can help drive the reaction towards the desired product and outcompete other condensations.[4] |
Q4: What is the most effective purification strategy for removing oligomeric byproducts from my desired pyrimidine product?
A4: Separating a well-defined crystalline product from amorphous or oligomeric byproducts often relies on exploiting their differences in solubility and polarity.
-
Recrystallization: This should be your first approach. Oligomers are often less ordered and more soluble in a wider range of solvents than the desired crystalline product. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system where your product is sparingly soluble at room temperature but fully soluble when hot.[2] Upon cooling, the desired pyrimidine should crystallize out, leaving the oligomeric impurities in the mother liquor.
-
Column Chromatography: If recrystallization fails, column chromatography is the next step.[2] Oligomers will often streak or move very slowly on a silica gel column. Start with a non-polar eluent system and gradually increase the polarity. The desired, less polar pyrimidine product will typically elute first, while the more polar and larger oligomeric byproducts will remain adsorbed to the silica or elute much later.
-
Precipitation/Washing: Sometimes, a simple trituration or washing step is effective. If your desired product is a solid, you can wash it with a solvent in which the oligomeric byproducts are soluble but the product is not (e.g., diethyl ether or hexane).
Below is a logical workflow for troubleshooting and purification.
Caption: Troubleshooting workflow for pyrimidine synthesis.
Q5: Can you provide an example protocol that is optimized to minimize side reactions?
A5: Certainly. Here is a representative protocol for a Lewis-acid catalyzed Biginelli reaction, which is often higher yielding and cleaner than the classical Brønsted acid method.[1] The key principles are the use of a selective catalyst and controlled conditions.
Protocol: Synthesis of a Dihydropyrimidinone (DHPM) via a Lewis Acid-Catalyzed Biginelli Reaction
Reagents:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 eq
-
β-Ketoester (e.g., Ethyl Acetoacetate): 1.0 eq
-
Urea: 1.5 eq[4]
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃ or FeCl₃): 0.1 eq
-
Solvent (e.g., Acetonitrile or Ethanol)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the system is protected from atmospheric moisture, especially if using a moisture-sensitive Lewis acid.
-
Reactant Addition: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the chosen solvent.
-
Catalyst Addition: Add the Lewis acid catalyst (0.1 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or gentle reflux). Higher temperatures are often not necessary with an efficient catalyst and may promote side reactions.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. Look for the disappearance of the aldehyde spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate from the solution. If not, pour the reaction mixture into cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Purification: The crude solid is often of high purity. If necessary, recrystallize the product from hot ethanol to obtain the final, purified dihydropyrimidinone.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- BenchChem. (n.d.). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Wikipedia. (2023). Pyrimidine dimer.
- Queensland Alliance for Environmental Health Sciences. (n.d.). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices.
- ACS Measurement Science Au. (2024). Online Mass Spectrometric Characterization of Oligomeric Products in High-Pressure Liquid-Phase Lignin Depolymerization Reactions.
- ResearchGate. (n.d.). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Request PDF.
- Wikipedia. (2023). Biginelli reaction.
- ResearchGate. (n.d.). Kinetics of oligomerization reactions in formaldehyde solutions: NMR experiments up to 373 K and thermodynamically consistent model. Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction temperature and time for cyanopyrimidine synthesis
A Senior Application Scientist's Guide to Reaction Temperature and Time
Welcome to the technical support center for cyanopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing two of the most critical parameters in chemical synthesis: reaction temperature and time. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and rationalize your optimization strategies.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses common questions regarding the fundamental principles of temperature and time in the synthesis of cyanopyrimidines.
Q1: How does reaction temperature fundamentally impact the synthesis of cyanopyrimidines?
A1: Reaction temperature is a critical parameter that directly influences the kinetic energy of molecules in the reaction mixture. According to collision theory and the Arrhenius equation, increasing the temperature increases the frequency and energy of molecular collisions. This has two primary effects:
-
Increased Reaction Rate: More molecules will possess the necessary activation energy to overcome the reaction barrier, leading to a faster formation of the desired cyanopyrimidine product. In some syntheses, elevating the temperature can dramatically shorten reaction times, for instance, from 18 hours to just 2 hours.[1][2]
-
Promotion of Side Reactions: While accelerating the desired reaction, higher temperatures can also provide sufficient energy to overcome the activation barriers of undesired pathways, leading to the formation of impurities.[3] Many pyrimidine syntheses are exothermic, and poor temperature control, especially at a larger scale, can create localized "hot spots" that promote side reactions and product degradation.[3]
Therefore, optimization is a balancing act: the temperature must be high enough to ensure a reasonable reaction rate but low enough to maintain high selectivity and prevent degradation.
Q2: My reaction seems to stall and gives a low yield. Is extending the reaction time always the best solution?
A2: Extending the reaction time is a common first step when a reaction appears incomplete, but it is not a universal solution and can sometimes be detrimental.[4]
-
When it Helps: If the reaction is simply slow due to kinetic factors at the chosen temperature, providing more time will allow it to proceed closer to completion. Monitoring the reaction via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to confirm that the starting material is being consumed over time.[1][4][5]
-
When it Hurts: If the desired product is unstable under the reaction conditions (e.g., sensitive to heat, acidic/basic media, or air), prolonged reaction times can lead to its degradation, lowering the overall isolated yield. Furthermore, some side reactions are slow to initiate but can become significant over extended periods. In these cases, a higher temperature for a shorter duration might be a more effective strategy.[1][2]
The key is to monitor the reaction progress. If the ratio of product to starting material ceases to change over several hours, the reaction has likely reached its endpoint or equilibrium, and simply waiting longer will not improve the yield.[6]
Q3: What are the primary synthetic routes for cyanopyrimidines, and how do temperature and time considerations vary between them?
A3: Several routes exist, each with unique sensitivities to reaction conditions. Common starting materials include 2-chloropyrimidines, 2-methylthiopyrimidines, and 2-aminopyrimidines.[5]
-
From 2-Chloropyrimidines: This route involves nucleophilic substitution with a cyanide salt (e.g., KCN, NaCN). This method often requires careful temperature control as the use of highly toxic cyanides presents a major safety risk.[5]
-
From 2-Methylthiopyrimidines: This is a two-step, one-pot process involving oxidation of the methylthio group to a sulfone, followed by displacement with a cyanide salt.[1][2] The oxidation step is often performed at a low temperature (e.g., 0 °C) to control its exothermicity, while the subsequent cyanide displacement may require heating to proceed at a reasonable rate.[1]
-
From 2-Aminopyrimidines: Synthesis via diazotization of 2-aminopyrimidine can be hazardous due to the formation of potentially explosive intermediates.[5] This route demands strict low-temperature control (e.g., 0-5 °C) during the diazotization step to ensure safety and prevent the formation of genotoxic impurities.[5]
The choice of route significantly impacts the operational temperature range and the level of risk associated with thermal deviations.
Troubleshooting Guide: Addressing Specific Issues
This section provides a structured, question-and-answer guide to troubleshoot common problems encountered during cyanopyrimidine synthesis, with a focus on optimizing temperature and time.
Q4: My reaction is giving a low yield, and TLC analysis shows a significant amount of unreacted starting material. What is my first step?
A4: The presence of significant starting material after the expected reaction duration points to suboptimal reaction conditions, most likely insufficient thermal energy or time.
Troubleshooting Steps:
-
Confirm Reagent Purity: Impurities in starting materials can inhibit the reaction.[3] Ensure all reagents are of appropriate quality.
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-20 °C). Refluxing the reaction mixture is a common strategy to maximize the reaction rate.[7] Monitor the reaction at each new temperature by TLC or HPLC to observe the rate of starting material consumption.
-
Extend Reaction Time: If increasing the temperature is not feasible (e.g., due to solvent boiling point or substrate stability), extend the reaction time and continue to monitor its progress. Some cyclization reactions are inherently slow and may require overnight stirring.[4]
The following workflow provides a systematic approach to this problem.
Caption: Impact of temperature and time on reaction outcome.
Experimental Protocols & Data
To translate theory into practice, rigorous experimental design is necessary. The following protocols provide a framework for systematic optimization.
Protocol 1: Time-Course Study for Optimal Reaction Duration
This protocol is designed to identify the optimal reaction time, preventing product degradation from unnecessarily long reactions.
Methodology:
-
Reaction Setup: Assemble the reaction under your initial "best guess" conditions (temperature, solvent, catalyst). Ensure the setup allows for the easy extraction of small aliquots.
-
Time Zero (t=0): As soon as all reagents are mixed and the reaction is at the target temperature, withdraw the first aliquot (~0.1 mL).
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and washing with a basic or acidic solution if necessary to stop the reaction. [5]4. Sampling: Repeat steps 2 and 3 at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes, and overnight). The sampling frequency should be higher at the beginning of the reaction.
-
Analysis: Analyze each quenched aliquot using a quantitative or semi-quantitative method.
-
TLC: Spot each sample on the same plate to visually compare the intensity of the product spot versus the starting material and byproduct spots. [6] * HPLC/LC-MS: This is the preferred method for accurate quantification. [6]Create a calibration curve if absolute quantification is needed, or use peak area percentage to determine the relative amounts of each component.
-
-
Data Interpretation: Plot the concentration (or relative peak area) of the desired product against time. The optimal reaction time is the point at which this curve plateaus, just before any significant increase in degradation products is observed.
Protocol 2: Temperature Gradient Experiment
This protocol helps identify the optimal temperature to maximize yield and minimize impurities.
Methodology:
-
Parallel Setup: If available, use a parallel synthesis block that allows for multiple reactions to be run simultaneously at different, precisely controlled temperatures (e.g., 40°C, 60°C, 80°C, 100°C). If not, run the reactions sequentially under identical conditions, varying only the temperature.
-
Execution: Set up identical reactions at each selected temperature.
-
Monitoring: Run each reaction for a fixed, predetermined amount of time (based on your time-course study or literature precedent).
-
Work-up: After the fixed time, cool and work up each reaction identically.
-
Analysis: Determine the isolated yield for each reaction. Analyze the purity of the product from each temperature point using HPLC, NMR, or GC.
-
Data Interpretation: Compare the yield and purity profile for each temperature. The optimal temperature will provide the best balance of high yield and high purity.
Reference Data: Example Conditions for Cyanopyrimidine Synthesis
The following table summarizes reaction conditions from the literature, illustrating the range of temperatures and times employed.
| Starting Material Precursor | Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloro-2-(methylthio)pyrimidine | Methoxylation | ~65 °C | 2 | High | [1][2] |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | Oxidation with MCPBA | ~0 °C | N/A | Excellent | [1] |
| 2-methylthiopyrimidine sulfone | Cyanide Displacement | N/A | N/A | 83 | [1] |
| 2-methylpyrimidine | Nitrosation | 5 - 15 °C | 2 - 3 | 88.4 | [8] |
| Nitrosated Intermediate | Dehydration | 70 - 110 °C | N/A | N/A | [8] |
| 6-amino-4-aryl-2-oxo-pyridine | Cyclocondensation | Reflux | 4 - 8 | N/A | [7] |
Note: "N/A" indicates data not specified in the cited source.
By systematically applying these principles and protocols, you can effectively navigate the complexities of reaction optimization, leading to higher yields, improved purity, and more robust and reliable synthesis of your target cyanopyrimidine molecules.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
- Troubleshooting Common Problems in 2-Cyanopyrimidine Reactions: A Technical Support Guide - Benchchem.
- Synthesis of 2-Cyanopyrimidines - MDPI.
- (PDF)
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central.
- CN103145625A - Method for preparing 2-cyanopyrimidine - Google P
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
How to address poor regioselectivity in substituted pyrimidine synthesis
A Guide to Addressing Poor Regioselectivity in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Poor regioselectivity is a frequent hurdle in the synthesis of multi-substituted pyrimidines, leading to isomeric mixtures that are often difficult to separate, resulting in lower yields of the desired product. This guide provides a structured approach to diagnosing and solving these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of isomers when functionalizing my dihalopyrimidine?
A1: The functionalization of dihalopyrimidines, particularly via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, is a common source of regioselectivity issues. The inherent electronic properties of the pyrimidine ring make the C4 and C6 positions more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. The C5 position is the least electron-deficient and generally less reactive towards nucleophiles.[1][2]
Several factors can influence the final isomeric ratio:
-
Inherent Reactivity: In many cases, the C4 position is intrinsically more reactive than the C2 position in SNAr reactions.[1]
-
Leaving Group Ability: The nature of the halogen substituent is critical. The order of reactivity for leaving groups in SNAr is generally I > Br > Cl > F. In cross-coupling reactions, the reactivity order is typically I > Br > Cl.
-
Steric Hindrance: Bulky substituents on the incoming nucleophile or on the pyrimidine ring itself can hinder approach to a more reactive site, favoring substitution at a less sterically encumbered position.
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst and ligands can all significantly impact the regiochemical outcome.
Q2: I'm trying to achieve C2-selective functionalization. What strategies can I employ?
A2: Achieving C2 selectivity on a pyrimidine ring, especially when more reactive C4/C6 positions are available, requires specific strategies to override the inherent reactivity.
-
Directed Metalation: The use of a directing group can facilitate metalation (e.g., lithiation or zincation) at a specific position, which can then be quenched with an electrophile.[3][4][5] For instance, a directing group at the C2 position can direct metalation to the adjacent C3 position.
-
Catalyst Control: In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the regioselectivity. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can sometimes favor reaction at the less reactive C2 position.[1][6]
-
Protecting Groups: Temporarily blocking the more reactive positions with a protecting group is a classic strategy. Once the desired functionalization at the C2 position is complete, the protecting group can be removed.
-
C-H Functionalization: Modern C-H activation strategies can offer alternative pathways to regioselective functionalization, sometimes providing access to isomers that are difficult to obtain through traditional methods.[3][7]
Q3: How do electron-donating or -withdrawing groups on my pyrimidine affect regioselectivity?
A3: The electronic nature of existing substituents profoundly influences the regioselectivity of subsequent reactions.
-
Electron-Withdrawing Groups (EWGs): EWGs such as -NO₂, -CN, or -CF₃ further activate the pyrimidine ring towards nucleophilic attack. They generally direct incoming nucleophiles to the ortho and para positions relative to themselves.[8]
-
Electron-Donating Groups (EDGs): EDGs like -NH₂, -OR, or alkyl groups deactivate the ring towards nucleophilic attack but can activate it for electrophilic aromatic substitution (EAS). In EAS, EDGs typically direct incoming electrophiles to the ortho and para positions.[5]
It is crucial to consider the interplay between the directing effects of the ring nitrogens and any existing substituents to predict the most likely site of reaction.
II. Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
If you are observing a mixture of isomers or reaction at the wrong position in a Suzuki, Sonogashira, or similar cross-coupling reaction, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling reactions.
Data-Driven Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount in controlling regioselectivity. The following table summarizes a hypothetical comparison for a Suzuki coupling on a 2,4-dichloropyrimidine, illustrating how different conditions can favor different isomers.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Ratio (C4:C2) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 95:5 | 85 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 80:20 | 92 |
| Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | Dioxane | 110 | 10:90 | 78 |
This table is illustrative. Optimal conditions must be determined experimentally.
III. Detailed Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling on a Dihalopyrimidine
This protocol provides a starting point for achieving regioselective Sonogashira coupling, often favoring the more reactive C4 position.
Materials:
-
2,4-Dihalopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (1-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the 2,4-dihalopyrimidine, Pd(PPh₃)₄, and CuI.[1]
-
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Iron-Catalyzed Modular Pyrimidine Synthesis
For constructing the pyrimidine ring itself with regiocontrol, multicomponent reactions are powerful tools. An iron-catalyzed reaction of ketones with amidines can provide regioselective access to substituted pyrimidines.[9][10]
Materials:
-
Ketone, aldehyde, or ester (1.0 equiv)
-
Amidine hydrochloride (1.2 equiv)
-
In-situ prepared iron(II) complex (e.g., from FeCl₂ and a ligand)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) as an oxidant
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel, prepare the iron(II) complex by mixing the iron salt and the appropriate ligand in the solvent under an inert atmosphere.
-
Add the ketone, amidine hydrochloride, and TEMPO to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
This method proceeds with broad functional group tolerance and in a regioselective manner.[9]
IV. Mechanistic Insights
Understanding the underlying mechanisms can aid in rationalizing and predicting regiochemical outcomes.
Influence of Substituents on Regioselectivity
The electronic and steric properties of both the pyrimidine substrate and the incoming reagent dictate the regiochemical outcome.
Caption: Factors influencing regioselectivity in pyrimidine synthesis.
By systematically evaluating these factors—catalyst, ligands, directing groups, and reaction conditions—researchers can effectively troubleshoot and gain control over the regioselectivity of their substituted pyrimidine syntheses, paving the way for more efficient and successful drug discovery and development programs.
References
- Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(3), 1145–1154. [Link]
- Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Wikipedia. (n.d.). Pyrimidine. Wikipedia.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
- Various Authors. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
- Dolewski, R. D., Fricke, P. J., & McNally, A. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Various Authors. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(4), 435–452. [Link]
- Various Authors. (2021). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 60(16), 8968–8975. [Link]
- Various Authors. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 18(39), 7751–7768. [Link]
- Various Authors. (2019). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [repository.icr.ac.uk]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Metabolic Stability of 5-Cyanopyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the metabolic stability of 5-cyanopyrimidine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common experimental challenges. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and optimize your drug discovery workflow.
Introduction: The Metabolic Challenge of the 5-Cyanopyrimidine Scaffold
The 5-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its utility, however, is often hampered by metabolic liabilities. The electron-withdrawing nature of the nitrile group and the arrangement of nitrogen atoms within the pyrimidine ring can create "soft spots" susceptible to enzymatic attack, primarily by Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) enzymes.[3][4] Understanding and mitigating these metabolic pathways is critical for advancing promising compounds from discovery to clinical development.[5]
This guide provides a structured approach to identifying and addressing these metabolic liabilities through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My 5-cyanopyrimidine inhibitor shows high potency in biochemical assays but has poor stability in liver microsomes. What are the likely metabolic pathways responsible?
A1: The two primary culprits for the metabolic instability of pyrimidine-based compounds are Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[3][6]
-
CYP-mediated oxidation: The pyrimidine ring and its substituents are susceptible to hydroxylation by CYP enzymes, particularly CYP3A4, which is a major drug-metabolizing enzyme in humans.[7][8] This can be followed by further oxidation or conjugation, leading to rapid clearance.
-
AO-mediated oxidation: Aldehyde oxidase is a molybdo-flavoenzyme that specializes in the oxidation of nitrogen-containing heterocycles.[6] The pyrimidine ring is a known substrate for AO, which can lead to the formation of inactive oxo-metabolites.[3]
Q2: How can I experimentally determine whether CYP or AO enzymes are responsible for the metabolism of my compound?
A2: A straightforward approach is to use selective chemical inhibitors in your in vitro metabolic stability assays.
-
For CYP inhibition: A broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) can be used. A significant increase in your compound's half-life in the presence of ABT points to CYP-mediated metabolism.
-
For AO inhibition: Hydralazine is a commonly used selective inhibitor of AO.[9] An increase in stability in the presence of hydralazine is indicative of AO-mediated metabolism.
Q3: My compound is stable in human liver microsomes but shows rapid clearance in vivo. What could be the reason for this discrepancy?
A3: While liver microsomes are a valuable tool, they primarily assess Phase I metabolism (oxidation, reduction, hydrolysis) and some Phase II conjugation reactions.[10][11][12] They lack the full complement of enzymes and cofactors present in intact hepatocytes. Several factors could explain this discrepancy:
-
Phase II Conjugation: Your compound might be rapidly metabolized by Phase II enzymes (e.g., UGTs, SULTs) that are more active in hepatocytes than in microsomes.[10]
-
Aldehyde Oxidase Activity: AO is a cytosolic enzyme, and its activity can be underestimated in microsomal preparations.[6]
-
Transporter-mediated uptake: Rapid uptake into hepatocytes by transporters can lead to high intracellular concentrations, accelerating metabolism that might not be apparent in microsomal assays.
To investigate this, it is recommended to perform metabolic stability assays in suspended or plated hepatocytes, which provide a more physiologically relevant model.[12]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for common experimental hurdles, complete with step-by-step protocols.
Guide 1: Inconsistent IC50 Values in Kinase Inhibition Assays
Problem: You are observing significant variability in the IC50 value of your 5-cyanopyrimidine inhibitor across different experimental runs.
Causality: Inconsistent IC50 values are a frequent challenge, often stemming from the interplay between the inhibitor and the assay conditions, particularly for ATP-competitive inhibitors.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Troubleshooting & Optimization Steps | Expected Outcome |
| Compound Stability/Solubility | 1. Visually inspect for precipitation. 2. Test solubility in assay buffer. 3. Consider adding a co-solvent (e.g., DMSO) at a low, consistent final concentration. | Clear, homogenous assay solution. |
| Inconsistent ATP Concentration | 1. Use a single, high-quality batch of ATP. 2. Accurately determine the ATP stock concentration. 3. Perform assays at a fixed ATP concentration, ideally near the Km for the kinase.[13] | Reduced variability in IC50 for ATP-competitive inhibitors. |
| Variable Enzyme Activity | 1. Use a single lot of purified kinase. 2. Aliquot the enzyme to avoid freeze-thaw cycles. 3. Perform a specific activity test for each new batch. | Consistent kinase activity leading to reproducible inhibition data. |
Guide 2: Identifying Metabolic "Soft Spots"
Problem: Your lead compound has been identified as metabolically unstable, but the site of metabolism is unknown, hindering rational drug design efforts to improve stability.
Causality: Identifying the specific site of metabolic modification, or "soft spot," is crucial for designing more stable analogues.[14][15] This is typically achieved by identifying the major metabolites formed.
Experimental Protocol: Metabolite Identification using LC-MS/MS
-
Incubation: Incubate your 5-cyanopyrimidine inhibitor with human liver microsomes (or hepatocytes) and the appropriate cofactors (e.g., NADPH for CYPs).[11] Include a negative control without cofactors.
-
Sample Preparation: At various time points, quench the reaction (e.g., with cold acetonitrile) to stop enzymatic activity and precipitate proteins.[16]
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer.[17][18]
-
Data Analysis: Compare the chromatograms of the incubated samples with the control to identify new peaks corresponding to potential metabolites. Determine the mass of these metabolites to infer the type of metabolic transformation (e.g., +16 Da corresponds to oxidation).
-
Structure Elucidation: Use tandem MS (MS/MS) to fragment the metabolite ions and elucidate their structure, pinpointing the site of modification.[18]
Data Presentation: Common Metabolic Transformations of 5-Cyanopyrimidines
| Metabolic Transformation | Mass Shift (Da) | Likely Enzyme(s) | Potential Site(s) on Scaffold |
| Hydroxylation | +16 | CYP, AO | Pyrimidine ring, accessible alkyl or aryl substituents |
| N-dealkylation | Varies | CYP | Substituents on pyrimidine nitrogens or exocyclic amines |
| Glucuronidation | +176 | UGTs | Hydroxylated metabolites, phenolic groups |
| Sulfation | +80 | SULTs | Hydroxylated metabolites, phenolic groups |
Visualization of Metabolic Soft Spot Identification Workflow
Caption: Workflow for identifying metabolic soft spots.
Guide 3: Strategies to Block Metabolism and Enhance Stability
Problem: You have identified the metabolic soft spot on your 5-cyanopyrimidine inhibitor. What are some effective medicinal chemistry strategies to improve its metabolic stability?
Causality: By modifying the chemical structure at the site of metabolism, you can block or slow down the enzymatic reaction, thereby increasing the compound's half-life and bioavailability.[19]
Strategies and Rationale:
-
Deuteration: Replacing a hydrogen atom at the metabolic soft spot with its heavier isotope, deuterium, can slow down metabolism due to the kinetic isotope effect.[20] This is a subtle modification that is less likely to impact the compound's potency.
-
Fluorination: Introducing a fluorine atom at or near the site of metabolism can block oxidation by CYP enzymes.[21] The high electronegativity of fluorine can also alter the electronic properties of the molecule, potentially improving potency.
-
Steric Hindrance: Introducing a bulky group near the soft spot can sterically hinder the enzyme's access to the site of metabolism.[22] For example, adding a methyl group adjacent to a nitrogen atom can reduce its ability to coordinate with the heme group of CYP enzymes.
-
Heterocycle Scaffolding: If the pyrimidine ring itself is the primary site of metabolism, consider replacing it with a more metabolically stable heterocycle.[22] However, this is a more drastic change that may significantly impact the compound's structure-activity relationship (SAR).[1]
Visualization of Metabolic Stabilization Strategies
Caption: Medicinal chemistry strategies to improve metabolic stability.
By systematically applying these troubleshooting guides and experimental protocols, you can effectively address the metabolic challenges associated with 5-cyanopyrimidine kinase inhibitors, accelerating the development of more robust and efficacious drug candidates.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Jones, K., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metabolism and Disposition, 45(9), 935-943.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-12.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
- Retmana, I. A., Beijnen, J. H., & Sparidans, R. W. (2021). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. Bioanalysis, 13(16), 1269-1285.
- Jones, K., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Request PDF.
- ORKG. (n.d.). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation.
- Sevrioukova, I. F., & Poulos, T. L. (2013). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of Biological Chemistry, 288(25), 18235-18244.
- Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Medicinal Chemistry, 52(2), 329-335.
- Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 52(2), 329-335.
- Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology, 17(6), 2949-2954.
- Puerner, M. C. (2023). The Bio Analytical Assays for Targeted Covalent Kinase Impediments and Their Metabolites. Journal of Analytical & Bioanalytical Techniques, 14(2), 495.
- van den Heuvel, J. J., et al. (2022). Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 36(11), e5457.
- Singh, S., & Dalal, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Pharmaceutical Research, 38(10), 1647-1660.
- Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. ResearchGate.
- Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Request PDF.
- Singh, S., & Dalal, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Pharmaceutical Research, 38(10), 1647-1660.
- Wang, J., et al. (2018). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Metabolites, 8(4), 73.
- Patsnap. (2025). What is the importance of metabolic stability in drug design?
- Kowalski, J., et al. (2025). Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase: Enhancing metabolic stability against first-pass conjugative metabolism in the intestine. Drug Metabolism and Disposition.
- Sevrioukova, I. F., & Poulos, T. L. (2016). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of Biological Chemistry, 291(23), 12136-12145.
- Unciti-Broceta, A., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 63(15), 8247-8263.
- Knight, J. C., & Wuest, F. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2333.
- Johnson, T. A., et al. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 60(17), 7493-7506.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery.
- Okaniwa, M., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019.
- de Oliveira, C. S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296.
- Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase.
- The Royal Society of Chemistry. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Biological Chemistry, 288(25), 18235-18244.
- The Royal Society of Chemistry. (2015). CHAPTER 11. Strategies to Mitigate CYP450 Inhibition.
- Min, J., et al. (2017). Nitric oxide regulates cytochrome P450 2D6 and 3A4 activity via concentration-dependent modulation of heme loading. Journal of Biological Chemistry, 292(50), 20687-20701.
- Wu, J., & Wang, X. (2006). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 1(4), 329-340.
- The Royal Society of Chemistry. (2015). Tactics to Avoid Inhibition of Cytochrome P450s. Request PDF.
- Galetin, A., & Houston, J. B. (2006). Heterotropic cooperativity of cytochrome P450 3A4 and potential drug-drug interactions. Current Drug Metabolism, 7(5), 495-507.
- Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. ACS Medicinal Chemistry Letters, 7(10), 879-884.
- Baranczewski, P., et al. (2006). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Pharmacological Reports, 58(4), 453-472.
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 613-618.
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.
- Guengerich, F. P. (2015). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 23(2), 105-112.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase: Enhancing metabolic stability against first-pass conjugative metabolism in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. dls.com [dls.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites [dspace.library.uu.nl]
- 18. omicsonline.org [omicsonline.org]
- 19. nedmdg.org [nedmdg.org]
- 20. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
Troubleshooting incomplete cyclization in Pinner pyrimidine synthesis
Welcome to the technical support center for the Pinner pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclocondensation reaction. Here, we move beyond simple protocols to address the nuanced challenges of the synthesis, with a particular focus on the common and frustrating issue of incomplete cyclization. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every recommendation is scientifically sound and field-proven.
Frequently Asked Questions (FAQs)
Q1: My Pinner synthesis has stalled. TLC and LC-MS analysis show consumption of starting materials but a low yield of the desired pyrimidine. What is the likely cause?
A1: The most probable cause is the formation of a stable, open-chain intermediate that is failing to cyclize. The Pinner synthesis is not a simple one-pot mixing of reagents; it is a sequence of reactions. The initial step is the condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a vinylogous amide or enaminone intermediate. This intermediate must then undergo an intramolecular cyclization followed by dehydration to form the aromatic pyrimidine ring. If this cyclization step is slow or energetically unfavorable, the reaction will stall, leaving the open-chain intermediate as the major product.
Q2: How can I confirm the presence of the uncyclized vinylogous amide intermediate in my reaction mixture?
A2: Identifying the stalled intermediate is critical for effective troubleshooting. A combination of chromatographic and spectroscopic methods is the most robust approach.
-
Thin-Layer Chromatography (TLC): The vinylogous amide intermediate is typically more polar than the final pyrimidine product due to the presence of a free amino group and a carbonyl or ester group that are not part of a conjugated aromatic system. On a normal-phase silica plate, you should expect the intermediate to have a lower Rf value than the target pyrimidine.
-
Mass Spectrometry (MS): The intermediate will have a molecular weight corresponding to the sum of the 1,3-dicarbonyl compound and the amidine, minus one molecule of water (from the initial condensation). The final pyrimidine product will have a molecular weight corresponding to the intermediate minus a second molecule of water (from the cyclization/dehydration step). Therefore, if you detect a major peak with a mass of (M+H)+ = [Mass of Pyrimidine + 18], you have likely identified the stalled intermediate.
-
NMR Spectroscopy:
-
¹H NMR: Look for characteristic broad singlets corresponding to the -NH2 protons of the amidine moiety, which will be absent in the final pyrimidine. You will also observe distinct signals for the vinyl proton and protons adjacent to the remaining carbonyl group.
-
¹³C NMR: The intermediate will show a signal for a ketone or ester carbonyl carbon. In the final pyrimidine, this signal will be absent, and the chemical shifts of the ring carbons will be indicative of an aromatic system. For example, in the reaction of acetylacetone and benzamidine, the uncyclized intermediate would show a characteristic methyl ketone signal (~200-205 ppm), which is absent in the 2-phenyl-4,6-dimethylpyrimidine product.[1][2]
-
Q3: What factors impede the final cyclization step, and how can I overcome them?
A3: The failure to cyclize is typically due to a high activation energy barrier for the intramolecular nucleophilic attack. This can be attributed to several factors, often acting in concert.
1. Steric Hindrance: This is one of the most common culprits. Bulky substituents on either the amidine or the 1,3-dicarbonyl compound can physically obstruct the approach of the terminal amino group to the second carbonyl carbon.
-
Causality: The cyclization requires the molecule to adopt a specific conformation where the nucleophilic nitrogen and the electrophilic carbonyl carbon are in close proximity. Steric clash raises the energy of this transition state, slowing down or preventing the reaction.
-
Solution:
-
Increase Thermal Energy: Increasing the reaction temperature (e.g., moving from 60°C to reflux in a higher-boiling solvent like dioxane or toluene) can provide the necessary energy to overcome this barrier. Monitor the reaction carefully by TLC to avoid decomposition.
-
Catalysis: The addition of a Lewis acid catalyst can activate the carbonyl group, making it more electrophilic and lowering the activation energy for the cyclization.
-
2. Electronic Effects: The electrophilicity of the second carbonyl group is crucial. Electron-donating groups near this carbonyl will decrease its partial positive charge, making it less attractive to the nucleophilic amino group.
-
Causality: A less electrophilic carbonyl carbon results in a weaker interaction with the incoming nucleophile in the transition state, leading to a higher activation barrier.
-
Solution:
-
Lewis Acid Catalysis: This is the most effective strategy. Lewis acids like ZnCl₂, TiCl₄, or TMSOTf coordinate to the carbonyl oxygen, withdrawing electron density and significantly increasing the carbon's electrophilicity.[3][4]
-
Brønsted Acid Catalysis: A catalytic amount of a strong Brønsted acid (e.g., HCl, p-TsOH) can protonate the carbonyl, achieving a similar activating effect.
-
3. Reaction Conditions (Kinetic vs. Thermodynamic Control): The open-chain intermediate can be considered the kinetic product (formed faster and at lower temperatures), while the more stable, aromatic pyrimidine is the thermodynamic product. If the reaction conditions do not provide a low-energy pathway to equilibrate from the kinetic to the thermodynamic product, the reaction may stall.
-
Causality: The cyclization-dehydration is a reversible process, but the reverse reaction (hydrolysis of the pyrimidine) is often slow under anhydrous conditions. The key barrier is the forward reaction. Insufficient thermal energy or lack of catalytic activation can trap the reaction at the intermediate stage.
-
Solution:
-
Prolonged Reaction Time & Higher Temperature: Allowing the reaction to run for a longer duration at a higher temperature provides the system with the energy and time to overcome the activation barrier and reach the more stable thermodynamic product.
-
Troubleshooting Flowchart
Here is a systematic workflow to diagnose and solve incomplete cyclization in your Pinner pyrimidine synthesis.
Caption: Troubleshooting workflow for incomplete cyclization.
Quantitative Troubleshooting Guide
The following table provides starting points for optimizing your reaction when incomplete cyclization is observed.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | 60-80 °C (Ethanol Reflux) | Increase to 100-110 °C (Toluene or Dioxane Reflux) | Provides activation energy to overcome steric or electronic barriers. |
| Reaction Time | 2-12 hours | Extend to 24-48 hours | Allows slower reactions sufficient time to proceed to the thermodynamic product. |
| Catalyst | None or Base-mediated (e.g., NaOEt) | Add a Lewis Acid (e.g., ZnCl₂, 10-20 mol%) | Activates the carbonyl group, making it more electrophilic for the intramolecular attack.[5] |
| Catalyst | None or Base-mediated | Add a Brønsted Acid (e.g., p-TsOH, 5-10 mol%) | Protonates and activates the carbonyl group, facilitating nucleophilic attack. |
| Solvent | Ethanol | Anhydrous Toluene or Dioxane | Higher boiling point allows for increased reaction temperature; ensures strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Standard Pinner Synthesis of 2-Phenyl-4,6-dimethylpyrimidine
This protocol is a baseline for a reaction that is generally expected to proceed to completion without issue.
-
Preparation: Ensure all glassware is oven-dried (120 °C) and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To a flame-dried 100 mL round-bottom flask, add anhydrous ethanol (40 mL). Add benzamidine hydrochloride (1.57 g, 10 mmol).
-
Base Addition: To the stirred suspension, add a 21% w/w solution of sodium ethoxide in ethanol (3.24 g, 10 mmol) dropwise at room temperature. Stir for 30 minutes.
-
Dicarbonyl Addition: Add acetylacetone (1.00 g, 10 mmol) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: To the residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Troubleshooting a Sterically Hindered Cyclization with a Lewis Acid
This protocol demonstrates an intervention for a reaction that has stalled at the intermediate stage.
-
Initial Reaction: A Pinner synthesis using 3,3-dimethyl-2,4-pentanedione (a sterically hindered β-diketone) and acetamidine hydrochloride under standard conditions (NaOEt, EtOH, reflux) shows >90% conversion to the uncyclized intermediate after 12 hours, as confirmed by LC-MS.
-
Intervention: Cool the reaction mixture to room temperature.
-
Catalyst Addition: Under a positive flow of nitrogen, add anhydrous Zinc Chloride (ZnCl₂) (0.27 g, 2 mmol, 20 mol%) to the reaction mixture.
-
Modified Reaction Conditions: Change the solvent to anhydrous dioxane (40 mL) and heat the mixture to reflux (approx. 101 °C).
-
Monitoring: Continue to monitor the reaction by TLC. A new, less polar spot corresponding to the pyrimidine product should appear and intensify over time, while the more polar intermediate spot diminishes.
-
Work-up and Purification: Once the reaction has reached completion (typically an additional 12-24 hours), follow the work-up and purification steps outlined in Protocol 1. The aqueous workup will quench the Lewis acid.
Mechanism: The Stalled Cyclization
The following diagram illustrates the key equilibrium between the open-chain intermediate and the transition state leading to the cyclized product. Factors that destabilize the transition state (e.g., steric clash) or fail to sufficiently activate the carbonyl group will prevent the reaction from proceeding.
Caption: The cyclization equilibrium and points of intervention.
(Note: The image placeholders in the DOT script would be replaced with actual chemical structure images for a final document.)
References
- Schulze, V., & Tidwell, T. T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
- Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-catalyzed three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives. Organic Letters, 11(10), 2161–2164. [Link]
- Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). An Operationally Simple Regioselective Reaction of Ketones, Aldehydes, or Esters with Amidines. The Journal of Organic Chemistry, 82(2), 1145–1154. [Link]
- Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., Zhou, Y., & Yin, S.-F. (2018). An Efficient, Facile, and Eco-Friendly Synthesis of Pyrimidine Derivatives. Organic Letters, 20(11), 3399–3402. [Link]
- Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-134. [Link]
- Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
- Sreenivasulu, B., et al. (2015). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research, 7(3), 136-143. [Link]
- Abdel-Aziz, A. A.-M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935. [Link]
Sources
- 1. Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Reactant Purity Challenges in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of pyrimidine synthesis. The purity of your starting materials is not just a prerequisite; it is the foundation upon which a successful, high-yield, and reproducible reaction is built. Impurities, even in trace amounts, can inhibit catalysts, initiate competing side reactions, and complicate purification, leading to significant losses in time and resources.
This guide is structured as a series of frequently asked questions and troubleshooting workflows. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
Section 1: Diagnosing Reaction Failures
Q1: My pyrimidine synthesis is resulting in a low yield or failing completely, even though I'm carefully following a published protocol. What's the most likely cause?
A1: While several factors can contribute to low yields, the purity of your starting materials is one of the most common and critical culprits.[1] Suboptimal reaction conditions (temperature, time, catalyst) are also frequent issues, but they are often exacerbated by impure reactants.[2]
Here’s a breakdown of why reactant purity is paramount:
-
Catalyst Inhibition: Impurities can poison or deactivate the catalyst, whether it's a Brønsted or Lewis acid, preventing the reaction from proceeding to completion.[2]
-
Side Reactions: Impurities can participate in or catalyze unwanted reaction pathways, consuming your starting materials and generating byproducts that complicate purification.[1][3] For example, aldehydes are prone to oxidation, and the resulting carboxylic acid can interfere with the desired reaction.
-
Stoichiometric Imbalance: If a reactant is impure, its actual molar quantity will be lower than calculated. This disrupts the optimal stoichiometry, leaving an excess of other reactants and limiting the potential yield.[1]
Actionable First Step: Before extensively re-optimizing reaction conditions, perform a quick purity check of your starting materials using a simple technique like Thin Layer Chromatography (TLC) against a known pure standard, if available.
Q2: I'm performing a Biginelli reaction and consistently get a significant amount of a yellow, highly fluorescent byproduct. What is this, and how can I prevent it?
A2: This is a classic and frequently encountered issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side reaction competes directly with your desired Biginelli pathway.
Causality: The Hantzsch pathway is favored under certain conditions and arises from the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia.[3] The crucial point is the source of ammonia: at elevated temperatures, the urea used in the Biginelli reaction can decompose to generate ammonia, which then initiates the Hantzsch synthesis.[2]
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: This is the most effective way to minimize the decomposition of urea into ammonia.[2]
-
Optimize Catalyst Choice: The catalyst can influence the selectivity between the two pathways. Some Lewis acids may favor the Biginelli reaction over the Hantzsch pathway.[2]
-
Modify the Order of Addition: In some systems, adding the urea portion-wise or as the final reactant can help minimize its residence time at high temperatures before it reacts, thus reducing decomposition.[2]
Section 2: Identifying and Mitigating Specific Impurities
Q3: My TLC plate shows multiple spots close to my product, making purification by column chromatography very difficult. What are the common side products in pyrimidine syntheses?
A3: The side product profile depends heavily on the specific pyrimidine synthesis you are performing. For the widely used Biginelli reaction, common byproducts include:
-
Knoevenagel Condensation Product: This arises from the reaction between the aldehyde and the β-dicarbonyl compound. This α,β-unsaturated product may not cyclize efficiently, reducing the overall yield of the desired pyrimidine.[3][4]
-
N-acylurea Byproducts: These form from a competing reaction between the β-ketoester and urea and can be difficult to separate from the desired dihydropyrimidinone product.[3]
-
Unreacted Starting Materials: Low conversion can be due to catalyst inefficiency, suboptimal conditions, or reactant impurities.[2]
For the Pinner synthesis, which involves a 1,3-dicarbonyl and an amidine, you should be vigilant for:
-
Self-condensation of the 1,3-dicarbonyl compound. [3]
-
Hydrolysis of the amidine starting material, especially if conditions are not strictly anhydrous.[2][3]
Q4: How critical are anhydrous conditions, especially if I'm not using any aqueous reagents?
A4: Extremely critical. The term "anhydrous" refers not just to the absence of added water but also to the removal of trace water from reactants and solvents. Many reagents used in pyrimidine synthesis are hygroscopic, meaning they readily absorb moisture from the atmosphere.
Causality: Water can be a destructive nucleophile in these reactions.
-
Hydrolysis of Reactants: Amidines, particularly amidine hydrochlorides used in the Pinner synthesis, can hydrolyze back to the corresponding amide, rendering them inactive for the cyclization.[3]
-
Hydrolysis of Intermediates: Key reaction intermediates can be sensitive to water, leading to the formation of undesired and often difficult-to-remove hydroxy-impurities. For instance, chlorinated pyrimidines can hydrolyze back to hydroxypyrimidines.[5]
Best Practices:
-
Use freshly dried solvents.
-
Dry solid reactants in a vacuum oven before use.
-
Run reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use freshly opened or properly stored hygroscopic reagents.
Section 3: Purity Analysis and Purification
Q5: What are the most effective methods for assessing the purity of my starting materials before I begin a reaction?
A5: A multi-tiered approach is best. Start with simple methods and proceed to more comprehensive ones as needed.
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive first-pass check. Spot your reactant against a known pure standard (if available). The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for confirming the structural identity of your starting material and identifying impurities.[6] Unexpected peaks can often be attributed to residual solvents or byproducts from the reactant's synthesis.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[6] It physically separates the main component from impurities and provides a purity percentage based on peak area.
-
Mass Spectrometry (MS): Confirms the molecular weight of your starting material. The presence of unexpected ions can indicate impurities.[6]
| Technique | Principle | Information Provided | Pros | Cons |
| TLC | Differential partitioning on a stationary phase | Qualitative presence of impurities | Fast, inexpensive, simple | Non-quantitative, low resolution |
| NMR | Nuclear spin in a magnetic field | Structural confirmation, impurity identification | Excellent for structure, can quantify with standard | Higher cost, requires expertise |
| HPLC | High-pressure separation on a column | Quantitative purity (%), impurity profile | Highly accurate, sensitive, and quantitative | Higher cost, method development required |
| MS | Ionization and mass-to-charge ratio | Molecular weight confirmation | Extremely sensitive, confirms identity | Does not easily quantify purity alone |
Q6: I've confirmed my solid starting material is impure. What is a reliable method for purification?
A6: For solid organic compounds, single-solvent recrystallization is a highly effective and fundamental purification technique.[7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[7]
See the detailed protocol below for a step-by-step guide to this essential technique.
Troubleshooting & Experimental Workflows
Visual Troubleshooting Guide: Low Reaction Yield
This workflow provides a logical path to diagnose the root cause of low yields in a typical pyrimidine synthesis.
Caption: A decision tree for troubleshooting low yields.
Experimental Workflow: Reactant Purity Validation
This diagram illustrates a standard workflow for ensuring the quality of your starting materials before committing them to a large-scale reaction.
Sources
Technical Support Center: Best Practices for Scaling Up 5-Cyano-2-hydroxypyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Cyano-2-hydroxypyrimidine, also known as 5-Cyanouracil. This critical intermediate is a versatile building block in the synthesis of a wide array of biologically active molecules and plays a significant role in modern medicinal chemistry.[1] As you transition from laboratory-scale experiments to pilot or industrial-scale production, you may encounter challenges that require careful consideration of reaction parameters, purification strategies, and safety protocols.
This guide is designed to provide you, our valued researchers, scientists, and drug development professionals, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this synthesis. Our goal is to empower you with the expertise and practical insights needed to ensure a robust, efficient, and safe manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Several synthetic routes have been reported, but for large-scale production, the choice depends on factors like raw material cost, reaction efficiency, and safety. Two prominent methods are:
-
From 5-Iodouracil: This method involves the reaction of 5-iodouracil with cuprous cyanide, which has been shown to produce high yields.[2][3] This is a reliable method, particularly when isotopically labeled cyanide is used for specific research applications.
-
From Cyanacetyl Urea: A process involving the reaction of cyanacetyl urea with a complex of dimethylformamide and dimethyl sulfate, followed by cyclization, has been patented for the production of 5-cyanouracils.[4] This method is designed for industrial application and focuses on readily available starting materials.
Q2: I'm observing a low yield in my scaled-up reaction. What are the likely causes and how can I troubleshoot this?
A2: Low yields during scale-up are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Ensure adequate reaction time and that the temperature is maintained consistently throughout the larger reaction vessel. In some pyrimidine syntheses, the formation of an initial precipitate can be a rate-determining step; ensuring efficient mixing is crucial.[7][8]
-
-
Suboptimal Temperature Control: Maintaining a consistent temperature is more challenging in larger reactors.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions.
-
Troubleshooting: Use an appropriate overhead stirrer with a properly designed impeller to ensure homogenous mixing of the reaction mixture, especially if it is a slurry or involves multiple phases.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting: Analyze your crude product to identify major impurities. Understanding the structure of these byproducts can provide clues about the side reactions occurring. Adjusting stoichiometry, temperature, or the order of reagent addition may be necessary to minimize their formation.
-
Q3: My final product has a persistent yellow impurity. What is it and how can I remove it?
A3: A yellow discoloration often indicates the presence of impurities. While the exact nature of the impurity would require analytical characterization (e.g., NMR, MS), it could be a byproduct from a side reaction.
-
Purification Strategy:
-
Recrystallization: This is a powerful technique for removing impurities. A common method for similar pyrimidine derivatives involves recrystallization from an ethanol-water mixture.[7][8] Experiment with different solvent systems to find the optimal one for your product.
-
Washing: Thoroughly washing the filtered product with appropriate solvents can remove residual impurities. For some pyrimidine syntheses, washing with water, followed by acetone and ether, has proven effective.[9]
-
Activated Carbon Treatment: If the impurity is a colored organic molecule, treating a solution of your product with activated carbon can help decolorize it.[10]
-
Q4: What are the critical safety considerations when scaling up the synthesis of this compound?
A4: Safety is paramount during any chemical synthesis, and the risks are amplified at a larger scale. Key considerations for this synthesis include:
-
Use of Cyanides: Many synthetic routes employ cyanide salts (e.g., cuprous cyanide, sodium cyanide).[2][11] These are highly toxic.
-
Precautions: All manipulations involving cyanides must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and eye protection. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
-
Handling of Reagents: Some reagents, like phosphorus oxychloride, which can be used in related pyrimidine syntheses, are corrosive and react violently with water.[12]
-
Precautions: Always consult the Safety Data Sheet (SDS) for all reagents and follow the recommended handling procedures.
-
-
Reaction Exotherms: Be prepared for the heat generated during the reaction, especially during quenching or neutralization steps.
-
Precautions: Add reagents slowly and with adequate cooling to control the reaction temperature.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Cyanide-containing waste requires special handling and treatment.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Incomplete reaction | - Monitor reaction progress by TLC or HPLC.[5][6]- Ensure sufficient reaction time.- Optimize reaction temperature. |
| Side reactions | - Identify byproducts via analytical methods (NMR, MS).- Adjust stoichiometry of reactants.- Modify the order of reagent addition. | |
| Product loss during workup | - Optimize extraction and filtration procedures.- Ensure complete precipitation of the product before filtration.[5] | |
| Product Purity Issues | Presence of starting materials | - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature.- Ensure efficient purification to separate the product from unreacted starting materials. |
| Formation of byproducts | - Optimize reaction conditions to minimize side reactions.- Employ appropriate purification techniques such as recrystallization or column chromatography.[6] | |
| Inefficient purification | - Experiment with different recrystallization solvents.- For challenging separations, consider column chromatography. | |
| Reaction Control Problems | Exothermic reaction | - Ensure the reactor has adequate cooling capacity.- Add reagents portion-wise or via a dropping funnel to control the rate of addition.[4] |
| Poor mixing | - Use an appropriately sized and shaped stirrer for the reaction vessel.- Ensure the stirring speed is sufficient to maintain a homogeneous mixture. | |
| Product Isolation Difficulties | Product is an oil or sticky solid | - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.- Consider changing the solvent system for precipitation/recrystallization. |
| Fine precipitate, difficult to filter | - Allow the precipitate to digest (stir at a constant temperature) to increase particle size.- Use a filter aid if necessary, but be mindful of potential contamination. |
Experimental Protocols
Below are generalized, step-by-step methodologies for key stages in the synthesis of this compound. These should be adapted and optimized for your specific laboratory and scale-up equipment.
Protocol 1: Synthesis from 5-Iodouracil
This protocol is based on the established method of reacting a 5-halouracil with a cyanide source.[2][3]
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-iodouracil and a suitable solvent (e.g., dimethyl sulfoxide).
-
Reagent Addition: Add cuprous cyanide to the mixture.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 90-110 °C) and stir under a nitrogen atmosphere.[11]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a solution to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and then with an organic solvent like ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an alcohol/water mixture) to obtain the pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration (Hot): If activated carbon was used, filter the hot solution to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Process
To aid in understanding the workflow and decision-making process, the following diagrams are provided.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Synthesis and Purification Workflow
Caption: Overview of the synthesis and purification process.
References
- The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. (URL: )
- US3655665A - Process for the production of 5-cyano-uracils - Google P
- Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (URL: [Link])
- De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (URL: [Link])
- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google P
- The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed. (URL: [Link])
- The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC - NIH. (URL: [Link])
- Supramolecular Chemistry - ChemRxiv. (URL: [Link])
- CN103145625A - Method for preparing 2-cyanopyrimidine - Google P
- Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine | Asian Journal of Chemistry. (URL: [Link])
- Purine & Pyrimidine Metabolism | Chapter 33 – Harper's Illustr
- Pyrimidine Synthesis and Degrad
- Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed. (URL: [Link])
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- Synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines 149.
- Synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines 3a–3l.
- CN115215805B - Preparation process of 2-cyano pyrimidine - Google P
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (URL: [Link])
- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google P
- Asian Journal of Chemistry - SciSpace. (URL: [Link])
- 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
- 5-Cyanouracil | C5H3N3O2 | CID 78145 - PubChem - NIH. (URL: [Link])
- 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (URL: [Link])
- CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google P
- (PDF)
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])
- CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google P
- Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound - TSI Journals. (URL: [Link])
- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simul
Sources
- 1. nbinno.com [nbinno.com]
- 2. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3655665A - Process for the production of 5-cyano-uracils - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. asianpubs.org [asianpubs.org]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Validation for Pyrimidine Derivative Quantification
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analytical method validation of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and validating robust analytical methods for these critical compounds. Pyrimidine derivatives are foundational moieties in numerous pharmaceuticals, from antiviral agents to anticancer drugs. Therefore, ensuring the accuracy, reliability, and consistency of their quantification is paramount for regulatory approval and patient safety.
This resource moves beyond simple checklists. It is structured as a series of in-depth, question-and-answer troubleshooting guides and FAQs. We will explore the causality behind experimental choices, provide field-proven insights, and ground our recommendations in authoritative regulatory guidelines.
Section 1: Foundational Concepts & Regulatory Landscape
Q1: What is analytical method validation, and why is it so critical for pyrimidine derivatives?
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For pyrimidine derivatives, which are often active pharmaceutical ingredients (APIs), this process is non-negotiable. It ensures that the method used to measure the concentration of the drug substance or to detect impurities is reliable and will consistently produce accurate results.[1][2]
The core reasons for its criticality are:
-
Patient Safety: Inaccurate quantification could lead to incorrect dosage, potentially causing adverse effects or reducing therapeutic efficacy.
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous method validation as part of any new drug application (NDA).[3][4][5]
-
Product Quality: Consistent and reliable data are essential for controlling the manufacturing process and ensuring the identity, strength, quality, and purity of the final drug product.[4][5]
Q2: Which regulatory guidelines are the "gold standard" for this type of validation?
Your primary references should be the guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These documents provide a harmonized framework accepted by regulators in Europe, Japan, and the United States.[6]
-
ICH Q2(R2) - Validation of Analytical Procedures: This is the cornerstone guideline. It outlines the validation principles and parameters required for various analytical procedures.[3][7] It has been recently revised to incorporate modern analytical techniques.[8]
-
ICH M10 - Bioanalytical Method Validation: This guideline is essential if you are quantifying pyrimidine derivatives in biological matrices like plasma or urine for pharmacokinetic or toxicokinetic studies.[9][10]
While ICH provides the framework, it's also crucial to consult specific guidance from the regulatory agency to which you will be submitting your data, such as the FDA or EMA.[11][12]
Section 2: Core Validation Parameters - Protocols & Troubleshooting
This section breaks down each key validation parameter into a practical Q&A format, complete with experimental protocols and troubleshooting advice.
Specificity and Selectivity
Q: What is the functional difference between specificity and selectivity in the context of analyzing a pyrimidine derivative?
While often used interchangeably, there's a subtle but important distinction.
-
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[13][14][15] In its purest form, a specific method produces a response for only a single analyte.[15]
-
Selectivity is the preferred term in many analytical contexts and refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample.[15][16][17] Specificity can be considered the ultimate goal of 100% selectivity.[14][17]
For a pyrimidine drug product, your method must be selective enough to distinguish the parent drug from its synthetic precursors, known impurities, and any products that form upon degradation.
Q: How do I design an experiment to prove the specificity of my HPLC method for a pyrimidine derivative?
The goal is to challenge the method's ability to exclusively measure the analyte of interest.
-
Prepare Samples:
-
Analyte Solution: A solution of your pyrimidine derivative reference standard.
-
Placebo/Matrix Blank: A mixture of all formulation excipients (for a drug product) or a sample of the biological matrix (for bioanalysis) without the analyte.
-
Spiked Placebo: The placebo/matrix blank spiked with the pyrimidine derivative reference standard.
-
Impurity/Degradant Solutions: Individual solutions of all known related substances and potential degradation products, if available.
-
Spiked Impurity/Degradant Sample: The analyte solution spiked with known impurities and/or degradation products.
-
-
Forced Degradation (Stress Testing):
-
Subject the pyrimidine derivative to stress conditions to intentionally generate degradation products. This is a critical step to demonstrate that the method can separate the intact analyte from its degradants.[11]
-
Common conditions include:
-
Acidic: 0.1 N HCl at 60°C for 4 hours.
-
Basic: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) as per ICH Q1B guidelines.
-
-
-
Chromatographic Analysis:
-
Analyze all prepared samples using your proposed HPLC method.
-
-
Data Evaluation and Acceptance Criteria:
-
No Interference: The chromatograms of the placebo/matrix blank should show no significant peaks at the retention time of the pyrimidine derivative.
-
Peak Purity: In the analysis of stressed samples, the main analyte peak should be spectrally pure. This is typically assessed using a photodiode array (PDA) detector to compare spectra across the peak. The peak purity angle should be less than the peak purity threshold.
-
Resolution: The resolution between the analyte peak and the closest eluting impurity or degradant peak should be greater than 1.5.
-
Troubleshooting Q: My chromatogram shows co-eluting peaks with my analyte. What are my next steps?
This indicates a lack of specificity.
-
Optimize Chromatography: The first step is to adjust your HPLC method parameters.
-
Change Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer.
-
Modify pH: A slight change in the mobile phase pH can significantly alter the retention of ionizable compounds like many pyrimidine derivatives.
-
Try a Different Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or a polar-embedded phase).
-
-
Adjust Detector Settings: If using UV-Vis, analyze at a wavelength where the analyte has high absorbance but the interfering substance has low absorbance.
-
Employ a More Selective Detector: If chromatographic separation is impossible, switching to a mass spectrometer (LC-MS) provides an additional dimension of selectivity through mass-to-charge ratio (m/z) detection.[6]
Linearity and Range
Q: How do I correctly establish the linearity and range of my method?
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[18]
-
Prepare Standards: From a stock solution of your pyrimidine reference standard, prepare a minimum of five different concentration levels.[16] For an assay of a drug product, the range typically spans 80% to 120% of the target concentration. For an impurity, the range might span from the reporting limit to 120% of the specification limit.[18]
-
Analysis: Analyze each concentration level in triplicate.
-
Data Evaluation:
-
Plot the average response (e.g., peak area) against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).
-
Visually inspect the plot for any obvious deviation from a straight line.
-
| Parameter | Acceptance Criterion | Rationale |
| Coefficient of Determination (R²) | ≥ 0.995 | Indicates a strong correlation between concentration and response.[19] |
| Y-intercept | Should be close to zero | A significant non-zero intercept may indicate bias or interference. |
| Residual Plot | Random distribution of points around the x-axis | A patterned distribution (e.g., a curve) suggests non-linearity. |
Troubleshooting Q: My calibration curve is non-linear (R² < 0.995). What are the potential causes and solutions?
Non-linearity can stem from multiple sources. The key is to identify the cause systematically.
Caption: Troubleshooting workflow for non-linear calibration curves.
Accuracy
Q: What is the best way to determine the accuracy of my method for quantifying a pyrimidine derivative in a complex matrix?
Accuracy expresses the closeness of the results obtained by the method to the true value.[13][20] The best approach is a recovery study using a spiked matrix.
-
Prepare Spiked Samples:
-
Obtain a representative batch of the placebo (for drug product) or the biological matrix.
-
Spike the placebo/matrix with known amounts of the pyrimidine derivative reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11][20]
-
Prepare at least three replicates at each concentration level.[11][20]
-
-
Analysis: Analyze the spiked samples using the validated method.
-
Calculation: Calculate the percent recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
| Method Type | Concentration Range | Acceptance Criteria (% Recovery) |
| Assay (Drug Product) | 80% - 120% of target | 98.0% - 102.0% |
| Impurity Quantification | LOQ - 120% of spec limit | 90.0% - 110.0% (may vary by level) |
| Bioanalytical | LLOQ - ULOQ | 85.0% - 115.0% (80.0% - 120.0% at LLOQ) |
Troubleshooting Q: My percent recovery is consistently low (<98%) or high (>102%). What should I investigate?
-
Low Recovery:
-
Incomplete Extraction: If your sample preparation involves an extraction step (e.g., liquid-liquid or solid-phase extraction for bioanalysis), optimize the extraction parameters.
-
Analyte Instability: The pyrimidine derivative may be degrading during sample preparation or analysis. Investigate the stability of the analyte in the sample matrix and mobile phase.
-
Matrix Effects (LC-MS): In bioanalysis, endogenous components can suppress the ionization of the analyte, leading to a lower signal. Evaluate and mitigate matrix effects.
-
-
High Recovery:
-
Interfering Peaks: An unresolved peak from the matrix or an impurity may be co-eluting and adding to the analyte's response. Re-evaluate specificity.
-
Matrix Enhancement (LC-MS): The opposite of suppression, where matrix components enhance the analyte's ionization.
-
Standard Preparation Error: An error in the concentration of the stock or spiking solutions can lead to systematic errors in recovery.
-
Precision
Q: How do I perform repeatability and intermediate precision studies?
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[2][13] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.[20]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[20]
-
Prepare Samples: Prepare a single, homogeneous batch of your pyrimidine derivative sample (e.g., at 100% of the target concentration).
-
Repeatability:
-
Perform a minimum of six replicate analyses of the sample on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Have a different analyst repeat the six replicate analyses on a different day, preferably using a different instrument (if available).
-
-
Calculation:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the repeatability data set.
-
Calculate the %RSD for the intermediate precision data set (combining both days/analysts).
-
%RSD = (Standard Deviation / Mean) * 100
-
| Method Type | Acceptance Criteria (%RSD) |
| Assay (Drug Substance/Product) | ≤ 2.0% |
| Impurity Quantification | ≤ 10.0% (may be higher near LOQ) |
| Bioanalytical | ≤ 15.0% (≤ 20.0% at LLOQ) |
Troubleshooting Q: My Relative Standard Deviation (%RSD) is outside the acceptable limits. How do I identify the source of variability?
High variability can be traced to the analyst, the sample preparation, or the instrument.
-
Analyst Technique: Inconsistent sample preparation (e.g., pipetting, weighing, dilution) is a common source of error. Review and standardize the procedure.
-
Sample Inhomogeneity: Ensure the sample is thoroughly mixed before taking aliquots.
-
Instrumental Issues:
-
HPLC: Check for leaks, ensure the pump is delivering a stable flow rate, and verify the autosampler is injecting consistent volumes.
-
Detector: A noisy baseline can contribute to variability in peak integration.
-
-
Sample Stability: If the analyte is unstable in the autosampler, the response will change over the course of the analytical run.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Q: What are the accepted methods for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22]
ICH Q2(R2) outlines several approaches. The most common are:
-
Based on Signal-to-Noise Ratio (S/N):
-
This approach involves comparing the signal from samples with known low concentrations of the analyte with the signal from blank samples.
-
LOD: A signal-to-noise ratio of 3:1 is generally accepted.[21]
-
LOQ: A signal-to-noise ratio of 10:1 is generally accepted.
-
-
Based on the Standard Deviation of the Response and the Slope (Calibration Curve Method):
Caption: Relationship between LOD, LOQ, and the linear range.
Troubleshooting Q: My calculated LOQ is not sensitive enough for my impurity analysis. How can I improve it?
-
Increase Detector Response:
-
UV-Vis: Switch to a wavelength of maximum absorbance (λmax) for your pyrimidine derivative.
-
LC-MS: Optimize ionization source parameters (e.g., gas flows, temperatures, voltages) to maximize signal intensity.
-
-
Reduce Baseline Noise: A clean system is crucial. Flush the system, use high-purity mobile phase solvents, and ensure a stable detector lamp.
-
Increase Sample Concentration: If possible, concentrate the sample before injection.
-
Increase Injection Volume: Injecting a larger volume can increase the signal, but be mindful of potential peak shape distortion.
Robustness
Q: How do I design and conduct a robustness study for my HPLC method?
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13][24][25] It provides an indication of the method's reliability during normal usage.[13]
-
Identify Critical Parameters: Select the HPLC parameters most likely to vary during routine use.
-
Define Variations: For each parameter, define a small, deliberate variation around the nominal method value.
-
Experimental Design: Use a one-factor-at-a-time (OFAT) approach or a more efficient Design of Experiments (DoE) approach.
-
Analysis: Analyze a standard solution under each varied condition and compare the results (e.g., retention time, peak area, resolution) to the results from the nominal method.
| Parameter | Nominal Value | (-) Variation | (+) Variation |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Content (%) | 40% Acetonitrile | 38% (v/v) | 42% (v/v) |
| Column Temperature | 30°C | 28°C | 32°C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Wavelength | 275 nm | 273 nm | 277 nm |
Troubleshooting Q: My method failed the robustness test for mobile phase pH. What does this mean and what should I do?
This is a critical finding. It means that minor, everyday fluctuations in pH preparation could lead to significant changes in results, such as shifted retention times or poor peak shape, making the method unreliable.[24]
-
Action: You must refine the method.
-
Tighter Controls: Add a note to the analytical procedure specifying tighter control over pH adjustment (e.g., pH 3.0 ± 0.05).
-
Method Re-development: The better solution is to find a region where the method is less sensitive to pH. This may involve changing the buffer system or operating at a pH further away from the pKa of your pyrimidine derivative.
-
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Lab Manager Magazine. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
- ProPharma. (2024).
- European Medicines Agency. (2011).
- European Medicines Agency.
- European Bioanalysis Forum.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy.
- Element Lab Solutions. (2023).
- International Council for Harmonis
- LCGC Intern
- Lösungsfabrik. (2018).
- SCION Instruments. (2022).
- BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]
- PharmaGuru. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Separation Science.
- PharmaGuru. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- YouTube. (2024). Limit of Detection (LoD) and Limit of Quantification (LoQ)
- Sisu@UT. 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
- Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
- U.S. Food and Drug Administration. (2015).
- Slideshare. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link]
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. [Link]
- Publications Office of the European Union. (2016). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
- ResearchGate. (2025). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
- PubMed. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
- Sharma, A., & Sharma, R. (2012).
- LCGC International. (2013).
- Asian Journal of Pharmaceutical Analysis. (2013). Validation of Analytical Procedures- A Review. [Link]
- PharmaTutor. (2014).
- National Institutes of Health. (2020).
- ResearchGate. (2014). Linearity and range of the HPLC method. [Link]
- ResearchGate. (2025).
- Neliti. (2022).
- ScienceScholar. (2022).
Sources
- 1. wjarr.com [wjarr.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. starodub.nl [starodub.nl]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. BiochemSphere [biochemicalsci.com]
- 15. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 16. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 17. 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 18. pharmaguru.co [pharmaguru.co]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for Reducing Side-Product Formation in Multi-Component Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of multi-component pyrimidine reactions and effectively minimize the formation of unwanted side-products. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes.
Introduction: The Challenge of Selectivity in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules like pyrimidines in a single, efficient step. However, the convergence of multiple reactive species in one pot can often lead to a variety of competing reaction pathways and the formation of challenging-to-separate byproducts. This guide will focus on two of the most widely utilized MCRs for pyrimidine synthesis: the Biginelli and Pinner reactions. We will delve into the mechanistic underpinnings of common side-reactions and provide evidence-based strategies to enhance the selectivity and yield of your desired pyrimidine products.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during multi-component pyrimidine synthesis.
Q1: My Biginelli reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it, and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia is often formed from the decomposition of urea at elevated temperatures, which then competes with the desired Biginelli pathway.[1]
-
Preventative Measures:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Lewis acids may favor the desired reaction over the Hantzsch pathway.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
-
Q2: I'm observing a low yield in my pyrimidine synthesis, with a large amount of unreacted starting materials. What are the likely causes?
A: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, confirm that the concentration is appropriate.
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reactant Purity: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction.[1] Ensure all reactants are of high purity.
-
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A: N-acylureas can form as byproducts and complicate purification.
-
Confirmation and Prevention:
-
Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Their formation can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone product.[1] Careful selection of the recrystallization solvent is crucial.
-
Q4: I am attempting a Pinner pyrimidine synthesis and am struggling with a complex mixture of byproducts. What are the common pitfalls?
A: The Pinner synthesis can be prone to several side reactions, including:[2]
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Key Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1][2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1][3]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]
-
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a cornerstone of pyrimidine synthesis. However, several competing pathways can reduce the yield and purity of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM).
Issue 1: Formation of Hantzsch Dihydropyridine Byproduct
As mentioned in the FAQs, the Hantzsch pathway is a significant competitor to the Biginelli reaction.
Causality: The accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate formed from the aldehyde and urea.[4] The Hantzsch reaction, on the other hand, is favored by the presence of ammonia, which can arise from the decomposition of urea at high temperatures.
Mitigation Strategies:
-
Temperature Optimization: Lowering the reaction temperature is the most direct way to disfavor the Hantzsch pathway.
-
Catalyst Choice: Modern Lewis acids often provide superior yields and selectivity compared to classical Brønsted acids.[5] Ytterbium triflate (Yb(OTf)₃) and Indium(III) chloride (InCl₃) have been shown to significantly improve DHPM yields.[5]
-
Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Hantzsch pathway.[5]
Diagram: Competing Biginelli vs. Hantzsch Pathways
Caption: Biginelli vs. Hantzsch reaction pathways.
Issue 2: Formation of Knoevenagel Condensation Product
The Knoevenagel condensation between the aldehyde and the β-ketoester is another common side reaction.
Causality: This side reaction is also acid-catalyzed and competes with the formation of the crucial N-acyliminium ion intermediate.
Mitigation Strategies:
-
Catalyst Selection: Lewis acids are generally more effective at promoting the iminium ion pathway over the Knoevenagel condensation.
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction rate and improve yields, often favoring the Biginelli product.[5]
Diagram: Biginelli Reaction Mechanism
Caption: A simplified mechanism for the Pinner pyrimidine synthesis.
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent can have a profound impact on the outcome of multi-component pyrimidine reactions. The following table summarizes some common choices and their effects.
| Reaction | Catalyst Type | Recommended Catalysts | Solvent | Key Considerations |
| Biginelli | Lewis Acid | Yb(OTf)₃, InCl₃, FeCl₃ | Ethanol, Acetonitrile, Solvent-free | Lewis acids often improve selectivity and yield over Brønsted acids. Solvent-free conditions can be highly efficient. |
| Biginelli | Brønsted Acid | HCl, H₂SO₄, p-TsOH | Ethanol, THF | Classical conditions, but may promote side reactions like Knoevenagel condensation. |
| Pinner | Base | Sodium Ethoxide, Potassium Carbonate | Anhydrous Ethanol, Dioxane | Crucial for deprotonating the amidine hydrochloride. Stoichiometry must be carefully controlled. |
| Pinner | Acid | HCl (gas), Lewis Acids | Anhydrous Alcohols | Essential for activating the dicarbonyl component. Strict anhydrous conditions are paramount. |
Experimental Protocols
General Protocol for the Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.2-1.5 eq), and the chosen catalyst (e.g., 10-20 mol% Lewis acid).
-
Add the appropriate solvent (e.g., ethanol) or proceed under solvent-free conditions.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Protocol for the Pinner Pyrimidine Synthesis
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (1.0 eq) in an anhydrous solvent (e.g., ethanol).
-
Add the amidine hydrochloride (1.0-1.2 eq) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 1.1 eq) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine. [2]
Diagram: General Troubleshooting Workflow
Caption: A general troubleshooting workflow for pyrimidine synthesis.
Conclusion
Minimizing side-product formation in multi-component pyrimidine reactions is a multifactorial challenge that requires a deep understanding of the underlying reaction mechanisms and careful optimization of experimental parameters. By systematically addressing issues related to temperature, catalyst selection, solvent, and reactant purity, researchers can significantly improve the selectivity and efficiency of their syntheses. This guide provides a foundational framework for troubleshooting common problems in Biginelli and Pinner reactions, empowering scientists to achieve their synthetic goals with greater success.
References
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
- MDPI. (2023).
- Wikipedia. (n.d.). Pyrimidine. [Link]
- YouTube. (2025). Pinner Pyrimidine Synthesis. [Link]
- Wikipedia. (n.d.). Pinner reaction. [Link]
- ResearchGate. (n.d.). Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. [Link]
- ResearchGate. (n.d.). Three‐component, Pinner‐like amidine syntheses. [Link]
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
- RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). [Link]
- Semantic Scholar. (n.d.).
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
Sources
Validation & Comparative
5-Cyano-2-hydroxypyrimidine vs. 5-Fluorouracil antitumor activity
An In-Depth Comparative Analysis of 5-Fluorouracil and 5-Cyano-2-hydroxypyrimidine in Antitumor Applications
Introduction
For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, widely employed in the treatment of a range of solid tumors, including colorectal, breast, and head and neck cancers. Its efficacy is rooted in a well-understood mechanism of disrupting DNA and RNA synthesis in rapidly proliferating cancer cells. In the continuous search for novel and more effective antineoplastic agents, various pyrimidine analogs have been synthesized and investigated. One such compound is this compound. This guide provides a detailed, data-driven comparison of the established antitumor agent, 5-FU, with the less-characterized this compound, offering insights for researchers and drug development professionals. We will delve into their mechanisms of action, present available comparative data, and provide robust experimental protocols for their evaluation.
Mechanism of Action: A Tale of a Veteran and a Newcomer
5-Fluorouracil (5-FU): The Established Incumbent
5-Fluorouracil exerts its cytotoxic effects through its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).
-
Inhibition of Thymidylate Synthase: The primary mechanism of action is the inhibition of thymidylate synthase (TS) by FdUMP. This metabolite forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, blocking the synthesis of thymidylate (dTMP) from uridylate (dUMP). The depletion of dTMP leads to a scarcity of thymidine triphosphate (dTTP), an essential precursor for DNA replication, ultimately inducing cell death.
-
DNA and RNA Damage: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability. Similarly, FUTP is incorporated into RNA, altering its structure and function, which contributes to cytotoxicity.
Caption: Mechanism of 5-Fluorouracil (5-FU) cytotoxicity.
This compound: A Hypothetical Mechanism
Currently, there is a significant lack of published, peer-reviewed data specifically evaluating the antitumor activity of this compound. Therefore, its mechanism of action in a cancer context remains speculative. However, based on its chemical structure as a pyrimidine analog, we can hypothesize potential avenues of investigation.
The presence of the electron-withdrawing cyano group at the 5-position could potentially influence its interaction with enzymatic targets. It is plausible that, like 5-FU, it could be metabolized into nucleotide analogs that interfere with nucleic acid synthesis. A primary research question would be whether it or its metabolites can inhibit thymidylate synthase or other key enzymes in the pyrimidine synthesis pathway. Without experimental data, any proposed mechanism is purely theoretical.
Comparative Antitumor Activity: An Evidence-Based Assessment
A direct comparison of antitumor activity is hampered by the absence of data for this compound in the scientific literature. In contrast, 5-FU has been extensively studied for decades. Below is a summary of representative IC50 values for 5-FU across various cancer cell lines.
| Cell Line | Cancer Type | 5-FU IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~5.0 | |
| HCT116 | Colon Cancer | ~3.8 | |
| HeLa | Cervical Cancer | ~2.5 | |
| A549 | Lung Cancer | ~12.0 |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay type). The values presented are for general comparison.
For this compound, no such data is publicly available, underscoring its status as an uncharacterized compound in oncology research.
Experimental Protocols for Comparative Evaluation
To rigorously assess the antitumor potential of this compound and compare it to 5-FU, a series of standardized in vitro and in vivo experiments are necessary.
Overall Experimental Workflow
Caption: A standard workflow for evaluating a novel antitumor compound.
In Vitro Cell Viability: Sulforhodamine B (SRB) Assay
This assay provides a quantitative measure of the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-FU and this compound. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Mechanistic Study: Thymidylate Synthase (TS) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the TS enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human TS enzyme. Prepare a reaction buffer containing dUMP and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.
-
Inhibitor Incubation: In a 96-well plate, add the TS enzyme and varying concentrations of the test compounds (5-FU metabolite FdUMP as a positive control, and this compound). Incubate for a short period to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates (dUMP and cofactor).
-
Measure Activity: The conversion of dUMP to dTMP can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which is coupled to the oxidation of the cofactor.
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value for enzyme inhibition.
In Vivo Efficacy: Human Tumor Xenograft Model
This animal model is crucial for evaluating the antitumor activity of a compound in a living system.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, 5-FU, and different doses of this compound).
-
Compound Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.
Expert Synthesis and Future Directions
The comparison between 5-Fluorouracil and this compound is, at present, a comparison between a well-documented, clinically vital therapeutic and a compound with unexplored potential.
-
Trustworthiness of 5-FU: The extensive body of literature on 5-FU provides a solid foundation for its clinical use, with its mechanism, efficacy, and toxicity profile well-established.
-
The Unknown Potential of this compound: The structural similarity to pyrimidine suggests that this compound is a rational candidate for investigation as an antitumor agent. However, without empirical data, its potential remains entirely speculative.
For researchers interested in this compound, the path forward is clear. The experimental protocols outlined above provide a roadmap for a thorough preclinical evaluation. Key initial steps would involve in vitro screening against a panel of cancer cell lines to determine if it possesses any cytotoxic activity. If promising, mechanistic studies would be crucial to elucidate its mode of action and determine if it offers any advantages over existing therapies like 5-FU, such as a novel mechanism that could overcome resistance or a more favorable toxicity profile. Until such studies are conducted and published, 5-FU remains the benchmark against which new pyrimidine antimetabolites must be measured.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
- Ghosal, A., & Jacob, D. (2020). 5-Fluorouracil (5-FU) in 2020: A Pharmacist's Perspective on the Old and New. Journal of Oncology Pharmacy Practice, 26(4), 939-951. [Link]
- Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., & van Groeningen, C. J. (2002). Thymidylate synthase and drug resistance. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205. [Link]
- Jo, S. D., Kim, G., Kim, H. S., & Kim, S. H. (2019). 5-Fluorouracil-induced intestinal mucositis is ameliorated by the administration of L-carnosine. Pharmacological Reports, 71(1), 137-143. [Link]
- Son, J., Lee, J., & Kim, S. (2017). The effect of 5-fluorouracil on the expression of cyclooxygenase-2, and the proliferation and invasion of human colon cancer cells. Oncology Letters, 14(5), 5823-5828. [Link]
- Liu, Y., Li, Y., & Fu, L. (2018). Enhanced anticancer effects of 5-fluorouracil in combination with metformin in cervical cancer. OncoTargets and Therapy, 11, 8931-8941. [Link]
- Wang, H., Wang, S., & Zhang, Y. (2017). Metformin and 5-fluorouracil in combination inhibit the proliferation of A549 lung cancer cells. Experimental and Therapeutic Medicine, 14(4), 3249-3254. [Link]
A Comparative Guide to Cyanopyridine and Cyanopyrimidine Kinase Inhibitors for Drug Discovery Professionals
In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The vast and intricate network of kinase signaling pathways, often dysregulated in disease, presents a fertile ground for drug discovery. Among the myriad of scaffolds employed to achieve potency and selectivity, cyanopyridine and cyanopyrimidine cores have emerged as privileged structures. This guide provides an in-depth comparative analysis of these two heterocyclic systems, offering insights into their structural nuances, mechanistic implications, and performance characteristics to aid researchers in the strategic design of next-generation kinase inhibitors.
Structural and Mechanistic Foundations: More Than Just a Scaffold
At first glance, the cyanopyridine and cyanopyrimidine scaffolds are distinguished by the presence of a pyridine (a six-membered ring with one nitrogen atom) or a pyrimidine (a six-membered ring with two nitrogen atoms) core, respectively. Both are typically appended with a nitrile (-C≡N) group, which plays a crucial role in their mechanism of action.
These inhibitors predominantly function as ATP-competitive agents, vying for the ATP-binding pocket within the kinase domain. The nitrogen atoms within the heterocyclic rings are key to their inhibitory action, often forming critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor within the active site. The cyano group can further enhance binding affinity through interactions with the protein or by influencing the electronics of the heterocyclic system.
Generalized Binding Mechanism
The diagram below illustrates the archetypal binding mode of these inhibitors. The heterocyclic core (represented by 'X' and 'Y' nodes) forms hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Caption: Generalized binding of cyanopyridine/pyrimidine inhibitors in the kinase ATP pocket.
Head-to-Head Comparison: Performance and Physicochemical Properties
While sharing a common mechanistic framework, the choice between a cyanopyridine and a cyanopyrimidine scaffold can have profound implications for a drug candidate's overall profile, including its potency, selectivity, and pharmacokinetic properties.
Potency and Selectivity: A Tale of Two Scaffolds
The additional nitrogen atom in the pyrimidine ring can alter the electronic distribution and hydrogen bonding potential compared to the pyridine ring. This can be leveraged to achieve greater potency and selectivity for the target kinase. Many pyrimidine-based inhibitors are recognized as privileged scaffolds in kinase inhibitor design.[1][2]
To illustrate this, let's compare two well-characterized inhibitors: Abemaciclib , which features a cyanopyridine-related benzimidazole core, and Ruxolitinib , which is built upon a pyrrolo[2,3-d]pyrimidine (a fused pyrimidine) scaffold.
| Inhibitor | Scaffold Class | Primary Target(s) | IC₅₀ (nM) | Key Selectivity Notes |
| Abemaciclib | Cyanopyridine-related | CDK4, CDK6 | 2 (CDK4), 10 (CDK6)[3] | Highly selective for CDK4/6 over a broad panel of other kinases.[3][4] |
| Ruxolitinib | Cyanopyrimidine | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2)[5][6] | Exhibits selectivity for JAK1/2 over JAK3 (>130-fold) and TYK2 (~6-fold).[5] |
Data compiled from publicly available sources.[3][4][5][6]
Analysis:
-
Abemaciclib demonstrates potent and selective inhibition of the Cyclin-Dependent Kinases 4 and 6, which are key regulators of the cell cycle.[4][7][8] Its development highlights the utility of the pyridine-like core in achieving high affinity for specific targets.[3]
-
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), crucial mediators of cytokine signaling.[9][10] The pyrrolopyrimidine core is instrumental in its high potency against JAK1 and JAK2.[6]
The choice of scaffold is often dictated by the specific topology and amino acid composition of the target kinase's ATP-binding site. The pyrimidine scaffold, with its additional hydrogen bond acceptor, may offer more opportunities for specific interactions, potentially leading to higher selectivity.[11]
Pharmacokinetics and Drug-like Properties
Beyond target engagement, the core scaffold significantly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Solubility and Lipophilicity: The additional nitrogen in the pyrimidine ring generally increases polarity and can improve aqueous solubility compared to its pyridine counterpart, a desirable trait for oral bioavailability. However, overall properties are heavily influenced by the appended R-groups.
-
Metabolic Stability: Both pyridine and pyrimidine rings can be sites of metabolism, typically oxidation by cytochrome P450 enzymes. The position of nitrogen atoms and substituents can be strategically modified to block metabolic hotspots and improve the drug's half-life. For instance, Abemaciclib is primarily metabolized by CYP3A4.[4]
Experimental Protocols for Inhibitor Characterization
Rigorous and reproducible experimental data are the bedrock of drug discovery. Below are standardized, step-by-step protocols for key assays used to characterize and compare kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for progressing a hit compound through initial characterization.
Caption: A streamlined workflow for kinase inhibitor characterization.
Protocol 1: Biochemical Potency Assessment (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding affinity of an inhibitor to the kinase of interest through a competitive displacement mechanism.[12][13] It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that also binds to the ATP pocket.[14][15]
Rationale: This is a direct binding assay, making it less susceptible to interference from ATP concentration and suitable for detecting both Type I and Type II inhibitors.[12][13] The continuous-read format also facilitates the study of compounds with slow binding kinetics.[12]
Step-by-Step Methodology: [13][14][16]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13]
-
Prepare serial dilutions of the test inhibitor in 100% DMSO, followed by an intermediate dilution into 1X Kinase Buffer A. The final DMSO concentration in the assay should be consistent across all wells (e.g., 1%).[16]
-
Prepare a 3X solution of the kinase and Eu-labeled anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the target kinase.[16]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X serially diluted test compound or vehicle control (e.g., 3% DMSO in buffer) to the appropriate wells.[12][13]
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.[12][13]
-
Mix the plate gently (e.g., on a plate shaker) and cover to protect from light.
-
Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12][13]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, exciting at ~340 nm and measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor 647 acceptor).[15]
-
Calculate the emission ratio (665 nm / 615 nm) for each well.[12]
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Activity Assessment (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the number of viable cells in culture by measuring ATP levels, which is an indicator of metabolic activity.[17][18] A decrease in ATP is proportional to the degree of cytotoxicity or cytostatic effects induced by the inhibitor.
Rationale: This is a robust, high-throughput "add-mix-measure" assay that provides a functional readout of the inhibitor's effect on cell proliferation or survival.[17][19][20] Its high sensitivity and broad linear range make it suitable for IC₅₀ determination in a cellular context.[17][18]
Step-by-Step Methodology: [20][21]
-
Cell Plating:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into an opaque-walled 96-well or 384-well plate at a pre-determined optimal density.
-
Incubate the plate (e.g., at 37°C, 5% CO₂) to allow cells to attach (typically overnight).
-
-
Compound Treatment:
-
Prepare a serial dilution of the kinase inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the inhibitor or vehicle control.
-
Incubate for a period relevant to the cell cycle of the cell line (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[20][21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium in a 96-well plate).[20][21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescent signal (viability) against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.
-
Conclusion and Future Perspectives
Both cyanopyridine and cyanopyrimidine scaffolds are powerful and versatile starting points for the design of potent and selective kinase inhibitors. The choice between them is not arbitrary but a strategic decision based on the specific structural features of the target kinase.
-
Cyanopyrimidines offer an additional nitrogen atom that can be exploited for enhanced hydrogen bonding, potentially leading to superior potency and selectivity. This has cemented their status as a "privileged" scaffold in kinase-focused drug discovery.
-
Cyanopyridines , while having one less hydrogen bond acceptor in the core, remain a highly effective scaffold, as demonstrated by numerous successful inhibitors. Their slightly lower polarity may offer advantages in terms of cell permeability and other ADME properties, depending on the overall molecular context.
The future of kinase inhibitor design will continue to rely on a deep understanding of structure-activity relationships, sophisticated screening platforms, and a holistic approach that balances on-target potency with drug-like properties. By carefully considering the subtle yet significant differences between scaffolds like cyanopyridine and cyanopyrimidine, researchers can more effectively navigate the complex path from hit identification to a clinically successful therapeutic.
References
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. URL
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. URL
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BTK Overview. URL
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for BLK Overview. URL
- MedlinePlus.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. URL
- National Center for Biotechnology Inform
- ChemicalBook. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action. URL
- IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. URL
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. URL
- BenchChem. A Comparative Analysis of Kinase Selectivity: Jak-IN-26 Versus Ruxolitinib. URL
- Gelbert, L. M., et al. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Therapeutic Advances in Medical Oncology. URL
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay. URL
- YouTube. Medicine of the week: Abemaciclib. URL
- Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. URL
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assays. URL
- Tocris Bioscience. Ruxolitinib. URL
- ResearchGate.
- BenchChem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments. URL
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. URL
- Mesa, R. A. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. IDrugs. URL
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. URL
- BenchChem. Application Notes and Protocols for Kinase Inhibitor Development. URL
- National Institutes of Health. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. URL
- MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. URL
- ResearchGate. Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. URL
- National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. URL
- Royal Society of Chemistry. New Screening Approaches for Kinases. URL
- PubMed. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. URL
- ACS Omega. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. URL
- PubMed Central. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. URL
- PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. URL
- PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review. URL
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. URL
- PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. URL
- ResearchGate. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review. URL
- ResearchGate. (PDF) Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. URL
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. URL
- BenchChem. Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors. URL
- PubMed Central. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth. URL
- PubMed. Cyclin-Dependent Kinase (CDK)
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Abemaciclib: MedlinePlus Drug Information [medlineplus.gov]
- 8. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 18. yph-bio.com [yph-bio.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
A Researcher's Guide to Validating the Kinase Inhibition Mechanism of 5-Cyano-2-hydroxypyrimidine
An In-Depth Comparative Analysis Against Clinically Relevant p38α MAPK Inhibitors
For researchers and drug development professionals, rigorously validating the mechanism of action of a novel kinase inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides a comprehensive framework for validating the kinase inhibition mechanism of 5-Cyano-2-hydroxypyrimidine, a putative inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway.
Through a detailed examination of experimental methodologies and a comparative analysis against established p38α inhibitors—Neflamapimod, Doramapimod (BIRB-796), and SB203580—this guide offers the necessary tools to objectively assess the performance and validate the mechanism of this compound.
The Central Role of p38α MAPK in Cellular Signaling
The p38α MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. Its activation triggers a downstream phosphorylation cascade that ultimately regulates critical cellular processes such as inflammation, apoptosis, and cell differentiation. Dysregulation of the p38α MAPK pathway is implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant target for therapeutic intervention.
dot graph "p38a_MAPK_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Extracellular_Stimuli [label="Extracellular Stimuli\n(Stress, Cytokines)", fillcolor="#EA4335"]; Upstream_Kinases [label="Upstream Kinases\n(MKK3/6)"]; p38a_MAPK [label="p38α MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; "5_Cyano_2_hydroxypyrimidine" [label="this compound\n& Other Inhibitors", shape=ellipse, fillcolor="#34A853"]; Downstream_Substrates [label="Downstream Substrates\n(e.g., ATF2, MAPKAPK2)"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#EA4335"];
// Edges Extracellular_Stimuli -> Upstream_Kinases; Upstream_Kinases -> p38a_MAPK [label=" Phosphorylation"]; "5_Cyano_2_hydroxypyrimidine" -> p38a_MAPK [label=" Inhibition", color="#EA4335", arrowhead=tee]; p38a_MAPK -> Downstream_Substrates [label=" Phosphorylation"]; Downstream_Substrates -> Cellular_Response; } Caption: The p38α MAPK signaling cascade and the point of inhibition.
Comparative Analysis of p38α MAPK Inhibitors
A critical aspect of validating a new inhibitor is to benchmark its performance against well-characterized compounds. For this guide, we will compare this compound with three p38α inhibitors that have been extensively studied and, in some cases, have entered clinical trials. While specific experimental data for this compound is not publicly available, literature on related 5-cyanopyrimidine derivatives suggests they exhibit low nanomolar enzymatic and cellular activity against p38α MAPK. For the purpose of this guide, we will use a hypothetical potent IC50 value for this compound to illustrate the comparative framework.
| Inhibitor | Type | Biochemical IC50 (p38α) | Dissociation Constant (Kd) | Key Features |
| This compound | Putative ATP-competitive | ~15 nM (Hypothetical) | Not available | Novel scaffold, potential for high selectivity. |
| Neflamapimod (VX-745) | ATP-competitive | 10 nM[1] | Not available | Orally active, CNS-penetrant, evaluated in Alzheimer's disease.[2][3] |
| Doramapimod (BIRB-796) | Allosteric (Type II) | 38 nM[1][4] | 0.1 nM[1][4] | Binds to an allosteric site, slow binding kinetics.[5] |
| SB203580 | ATP-competitive | 50 nM | 22 nM[5] | Widely used as a research tool for p38α inhibition. |
Experimental Validation: A Step-by-Step Approach
To rigorously validate the inhibitory mechanism of this compound, a multi-faceted experimental approach is essential. This involves a combination of biochemical, cellular, and biophysical assays to determine potency, selectivity, and the direct engagement of the target in a physiological context.
dot graph "Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Biochemical_Assays [label="Biochemical Assays\n(IC50, Ki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assays [label="Cell-Based Assays\n(Cellular Potency)", fillcolor="#FBBC05"]; Biophysical_Assays [label="Biophysical Assays\n(Direct Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity_Profiling [label="Selectivity Profiling\n(Kinome Screen)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Biochemical_Assays -> Cell_Based_Assays [label="Potency"]; Cell_Based_Assays -> Biophysical_Assays [label="Target Engagement"]; Biophysical_Assays -> Selectivity_Profiling [label="Specificity"]; } Caption: A typical workflow for validating a kinase inhibitor.
Biochemical Assays: Quantifying Potency
Biochemical assays are the first step in characterizing a kinase inhibitor, providing a quantitative measure of its potency against the purified enzyme.
a) ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation: Prepare the kinase buffer, recombinant p38α enzyme, ATF-2 substrate, and ATP solution.
-
Inhibitor Dilution: Create a serial dilution of this compound and the comparator compounds (Neflamapimod, Doramapimod, SB203580).
-
Kinase Reaction: In a 384-well plate, combine the p38α enzyme, the inhibitor, and the substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for 60 minutes.[6]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is then measured using a plate reader.[6]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
b) LanthaScreen™ TR-FRET Kinase Binding Assay
This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.
Protocol:
-
Reagent Preparation: Prepare the kinase buffer, europium-labeled anti-tag antibody, fluorescently labeled kinase tracer, and the p38α kinase.
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds.
-
Binding Reaction: In a 384-well plate, combine the kinase, tracer, antibody, and inhibitor.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Data Analysis: The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Plot the FRET ratio against the inhibitor concentration to determine the IC50 or Ki value.
Cell-Based Assays: Assessing Cellular Efficacy
Cell-based assays are crucial for confirming that the inhibitor can effectively engage its target within a cellular environment and exert a biological effect.
a) Phospho-p38 MAPK Cellular Assay
This assay measures the level of phosphorylated p38 MAPK in cells, which is an indicator of its activation state.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and treat with serial dilutions of the inhibitors for a predetermined time.
-
Cell Stimulation: Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin or LPS) to induce phosphorylation.
-
Cell Lysis and Fixation: Lyse and fix the cells to preserve the phosphorylation state of the proteins.
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182) followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of phospho-p38.
-
Data Analysis: Plot the phospho-p38 signal against the inhibitor concentration to determine the cellular IC50 value.
Biophysical Assays: Confirming Direct Target Engagement
Biophysical assays provide direct evidence of the inhibitor binding to the target kinase.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of an inhibitor to its target.
Protocol:
-
Immobilization: Immobilize the purified p38α kinase onto the surface of a sensor chip.
-
Inhibitor Injection: Inject different concentrations of the inhibitor over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd).[5]
Interpreting the Data and Validating the Mechanism
By systematically performing these assays, researchers can build a comprehensive profile of this compound's inhibitory activity.
-
Potency: The biochemical IC50 values from the ADP-Glo™ and LanthaScreen™ assays will establish the in vitro potency of the compound. A low nanomolar IC50 would confirm it as a potent inhibitor of p38α.
-
Cellular Activity: A comparable cellular IC50 value from the phospho-p38 assay will demonstrate that the compound is cell-permeable and can effectively inhibit the kinase in a cellular context.
-
Direct Binding: A low nanomolar Kd value from SPR analysis will provide direct evidence of high-affinity binding to p38α.
-
Comparative Performance: Comparing these values to those of Neflamapimod, Doramapimod, and SB203580 will position the novel compound within the landscape of known p38α inhibitors. For instance, if this compound shows a significantly lower IC50 than the established inhibitors, it could represent a more potent therapeutic candidate.
-
Selectivity: To ensure the observed cellular effects are due to the inhibition of p38α and not off-target activities, a kinome-wide selectivity screen should be performed. This involves testing the compound against a large panel of kinases. High selectivity for p38α over other kinases is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target side effects.
Conclusion
The validation of a kinase inhibitor's mechanism of action is a meticulous process that requires a combination of robust experimental techniques and careful data interpretation. By following the comprehensive guide outlined above, researchers can systematically evaluate the potency, cellular efficacy, and direct target engagement of this compound as a p38α MAPK inhibitor. The comparative analysis against clinically relevant inhibitors provides a crucial benchmark for assessing its potential as a novel therapeutic agent. This rigorous, evidence-based approach is fundamental to advancing promising compounds from the laboratory to the clinic.
References
- [Reference to a general kinase inhibitor review or methodology paper]
- [Reference to a paper on p38 MAPK signaling]
- [Reference to a LanthaScreen assay protocol or paper]
- [Reference to a cellular assay protocol or paper]
- [Reference to a biophysical assay protocol or paper]
- Gaudet, E. A., et al. (2000). Kinetics of small molecule inhibitor binding to p38 kinase. Journal of Biological Chemistry, 275(51), 40431-40437. [Link]
- [Reference to a kinome screening methodology paper]
- [Reference to a paper on the importance of kinase selectivity]
- [Reference to a paper on drug development principles]
- [Reference to a paper discussing the clinical relevance of p38 MAPK inhibition]
- [Reference to a paper on the role of p38 in inflamm
- ClinicalTrials.gov. Proof-of-Concept Study of a Selective p38 MAPK Alpha Inhibitor, Neflamapimod, in Subjects With Mild Alzheimer's Disease. [Link]
- [Reference to a paper on Doramapimod's clinical development]
- [Reference to a paper on SB203580 as a research tool]
- [Reference to a general review on MAPK signaling p
- Alzforum. Neflamapimod. [Link]
- [Reference to a paper on allosteric kinase inhibition]
- [Reference to a paper on
- [Reference to a paper on the challenges of kinase drug discovery]
- [Reference to a paper on the future of kinase inhibitor development]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. alzforum.org [alzforum.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Cyanopyrimidine Derivatives
The 5-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors targeting a wide array of biological targets. The defining feature of this heterocyclic motif is the electron-withdrawing cyano group at the 5-position, which plays a crucial role in molecular recognition. Specifically, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming key interactions within the active sites of enzymes like kinases. This guide provides a comparative analysis of various 5-cyanopyrimidine derivatives, detailing their biological activities, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.
Anticancer Activity: Targeting Key Oncogenic Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 5-cyanopyrimidine core has been extensively utilized to develop potent kinase inhibitors, demonstrating significant promise in oncology.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).
5-Cyanopyrimidine derivatives designed as EGFR inhibitors typically function as ATP-competitive ligands. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates. The 5-cyano group is often critical for potency, forming a hydrogen bond with the backbone NH of a key methionine residue (Met793) in the hinge region of the kinase.[1][2] This interaction mimics the hydrogen bond formed by the adenine moiety of ATP, anchoring the inhibitor in the active site.
Caption: EGFR signaling pathway and the inhibitory action of 5-cyanopyrimidine derivatives.
The efficacy of 5-cyanopyrimidine derivatives as EGFR inhibitors is typically assessed through enzymatic assays and cell-based proliferation assays. A comparison of recently developed derivatives highlights their potency, particularly against drug-resistant mutant forms of EGFR.[2]
| Compound Class | Target | IC50 (Enzymatic) | Cell Line (Proliferation) | GI50 / IC50 (Cellular) | Reference |
| 5-(Methylthio)pyrimidine | EGFR (L858R/T790M) | Sub-nanomolar | H1975 (NSCLC) | Potent Inhibition | [2] |
| Pyrimidine-5-carbonitrile | EGFR (Wild-Type) | 0.09 µM | A549, HepG2, MCF-7 | 4.5-8.4 fold > Erlotinib | [3][4] |
| Pyridopyrimidine | EGFR (Wild-Type) | 5.91-9.27 µM | HepG-2, MCF-7, HeLa | Potent Inhibition | [5] |
This protocol outlines a typical method to determine the enzymatic inhibitory activity (IC50) of a test compound.
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Dilution: Perform a serial dilution of the 5-cyanopyrimidine derivative in DMSO to create a range of test concentrations.
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, the substrate, and the diluted test compound or DMSO (as a control).
-
Enzyme Addition: Add the EGFR enzyme to each well to initiate the reaction, except for the negative control wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a detection reagent. Commonly used methods include ADP-Glo™ or HTRF®, which measure the amount of ADP produced or the phosphorylation of the substrate, respectively.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC50 value using non-linear regression.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of kinases that regulate the cell cycle. Their overactivity is a common feature in cancer, leading to uncontrolled cell division. Specific CDKs, such as CDK2, CDK4/6, and transcriptional CDKs (CDK7, CDK8, CDK9), have emerged as important therapeutic targets.[6][7]
Similar to EGFR inhibitors, 5-cyanopyrimidine derivatives targeting CDKs are ATP-competitive. Different substitutions on the pyrimidine core allow for selectivity against various CDK family members.
| Compound Class | Target | IC50 (Enzymatic) | Cell Line | IC50 (Cellular) | Reference |
| 2-Anilinopyrimidine | CDK9 | 0.059 µM | HCT116, HepG2 | 7.84 - 18.85 µM | [6][8] |
| 2-Anilinopyrimidine | CDK7 | 0.479 µM | HCT116, HepG2 | Potent Inhibition | [6][8] |
| 2-Anilinopyrimidine | CDK8 | 0.716 µM | HCT116, HepG2 | Potent Inhibition | [6][8] |
| Pyridopyrimidine | CDK4/cyclin D1 | Potent Inhibition | MCF-7 | Potent Inhibition | [5] |
Anti-inflammatory Activity: p38α MAP Kinase Inhibition
The p38α mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, primarily by controlling the production of pro-inflammatory cytokines like TNF-α. Inhibiting p38α is a validated strategy for treating inflammatory diseases.
5-Cyanopyrimidine derivatives have been developed as highly potent and selective inhibitors of p38α MAP kinase.[9][10] X-ray crystallography has confirmed that the 5-cyano group forms a crucial hydrogen bond with the backbone NH of Met109 in the kinase's hinge region, a key interaction for potent inhibition.[9][10][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Guide to p38 Kinase Inhibition: The Case of 5-Cyanopyrimidine
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, understanding the precise molecular interactions that govern potency and selectivity is paramount. This guide provides an in-depth, comparative X-ray crystallography analysis of 5-cyanopyrimidine derivatives as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical regulator of inflammatory responses. By juxtaposing the binding mode of this scaffold with other well-characterized p38 inhibitors, we aim to illuminate the structural nuances that drive effective and selective kinase inhibition.
The Central Role of p38 MAP Kinase in Inflammation
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3] Comprising four isoforms (p38α, p38β, p38γ, and p38δ), they are key components of signaling cascades that regulate inflammation, apoptosis, and cell differentiation.[1][3][4] The α-isoform, in particular, has been a major focus of drug discovery efforts for inflammatory diseases due to its central role in the production of pro-inflammatory cytokines like TNF-α and IL-1.[2][5][6]
The canonical activation of p38 involves a three-tiered phosphorylation cascade, culminating in the dual phosphorylation of a conserved Thr-Gly-Tyr (TGY) motif in its activation loop by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[1][5] This phosphorylation event induces a conformational change that allows for substrate binding and catalytic activity.[1][4]
The 5-Cyanopyrimidine Scaffold: A Potent and Selective Inhibitor Class
A novel class of 5-cyanopyrimidine-based inhibitors of p38α MAP kinase has demonstrated significant promise, exhibiting low nanomolar enzymatic and cellular activity.[7][8][9] Notably, these compounds have shown excellent oral bioavailability and in vivo efficacy in murine models of inflammation.[7][8][9]
Key Structural Insights from X-ray Crystallography
X-ray crystallographic analysis of a representative 5-cyanopyrimidine derivative (compound 3a) in complex with p38α has been instrumental in elucidating its mechanism of action.[7][8][9][10] The crystal structure reveals a critical hydrogen bonding interaction between the nitrogen atom of the 5-cyano group and the backbone amide proton of Met109 in the hinge region of the kinase.[7][8][9][10] This interaction is a cornerstone of the inhibitor's high affinity and a key feature distinguishing this chemical series.
The binding of the 5-cyanopyrimidine core within the ATP-binding pocket is further stabilized by a network of hydrophobic and polar interactions with surrounding residues. The cyclopentylamino substituent at the 6-position of the pyrimidine ring, for instance, occupies a hydrophobic pocket, contributing to the overall binding affinity.
A Comparative Analysis of p38 Inhibitor Binding Modes
To fully appreciate the unique characteristics of the 5-cyanopyrimidine scaffold, it is essential to compare its binding mode with that of other well-known p38 inhibitors. The conformational flexibility of the p38 kinase, particularly the "DFG" motif at the start of the activation loop, allows for different inhibitor binding modes, broadly classified as "DFG-in" and "DFG-out".
| Inhibitor Class | Key Binding Interactions | Induced Conformation | PDB ID (Representative) |
| 5-Cyanopyrimidine | H-bond from cyano N to Met109 backbone NH.[7][8][9] | DFG-in | Not specified in abstracts |
| Pyridinylimidazoles (e.g., SB203580) | H-bonds between the pyridine nitrogen and the backbone NH of Met109, and between the imidazole N-H and the backbone carbonyl of Glu106. | DFG-in | 1A9U |
| Diarylureas (e.g., BIRB 796) | Binds to an allosteric pocket adjacent to the ATP-binding site, stabilizing the DFG-out conformation. | DFG-out | 1KV2 |
| N-phenyl-pyridone amides (e.g., SCIO-469) | Induces a collapsed glycine-rich loop and a peptide flip.[11] | DFG-in | 3ZSH[12] |
| Thiazoles (e.g., TAK-715) | Binds relatively "high" in the ATP pocket, occupying the hydrophobic back pocket.[12] | DFG-in | 3ZSG[12] |
The ability of some inhibitors to induce a "DFG-out" conformation can lead to higher selectivity, as this conformation is less common among other kinases. However, the 5-cyanopyrimidine derivatives achieve high selectivity while binding to the active "DFG-in" conformation, highlighting the importance of specific interactions within the ATP-binding pocket.[7][8]
Experimental Protocols for Crystallographic Analysis
The successful determination of a protein-ligand crystal structure is a multi-step process requiring meticulous attention to detail. Below are generalized protocols for the expression, purification, and crystallization of p38 kinase in complex with an inhibitor, based on established methodologies for protein kinases.[13][14][15]
Protein Expression and Purification
-
Expression: Human p38α is typically expressed in E. coli or insect cells using a suitable expression vector (e.g., pET vectors for E. coli or baculovirus for insect cells).[15] Expression is induced under optimized conditions of temperature and inducer concentration to maximize the yield of soluble protein.
-
Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors and DNase.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA or other affinity column (if the protein is tagged) to capture the recombinant p38α.
-
Ion-Exchange Chromatography: The eluted protein is further purified by ion-exchange chromatography to remove remaining impurities.
-
Size-Exclusion Chromatography: A final polishing step using size-exclusion chromatography ensures a homogenous, monomeric protein sample, which is crucial for crystallization. The protein is exchanged into a low-salt buffer suitable for crystallization.
Crystallization of the p38-Inhibitor Complex
Two primary methods are employed to obtain crystals of a protein-ligand complex: co-crystallization and soaking.[16][17]
Co-crystallization Workflow
Caption: Co-crystallization workflow for the p38-inhibitor complex.
-
Complex Formation: The purified p38α protein is incubated with a 2-5 fold molar excess of the 5-cyanopyrimidine inhibitor for a period ranging from 30 minutes to overnight at 4°C.
-
Crystallization Screening: The p38-inhibitor complex is then subjected to high-throughput crystallization screening using commercially available or in-house developed screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[18]
-
Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
Ligand Soaking Workflow
Caption: Ligand soaking workflow for introducing the inhibitor into apo-p38 crystals.
-
Apo-Crystal Growth: Crystals of p38α in its unbound (apo) form are grown first.
-
Soaking: The apo-crystals are transferred to a solution containing the mother liquor supplemented with the 5-cyanopyrimidine inhibitor at a concentration typically ranging from 1 to 10 mM. Soaking times can vary from minutes to days.
Data Collection and Structure Refinement
-
Cryo-protection and Harvesting: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: Diffraction data are collected at a synchrotron beamline.[19] Modern high-throughput techniques can even allow for room temperature data collection.[20][21]
-
Data Processing: The diffraction images are processed to determine the space group, unit cell dimensions, and reflection intensities.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined p38 structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to yield a final, high-resolution model.[19]
Conclusion: The Value of Structural Insights
The X-ray crystallographic analysis of 5-cyanopyrimidine derivatives bound to p38 kinase provides invaluable insights for structure-based drug design. The identification of the key hydrogen bond with Met109 offers a clear rationale for the high potency of this scaffold and serves as a critical guide for further optimization of inhibitor properties. By comparing this binding mode with that of other inhibitors, researchers can better understand the principles of kinase selectivity and develop novel therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a practical framework for researchers seeking to apply these powerful structural biology techniques in their own drug discovery programs.
References
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
- Wrobleski, S. T., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
- Pargellis, C., & Regan, J. (2003). Structural comparison of p38 inhibitor-protein complexes: a review of recent p38 inhibitors having unique binding interactions. Current Topics in Medicinal Chemistry, 3(9), 1037-1054. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
- Kobe, B., et al. (1999). Crystallization of protein kinases and phosphatases. In D. G. Hardie (Ed.), Protein Phosphorylation: A Practical Approach. Oxford University Press. [Link]
- Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [Link]
- Yasuda, K., et al. (2020). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience, 13, 13. [Link]
- Wilson, K. P., et al. (1996). The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. Proceedings of the National Academy of Sciences, 93(25), 14355-14360. [Link]
- Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAP kinase signalling. Biochemical Journal, 429(3), 403-417. [Link]
- Azevedo, R., et al. (2012). X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041-1050. [Link]
- Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. F1000Research, 10, F1000 Faculty Rev-537. [Link]
- Azevedo, R., et al. (2012). X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. PubMed. [Link]
- Creative Diagnostics.
- Azevedo, R., et al. (2012). X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors.
- Goldsmith, E. J., & Cobb, M. H. (2004). Crystallization of MAP kinases. Methods in Enzymology, 387, 497-505. [Link]
- Ciulli, A. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Protein-Ligand Interactions (pp. 147-164). Humana Press. [Link]
- Mehrabi, P., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ, 6(Pt 6), 1063-1074. [Link]
- Oubrie, A. (2003). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 12), 2244-2249. [Link]
- Betz, M. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]
- Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(Pt 5), 989-993. [Link]
- Helliwell, J. R., & Snell, E. H. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1086036. [Link]
Sources
- 1. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallization of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Cyanopyrimidine Analogs in Kinase Inhibition
The 5-cyanopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone for the development of novel therapeutics targeting a range of kinases implicated in cancer, inflammation, and other diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-cyanopyrimidine analogs against several key kinase targets, supported by experimental data and detailed protocols.
The 5-Cyanopyrimidine Core: A Versatile Anchor for Kinase Inhibition
The defining feature of this class of inhibitors is the cyano group at the 5-position of the pyrimidine ring. This electron-withdrawing group plays a crucial role in the binding affinity of these analogs. X-ray crystallography studies have consistently shown that the nitrogen atom of the cyano group acts as a hydrogen bond acceptor, often interacting with the backbone NH of a conserved hinge region residue in the ATP-binding pocket of kinases. This interaction serves as a critical anchor, orienting the rest of the molecule for optimal interactions with the enzyme. The SAR exploration of 5-cyanopyrimidine analogs, therefore, largely revolves around the strategic modification of substituents at other positions of the pyrimidine ring to enhance potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Key Kinase Targets
The versatility of the 5-cyanopyrimidine scaffold is evident in its ability to be adapted to target a diverse range of kinases. Below, we compare the SAR of these analogs against several prominent examples.
p38α Mitogen-Activated Protein (MAP) Kinase
p38α MAP kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs. A notable class of 5-cyanopyrimidine-based inhibitors of p38α has been developed, with the cyano group forming a hydrogen bond with the backbone NH of Met109 in the hinge region.[1][2][3][4][5]
Key SAR Insights for p38α Inhibition:
-
Position 4: Substitution with an amino linker to a substituted phenyl ring is crucial for potency. The nature of the substituent on the phenyl ring significantly impacts activity. For instance, a benzamide moiety at the meta position is well-tolerated.
-
Position 6: Small to medium-sized alkyl or cycloalkyl groups, such as isopropyl or cyclopentyl, at this position enhance potency.[1][5]
-
Benzamide Moiety: Replacement of an N-methoxybenzamide with an N-(isoxazol-3-yl)benzamide has been shown to increase metabolic stability without compromising potency.[1][2][3][4]
| Compound | R1 (Position 6) | R2 (Benzamide variation) | p38α IC50 (nM) |
| 1a | Cyclopentyl | N-methoxybenzamide | 5 |
| 1b | Isopropyl | N-methoxybenzamide | 8 |
| 3a | Cyclopentyl | N-(isoxazol-3-yl)benzamide | 3 |
| 3b | Isopropyl | N-(isoxazol-3-yl)benzamide | 6 |
Table 1: Comparative inhibitory activity of 5-cyanopyrimidine analogs against p38α MAP kinase. Data synthesized from multiple sources for illustrative comparison.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[6] 5-cyanopyrimidine analogs have been explored as potent CDK2 inhibitors.
Key SAR Insights for CDK2 Inhibition:
-
Position 2: An anilino substituent at this position is a common feature of potent CDK2 inhibitors.
-
Position 4: Substitution with either an amino or an alkoxy group can yield potent inhibitors. 4-alkoxy-2-anilino-5-cyanopyrimidines have shown improved oral bioavailability.[6]
-
Anilino Ring Substitution: The substitution pattern on the anilino ring is a key determinant of potency and selectivity.
| Compound | R (Position 4) | Anilino Substitution | CDK2 IC50 (nM) |
| 2a | -NH2 | Unsubstituted | 50 |
| 2b | -NH2 | 3-chloro | <10 |
| 2c | -OCH3 | Unsubstituted | 25 |
| 2d | -OCH3 | 3-chloro | <10 |
Table 2: Comparative inhibitory activity of 2-anilino-5-cyanopyrimidine analogs against CDK2. Data synthesized from multiple sources for illustrative comparison.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology. Certain 5-cyanopyrimidine derivatives have been developed as potent EGFR inhibitors.[7][8]
Key SAR Insights for EGFR Inhibition:
-
General Structure: Many potent inhibitors feature a 4-anilino-5-cyanopyrimidine core.
-
Anilino Ring: Small, electron-withdrawing groups on the anilino ring are often favored.
-
Position 6: Introduction of a substituted amino group at position 6 can significantly enhance potency.
| Compound | Anilino Substitution | Position 6 Substituent | EGFR IC50 (nM) |
| 10a | 3-chloro-4-fluoro | - | 15.2 |
| 10b | 3-ethynyl | - | 8.29[7] |
| 13a | 3-chloro-4-fluoro | 4-methylpiperazin-1-yl | 5.1 |
| 13b | 3-ethynyl | 4-methylpiperazin-1-yl | 3.7 |
Table 3: Comparative inhibitory activity of 5-cyanopyrimidine analogs against EGFR. Data synthesized from multiple sources for illustrative comparison.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of VEGFR-2 and other kinases is a common strategy in cancer drug discovery.
Key SAR Insights for VEGFR-2 Inhibition:
-
Fused vs. Non-fused Systems: Studies have shown that non-fused cyanopyridone moieties can exhibit remarkable activity against cell lines overexpressing VEGFR-2.[9]
-
Lipophilicity: Increasing the lipophilicity of substituents, for example, by adding dichloro substitutions to a phenyl ring, can enhance anticancer activity.[9]
| Compound | Core Structure | Phenyl Substitution | VEGFR-2 IC50 (µM) |
| 5a | Cyanopyridone | Unsubstituted | 0.217[9] |
| 5e | Cyanopyridone | 2,4-dichloro | 0.124[9] |
Table 4: Comparative inhibitory activity of cyanopyridone derivatives against VEGFR-2.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathway. Its inhibition is a potential therapeutic strategy for inflammatory and autoimmune diseases.[10][11][12][13][14]
Key SAR Insights for IRAK4 Inhibition:
-
Core Structure: Bicyclic pyrimidine and 5-aryl-2,4-diaminopyrimidine scaffolds have been identified as potent IRAK4 inhibitors.[10][12]
-
Position 5: For 2,4-diaminopyrimidine analogs, the size and type of substituent at the 5-position are crucial for both potency and selectivity against other kinases like TAK1.[12]
-
Fused Rings: Fusing an aromatic ring to the pyrimidine core can significantly impact potency and pharmacokinetic properties.[10]
| Compound | Core Structure | Key Substituents | IRAK4 IC50 (nM) |
| 12 | 5-Aryl-2,4-diaminopyrimidine | 5-(pyridin-3-yl) | 10 |
| 20 | 5-Aryl-2,4-diaminopyrimidine | 5-(4-cyanophenyl) | 8 |
| 33 | Thienopyrimidine | 2-(substituted amino) | <5 |
| 39 | Thienopyrimidine | 4-(substituted amino) | <5 |
Table 5: Comparative inhibitory activity of 5-cyanopyrimidine-related analogs against IRAK4. Data synthesized from multiple sources for illustrative comparison.
Key Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is paramount. The following diagrams illustrate a representative signaling pathway and a general experimental workflow for inhibitor evaluation.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 5-cyanopyrimidine analogs.
Caption: General workflow for the development and evaluation of 5-cyanopyrimidine kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. Below are representative, detailed methodologies for key assays.
General Procedure for Synthesis of 2,4-Disubstituted-5-Cyanopyrimidines
This protocol provides a general framework for the synthesis of a common 5-cyanopyrimidine scaffold.
-
Step 1: Synthesis of 2,4-dichloro-5-cyanopyrimidine. To a solution of 2,4-dihydroxy-5-cyanopyrimidine in phosphoryl chloride, add N,N-dimethylaniline dropwise at 0 °C. Heat the reaction mixture to reflux for 4-6 hours. After cooling to room temperature, pour the mixture onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.
-
Step 2: Nucleophilic substitution at C4. Dissolve the 2,4-dichloro-5-cyanopyrimidine in a suitable solvent such as ethanol or isopropanol.[15] Add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents).[15] Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the 2-chloro-4-amino-5-cyanopyrimidine intermediate.
-
Step 3: Nucleophilic substitution at C2. To a solution of the 2-chloro-4-amino-5-cyanopyrimidine intermediate in a suitable solvent (e.g., 1-pentanol), add the second desired amine (1.5 equivalents) and a base (e.g., triethylamine).[16] Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours.[16] After completion, cool the reaction, remove the solvent, and purify the final product by column chromatography or recrystallization.
In Vitro p38α MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for determining the in vitro potency of inhibitors against p38α.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[17] Prepare serial dilutions of the test compounds in DMSO. Prepare a solution of p38α enzyme and its substrate (e.g., ATF2) in the kinase buffer.[18] Prepare an ATP solution in the kinase buffer.
-
Assay Procedure: In a 96-well plate, add the test compound dilutions. Add the p38α enzyme and substrate mixture to each well.[17] Initiate the kinase reaction by adding the ATP solution.[15] Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).[17]
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescent kit (e.g., ADP-Glo™).[15][17] This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[15][17]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-cyanopyrimidine analogs for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]
-
Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15] Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Conclusion
The 5-cyanopyrimidine scaffold represents a highly adaptable and potent platform for the design of kinase inhibitors. The structure-activity relationships discussed herein highlight the importance of targeted modifications at various positions of the pyrimidine ring to achieve high potency and selectivity for different kinase targets. The key hydrogen bonding interaction provided by the 5-cyano group is a recurring theme, emphasizing its foundational role in the binding of these inhibitors. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, the 5-cyanopyrimidine core will undoubtedly remain a valuable tool in the development of next-generation targeted therapies.
References
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
- Penn State. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. [Link]
- ResearchGate. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. [Link]
- ACS Publications. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]
- AACR Journals. (2004). The discovery of 4-alkoxy-2-anilino-5-cyanopyrimidines –SAR and characterization of potent and selective CDK inhibitors.
- MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals. [Link]
- RSC Publishing. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]
- ResearchGate. (2025). Bicyclic pyrimidine compounds as potent IRAK4 inhibitors. [Link]
- PubMed Central. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]
- PubMed Central. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. [Link]
- PubMed Central. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
- PubMed. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. [Link]
- RSC Publishing. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]
- PubMed. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. [Link]
- PubMed Central. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules. [Link]
- MDPI. (2022).
Sources
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted versus Conventional Heating
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Pyrimidines and the Quest for Synthetic Efficiency
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are integral to a vast array of biological processes.[1][2] This inherent bio-relevance has led to the development of a multitude of pyrimidine-based drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial agents.[3][4] The ever-growing demand for novel therapeutic agents necessitates the development of efficient, rapid, and sustainable synthetic methodologies for constructing the pyrimidine core.[4]
Traditionally, the synthesis of pyrimidines has relied on conventional heating methods, often involving prolonged reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful alternative that can dramatically accelerate reaction rates and improve yields.[5] This guide provides an in-depth, evidence-based comparison of microwave-assisted and conventional heating methods for pyrimidine synthesis, with a focus on the widely utilized Biginelli reaction. We will delve into the underlying principles of each heating technique, present a quantitative comparison of their performance, provide detailed experimental protocols, and explore the mechanistic rationale for the observed differences.
The Tale of Two Heating Methods: A Fundamental Comparison
Conventional heating relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants. This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture. In contrast, microwave-assisted heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.[5][6] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid and uniform heating throughout the bulk of the reaction medium.[5] This fundamental difference in energy transfer has profound implications for reaction kinetics and outcomes.
Head-to-Head Comparison: Microwave vs. Conventional Heating in Pyrimidine Synthesis
The advantages of microwave-assisted synthesis in terms of reaction time and yield are starkly illustrated in the context of the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. The following table, compiled from multiple studies, provides a quantitative comparison of the two methods for the synthesis of various pyrimidine derivatives.
| Product | Heating Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Conventional | HCl | Ethanol | 18 h | 60 | Kappe, C. O. (2000) |
| 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Microwave | Clay | None | 1.5 min | 91 | Varma, R. S. (1999) |
| 5-Acetyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Conventional | HCl | Ethanol | 4 h | 69 | Hu, E. H., et al. (1998) |
| 5-Acetyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Microwave | Ferric Chloride | None | 3 min | 94 | Lin, Q., et al. (2004) |
| 2-Amino-4,6-diphenylpyrimidine | Conventional | K2CO3 | DMF | 8 h | 94 | A comparative study... (2023) |
| 2-Amino-4,6-diphenylpyrimidine | Microwave | CaCl2 | Water | 15 min | 86 | A comparative study... (2023) |
| 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Conventional | Sulfamic Acid | Ethanol | 3 h | 85 | Nandini, P., et al. (2011) |
| 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Microwave | Sulfamic Acid | None | 4 min | 95 | Nandini, P., et al. (2011) |
This table is a representative summary. Yields and reaction times can vary based on specific substrates and reaction conditions.
Experimental Protocols: A Practical Guide to Pyrimidine Synthesis
To provide a tangible understanding of the practical differences between the two methods, we present detailed, step-by-step protocols for a representative Biginelli reaction.
Conventional Heating Protocol: Synthesis of 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from a typical acid-catalyzed Biginelli reaction.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, urea, and ethanol in the round-bottom flask.
-
Add the concentrated hydrochloric acid to the mixture.
-
Attach the reflux condenser and place the flask in the heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Microwave-Assisted Protocol: Synthesis of 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is a solvent-free adaptation, highlighting the green chemistry advantages of MAOS.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Acidic alumina (2 g) or a suitable solid acid catalyst
-
Microwave reactor vial (10 mL) with a stir bar
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
In the microwave reactor vial, thoroughly mix benzaldehyde, ethyl acetoacetate, urea, and the acidic alumina catalyst.
-
Place the stir bar in the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120 °C for 3-5 minutes. The reaction progress can be monitored by TLC if the reaction is paused.
-
After the irradiation is complete, cool the vial to room temperature.
-
Add ethanol (10 mL) to the solid mixture and heat briefly to dissolve the product.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.
-
Collect the pure product by vacuum filtration.
Visualizing the Workflow: A Process Diagram
Caption: Comparative workflows for conventional and microwave-assisted pyrimidine synthesis.
Mechanism and Rationale: Why Microwaves Excel
The dramatic rate enhancements observed in microwave-assisted pyrimidine synthesis can be attributed to several factors, all stemming from the unique heating mechanism.[7]
-
Rapid and Uniform Heating: Microwaves heat the entire reaction volume simultaneously, eliminating the temperature gradients inherent in conventional heating.[6] This ensures that all molecules in the reaction mixture rapidly reach the activation energy required for the reaction to proceed, leading to a significant increase in the reaction rate.[7]
-
Superheating of Solvents: In open-vessel microwave reactions, the solvent can be heated to temperatures significantly above its boiling point. This "superheating" effect can further accelerate the reaction rate.
-
Selective Heating: In reactions involving a solid catalyst and a less polar solvent, microwaves can selectively heat the catalyst particles, creating localized "hot spots" where the reaction rate is significantly enhanced.
-
The "Non-Thermal Microwave Effect" Debate: While the aforementioned thermal effects are widely accepted as the primary drivers of rate enhancement, the existence of "non-thermal" or "specific" microwave effects remains a topic of debate.[8][9] Proponents suggest that the oscillating electromagnetic field can influence the orientation of polar molecules and stabilize polar transition states, thereby lowering the activation energy of the reaction. However, conclusive experimental evidence for such effects is still elusive.
The proposed mechanism for the Biginelli reaction, which is accelerated by both acid catalysis and heat, involves a series of equilibria.[10][11] Microwave irradiation can efficiently drive these equilibria towards the desired product by providing the necessary activation energy in a rapid and uniform manner.
Caption: Simplified reaction pathway for the Biginelli synthesis of dihydropyrimidinones.
Conclusion: A Paradigm Shift in Pyrimidine Synthesis
The evidence overwhelmingly supports the superior efficacy of microwave-assisted heating for pyrimidine synthesis compared to conventional methods. The significant reduction in reaction times, often from hours to minutes, coupled with improved yields and the potential for solvent-free reactions, aligns perfectly with the principles of green chemistry.[5] For researchers, scientists, and drug development professionals, embracing microwave technology offers a pathway to accelerated discovery and more sustainable chemical production. While the initial investment in a dedicated microwave reactor may be a consideration, the long-term benefits in terms of efficiency, energy savings, and reduced waste make it a compelling choice for modern synthetic chemistry.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Drug Development Research, 82(7), 935–964. [Link]
- Wadher, S. J., Pathan, M. K., Pounikar, R. A., & Yeole, P. G. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6537. [Link]
- Thomas, J., & John, S. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Green Chemistry: Microwave assisted synthesis. (2020, March 22). [Video]. YouTube. [Link]
- Jha, A. (2020).
- Karthikeyan, J. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). [Link]
- Biginelli Reaction. Organic Chemistry Portal. [Link]
- PART - 1 INTRODUCTION. (n.d.). [Link]
- Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
- Bana, P., & Greiner, I. (2016). Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects. Australian Journal of Chemistry, 69(2), 227-232. [Link]
- BIGINELLI REACTION. (n.d.).
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. BIGINELLI REACTION | PPT [slideshare.net]
The Selectivity Profile of 5-Cyano-2-hydroxypyrimidine Derivatives: A Comparative Analysis Against p38 MAPK
A Technical Guide for Researchers in Kinase Drug Discovery
In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The high degree of homology within the ATP-binding site across the human kinome often leads to off-target effects, complicating preclinical development and potentially causing toxicity. The pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, with several approved drugs featuring this core. This guide delves into the selectivity profile of a specific class of pyrimidine-based compounds, the 5-cyanopyrimidine derivatives, with a focus on their activity against the mitogen-activated protein kinase p38α (MAPK14).
This document provides a comparative analysis, contextualizing the selectivity of 5-cyanopyrimidine inhibitors against established p38 MAPK inhibitors, namely SB203580 and Doramapimod (BIRB 796). By examining the available experimental data, we aim to offer a nuanced perspective for researchers engaged in the development of next-generation kinase inhibitors.
The Rationale for Targeting p38 MAPK and the Emergence of 5-Cyanopyrimidines
The p38 MAP kinase signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making p38α a compelling therapeutic target.[1] The development of small molecule inhibitors against p38 MAPK has been an area of intense research.
Recently, a novel class of 5-cyanopyrimidine-based inhibitors of p38α MAP kinase has been identified.[2] These compounds have demonstrated potent enzymatic and cellular activity.[2] A key feature of this class is the hydrogen bond formed between the cyano group of the 5-cyanopyrimidine core and the backbone NH of Met109 in the hinge region of p38α, contributing to their high affinity.[2]
Comparative Selectivity Analysis
A crucial aspect of characterizing any new kinase inhibitor is understanding its selectivity profile across the broader kinome. While comprehensive screening data for a single, representative 5-Cyano-2-hydroxypyrimidine against a full kinome panel is not publicly available, a key study on 5-cyanopyrimidine derivatives reported high selectivity for a lead compound when tested against a panel of over 20 kinases.[2]
To provide a framework for comparison, we will examine the selectivity of two well-characterized p38 MAPK inhibitors, SB203580 and Doramapimod (BIRB 796), against a panel of kinases.
| Target Kinase | 5-Cyanopyrimidine Derivative (Analogue 3b) | Doramapimod (BIRB 796) | SB203580 |
| p38α (MAPK14) | High Potency | IC50: 38 nM [3] | IC50: 50 nM [4] |
| p38β (MAPK11) | Not specified | IC50: 65 nM[3] | IC50: 500 nM[4] |
| p38γ (MAPK12) | Not specified | IC50: 200 nM[3] | >10,000 nM |
| p38δ (MAPK13) | Not specified | IC50: 520 nM[3] | >10,000 nM |
| JNK2 | Not specified | IC50: 98 nM | >10,000 nM |
| c-Raf-1 | Not specified | IC50: 1.4 µM | >10,000 nM |
| LCK | Reported as highly selective | >10,000 nM | >10,000 nM |
| GSK-3β | Reported as highly selective | >10,000 nM | >10,000 nM |
| PKBα | Reported as highly selective | >10,000 nM | >10,000 nM |
| Casein Kinase 1δ/ε | Not specified | Not specified | Inhibited[5] |
Analysis of Selectivity:
-
5-Cyanopyrimidine Derivative: While specific IC50 values against a broad panel are not available, the assertion of "high p38 kinase selectivity versus over 20 kinases" for analogue 3b from this class is a strong indicator of a favorable off-target profile.[2] The unique hydrogen bonding with Met109 likely contributes to this selectivity.
-
Doramapimod (BIRB 796): This compound is a highly potent p38α inhibitor with a dissociation constant (Kd) in the picomolar range.[3] It exhibits a good selectivity profile, with significantly lower potency against other p38 isoforms and other kinases like JNK2 and c-Raf-1.[3]
-
SB203580: A widely used research tool, SB203580 is a potent inhibitor of p38α and p38β.[4] However, it is notably less selective than Doramapimod and has been shown to inhibit other kinases, such as Casein Kinase 1δ and ε, which are structurally distant from p38.[5] This underscores the importance of comprehensive profiling to avoid misinterpretation of cellular effects.
The p38 MAPK Signaling Pathway and Mechanism of Inhibition
The p38 MAPK pathway is a tiered signaling cascade. Upstream stimuli, such as inflammatory cytokines or cellular stress, activate a series of MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[6][7] These MKKs then phosphorylate and activate p38 MAPK.[6][7] Activated p38, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response. The 5-cyanopyrimidine derivatives, like many other p38 inhibitors, are ATP-competitive, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream targets.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Methodology for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor requires a systematic approach using in vitro kinase assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Step-by-Step Protocol for In Vitro Kinase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 5-cyanopyrimidine derivative) and reference inhibitors (SB203580, Doramapimod) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the purified recombinant kinases (p38α and a panel of other kinases) and their respective substrates in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration close to the Km for each kinase.
-
-
Assay Plate Setup:
-
In a 384-well plate, perform serial dilutions of the test and reference compounds to create a dose-response curve. Include a DMSO-only control for 100% kinase activity.
-
-
Kinase Reaction:
-
Add the diluted kinase to each well containing the inhibitor.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Conclusion and Future Directions
The 5-cyanopyrimidine scaffold represents a promising starting point for the development of potent and selective p38 MAPK inhibitors. The reported high selectivity of early leads from this series warrants further investigation. To build a more comprehensive understanding, future studies should focus on:
-
Full Kinome Profiling: Screening optimized 5-cyanopyrimidine derivatives against a broad, commercially available kinase panel (e.g., KINOMEscan™) to generate quantitative IC50 or Kd values for a wide range of kinases.
-
Cellular Target Engagement Assays: Employing techniques such as NanoBRET™ to confirm target engagement and selectivity within a cellular context.
-
Structure-Based Design: Leveraging the co-crystal structure of the 5-cyanopyrimidine core within the p38α active site to rationally design modifications that enhance selectivity and potency.
By pursuing these avenues of research, the full potential of the 5-cyanopyrimidine scaffold as a source of next-generation, highly selective kinase inhibitors can be realized, ultimately contributing to the development of safer and more effective therapeutics for inflammatory diseases.
References
- Norris, J. L., Williams, K. P., Janzen, W. P., Hodge, C. N., Blackwell, L. J., & Popa-Burke, I. G. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery, 2(7), 516–521. [Link]
- Dean, J. L., & Brook, M. (2002). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current opinion in pharmacology, 2(4), 428–433. [Link]
- Sino Biological. (n.d.).
- Bentham Science Publishers. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery. [Link]
- Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and cellular biology, 40(14), e00157-20. [Link]
- Creative Diagnostics. (n.d.).
- Wikipedia. (n.d.).
- HBCU Research and Collaboration Exchange (RaCE) - Pure Help Center. (n.d.). Selectivity of SB203580, SB202190 and other commonly used p38 inhibitors: Profiling against a multi-enzyme panel. [Link]
- Kumar, S., & Kumar, R. (2012). p38 mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Medicinal chemistry research, 21(10), 2683–2694. [Link]
- Hope, H. R., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. Biochemistry, 48(27), 6465–6476. [Link]
- Zaman, G. J., & de Visser, P. C. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 165(7), 2053–2065. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of medicinal chemistry, 48(20), 6261–6270. [Link]
- Confluence Discovery Technologies. (n.d.). Determination of p38α Kinase inhibitor dissociation rate constants using Microfluidic Technology. [Link]
- Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS medicinal chemistry letters, 2(10), 758–763. [Link]
- Vogt, M., & Bajorath, J. (2020). Promiscuity analysis of a kinase panel screen with designated p38 alpha inhibitors. European journal of medicinal chemistry, 187, 112004. [Link]
Sources
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Antiviral Activity of 5-Cyanouridine and 5-Iodo-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral research, the exploration of nucleoside analogs remains a cornerstone for the development of novel therapeutics. This guide provides an in-depth, objective comparison of the antiviral activities of two such analogs: 5-cyanouridine and 5-iodo-2'-deoxyuridine. By examining their mechanisms of action, spectrum of activity, and the experimental data supporting these observations, this document aims to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.
Introduction: Nucleoside Analogs as Antiviral Agents
Nucleoside analogs exert their antiviral effects by mimicking natural nucleosides, the building blocks of DNA and RNA. Upon entering a host cell, these compounds are phosphorylated by cellular and, in some cases, viral kinases to their active triphosphate forms. These triphosphates can then be incorporated into the growing viral nucleic acid chains by viral polymerases. This incorporation can lead to chain termination, mutagenesis, or steric hindrance, ultimately inhibiting viral replication.[1][2][3] The efficacy and selectivity of a nucleoside analog are largely determined by its affinity for viral versus host cell enzymes.
5-Iodo-2'-deoxyuridine (Idoxuridine) is a well-established thymidine analog with a halogenated pyrimidine ring. It has been recognized for its antiviral properties for decades, particularly against DNA viruses.[4][5]
5-Cyanouridine , on the other hand, is a uridine analog with a cyano group at the 5-position of the uracil ring. Its antiviral potential has been investigated, but with markedly different outcomes compared to its halogenated counterpart.
Comparative Analysis of Antiviral Activity
Experimental evidence strongly indicates that 5-iodo-2'-deoxyuridine possesses significantly greater antiviral potency than 5-cyanouridine. In fact, studies have shown 5-cyanouridine to be largely devoid of significant antiviral activity against several viruses.[6]
A key comparative study evaluated the in vitro antiviral activities of 5-cyanouridine and its deoxyribonucleoside counterpart, 5-cyano-2'-deoxyuridine, against a panel of viruses. The results demonstrated that 5-cyanouridine had no significant activity against vaccinia virus, herpes simplex virus-1 (HSV-1), or vesicular stomatitis virus.[6] While 5-cyano-2'-deoxyuridine did show some inhibition of vaccinia virus, it required concentrations 10-20 times higher than that of 5-iodo-2'-deoxyuridine to achieve a similar effect.[6] This stark difference in potency underscores the superior antiviral profile of 5-iodo-2'-deoxyuridine.
The following table summarizes the available data on the antiviral activity of these two compounds.
| Compound | Virus | Assay | Endpoint | Result | Reference |
| 5-Cyanouridine | Vaccinia Virus | Not Specified | Not Specified | Devoid of significant activity | [6] |
| Herpes Simplex Virus-1 | Not Specified | Not Specified | Devoid of significant activity | [6] | |
| Vesicular Stomatitis Virus | Not Specified | Not Specified | Devoid of significant activity | [6] | |
| 5-Iodo-2'-deoxyuridine | Vaccinia Virus | CPE Reduction | EC50 | 0.4 µg/mL | [7] |
| Herpes Simplex Virus | Not Specified | Not Specified | Active | [6] | |
| Cytomegalovirus (Murine) | Not Specified | Inhibitory Concentration | 0.3 - 0.6 µg/mL | [8][9] | |
| Varicella-Zoster Virus | Plaque Reduction | Inhibitory Concentration | Less effective than arabinofuranosylthymine | [10] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 value indicates a more potent compound. CPE stands for cytopathic effect.
Mechanism of Action: A Tale of Two Analogs
The profound difference in antiviral activity between 5-cyanouridine and 5-iodo-2'-deoxyuridine can be attributed to their distinct mechanisms of action at the molecular level.
5-Iodo-2'-deoxyuridine: A Classic Chain Terminator
As a thymidine analog, 5-iodo-2'-deoxyuridine is readily recognized and phosphorylated by both viral and host cell kinases.[11][12] The resulting 5-iodo-2'-deoxyuridine triphosphate is then incorporated into the growing viral DNA chain in place of thymidine triphosphate. The presence of the bulky iodine atom at the 5-position of the pyrimidine ring disrupts the normal DNA structure and can lead to mispairing during subsequent rounds of replication. More importantly, once incorporated, it can act as a chain terminator, preventing the addition of further nucleotides and thus halting viral DNA synthesis.[3][13]
Caption: Mechanism of action of 5-Iodo-2'-deoxyuridine.
5-Cyanouridine: A Less Favorable Substrate
In contrast, the available evidence suggests that 5-cyanouridine is a poor substrate for the enzymatic machinery required for antiviral activity. The cyano group, being smaller and electronically different from the iodo group, may not be as readily accommodated by the active sites of viral or cellular kinases.[6] This would result in inefficient phosphorylation to its triphosphate form, the essential step for its potential incorporation into the viral genome. Without efficient conversion to its active form, 5-cyanouridine cannot effectively compete with natural nucleosides and inhibit viral replication.
Experimental Protocol: Plaque Reduction Assay
To empirically validate the differential antiviral activity of these two compounds, a plaque reduction assay is the gold standard. This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of 5-cyanouridine and 5-iodo-2'-deoxyuridine in cell culture medium. A broad range of concentrations should be tested to determine the EC50.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. The viable cells will be stained, while the plaques will appear as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction for each compound concentration is calculated relative to the virus control (no compound). The EC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for the Plaque Reduction Assay.
Conclusion
The comparative analysis presented in this guide unequivocally demonstrates the superior antiviral activity of 5-iodo-2'-deoxyuridine over 5-cyanouridine. While 5-iodo-2'-deoxyuridine is a potent inhibitor of DNA virus replication through its well-characterized mechanism of incorporation and chain termination, 5-cyanouridine exhibits little to no significant antiviral effect. This disparity is likely due to the inefficiency of its conversion to the active triphosphate form. For researchers in the field of antiviral drug discovery, this guide highlights the critical importance of the substituent at the 5-position of the pyrimidine ring in determining the biological activity of nucleoside analogs. The robust and validated antiviral profile of 5-iodo-2'-deoxyuridine makes it a valuable reference compound in antiviral screening assays, while the inactivity of 5-cyanouridine serves as a crucial negative control and a point of comparison for structure-activity relationship studies.
References
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
- Neyts, J., et al. (2002). Effect of 5-iodo-2'-deoxyuridine on vaccinia virus (orthopoxvirus) infections in mice. Antimicrobial Agents and Chemotherapy, 46(9), 2842-2847.
- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.
- Black, M. E., & Loeb, L. A. (1993). Phosphorylation of nucleoside analogs by the human mitochondrial deoxyribonucleoside kinase. Cancer Research, 53(10 Supplement), 2459s-2462s.
- Andrei, G., et al. (2005). Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases. Current Pharmaceutical Design, 11(26), 3369-3387.
- Cheng, Y. C., et al. (1976). A new antiviral agent, 5-iodo-5'-amino-2',5'-dideoxyuridine. Annals of the New York Academy of Sciences, 284, 335-341.
- Prusoff, W. H., & Goz, B. (1973). Halogenated pyrimidine deoxyribonucleosides. Handbook of Experimental Pharmacology, 38(2), 272-347.
- Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American Journal of Medicine, 73(1), 7-13.
- St.Clair, M. H., et al. (1987). Inhibition of human immunodeficiency virus replication by 3'-azido-3'-deoxythymidine and other 2',3'-dideoxynucleosides. Antimicrobial Agents and Chemotherapy, 31(12), 1972-1977.
- Kern, E. R. (2003). In vitro activity of cidofovir and other antiviral agents against human and murine cytomegaloviruses. Antiviral Research, 57(1-2), 65-71.
- Machida, H., et al. (1979). Effect of 5-iodo-5'-amino-2',5'-dideoxyuridine on varicella-zoster virus in vitro. Antimicrobial Agents and Chemotherapy, 16(1), 92-97.
- Yokota, T., et al. (1991). In vitro anti-herpesvirus activity of 5-ethyl-2'-deoxyuridine and related compounds. Antiviral Research, 16(2), 165-175.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Schmidtke, M., et al. (2001). A rapid and sensitive assay for the determination of antiviral compounds against all four dengue virus serotypes. Journal of Virological Methods, 97(1-2), 111-119.
- Furman, P. A., et al. (1986). The anti-herpesvirus activities, cytotoxicities, and anabolic profiles of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-methyluracil. Antiviral Research, 6(1), 37-49.
- Calabresi, P., et al. (1963). Suppression of Infections Resulting From a Deoxyribonucleic Acid Virus (Vaccinia) by Systemic Adminstration of 5-iodo-2'-deoxyuridine.
- Stals, F., et al. (1993). Cytomegalovirus replication in cells pretreated with 5-iodo-2'-deoxyuridine. Antiviral Research, 20(1), 45-56.
- Prusoff, W. H., et al. (1963). INCORPORATION OF 5-IODO-2'-DEOXYURIDINE INTO THE DEOXYRIBONUCLEIC ACID OF VACCINIA VIRUS.
- Yokota, T., et al. (1983). In vitro susceptibility of varicella-zoster virus to E-5-(2-bromovinyl)-2'-deoxyuridine and related compounds. Antimicrobial Agents and Chemotherapy, 24(1), 33-38.
- Allaudeen, H. S., et al. (1981). Incorporation of (E)-5-(2-iodovinyl)-2'-deoxyuridine into deoxyribonucleic acids of varicella-zoster virus (TK+ and TK- strains)-infected cells. Molecular Pharmacology, 19(3), 493-499.
- De Clercq, E. (2002). Vaccinia virus inhibitors as a paradigm for the chemotherapy of poxvirus infections. Clinical Microbiology Reviews, 15(2), 224-247.
- Lee, C. G., & Park, K. M. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 26(11), 3233.
- Van Rompay, A. R., et al. (2003). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 100(2), 119-137.
- Eriksson, S., & Wang, L. (2007). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Antiviral Chemistry & Chemotherapy, 18(1), 1-22.
- Lavie, A., & Konrad, M. (2004). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. Mini Reviews in Medicinal Chemistry, 4(4), 351-361.
- Lee, W. A., & He, G. X. (1998). Phosphorylation of nucleoside analogs. Pharmaceutical Research, 15(10), 1541-1549.
- Cameron, C. E., et al. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Antiviral Research, 194, 105159.
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893.
- Galmarini, C. M., et al. (2003). Nucleoside analogues: mechanisms of drug resistance and reversal. Oncogene, 22(47), 7523-7541.
- Jordheim, L. P., et al. (2013). The impact of nucleoside transport on the pharmacology of nucleoside analogs. Pharmacological Reviews, 65(2), 431-451.
Sources
- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Suppression of infections resulting from a deoxyribonucleic acid virus (vaccinia) by systemic adminstration of 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INCORPORATION OF 5-IODO-2'-DEOXYURIDINE INTO THE DEOXYRIBONUCLEIC ACID OF VACCINIA VIRUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 5-Iodo-2′-Deoxyuridine on Vaccinia Virus (Orthopoxvirus) Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cytosine Arabinoside and 5-Iodo-2′-Deoxyuridine on a Cytomegalovirus Infection in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cytosine arabinoside and 5-iodo-2'-deoxyuridine on a cytomegalovirus infection in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 5-iodo-5'-amino-2',5'-dideoxyuridine on varicella-zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Score Comparison for Cyanopyridone Derivatives in VEGFR-2
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the docking scores for novel cyanopyridone derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). We will delve into the causality behind experimental choices, present and analyze experimental data, and provide a self-validating framework for the described protocols.
Introduction: The Rationale for Targeting VEGFR-2 with Cyanopyridone Scaffolds
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In the context of oncology, the tumor microenvironment relies heavily on angiogenesis to supply nutrients and oxygen, facilitating tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[1]
The cyanopyridone scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. Its structural features allow for key interactions within the ATP-binding pocket of kinases like VEGFR-2.[2][3] This guide will focus on a comparative analysis of the in silico docking performance of novel cyanopyridone derivatives, providing a framework for understanding their potential as VEGFR-2 inhibitors.
The VEGFR-2 Signaling Cascade: A Target for Anti-Angiogenic Therapy
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events, ultimately leading to endothelial cell proliferation, migration, and survival.[4][5][6] Understanding this pathway is critical for appreciating the mechanism of action of VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and the inhibitory action of cyanopyridone derivatives.
Comparative Analysis of Docking Scores
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score" is a numerical value that estimates the binding affinity between the ligand (in this case, the cyanopyridone derivative) and the protein target (VEGFR-2). A more negative docking score generally indicates a stronger predicted binding affinity.
A recent study by Ali et al. (2022) provides valuable data on the docking of two non-fused cyanopyridone derivatives, compound 5a and 5e , against VEGFR-2.[2][3][7] This data is presented below, alongside their experimentally determined half-maximal inhibitory concentrations (IC₅₀) for context. For comparison, the docking score of Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2, is also included from the same study.[3]
| Compound | Docking Score (kcal/mol) | VEGFR-2 IC₅₀ (µM) | Reference |
| Cyanopyridone 5a | -15.1 | 0.217 ± 0.020 | [Ali et al., 2022][3][7] |
| Cyanopyridone 5e | Not explicitly stated, but implied to be favorable | 0.124 ± 0.011 | [Ali et al., 2022][3][7] |
| Sorafenib | -15.1 | Not reported in this study | [Ali et al., 2022][3] |
| Lapatinib | Not reported | 0.182 ± 0.010 | [Ali et al., 2022][3][7] |
Analysis of the Data:
-
The docking score of cyanopyridone derivative 5a (-15.1 kcal/mol) is identical to that of the established inhibitor Sorafenib, suggesting a comparable predicted binding affinity for VEGFR-2.[3]
-
Compound 5e demonstrated a more potent inhibitory activity in vitro (IC₅₀ = 0.124 µM) compared to both compound 5a (IC₅₀ = 0.217 µM) and the reference compound Lapatinib (IC₅₀ = 0.182 µM).[3][7] This suggests that while the docking score for 5a is strong, 5e may possess structural features that translate to superior biological activity.
-
The correlation between the docking scores and the in vitro inhibitory activity highlights the utility of molecular docking in predicting the potential of novel compounds.[7]
In-Depth Methodology: A Validated Docking Protocol
The trustworthiness of in silico data hinges on a robust and well-validated methodology. The following protocol is based on the methods described by Ali et al. (2022) and established best practices in the field.[7]
Caption: A typical workflow for molecular docking studies of VEGFR-2 inhibitors.
Step-by-Step Protocol:
-
Protein Preparation:
-
The X-ray crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). For the study of cyanopyridone derivatives, the structure with PDB ID: 4ASD, co-crystallized with Sorafenib, was utilized.[8]
-
Water molecules and co-factors are removed from the crystal structure.
-
Hydrogen atoms are added, and the protein is protonated at a physiological pH.
-
The energy of the system is minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the cyanopyridone derivatives are sketched and converted to 3D structures.
-
The ligands are subjected to energy minimization to obtain their lowest energy conformation.
-
-
Molecular Docking:
-
The docking simulation is performed using a suitable software package, such as Molecular Operating Environment (MOE) 2019.02 as used in the reference study.[7]
-
The binding site is defined based on the position of the co-crystallized ligand (Sorafenib in PDB: 4ASD).
-
The docking algorithm places the ligand in various orientations and conformations within the binding site.
-
-
Scoring and Ranking:
-
Each generated pose is evaluated using a scoring function (e.g., London dG) to estimate the binding affinity.
-
The poses are ranked based on their docking scores, with the top-ranked poses representing the most likely binding modes.
-
-
Pose Analysis and Interaction Mapping:
-
The binding modes of the top-ranked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the VEGFR-2 active site. This provides insights into the structure-activity relationship (SAR).
-
-
Validation:
-
A crucial step is to validate the docking protocol. This is often done by redocking the co-crystallized ligand into the binding site and comparing the predicted pose with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.
-
The ultimate validation comes from correlating the docking scores with experimentally determined biological activity, such as IC₅₀ values.[7]
-
Conclusion and Future Directions
The in silico analysis of cyanopyridone derivatives reveals their significant potential as VEGFR-2 inhibitors. The docking scores, which are comparable to that of the established drug Sorafenib, coupled with promising in vitro inhibitory activity, underscore the value of this chemical scaffold in the design of novel anti-angiogenic agents.[3][7]
Future work should focus on synthesizing and testing a broader range of cyanopyridone derivatives to establish a more comprehensive structure-activity relationship. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-receptor complex and the dynamics of their interactions. By integrating computational and experimental approaches, the development of potent and selective cyanopyridone-based VEGFR-2 inhibitors can be accelerated, offering new hope in the fight against cancer.
References
- Ali, O. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (Basel). [Link]
- Zhang, L., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
- VEGFA-VEGFR2 signaling | Pathway - PubChem.
- Development - VEGF signaling via VEGFR2 - generic cascades P
- Ali, O. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed. [Link]
- Ali, O. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]
- The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
- Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results...
- Saleh, N. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]
- Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2024). African Journal of Biomedical Research. [Link]
- (PDF) Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021).
- Design of VEGFR2 Inhibitors: Construction and Screening of Virtual Compound Libraries. (2025).
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Semantic Scholar. [Link]
- (PDF) Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021).
- Abdellatif, K. R. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]
- In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2018). MDPI. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
A Senior Application Scientist's Guide to Validating Cell Cycle Arrest and Apoptosis Induction by Thiopyrimidines
For drug development professionals and cancer researchers, the identification of a novel compound with therapeutic potential is merely the first step in a rigorous journey of validation. Thiopyrimidine derivatives, a class of heterocyclic compounds, have garnered significant attention for their anticancer properties, which are frequently attributed to their ability to halt cell proliferation and induce programmed cell death.[1][2][3] However, demonstrating these effects requires a robust, multi-faceted experimental approach that not only shows what is happening but also explains why.
Pillar 1: Understanding the "Why" - Core Mechanisms of Action
Before designing experiments, it is critical to ground your approach in the established molecular pathways that thiopyrimidines are known to modulate. This foundational knowledge allows for the selection of appropriate assays and the correct interpretation of results.
Mechanism 1: Induction of Cell Cycle Arrest
Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. The progression through the cell cycle phases (G1, S, G2, M) is tightly controlled by a family of enzymes called cyclin-dependent kinases (CDKs).[4] When CDKs are overactive, cells divide relentlessly. Many therapeutic agents, including certain pyrimidine derivatives, function by inhibiting these kinases.[5][6]
Thiopyrimidines can function as CDK inhibitors, blocking the transition between cell cycle phases, most commonly at the G1/S or G2/M checkpoints.[6][7] This action prevents the cell from replicating its DNA or entering mitosis, effectively halting proliferation. This process is often intertwined with the activation of tumor suppressor proteins like p53, which can sense cellular stress and initiate cell cycle arrest or apoptosis.[8][9][10]
Caption: Thiopyrimidine-mediated inhibition of CDKs can cause cell cycle arrest.
Mechanism 2: Induction of Apoptosis
Apoptosis is a controlled, energy-dependent process of cell suicide essential for removing damaged or unwanted cells. Its dysregulation is another cornerstone of cancer development. There are two primary pathways to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[11][12] Thiopyrimidine derivatives often trigger the intrinsic pathway.[13][14]
The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[15][16] This family includes anti-apoptotic members (like Bcl-2 and Bcl-xL) that protect the cell, and pro-apoptotic members (like Bax and Bak) that promote cell death.[11][17][18] Cellular stress induced by a thiopyrimidine compound can shift this balance, favoring the pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[17]
Cytochrome c then initiates a cascade of enzyme activation involving proteins called caspases. This begins with initiator caspases (e.g., Caspase-9) and proceeds to effector caspases (e.g., Caspase-3).[12] Activated Caspase-3 is the primary executioner, cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.[19][20][21]
Caption: The intrinsic apoptosis pathway activated by thiopyrimidines.
Pillar 2: A Validated Experimental Framework
A robust validation strategy relies on orthogonal methods—using multiple, independent techniques to measure the same biological endpoints. Here, we pair quantitative flow cytometry with qualitative molecular analysis by Western blot.
Part A: Quantifying Cell Cycle Arrest with Propidium Iodide Staining
The Rationale: This is the foundational experiment to determine if your compound affects cell proliferation. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[22] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2 or M phase of the cell cycle have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase have an intermediate amount. By analyzing a population of cells with flow cytometry, we can generate a histogram that clearly shows the distribution of cells across these phases.[23] A successful compound will cause a significant accumulation of cells in a specific phase (e.g., G2/M) compared to an untreated control.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
-
Cell Preparation: Seed cancer cells of interest (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of your thiopyrimidine compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine with the supernatant, and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 2 hours (or overnight).[24][25]
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the pellet once with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade any double-stranded RNA, ensuring PI only binds to DNA.[25]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[24]
Part B: Quantifying Apoptosis with Annexin V/PI Staining
The Rationale: While cell cycle arrest stops proliferation, apoptosis eliminates the cells. This assay is the gold standard for quantifying apoptosis. In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, acting as an "eat me" signal.[26] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells. Propidium Iodide is used concurrently as a viability dye. It is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells that have lost membrane integrity.[27][28] This dual-staining strategy allows for the precise differentiation of four cell populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely seen without mechanical damage).
Sources
- 1. jetir.org [jetir.org]
- 2. Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Thiopurines: Recent Topics and Their Role in the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 4. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Triones as Potential Activators of p53 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. bosterbio.com [bosterbio.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and ELISA for Cyanotoxin Analysis
In the critical field of water safety and environmental monitoring, the accurate detection and quantification of cyanotoxins are paramount. These toxic secondary metabolites, produced by cyanobacteria (blue-green algae), pose a significant threat to public health and ecosystems. Two analytical techniques have become mainstays in cyanotoxin analysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While both are powerful tools, they operate on fundamentally different principles, leading to distinct advantages and limitations. This guide provides a comprehensive comparison and a framework for their cross-validation, empowering researchers and laboratory professionals to make informed decisions for robust and reliable cyanotoxin monitoring.
Understanding the Contenders: LC-MS/MS and ELISA
A successful cross-validation study hinges on a deep understanding of the analytical principles behind each technique. This knowledge is crucial for interpreting results and troubleshooting discrepancies.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold-standard confirmatory method due to its high sensitivity and specificity.[1][2][3] It is a powerful tool for analyzing various analytes in a wide range of matrices.[4]
-
Principle of Operation: LC-MS/MS is a sophisticated analytical technique that combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. The process begins with the liquid chromatography system separating the different components of a sample mixture. As these separated components exit the chromatography column, they are introduced into the mass spectrometer. Here, they are ionized, creating charged molecules. These ions are then separated based on their mass-to-charge ratio. In the tandem mass spectrometry setup, specific ions of interest are selected and fragmented. The resulting fragment ions are then analyzed, creating a unique "fingerprint" for each compound. This two-stage process of mass analysis provides a high degree of certainty in identifying and quantifying specific substances.[1][5]
-
Strengths:
-
High Specificity and Selectivity: By monitoring for both a parent ion and a specific fragment ion, LC-MS/MS provides unambiguous identification of target analytes, minimizing false positives.[1]
-
Congener-Specific Quantification: It can differentiate and individually quantify various structural variants (congeners) of a cyanotoxin, which is crucial as toxicity can vary significantly between congeners.[6]
-
Multi-Toxin Analysis: LC-MS/MS methods can be developed to simultaneously detect and quantify a wide range of different cyanotoxins in a single analytical run.[7][8]
-
High Sensitivity: Modern LC-MS/MS systems can achieve very low detection limits, often in the sub-parts-per-billion (ng/L) range.[3][9]
-
-
Limitations:
-
Matrix Effects: The presence of other compounds in the sample matrix can interfere with the ionization process, leading to either suppression or enhancement of the analyte signal and affecting accuracy.[7][10] Careful sample preparation and the use of internal standards are often necessary to mitigate these effects.[7]
-
Cost and Complexity: The instrumentation is expensive to acquire and maintain, and its operation requires highly trained personnel.
-
Throughput: While faster than some older methods, sample throughput can be lower compared to high-throughput screening methods like ELISA.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used biochemical assay for detecting the presence of a ligand (commonly a protein) in a liquid sample using an antibody.[12][13] It is a popular choice for rapid screening of a large number of samples.
-
Principle of Operation: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The "direct competitive" ELISA is commonly used for cyanotoxin analysis. In this format, a specific antibody is pre-coated onto the wells of a microtiter plate. The sample containing the cyanotoxin is added to the wells along with a known amount of enzyme-labeled cyanotoxin (conjugate). The cyanotoxin in the sample and the enzyme-labeled cyanotoxin compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of the cyanotoxin in the sample; a weaker color signal indicates a higher concentration of the toxin in the original sample.[14][15]
-
Strengths:
-
High Throughput and Speed: ELISA allows for the simultaneous analysis of many samples, making it ideal for large-scale screening.[16]
-
Cost-Effectiveness: Compared to LC-MS/MS, ELISA kits and the required instrumentation are generally less expensive.[17]
-
Ease of Use: The procedures are relatively simple and do not require the same level of specialized training as LC-MS/MS.[18]
-
Good Sensitivity: Commercial ELISA kits can achieve detection limits that are often below regulatory guidelines.[1][15]
-
-
Limitations:
-
Cross-Reactivity: The antibodies used in ELISA kits may bind to other, structurally similar compounds, leading to an overestimation of the target toxin concentration.[16][19][20] Understanding the cross-reactivity profile of the specific kit is crucial for data interpretation.[21]
-
Congener Class Quantification: ELISA typically provides a "total" concentration for a class of toxins (e.g., total microcystins) rather than quantifying individual congeners.[22] This is because the antibody often recognizes a common structural feature shared by multiple congeners.[16]
-
Matrix Interferences: Similar to LC-MS/MS, components in the sample matrix can interfere with the antibody-antigen binding, potentially leading to inaccurate results.[15][17]
-
Potential for False Positives/Negatives: Non-specific binding and other interferences can sometimes lead to erroneous results.[12][23]
-
The "Why" of Cross-Validation
Cross-validating LC-MS/MS and ELISA is not merely a procedural step; it is a fundamental practice for ensuring the quality and reliability of your cyanotoxin data. The primary goals of a cross-validation study are:
-
Method Comparison and Selection: To understand the performance of each method for your specific sample types and to determine which method (or combination of methods) is most appropriate for your monitoring program.
-
Data Interpretation: To gain a deeper understanding of the potential discrepancies between the two methods and to develop a framework for interpreting results from each. For instance, ELISA can be used as a rapid screening tool, with positive results being confirmed by the more specific LC-MS/MS.
-
Quality Assurance and Quality Control (QA/QC): To establish a robust QA/QC program that includes regular comparison of the two methods to ensure ongoing data quality.
Designing a Robust Cross-Validation Study
A well-designed cross-validation study should be systematic and comprehensive. Here is a step-by-step guide to conducting a thorough comparison.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for a cross-validation study.
Caption: Workflow for cross-validating LC-MS/MS and ELISA for cyanotoxin analysis.
Detailed Experimental Protocols
-
Sample Collection: Collect water samples from the source of interest. For laboratory-grown cultures, harvest the cells.
-
Homogenization and Splitting: Thoroughly mix the collected sample to ensure homogeneity. Split the sample into at least two aliquots, one for LC-MS/MS and one for ELISA.
-
Cell Lysis: To measure total cyanotoxin concentration (both intracellular and extracellular), it is crucial to lyse the cyanobacterial cells. The most common method is repeated freeze-thaw cycles (e.g., three cycles).[18][24]
This is a generalized protocol based on commercially available kits.[14][15] Always refer to the specific manufacturer's instructions.
Caption: A typical direct competitive ELISA workflow for cyanotoxin analysis.
This protocol is a generalized representation. Specific parameters will need to be optimized for your instrument and target analytes.[5][6][9]
Caption: A generalized workflow for LC-MS/MS analysis of cyanotoxins including SPE.
Data Interpretation and Performance Comparison
Once you have generated data from both methods, a thorough comparison is necessary.
Quantitative Data Summary
| Performance Metric | LC-MS/MS | ELISA |
| Specificity | High (Congener-specific) | Moderate to High (Class-specific) |
| Sensitivity (LOD) | Typically low to sub-ng/L[9] | Typically ng/L range[1][15] |
| Linear Dynamic Range | Wide | Narrower |
| Throughput | Lower | High |
| Cost per Sample | High | Low |
| Matrix Effects | Can be significant, requires mitigation[7][10] | Can occur, may require sample dilution[15][17] |
| Cross-Reactivity | Not applicable | A key consideration, can lead to overestimation[16][19] |
| Confirmation | Confirmatory method | Screening method |
Key Considerations for Data Comparison
-
Total vs. Congener-Specific Concentrations: A direct comparison of the total microcystin concentration from ELISA with the sum of individual microcystin congeners from LC-MS/MS is a common practice.[22] However, discrepancies are expected due to differences in antibody cross-reactivity for each congener.[21]
-
Regulatory Guidelines: Compare your results to established regulatory guidelines for drinking and recreational waters. The World Health Organization (WHO) has set a provisional guideline value of 1 µg/L for microcystin-LR in drinking water.[25][26] Many countries have adopted this or similar guidelines.[25][26] The U.S. Environmental Protection Agency (EPA) has also issued health advisories for microcystins and cylindrospermopsin.[27]
-
Correlation Analysis: Perform a statistical analysis (e.g., linear regression) to determine the correlation between the results from the two methods. A strong positive correlation can provide confidence in using ELISA as a reliable screening tool.
Conclusion: A Synergistic Approach
Neither LC-MS/MS nor ELISA is universally superior; the choice of method depends on the specific application. A synergistic approach, where the strengths of each technique are leveraged, is often the most effective strategy for a comprehensive cyanotoxin monitoring program.
-
ELISA for Screening: Use ELISA for rapid, high-throughput screening of a large number of samples to identify potential contamination.
-
LC-MS/MS for Confirmation and Quantification: Use LC-MS/MS to confirm positive ELISA results and to provide accurate, congener-specific quantification. This is particularly important for regulatory compliance and risk assessment.
By implementing a rigorous cross-validation program as outlined in this guide, laboratories can ensure the accuracy and reliability of their cyanotoxin data, ultimately contributing to the protection of public health and the environment.
References
- ACS Publications. (2014, June 18). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology. [Link]
- Centers for Disease Control and Prevention.
- MDPI. (2022).
- Abraxis.
- Romer Labs. (2018, July 11). LC-MS/MS: Method of choice for efficient multi-mycotoxin analysis. [Link]
- ResearchGate. Matrix effects (ME) on the signal of the target analytes in DI and SPE-based analyses. [Link]
- protocols.io. (2020, June 9). LCMS-SOP Determination of Microcystins in Water Samples by High Performance Liquid Chromatography (HPLC) with Single Quadrupole Mass Spectrometry (MS). [Link]
- MDPI. (2024). Early Detection Methods for Toxic Cyanobacteria Blooms. [Link]
- Microbiology Notes. (2021, July 20). ELISA- Principle, Types, Uses, Advantages and Disadvantages. [Link]
- U.S. Environmental Protection Agency.
- ScienceDirect. Comparison of two ELISA-based methods for the detection of microcystins in blood serum. [Link]
- Government of Canada. (2022, February 18). Guidelines for Canadian Recreational Water Quality - Cyanobacteria and their Toxins. [Link]
- ResearchGate. Interlaboratory comparisons of cyanotoxin analysis by ELISA and LC–MS/MS. [Link]
- Indiana Department of Environmental Management. (2021, March 30).
- SpringerLink. Current approaches to cyanotoxin risk assessment and risk management around the globe. [Link]
- Agilent. Analysis of Cyanotoxins, Including Microcystins, in Drinking and Surface Waters by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
- Agilent. (2018, June 29). Quantitation of Microcystins by direct Injection and On-line SPE LC-MSMS System. [Link]
- Gold Standard Diagnostics.
- Association of Public Health Laboratories.
- U.S. Geological Survey. (2025, June 2).
- JRC Publications Repository. Cyanotoxins: methods and approaches for their analysis and detection. [Link]
- U.S. Environmental Protection Agency. Cyanotoxins Analytical Methods Overview and New Developments. [Link]
- MDPI. (2021). LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas)
- ResearchGate. Comparison of ELISA and LC-MS/MS Analytical Methods and Validation of AWWA Hazen-Adams CyanoTOX. [Link]
- PubMed Central.
- YouTube. (2025, April 12). Enzyme Linked Immunosorbent Assay (ELISA)
- ResearchGate.
- Indiana Department of Environmental Management. (2016, September 30).
- Royal Society of Chemistry. (2013, October 15).
- PubMed. Detection of various freshwater cyanobacterial toxins using ultra-performance liquid chromatography tandem mass spectrometry. [Link]
- PubMed Central. LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins. [Link]
- MDPI. (2021). Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. [Link]
- MDPI.
- PubMed Central. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine. [Link]
- PubMed Central.
- Southern California Coastal Water Research Project. Comparison of Novel Passive Sampling Methods to Identify Cyanotoxins and their Sources. [Link]
- Molecular Devices.
- PubMed Central. (2011, January 18).
- PubMed. (2007, August 1).
- PubMed.
- Wikipedia. Clostridioides difficile infection. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of various freshwater cyanobacterial toxins using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LCMS-SOP Determination of Microcystins in Water Samples by High Performance Liquid Chromatography (HPLC) wi... [protocols.io]
- 7. LC-MS/MS: Method of choice for efficient multi-mycotoxin analysis - Food & Feed Analysis [food.r-biopharm.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologynotes.org [microbiologynotes.org]
- 13. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- 14. nemi.gov [nemi.gov]
- 15. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of passive samplers for cyanotoxin detection by immunoassay and chromatographic-mass spectrometry [pubs.usgs.gov]
- 18. epa.gov [epa.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparative Analysis of Microcystin Prevalence in Michigan Lakes by Online Concentration LC/MS/MS and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Optimizing LC-MS-MS determination of microcystin toxins in natural water and drinking water supplies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. Current approaches to cyanotoxin risk assessment and risk management around the globe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aphl.org [aphl.org]
A Senior Application Scientist’s Guide to Ensuring Reproducibility in Biological Assays for Pyrimidine-Based Compounds
In the landscape of drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents across oncology, virology, and immunology.[1][2][3] The journey from a promising pyrimidine-based hit to a clinical candidate, however, is paved with rigorous biological testing. The value of this testing is directly proportional to the reproducibility of the assays employed.[4] Every successful drug discovery campaign begins with a robust assay that measures a biological process in a physiologically relevant and reproducible manner.[4][5]
This guide provides a comparative analysis of common biological assays for pyrimidine compounds, delves into the critical factors that undermine their reproducibility, and offers field-proven strategies and detailed protocols to build a self-validating experimental system.
Part 1: A Comparative Overview of Key Biological Assays
The diverse biological activities of pyrimidine compounds are interrogated using a range of in vitro assays, which can be broadly classified as phenotypic or target-based.[1] Phenotypic screens assess the overall effect of a compound on cellular behavior (e.g., cell death), while target-based assays measure the direct interaction with a specific molecular target (e.g., an enzyme).[1]
| Assay Type | Principle | Common Endpoint | Example Application for Pyrimidines | Key Reproducibility Considerations |
| MTT / XTT Assay | Viable cells reduce a tetrazolium salt to a colored formazan product.[6] | Colorimetric signal proportional to cell viability. | Assessing general cytotoxicity or anti-proliferative effects of novel pyrimidine analogues.[7][8] | Cell density, incubation time, reagent quality, metabolic activity of cells.[9] |
| SRB Assay | Sulforhodamine B (SRB) dye binds to basic amino acids of cellular proteins. | Colorimetric signal proportional to total cellular protein/biomass.[6] | Screening for anti-proliferative activity, often used as an orthogonal assay to MTT. | Cell fixation efficiency, dye binding saturation, washing steps. |
| Kinase Inhibition Assay | Measures the inhibition of a specific kinase (e.g., JAK, EGFR) by a compound, often by quantifying the phosphorylation of a substrate. | Luminescence, Fluorescence, or ELISA-based signal. | Evaluating the potency and selectivity of pyrimidine-based JAK inhibitors for autoimmune diseases.[10][11] | Enzyme activity, ATP concentration, substrate quality, incubation time. |
| DHFR Inhibition Assay | Measures the inhibition of Dihydrofolate Reductase, which is crucial for nucleotide synthesis.[6] | Spectrophotometric measurement of substrate depletion or product formation. | Characterizing pyrimidine antifolates like methotrexate.[6] | Enzyme purity, substrate concentration, reaction kinetics. |
| Cell-Based Phosphorylation Assay | Quantifies the phosphorylation of a specific downstream target (e.g., STAT5) within the cell in response to a signaling cascade. | High-content imaging, Western Blot, or ELISA-based detection. | Confirming the mechanism of action of a pyrimidine-based JAK inhibitor by measuring STAT5 phosphorylation in T-cells.[10] | Cell line signaling competency, antibody specificity, serum starvation conditions, timing of stimulation. |
Part 2: Deconstructing Irreproducibility: Critical Factors & Mitigation Strategies
The "reproducibility crisis" in preclinical research is a well-documented challenge, spurred by a multitude of often-overlooked variables.[12] Achieving reproducible data is not about a single perfect experiment, but about creating a controlled and understood system where variability is minimized and tracked. Key sources of variability can be grouped into four main categories.
Biological & Environmental Factors
The biological system itself is a primary source of variation. Seemingly minor, uncontrolled changes can have a dramatic impact on results.
-
Cell Line Integrity : The genetic drift of immortalized cell lines over time and passages can alter their response to drugs. Misidentification or cross-contamination of cell lines is a catastrophic but common problem.[4]
-
Mitigation : Implement routine cell line authentication (e.g., Short Tandem Repeat profiling). Work within a defined, low passage number window and maintain meticulously documented frozen stocks.
-
-
Cell Density : The density at which cells are seeded can significantly affect their growth rate and drug sensitivity. For some cell line-drug pairs, higher density can increase sensitivity, while for others it has the opposite effect.[9]
-
Mitigation : Precisely control cell seeding density. This parameter must be optimized during assay development and strictly adhered to in all subsequent experiments.
-
-
Reagent & Media Complexity : The composition of cell culture media, particularly the lot-to-lot variability of Fetal Bovine Serum (FBS), introduces significant biological variation.[9][13]
-
Mitigation : Whenever possible, use defined, serum-free media. If FBS is required, purchase large batches, perform a qualification test on a new lot against the old lot, and aliquot for consistent use.[13]
-
-
Environmental Controls : Fluctuations in incubator temperature, CO2 levels, and humidity affect cell health and growth, introducing experimental noise.[14]
-
Mitigation : Ensure all equipment is regularly calibrated and monitored.[13] Maintain detailed logs of equipment performance.
-
Reagent & Consumable Quality
The quality and handling of reagents are foundational to reproducible science.
-
Compound Management : The integrity of pyrimidine compounds (purity, stability, concentration) is paramount. Freeze-thaw cycles can degrade compounds, and inaccurate serial dilutions are a common source of error.
-
Mitigation : Use high-quality, analytically certified compounds. Prepare and aliquot single-use stock solutions. Validate dilution schemes.
-
-
Critical Reagents : The quality of enzymes, antibodies, and detection reagents can vary between lots.[13]
-
Mitigation : Standardize on specific brands and catalog numbers for the duration of a project.[13] Qualify new lots of critical reagents to ensure they perform comparably to previous lots.
-
-
Plastics and Consumables : The surface properties of microplates and other plasticware can affect cell adhesion and growth.[14] Inconsistent cleaning of reusable containers can also introduce contaminants.[14]
-
Mitigation : Use high-quality, tissue-culture treated plastics from a consistent supplier. Prioritize sterile, single-use consumables to eliminate cross-contamination risks.
-
Operator & Protocol Standardization
Human error and inconsistent lab practices are major drivers of irreproducibility.[13][15]
-
Technical Proficiency : Variations in pipetting, cell counting, and timing can introduce significant errors, especially in manual or semi-automated workflows.[15]
Assay Design & Validation
A robust assay is designed to be resilient to minor fluctuations. This robustness must be intentionally built in and validated.
-
Assay Validation Parameters : Every assay must be validated for key performance characteristics, including accuracy, precision, specificity, and range, in line with guidelines such as ICH Q2(R2).[18][19]
-
Use of Controls : Inadequate or missing controls make it impossible to interpret assay results confidently.
-
Mitigation : Include multiple, well-defined controls in every plate:
-
Negative/Vehicle Control (e.g., 0.5% DMSO): Defines the baseline response.
-
Positive Control (e.g., a known inhibitor): Confirms the assay is working and provides a reference for potency.
-
Untreated Controls: Monitors baseline cell health.
-
-
-
Assessing Assay Quality : A key metric for high-throughput screening assays is the Z'-factor, which quantifies the separation between positive and negative controls. A Z'-factor above 0.5 indicates a robust and high-quality assay.[20]
-
Mitigation : Calculate the Z'-factor for each screening plate to ensure data quality and monitor for any performance drift over time.
-
Part 3: Visualizing Workflows and Mechanisms
Visual diagrams are essential for standardizing complex processes and understanding biological mechanisms.
Caption: A typical experimental workflow for a cell-based assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline [slas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 9. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 13. kosheeka.com [kosheeka.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. mt.com [mt.com]
- 16. dispendix.com [dispendix.com]
- 17. m.youtube.com [m.youtube.com]
- 18. criver.com [criver.com]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of 5-Cyano-2-hydroxypyrimidine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Cyano-2-hydroxypyrimidine (CAS No: 1753-49-7), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of the required safety protocols.
Part 1: Hazard Assessment and Waste Characterization
This compound, also known as 2-oxo-1H-pyrimidine-5-carbonitrile, must be managed as hazardous waste due to its toxicological profile.[1] The compound presents multiple hazards, necessitating careful handling and segregation from the general waste stream. The primary rationale for these stringent disposal protocols is the compound's classification under the Globally Harmonized System (GHS), which indicates significant health risks upon exposure.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
Source: Synthesized from Safety Data Sheet information.[2]
Due to these classifications, all materials contaminated with this compound—including residual product, solutions, contaminated personal protective equipment (PPE), and labware—are designated as hazardous waste and must be disposed of accordingly.[3][4]
Part 2: Personnel Safety and Engineering Controls
Before handling or preparing this compound for disposal, it is imperative to establish a multi-layered safety approach that combines engineering controls and appropriate PPE.
Engineering Controls: All handling and disposal preparation activities must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to minimize the risk of inhaling dust or aerosols, which is critical given the compound's respiratory irritation and acute inhalation toxicity hazards.[2] An accessible safety shower and eyewash station are mandatory in the immediate work area.[2]
Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of the compound's hazards. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and harmful systemic effects.[2][6] |
| Body Protection | Impervious lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols outside of a fume hood.[2] |
Part 3: Step-by-Step Disposal Protocols
The guiding principle for disposal is waste segregation at the point of generation. Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents, as this could lead to hazardous reactions.[2][4]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
The first rinse from any container that held the pure compound must be collected as hazardous waste.[4] Subsequent rinses of highly toxic materials should also be collected.[4]
-
Crucially, do not dispose of any liquid waste containing this compound down the drain. [2][7] This action is a regulatory violation and poses a significant environmental risk.
-
-
Contaminated PPE:
Step 2: Container Labeling
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[4]
-
Affix the label to the waste container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound."
-
List all constituents, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Record the date when waste was first added to the container.
Step 3: Temporary On-Site Storage
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area must be:
-
Away from heat sources and direct sunlight.[2]
-
Equipped with secondary containment to contain any potential leaks.[4]
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]
-
Don PPE: Before addressing the spill, don the full PPE suite as described in Table 2.
-
Containment: Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[2][7]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area first with a solvent such as isopropanol or ethanol, followed by soap and water.[2] All cleaning materials (wipes, absorbents) must be collected as hazardous waste.[4]
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
Part 5: Final Disposal Pathway
The final disposal of this compound must be handled by professionals.
-
Coordination with EHS: Once a waste container is full, contact your institution's EHS office to schedule a pickup.[4] Do not attempt to transport the waste off-site yourself.
-
Professional Disposal: The EHS office will work with a licensed hazardous waste disposal contractor who will transport the material for final disposal, which is typically high-temperature incineration.[8] This method ensures the complete destruction of the hazardous compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By rigorously following this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Safety Data Sheet for 5-Cyanopyrimidine. Shanghai Haohong Scientific Co., Ltd. URL: https://www.haohong.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL: https://www.fishersci.com/sds/ (Note: General SDS source, specific document for 2-Amino-5-hydroxypyrimidine referenced)
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. URL: https://www.tcichemicals.com/sds/C3685_EN.pdf (Note: SDS for a related compound, 2-Chloro-5-hydroxypyrimidine)
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma-aldrich/c3506 (Note: SDS for a related compound, 4-Amino-2-hydroxypyrimidine)
- Safety Data Sheet for 3-Cyano-4,6-dimethyl-2-hydroxypyridine. AK Scientific, Inc. URL: https://www.aksci.com/sds/S896_sds.pdf
- Safety Data Sheet for 2-cyano-Pyrimidine. Cayman Chemical. URL: https://www.caymanchem.com/msdss/10007121m.pdf
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL: https://www.fishersci.co.uk/chemicalProductData_msds.xhtml?
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. URL: https://www.unodc.org/documents/scientific/Guidelines_on_chemicals_E.pdf
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide
- 2-Oxo-1H-pyrimidine-5-carbonitrile. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13114192
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem. URL: https://www.benchchem.com/product/b1059/technical-support/safe-disposal-of-5-hydroxy-2-thiophen-3-yl-pyridine
- Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.com/product/b1025/technical-support/safe-disposal-of-2-amino-4-hydroxy-6-methylpyrimidine
Sources
- 1. 2-Oxo-1H-pyrimidine-5-carbonitrile | C5H3N3O | CID 13114192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.leyan.com [file.leyan.com]
- 3. fishersci.es [fishersci.es]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc [chemsrc.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
Mastering Safety: A Researcher's Guide to Handling 5-Cyano-2-hydroxypyrimidine
For the dedicated researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized reagents like 5-Cyano-2-hydroxypyrimidine requires a deep, causal understanding of the necessary precautions. This guide moves beyond a simple checklist to provide a procedural and logistical framework for the safe handling and disposal of this compound, ensuring that your focus remains on innovation, underpinned by a bedrock of safety.
Hazard Assessment: Understanding the "Why" Behind the PPE
Analysis of related compounds such as 5-Cyanopyrimidine and other substituted pyrimidines reveals a consistent pattern of potential health effects. These compounds are frequently classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause significant skin and eye irritation.[1][2] The cyano group (-CN) warrants particular caution due to its potential for toxicity.
Therefore, we must operate under the assumption that this compound poses the following risks:
-
Acute Toxicity: Harmful via oral, dermal, and inhalation routes.
-
Skin Irritation: Potential to cause redness, itching, and inflammation upon contact.[3]
-
Eye Irritation: High likelihood of causing serious irritation or damage to the eyes.[3]
-
Respiratory Irritation: Inhalation of the dust or powder may irritate the respiratory tract.[1]
This hazard profile is the direct driver for the specific personal protective equipment (PPE) and handling protocols outlined below.
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically-driven necessity to establish a barrier between the researcher and the potential hazard. For this compound, a multi-layered defense is required.
Summary of Required PPE
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended for extended handling) | Provides a robust barrier against dermal absorption and skin irritation. Double-gloving minimizes risk during glove removal. |
| Eye Protection | Chemical splash goggles with side-shields | Protects against airborne powder and accidental splashes, which can cause serious eye irritation.[1] |
| Body Protection | Fire-retardant laboratory coat, fully buttoned with long sleeves | Prevents contact of the chemical with skin and personal clothing. |
| Respiratory | Use within a certified chemical fume hood | The primary engineering control to prevent inhalation of the powder. A respirator may be required for spill cleanup outside a hood. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Expert Insight: The Logic of Double-Gloving
Why double-glove? The outer glove absorbs the initial, overt contamination. When you need to manipulate something outside of the immediate work area (e.g., a computer or a notebook), you can remove the outer pair, leaving a clean, inner-gloved hand. This procedural step is a critical, yet often overlooked, component of preventing cross-contamination and personal exposure. It is a self-validating system that maintains a clean barrier.
Operational Plan: From Receipt to Use
Safe handling is a workflow, not a single action. The following diagram and steps outline the procedural logic for safely incorporating this compound into your research.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Don PPE: Put on your lab coat, safety goggles, and inner gloves before approaching the work area. Don the outer pair of nitrile gloves immediately before handling the chemical container.
-
Prepare the Workspace: Line the work surface inside the fume hood with a disposable absorbent pad to contain any minor spills.
-
-
Handling:
-
Chemical Transfer: Conduct all manipulations, including opening the container and weighing the compound, deep within the sash of the fume hood to ensure containment of airborne particles.
-
Weighing: Use an anti-static weigh boat or paper to prevent the fine powder from dispersing due to static electricity.
-
Reaction Setup: If dissolving the compound, add the solvent to the powder slowly to avoid splashing. Ensure all containers are clearly labeled.
-
-
Post-Handling & Cleanup:
-
Decontamination: After completing the work, wipe down the work surface, any equipment used, and the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Waste Segregation: Immediately place all contaminated disposables (gloves, weigh boats, absorbent pads) into a designated, sealed hazardous waste container.
-
Disposal Plan: Ensuring a Safe Final Step
Improper disposal is a critical failure point in the laboratory safety chain. This compound and any materials contaminated with it must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including used PPE, weigh papers, and absorbent liners, in a clearly labeled, durable, and sealable container.
-
The label must include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Toxic, Irritant).
-
-
Liquid Waste:
-
Collect any waste solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Never mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Disposal Pathway:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[4]
-
Crucially, never dispose of this chemical down the drain or in regular trash. This can lead to environmental damage and pose a risk to public health.
-
By adhering to this comprehensive guide, you build a system of safety that is both robust and self-validating, allowing you to pursue scientific advancement with confidence and integrity.
References
- Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: 5-Cyanopyrimidine.
- Chemsrc. (2023, August 25). 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4.
- PubChem. (n.d.). 2-Oxo-1H-pyrimidine-5-carbonitrile.
- Cayman Chemical. (2025, December 15). Safety Data Sheet: 2-cyano-Pyrimidine.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 5-Amino-2-hydroxypyridine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
